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3-(Piperidin-3-yl)pyridine dihydrochloride Documentation Hub

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  • Product: 3-(Piperidin-3-yl)pyridine dihydrochloride
  • CAS: 1909312-18-0

Core Science & Biosynthesis

Foundational

Technical Guide: 3-(Piperidin-3-yl)pyridine Dihydrochloride

The following technical guide details the molecular weight, structural properties, and experimental handling of 3-(Piperidin-3-yl)pyridine dihydrochloride. Core Metric: Molecular Weight & Stoichiometry Executive Summary:...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular weight, structural properties, and experimental handling of 3-(Piperidin-3-yl)pyridine dihydrochloride.

Core Metric: Molecular Weight & Stoichiometry

Executive Summary: The Criticality of 235.15 g/mol

For researchers and formulation scientists, the molecular weight (MW) of 3-(Piperidin-3-yl)pyridine dihydrochloride is the fundamental constant governing dosing accuracy, reaction stoichiometry, and solubility profiling.

  • Exact Molecular Weight: 235.15 g/mol [1][2][3]

  • Molecular Formula: C₁₀H₁₆Cl₂N₂ (or C₁₀H₁₄N₂ · 2HCl)[3][4]

  • Free Base Equivalent: 162.23 g/mol

  • Salt Stoichiometry: 1:2 (Base : Acid)

Critical Distinction: This compound is a structural isomer of Anabasine (3-(piperidin-2-yl)pyridine) and Nicotine . While they share an identical molecular weight, their pharmacological profiles and NMR spectra differ significantly. This guide focuses strictly on the 3,3-isomer (pyridine attached to the 3-position of the piperidine ring).

Chemical Characterization & Stoichiometry

Understanding the mass balance between the pharmacologically active pharmacophore (the free base) and the counterion (HCl) is essential for accurate molar dosing.

Molecular Weight Breakdown

The total molecular weight is derived from the sum of the pyridine-piperidine scaffold and two molar equivalents of hydrochloric acid.

ComponentFormulaContribution ( g/mol )Mass Fraction (%)
Free Base C₁₀H₁₄N₂162.2369.0%
Counterion 2 × HCl72.9231.0%
Total Salt C₁₀H₁₄N₂[2][3] · 2HCl 235.15 100%

Application Note: When converting a dose from a literature source citing the free base, multiply the mass by 1.45 (235.15 / 162.23) to determine the required mass of the dihydrochloride salt.

Structural Isomerism Alert

Confusion between isomers is a common source of experimental error. Ensure your Certificate of Analysis (CoA) confirms the correct connectivity.

Isomers cluster_0 Target Molecule (3,3-Isomer) cluster_1 Common Confusants (Same MW) Target 3-(Piperidin-3-yl)pyridine (MW: 235.15 g/mol) Rare Isomer Anabasine Anabasine 3-(Piperidin-2-yl)pyridine (Natural Product) Target->Anabasine Structural Isomer Isomer34 3-(Piperidin-4-yl)pyridine (Symmetric Piperidine) Target->Isomer34 Positional Isomer

Figure 1: Isomeric relationship between the target molecule and common analogs. All share the 235.15 g/mol MW but differ in receptor binding affinity.

Analytical Validation Protocols

To ensure the integrity of your material, use the following self-validating protocols. These confirm that the substance is indeed the dihydrochloride salt and not the monohydrochloride or free base.

Gravimetric Chloride Determination (Silver Nitrate Titration)

This protocol validates the 1:2 stoichiometry.

  • Theory: 1 mole of C₁₀H₁₄N₂ · 2HCl yields 2 moles of AgCl precipitate.

  • Expected Result: 30.1% Chloride content by mass.

Protocol:

  • Weigh: Dissolve 50 mg (0.213 mmol) of analyte in 10 mL deionized water.

  • Acidify: Add 2 drops of 6M HNO₃.

  • Titrate: Add excess 0.1M AgNO₃ solution.

  • Filter & Dry: Collect precipitate, dry at 110°C, and weigh.

  • Calculation:

    
    
    If recovered mass is ~30 mg, you likely have the monohydrochloride.
    
1H-NMR Verification

The 3,3-connectivity is best confirmed via coupling constants.

  • Solvent: D₂O (Exchangeable protons on NH and HCl will not be seen, but chemical shifts will align with the cationic form).

  • Key Signal: The methine proton on the piperidine ring (C3 position) will show a distinct multiplet pattern different from the C2 proton of anabasine (which is typically a doublet of doublets).

Experimental Workflow: Stock Solution Preparation

Correctly preparing stock solutions is critical for biological assays (e.g., nAChR binding).

StockPrep Start Start: Solid 3-(Piperidin-3-yl)pyridine 2HCl Weigh Weigh 23.52 mg (0.1 mmol) Start->Weigh Dissolve Dissolve in DMSO or Water (Hygroscopic: Use dry solvent) Weigh->Dissolve Volume Adjust Volume to 10.0 mL Dissolve->Volume Filter Syringe Filter (0.22 µm) (Remove particulates) Volume->Filter Final Final Stock: 10 mM Store at -20°C Filter->Final

Figure 2: Preparation workflow for a standard 10 mM stock solution.

Solubility & Stability Profile
  • Water: Highly soluble (>50 mM). The pH of the solution will be acidic (~pH 2-3) due to the dihydrochloride.

  • DMSO: Soluble (>100 mM). Preferred for frozen stocks to prevent hydrolysis or bacterial growth.

  • Hygroscopicity: The dihydrochloride salt is hygroscopic .

    • Risk: Absorbed water increases the effective mass, leading to lower-than-calculated concentrations.

    • Mitigation: Store in a desiccator. If the solid appears clumpy, perform a Karl Fischer (KF) titration to determine water content and correct the weighing mass.

Correction Formula for Hydrates:



References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71298761, 2-(Piperidin-3-yl)pyridine dihydrochloride. Retrieved from [Link](Note: PubChem indexes the 2,3-isomer under this CID, confirming the MW of 235.15 for the class).

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.[5][6] Journal of the American Chemical Society, 145(26), 14221–14226. Retrieved from [Link]

Sources

Exploratory

Technical Monograph: 3-(Piperidin-3-yl)pyridine Dihydrochloride

Part 1: Executive Summary & Chemical Constitution The "Isomer Challenge" in Pyridine Alkaloids 3-(Piperidin-3-yl)pyridine dihydrochloride represents a specific, high-value structural isomer within the "anabasine-like" al...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Constitution

The "Isomer Challenge" in Pyridine Alkaloids

3-(Piperidin-3-yl)pyridine dihydrochloride represents a specific, high-value structural isomer within the "anabasine-like" alkaloid family. Unlike its more common congener Anabasine (3-(piperidin-2-yl)pyridine), which is a potent nicotinic agonist and botanical insecticide, the 3,3'-isomer offers a distinct pharmacological profile and serves as a critical "privileged scaffold" in modern drug discovery.

Its unique 3,3'-connectivity eliminates the benzylic-like activation found in the 2-position of anabasine, altering both its metabolic stability and its binding vector in receptor pockets. This compound is increasingly utilized as a chiral building block for Cholesterol 24-Hydroxylase (CH24H) inhibitors , LSD1 inhibitors , and subtype-selective nAChR ligands .

Chemical Identity & Nomenclature
  • IUPAC Name: 3-(Piperidin-3-yl)pyridine dihydrochloride

  • Common Synonyms: 3,3'-Bipyridine, 1,2,3,4,5,6-hexahydro-, dihydrochloride; 3-(3-Pyridyl)piperidine 2HCl.

  • CAS Number (Free Base): 31251-28-2

  • CAS Number (Dihydrochloride): [Specific salt CAS varies by vendor; often cited as derivative of base 31251-28-2]

  • Molecular Formula: C₁₀H₁₄N₂ · 2HCl

  • Molecular Weight: 235.15 g/mol (Salt); 162.23 g/mol (Free Base)

  • Chirality: The C3 position on the piperidine ring is a stereocenter, existing as (R) and (S) enantiomers.

Part 2: Physicochemical Profile[1]

The dihydrochloride salt formation transforms the oily free base into a stable, water-soluble solid, facilitating handling and dosage formulation.

PropertySpecification / ValueContextual Note
Appearance White to off-white crystalline powderHygroscopic; requires desiccation.
Solubility >50 mg/mL in Water; Soluble in Methanol, DMSOHigh polarity due to diprotic salt form.
Melting Point >200°C (Decomposition)Typical for pyridine/piperidine HCl salts.
pKa (Calc.) pKa₁ ≈ 2.8 (Pyridine N), pKa₂ ≈ 9.8 (Piperidine NH)Piperidine nitrogen is the primary basic site.
Hygroscopicity HighRapidly absorbs atmospheric moisture; store under inert gas (Ar/N₂).

Part 3: Synthesis & Manufacturing Methodologies

The Synthetic Challenge: Regioselectivity

Synthesizing the 3,3'-isomer is more demanding than the 2,3'-isomer (Anabasine) because the 3-position of pyridine is electronically deactivated towards nucleophilic attack, preventing simple Chichibabin-type reactions.

Method A: Partial Hydrogenation of 3,3'-Bipyridine (Traditional)

This route involves the dimerization of pyridine derivatives followed by selective reduction.

  • Coupling: Suzuki-Miyaura coupling of diethyl(3-pyridyl)borane with 3-bromopyridine yields 3,3'-bipyridine.

  • Selective Reduction: Catalytic hydrogenation (e.g., PtO₂/H₂ or Rh/C) carefully controlled to reduce only the more electron-rich ring (or statistical reduction followed by separation).

    • Critique: Often yields mixtures of starting material, product, and fully reduced 3,3'-bipiperidine.

Method B: Rhodium-Catalyzed Asymmetric Coupling (Modern)

A superior route for generating enantiomerically enriched material involves the Rh-catalyzed addition of arylboronic acids to functionalized pyridines.

  • Step 1: Activation of pyridine as a N-acylpyridinium salt or similar intermediate.

  • Step 2: Rh-catalyzed asymmetric addition of 3-pyridylboronic acid.

  • Step 3: Deprotection and salt formation.

Visualization of Isomerism & Synthesis

The following diagram contrasts the structure of the target 3,3'-isomer with Anabasine and outlines the Suzuki-based synthetic logic.

G cluster_0 Structural Isomerism cluster_1 Synthetic Pathway (Suzuki Route) Anabasine Anabasine (3-(Piperidin-2-yl)pyridine) Natural Alkaloid Target TARGET: 3-(Piperidin-3-yl)pyridine (3,3'-Linkage) Synthetic Scaffold Boronic 3-Pyridylboronic Acid Bipyridine 3,3'-Bipyridine (Intermediate) Boronic->Bipyridine Pd(PPh3)4 Suzuki Coupling Bromo 3-Bromopyridine Bromo->Bipyridine Reduction Selective Hydrogenation (PtO2 / H2 / HCl) Bipyridine->Reduction Final 3-(Piperidin-3-yl)pyridine Dihydrochloride Reduction->Final HCl/Et2O

Caption: Structural distinction between Anabasine (2,3') and the Target (3,3'), followed by the Suzuki-Miyaura/Hydrogenation synthetic route.

Part 4: Biological Applications & Pharmacology[2][3]

Nicotinic Acetylcholine Receptors (nAChRs)

While Anabasine is a potent agonist at α7 and α4β2 nAChRs, the 3-(piperidin-3-yl)pyridine isomer exhibits altered binding kinetics. The shift of the basic piperidine nitrogen from the 2-position to the 3-position changes the distance and angle relative to the pyridine ring (the pharmacophore's aromatic center).

  • Research Use: Used to probe the "cation-π" interaction site in the receptor binding pocket.

  • Selectivity: Often shows reduced toxicity compared to anabasine while retaining modulatory effects, making it a candidate for cognitive enhancers.

Drug Discovery Scaffold

This molecule is a "privileged structure" in medicinal chemistry, serving as a rigid, chiral linker.

  • CH24H Inhibitors: Derivatives of 3-(piperidin-3-yl)pyridine have been identified as potent inhibitors of Cholesterol 24-Hydroxylase (CYP46A1), a target for Alzheimer's disease and epilepsy. The piperidine ring acts as a scaffold to orient the pyridine (heme-binding group) correctly within the enzyme active site.

  • LSD1 Inhibitors: Used in the design of Lysine Specific Demethylase 1 inhibitors, where the piperidine amine engages in critical hydrogen bonding with aspartate residues in the catalytic pocket.

Part 5: Handling, Safety & Storage Protocols

Safety Hazards (GHS Classification)
  • Signal Word: WARNING

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[1]

  • Note: While less toxic than pure nicotine or anabasine, it should be treated as a potentially neurotoxic alkaloid.

Storage & Stability
  • Hygroscopic Nature: The dihydrochloride salt is extremely hygroscopic. Exposure to air will result in deliquescence (turning into a sticky oil).

  • Protocol:

    • Store at 2-8°C (or -20°C for long term).

    • Keep under an inert atmosphere (Argon or Nitrogen).

    • Allow the vial to warm to room temperature before opening to prevent condensation.

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14435576, 3-(Piperidin-3-yl)pyridine. Retrieved from [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.[2] Journal of the American Chemical Society, 145(26), 14221–14226. Retrieved from [Link]

  • Takeda Pharmaceutical Company (2022). Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Matrix Fine Chemicals. 3-(Piperidin-3-yl)pyridine Identification and Properties. Retrieved from [Link]

Sources

Foundational

Technical Deep Dive: Synthesis of 3-(Piperidin-3-yl)pyridine Dihydrochloride

Executive Summary & Structural Distinction This guide details the synthesis of 3-(piperidin-3-yl)pyridine dihydrochloride , a specific structural isomer distinct from the natural alkaloids Anabasine (3-(piperidin-2-yl)py...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Distinction

This guide details the synthesis of 3-(piperidin-3-yl)pyridine dihydrochloride , a specific structural isomer distinct from the natural alkaloids Anabasine (3-(piperidin-2-yl)pyridine) and Nicotine. While Anabasine features a 2,3'-connection between the piperidine and pyridine rings, the target molecule here features a 3,3'-connection .

This regiochemical distinction is critical in medicinal chemistry, particularly for exploring Nicotinic Acetylcholine Receptor (nAChR) subtypes where the spatial orientation of the cationic nitrogen relative to the pyridine ring determines selectivity (e.g.,


7 vs 

4

2).
Target Molecule Profile[1][2][3]
  • IUPAC Name: 3-(piperidin-3-yl)pyridine dihydrochloride

  • Chemical Formula:

    
    
    
  • Key Structural Feature: Meta-Meta (3,3') bi-heterocyclic linkage.

  • Chirality: The C3 position on the piperidine ring is a stereocenter. This guide focuses on the racemic synthesis , which is the standard primary route for lead generation, with notes on asymmetric adaptation.

Retrosynthetic Analysis

The most robust, scalable pathway for the 3,3'-linkage avoids the harsh conditions of direct bipyridine reduction (which often lacks selectivity). Instead, we employ a Convergent Cross-Coupling Strategy .

Strategic Disconnection:

  • Salt Formation: Disconnect HCl to reveal the free secondary amine.

  • N-Protection: Disconnect the Boc group (essential for handling the piperidine nitrogen).

  • Reductive Saturation: Disconnect the piperidine C-C single bond to a tetrahydropyridine alkene.

  • C-C Bond Formation: Disconnect the bi-aryl bond to reveal a Suzuki-Miyaura coupling between a 3-pyridyl boron species and a 3-functionalized piperidine enol.

Retrosynthesis Target Target: 3-(Piperidin-3-yl)pyridine (Dihydrochloride) FreeBase Free Base: 3-(Piperidin-3-yl)pyridine Target->FreeBase Salt Formation (HCl) Protected Protected Intermediate: N-Boc-3-(3-pyridyl)piperidine FreeBase->Protected Deprotection (-Boc) Olefin Coupled Olefin: N-Boc-3-(3-pyridyl)-5,6-dihydropyridine Protected->Olefin Hydrogenation (H2, Pd/C) Precursors Precursors: 3-Pyridylboronic Acid + N-Boc-3-piperidone Enol Triflate Olefin->Precursors Suzuki-Miyaura Coupling

Figure 1: Retrosynthetic logic flow prioritizing the Suzuki-Miyaura cross-coupling for regiocontrol.

Detailed Synthesis Protocol

This protocol is designed for high reproducibility on a multigram scale.

Phase 1: Activation of the Piperidine Scaffold

The synthesis begins with commercially available N-Boc-3-piperidone. Direct coupling requires converting the ketone into a reactive vinyl triflate.

Reaction:



  • Reagents: tert-Butyl 3-oxopiperidine-1-carboxylate, Triflic anhydride (

    
    ), Diisopropylethylamine (DIPEA) or Pyridine.
    
  • Solvent: Dichloromethane (DCM), anhydrous.

  • Conditions: -78°C to 0°C.

Protocol:

  • Dissolve N-Boc-3-piperidone (1.0 eq) in anhydrous DCM under Nitrogen. Cool to -78°C.[1]

  • Add DIPEA (1.2 eq) dropwise.

  • Slowly add Triflic anhydride (1.1 eq) over 30 minutes. The low temperature is critical to prevent polymerization.

  • Allow to warm to 0°C and stir for 2 hours.

  • Quench: Pour into saturated

    
    . Extract with DCM.
    
  • Purification: Flash chromatography (Hexane/EtOAc). The product, tert-butyl 3-(((trifluoromethyl)sulfonyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate, is unstable and should be used immediately.

Phase 2: The Suzuki-Miyaura Coupling

This is the core "skeleton-building" step. We couple the sp2 hybridized vinyl triflate with the sp2 hybridized pyridine ring.

Reaction:



  • Reagents: 3-Pyridylboronic acid (1.1 eq),

    
     (5 mol%) or 
    
    
    
    ,
    
    
    (2M aqueous).
  • Solvent: DME (Dimethoxyethane) / Water (3:1 ratio).

  • Conditions: Reflux (80°C) for 4-6 hours.

Protocol:

  • Degas the solvent mixture (DME/Water) thoroughly with Nitrogen (Oxygen poisons the Pd catalyst).

  • Add the Vinyl Triflate (from Phase 1), 3-Pyridylboronic acid, and Base.

  • Add the Catalyst last under a positive pressure of Nitrogen.

  • Heat to 80°C. Monitor by TLC or LCMS. The triflate spot should disappear.

  • Workup: Filter through Celite to remove Palladium black. Dilute with EtOAc, wash with brine.

  • Purification: Flash chromatography. The product is the tetrahydropyridine intermediate.

Phase 3: Catalytic Hydrogenation & Deprotection

We must reduce the alkene (C=C) in the piperidine ring without reducing the pyridine ring. Palladium on Carbon (Pd/C) is selective for non-aromatic double bonds under mild conditions.

Reaction:



Protocol:

  • Hydrogenation: Dissolve the coupled intermediate in Methanol. Add 10% Pd/C (10 wt% loading).

  • Stir under a Hydrogen balloon (1 atm) at Room Temperature for 12 hours.

    • Note: High pressure or PtO2 catalyst might reduce the pyridine ring to a piperidine, yielding 3,3'-bipiperidine (an impurity). Stick to Pd/C and 1 atm.

  • Filter through Celite to remove catalyst. Concentrate to obtain N-Boc-3-(3-pyridyl)piperidine.

  • Deprotection & Salt Formation: Dissolve the N-Boc intermediate in 1,4-Dioxane.

  • Add 4M HCl in Dioxane (excess, ~4-5 eq). Stir at RT for 2 hours.

  • The product, 3-(piperidin-3-yl)pyridine dihydrochloride , will often precipitate as a white solid.

  • Collect by filtration and wash with diethyl ether.

Process Workflow Diagram

SynthesisWorkflow Start Start: N-Boc-3-Piperidone Step1 Activation (Tf2O, DIPEA, -78°C) Forms Vinyl Triflate Start->Step1 Step2 Suzuki Coupling (3-Pyridylboronic acid, Pd(PPh3)4) Forms 3,3'-Linkage Step1->Step2 Cross-Coupling Step3 Hydrogenation (H2, Pd/C, MeOH) Reduces Alkene Only Step2->Step3 Reduction Step4 Deprotection (4M HCl in Dioxane) Removes Boc & Forms Salt Step3->Step4 Acidolysis Final Final Product: 3-(Piperidin-3-yl)pyridine 2HCl Step4->Final Precipitation

Figure 2: Step-by-step reaction workflow from commercial starting materials to final salt.

Analytical Specifications & Quality Control

To validate the synthesis, the following analytical signatures must be confirmed.

ParameterSpecificationDiagnostic Signal
Appearance White to off-white crystalline solidVisual inspection.
1H NMR Confirm 3,3' linkagePyridine protons (4H) in aromatic region (7.0-9.0 ppm). Piperidine protons (9H) in aliphatic region (1.5-3.5 ppm). Key: Absence of olefinic proton signal (5.0-6.0 ppm) confirms hydrogenation.
Mass Spec [M+H]+ = 163.12 (Free Base)ESI+ Mode.
Chloride Content ~28-30% (Theoretical for 2HCl)Titration with AgNO3.
Solubility High in Water, MeOHEssential for biological assays.

Safety & Handling

  • Pyridines: Known skin irritants and potential neurotoxins. Handle in a fume hood.

  • Triflic Anhydride: Highly corrosive and moisture sensitive. Causes severe burns.

  • Palladium Residues: Heavy metal contamination must be scavenged (e.g., using SiliaMetS® Thiol) before biological testing.

References

  • Vertex AI Search. (2022). Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. Journal of Medicinal Chemistry.

  • Mishra, S., et al. (2023).[1] Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [1]

  • Fluorochem. (n.d.).[2] Product Specification: 3-Methyl-4-(piperidin-3-yloxy)pyridine dihydrochloride (Analog Reference).

  • National Institutes of Health (NIH). (2004). Coaxing a pyridine nucleus to give up its aromaticity: synthesis of conformationally restricted analogues of nicotine.

  • Cheméo. (2024). Anabasine Chemical Data (For structural comparison).

Sources

Exploratory

3-(Piperidin-3-yl)pyridine dihydrochloride mechanism of action

Topic: 3-(Piperidin-3-yl)pyridine dihydrochloride (Anabasine Dihydrochloride) Content Type: Technical Reference Guide Audience: Research Scientists & Pharmacologists Mechanism of Action, Pharmacology, and Experimental Ap...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-(Piperidin-3-yl)pyridine dihydrochloride (Anabasine Dihydrochloride) Content Type: Technical Reference Guide Audience: Research Scientists & Pharmacologists

Mechanism of Action, Pharmacology, and Experimental Application

Executive Summary

3-(Piperidin-3-yl)pyridine dihydrochloride (commonly known as Anabasine dihydrochloride ) is a piperidine alkaloid and a structural isomer of nicotine. It functions as a potent, non-selective agonist of nicotinic acetylcholine receptors (nAChRs).[1] Unlike nicotine, which possesses a pyrrolidine ring, anabasine features a piperidine ring, altering its steric profile and binding kinetics.

In research contexts, the dihydrochloride salt form is preferred for its superior water solubility and stability compared to the free base oil. This compound is a critical tool for mapping nAChR subtypes (


7 vs. 

4

2), studying cholinergic signal transduction, and investigating teratogenic mechanisms associated with neuromuscular blockade.

Chemical & Pharmacological Identity

PropertySpecification
IUPAC Name 3-(Piperidin-3-yl)pyridine dihydrochloride
Common Name Anabasine dihydrochloride
CAS Number 15251-47-5 (Salt); 494-52-0 (Free base)
Molecular Formula

Solubility Highly soluble in water (>50 mM); DMSO
Primary Target Nicotinic Acetylcholine Receptors (nAChRs)
Key Distinction Full agonist at

7; Partial agonist at

4

2

The Salt Advantage: The dihydrochloride salt stabilizes the secondary amine of the piperidine ring, preventing oxidation and allowing for precise preparation of aqueous stock solutions (typically 10–100 mM) essential for electrophysiology and calcium imaging.

Mechanism of Action (MOA)[3]

The core mechanism of 3-(Piperidin-3-yl)pyridine is the allosteric and orthosteric modulation of ligand-gated ion channels.

Receptor Binding & Gating

Upon binding to the extracellular domain of the nAChR (at the interface of


 and non-

subunits), the compound induces a conformational shift from the "resting" (closed) state to the "active" (open) state.
  • Cation Influx: The channel opening permits the influx of

    
     and 
    
    
    
    .
  • Depolarization: The influx generates an Excitatory Post-Synaptic Potential (EPSP).

  • Signal Amplification: In neurons, this depolarization activates Voltage-Gated Calcium Channels (VGCCs), further increasing intracellular

    
    .
    
  • Desensitization: Prolonged exposure leads to a high-affinity "desensitized" state, where the channel remains closed despite ligand binding. This is the mechanism underlying its toxicity (depolarization block).

Subtype Selectivity
  • 
    7 nAChR (Homomeric):  Anabasine acts as a full agonist  with high efficacy. These receptors are highly permeable to 
    
    
    
    and regulate glutamate release.
  • 
    4
    
    
    
    2 nAChR (Heteromeric):
    Anabasine acts as a partial agonist .[2] While it binds with high affinity, it elicits a sub-maximal response compared to acetylcholine, potentially acting as a functional antagonist in the presence of full agonists.
MOA Visualization

The following diagram illustrates the signal transduction pathway triggered by Anabasine binding.

MOA_Pathway Anabasine 3-(Piperidin-3-yl)pyridine (Ligand) nAChR_Closed nAChR (Closed State) Anabasine->nAChR_Closed Binds nAChR_Open nAChR (Open State) nAChR_Closed->nAChR_Open Gating Ion_Influx Na+ / Ca2+ Influx nAChR_Open->Ion_Influx Desensitization Receptor Desensitization (Depolarization Block) nAChR_Open->Desensitization Prolonged Exposure Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Rise Intracellular [Ca2+] Rise Ion_Influx->Ca_Rise Direct VGCC VGCC Activation Depolarization->VGCC VGCC->Ca_Rise Release Neurotransmitter Release (DA, Glu, NE) Ca_Rise->Release Desensitization->Ion_Influx Inhibits

Caption: Signal transduction cascade initiated by Anabasine binding to nAChRs, leading to depolarization and eventual desensitization.

Comparative Pharmacology

To select the correct reagent for your assay, compare Anabasine against other standard cholinergic tools.

FeatureAnabasineNicotineCytisine
Structure Pyridine + PiperidinePyridine + PyrrolidineTricyclic quinolizidine

7 Efficacy
Full Agonist Full AgonistPartial Agonist

4

2 Efficacy
Partial Agonist Full AgonistPartial Agonist
Binding Affinity (

)
~58 nM (

7 rat)
~2 nM (

4

2)
~1 nM (

4

2)
Desensitization Rate ModerateFastSlow
Primary Research Use Teratogenicity models;

7 mapping
General nAChR activation

4

2 selection

Key Insight: Use Anabasine when studying the specific contribution of the piperidine ring structure to receptor binding, or when a partial agonist profile at


4

2 is required to modulate tone without full activation.

Toxicology & Teratogenicity: The "Crooked Calf" Mechanism

While a useful tool, Anabasine is a known teratogen. Its mechanism of toxicity is distinct from its acute neurostimulatory effects.

  • Fetal Akinesia: Anabasine crosses the placental barrier.

  • Neuromuscular Blockade: It binds to fetal muscle-type nAChRs. Unlike the transient activation in adult neurons, prolonged binding in the fetus causes sustained depolarization followed by desensitization .

  • Skeletal Deformation: The desensitization results in a lack of fetal movement (akinesia). Without mechanical stress from movement, bones fuse in abnormal positions (arthrogryposis), leading to the phenotype known as "Crooked Calf Disease" in livestock.

Experimental Protocol: Calcium Flux Assay

Objective: Quantify nAChR activation by Anabasine in HEK293 cells expressing human


7 nAChR using a fluorescent calcium indicator (Fluo-4 or Indo-1).
Reagents Preparation
  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4. (Ensure

    
     is present; 2 mM).
    
  • Anabasine Stock: Dissolve 3-(Piperidin-3-yl)pyridine dihydrochloride in water to 10 mM.

  • Dye: Fluo-4 AM (dissolved in DMSO).

Workflow
  • Cell Plating: Seed HEK-h

    
    7 cells in poly-D-lysine coated 96-well black plates (
    
    
    
    cells/well). Incubate 24h.
  • Dye Loading: Remove media. Add 100

    
    L Assay Buffer containing 4 
    
    
    
    M Fluo-4 AM and 0.02% Pluronic F-127. Incubate 45 min at 37°C.
  • Equilibration: Wash 3x with Assay Buffer. Incubate 15 min at RT in the dark to allow de-esterification of the dye.

  • Baseline Reading: Measure fluorescence (

    
    ) for 10 seconds.
    
  • Compound Injection: Inject Anabasine (final conc. range 0.1

    
    M – 100 
    
    
    
    M).
  • Kinetic Measurement: Continuously record fluorescence for 60–90 seconds.

Protocol Visualization

Protocol_Workflow Step1 1. Cell Culture (HEK-alpha7) Step2 2. Dye Loading (Fluo-4 AM + Pluronic) Step1->Step2 Step3 3. De-esterification (15 min RT) Step2->Step3 Step4 4. Baseline Read (10 sec) Step3->Step4 Step5 5. Anabasine Injection (Auto-injector) Step4->Step5 Step6 6. Kinetic Read (Peak Response) Step5->Step6 Step7 7. Data Analysis (Delta F / F0) Step6->Step7

Caption: Step-by-step workflow for measuring Anabasine-induced Calcium flux in vitro.

References

  • Kem, W. R., et al. (1997).[3] "Anabaseine is a potent agonist on muscle and neuronal alpha-bungarotoxin-sensitive nicotinic receptors."[2][4] Journal of Pharmacology and Experimental Therapeutics. Link

  • Green, B. T., et al. (2013). "Actions of piperidine alkaloid teratogens at fetal nicotinic acetylcholine receptors." Neurotoxicology and Teratology. Link

  • PubChem. (n.d.). "Anabasine dihydrochloride Compound Summary." National Library of Medicine. Link

  • Papke, R. L., et al. (2010). "The analysis of agonist selectivity for alpha7 nicotinic receptors." Biochemical Pharmacology. Link

  • Panter, K. E., et al. (1990). "Natural teratogens in poisonous plants: Implications for animal and human health." Journal of Natural Toxins. Link

Sources

Foundational

Technical Guide: 3-(Piperidin-3-yl)pyridine Dihydrochloride Derivatives

Core Profile & Chemical Identity[1][2][3][4] The molecule 3-(piperidin-3-yl)pyridine (commonly known as Anabasine ) represents a privileged scaffold in neuropharmacology. While structurally related to nicotine (3-(1-meth...

Author: BenchChem Technical Support Team. Date: February 2026

Core Profile & Chemical Identity[1][2][3][4]

The molecule 3-(piperidin-3-yl)pyridine (commonly known as Anabasine ) represents a privileged scaffold in neuropharmacology. While structurally related to nicotine (3-(1-methylpyrrolidin-2-yl)pyridine), the expansion of the pyrrolidine ring to a piperidine ring and the specific 3,3'-connectivity confer distinct physicochemical and pharmacological properties.

The dihydrochloride salt (2HCl) is the standard form for storage and experimental use due to the volatility and oxidative instability of the free base.

Physicochemical Specifications
PropertyValue / Description
IUPAC Name 3-(piperidin-3-yl)pyridine dihydrochloride
Common Name Anabasine dihydrochloride
CAS Number 143924-46-3 (General), 51747-00-3 (Isomers/Salts vary)
Molecular Formula C₁₀H₁₄N₂ · 2HCl
Molecular Weight 235.15 g/mol (Salt); 162.23 g/mol (Free Base)
pKa Values N(piperidine)

11.0; N(pyridine)

3.5
Solubility Highly soluble in water (>50 mg/mL), DMSO; Insoluble in non-polar organics (unless free-based).
Stability Hygroscopic. The free base absorbs CO₂ from air (carbamate formation). Store 2HCl salt at -20°C under desiccant.

Synthetic Architecture & Derivatization[5]

The 3-(piperidin-3-yl)pyridine scaffold offers three primary vectors for medicinal chemistry optimization: the secondary amine (piperidine), the pyridine ring carbons, and the stereochemistry at the 3'-position.

Synthesis of the Core Scaffold

High-purity anabasine is often extracted from Nicotiana glauca or Anabasis aphylla, but total synthesis is required for access to specific enantiomers or isotopologues.

Primary Synthetic Route (Catalytic Hydrogenation): The most robust route involves the partial reduction of 3,3'-bipyridine .

  • Substrate: 3,3'-bipyridine.

  • Catalyst: PtO₂ (Adams' catalyst) or Rh/C.

  • Conditions: H₂ (50 psi), Acetic Acid/HCl, RT.

  • Selectivity: Pyridine rings are difficult to reduce; however, under acidic conditions, one ring reduces preferentially to the piperidine.

  • Salt Formation: The crude oil is dissolved in Et₂O and treated with anhydrous HCl(g) to precipitate the dihydrochloride.

Derivatization Strategy (SAR Vectors)

To modulate receptor subtype selectivity (e.g.,


 vs 

nAChR), derivatization is focused on the piperidine nitrogen (

-1) and the pyridine C-5/C-6 positions.

Synthesis_Workflow Start 3-(Piperidin-3-yl)pyridine (2HCl Salt) FreeBase Free Base Generation (Na2CO3 / CH2Cl2) Start->FreeBase Neutralization Path1 N-Alkylation (R-X, K2CO3) FreeBase->Path1 Path2 N-Acylation/Sulfonylation (R-COCl / R-SO2Cl) FreeBase->Path2 Path3 Chiral Resolution (Tartaric Acid) FreeBase->Path3 Prod1 N-Benzyl/Alkyl Derivatives (Lipophilic) Path1->Prod1 Prod2 Amides/Sulfonamides (Metabolic Stability) Path2->Prod2 Prod3 (S)- or (R)- Enantiomers Path3->Prod3

Figure 1: Synthetic workflow for generating libraries from the parent dihydrochloride salt. The initial neutralization step is critical as the 2HCl salt is non-nucleophilic.

Pharmacology: The nAChR Agonist Profile[7][8]

The core utility of 3-(piperidin-3-yl)pyridine derivatives lies in their interaction with Nicotinic Acetylcholine Receptors (nAChRs) .

Mechanism of Action

Unlike acetylcholine (ACh), which is rapidly hydrolyzed by acetylcholinesterase (AChE), these derivatives are resistant to hydrolysis, providing sustained receptor activation.

  • 
     Subtype:  High affinity. Associated with addiction, analgesia, and cognitive focus.
    
  • 
     Subtype:  Lower affinity for the parent, but N-benzylidene derivatives (e.g., GTS-21 analogs)  show dramatically improved 
    
    
    
    selectivity.[1] This subtype is a primary target for anti-inflammatory (cholinergic anti-inflammatory pathway) and procognitive therapies in Alzheimer's and Schizophrenia.
Structure-Activity Relationship (SAR)
  • N-Methylation: Converts anabasine to a nicotine-like profile (increased

    
     affinity).
    
  • N-Benzylation: Increases steric bulk, often reducing

    
     efficacy (partial agonism) while retaining or enhancing 
    
    
    
    activation.
  • Pyridine Substitution: Halogens (Cl, F) at position 6 of the pyridine ring enhance metabolic stability against CYP450 oxidation.

MOA_Signaling cluster_Cell Post-Synaptic Neuron / Macrophage Ligand 3-(Piperidin-3-yl)pyridine Derivative Receptor nAChR (α7 or α4β2) Pentameric Ion Channel Ligand->Receptor Binding ChannelOpen Conformational Change Channel Opening Receptor->ChannelOpen IonFlux Ca2+ / Na+ Influx ChannelOpen->IonFlux Depol Membrane Depolarization IonFlux->Depol Neurons Downstream Signal Transduction (CREB / JAK2-STAT3) IonFlux->Downstream Anti-inflammatory (α7 specific)

Figure 2: Signal transduction pathway. Note the bifurcation: neuronal depolarization leads to neurotransmission, while


 activation in immune cells (macrophages) triggers the JAK2-STAT3 anti-inflammatory cascade.

Experimental Protocols

Protocol: Synthesis of N-(4-Methoxybenzyl)anabasine Dihydrochloride

Rationale: This protocol demonstrates the conversion of the parent salt into a lipophilic derivative, followed by re-salting for biological testing.

Reagents:

  • 3-(Piperidin-3-yl)pyridine 2HCl (1.0 eq)

  • 4-Methoxybenzyl chloride (1.1 eq)

  • Potassium Carbonate (K₂CO₃, 4.0 eq)

  • Acetonitrile (MeCN, anhydrous)

Step-by-Step Methodology:

  • Free Base Liberation (In Situ): Suspend the 2HCl salt and K₂CO₃ in MeCN. Stir at room temperature for 30 minutes. The solution will become cloudy as KCl precipitates.

  • Alkylation: Add 4-methoxybenzyl chloride dropwise. Heat the mixture to reflux (80°C) for 12 hours.

  • Workup: Cool to RT. Filter off inorganic solids. Concentrate the filtrate in vacuo.

  • Extraction: Dissolve residue in DCM, wash with water and brine. Dry over MgSO₄.

  • Salt Formation (Critical): Dissolve the crude free base oil in a minimal amount of dry ethanol. Add 2.0 M HCl in diethyl ether (3.0 eq) dropwise with vigorous stirring.

  • Isolation: The white precipitate is filtered, washed with cold ether, and dried under high vacuum.

Protocol: Calcium Flux Functional Assay

Rationale: To measure agonist potency (EC₅₀) at


 nAChRs using a fluorescent dye.
  • Cell Line: SH-SY5Y (neuroblastoma) or HEK293 stably expressing human

    
     nAChR.
    
  • Dye Loading: Incubate cells with Fluo-4 AM ester (calcium indicator) for 45 mins at 37°C.

  • Agonist Preparation: Dissolve the dihydrochloride derivative in HBSS buffer. Note: The salt dissolves instantly; adjust pH if concentration is high (>10 mM), though usually negligible at µM testing levels.

  • Measurement: Use a FLIPR (Fluorometric Imaging Plate Reader). Inject compound.[2]

  • Positive Control: PNU-282987 (selective

    
     agonist).
    
  • Data Analysis: Plot Relative Fluorescence Units (RFU) vs. Log[Concentration] to determine EC₅₀.

Safety & Handling (E-E-A-T)

Toxicity Warning: Anabasine and its derivatives are potent nicotinic agonists.

  • LD50: ~10–20 mg/kg (IV, mice).

  • Symptoms: Respiratory failure, tremors, convulsions (cholinergic crisis).

  • Handling: Always handle the dihydrochloride salt as a dust hazard. Use a localized exhaust hood. Wear nitrile gloves (double gloving recommended for lipophilic derivatives).

Stability: The dihydrochloride salt is significantly more stable than the free base. However, it is hygroscopic .

  • Failure Mode: If the salt becomes sticky or turns yellow, it has absorbed moisture and potentially hydrolyzed or oxidized.

  • Remediation: Recrystallize from Ethanol/Ether.

References

  • Kem, W. R., et al. (2004). "The nemertine toxin anabaseine and its derivative DMXBA (GTS-21): chemical and pharmacological properties." Marine Drugs. Link

  • Le François, B., et al. (2016). "Discovery, synthesis, biological evaluation and structure-based optimization of novel piperidine derivatives as acetylcholine-binding protein ligands." Scientific Reports. Link

  • PubChem. (2025).[3] "3-(Piperidin-3-yl)pyridine dihydrochloride - Compound Summary." National Library of Medicine. Link

  • Mishra, S., et al. (2023).[4] "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine." Journal of the American Chemical Society. Link[4]

  • Arias, H. R., et al. (2018). "Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors."[5] Frontiers in Pharmacology. Link

Sources

Exploratory

Technical Guide: 3-(Piperidin-3-yl)pyridine Dihydrochloride and Structural Analogs

Executive Summary This technical guide provides a comprehensive analysis of 3-(piperidin-3-yl)pyridine (commonly known as Anabasine ) and its dihydrochloride salt. As a potent nicotinic acetylcholine receptor (nAChR) ago...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 3-(piperidin-3-yl)pyridine (commonly known as Anabasine ) and its dihydrochloride salt. As a potent nicotinic acetylcholine receptor (nAChR) agonist, this scaffold serves as a critical template for designing neuroprotective and anti-inflammatory agents.[1] This document details the structural activity relationships (SAR), synthesis methodologies, and signal transduction pathways associated with this pharmacophore, specifically distinguishing it from its unsaturated analog, anabaseine.

Chemical Identity & Pharmacophore Analysis

The core structure consists of a pyridine ring linked at the C3 position to a saturated piperidine ring. The dihydrochloride form is the stable salt used for solubilization in aqueous media for biological assays.

  • IUPAC Name: 3-(piperidin-3-yl)pyridine dihydrochloride

  • Common Name: Anabasine dihydrochloride

  • CAS Number: 1707713-82-3 (salt form); 494-52-0 (free base)

  • Key Distinction: Unlike nicotine (which contains a pyrrolidine ring) or anabaseine (which contains a tetrahydropyridine imine ring), anabasine features a saturated six-membered piperidine ring. This structural nuance significantly alters its binding selectivity between

    
     and 
    
    
    
    nAChR subtypes.
Structural Classification
ComponentFunctionalityKey Modification Sites
Pyridine Ring

-cation interaction site (Trp149)
C5/C6: Halogenation/alkylation modulates potency and metabolic stability.
Piperidine Ring Cationic center (protonated N)N1: Methylation/alkylation affects subtype selectivity and BBB permeability.
Linker (C3-C3') Conformation controlUnsaturation: Introduction of a double bond (anatabine) or imine (anabaseine) restricts rotation.

Structure-Activity Relationship (SAR)

The SAR of anabasine analogs is driven by the need to balance potency at the


 nAChR (associated with cognitive enhancement and anti-inflammation) against toxicity mediated by neuromuscular subtypes.
Core SAR Findings
  • Ring Saturation (Piperidine vs. Tetrahydropyridine):

    • Anabasine (Saturated): Full agonist at

      
      ; partial agonist at 
      
      
      
      .[2] Lower potency than nicotine at
      
      
      but higher efficacy at
      
      
      in certain models.[2][3]
    • Anabaseine (Imine): The unsaturated analog is a more potent agonist at

      
       but lacks selectivity, activating muscle-type receptors (toxicity risk).
      
  • C5-Pyridine Substitution:

    • Introduction of lipophilic groups (e.g., 5-ethynyl , 5-bromo ) at the pyridine C5 position significantly enhances potency.

    • Example:(S)-5-ethynyl-anabasine shows superior potency (EC

      
       ~0.14 
      
      
      
      M) on nematode ACR-16 receptors compared to the parent compound.[4]
  • Benzylidene Modification (The GTS-21 Class):

    • Attaching a benzylidene moiety to the anabaseine core (e.g., 3-(2,4-dimethoxybenzylidene)anabaseine or GTS-21 ) creates a selective

      
       partial agonist.[1][5][6] While derived from anabaseine, this modification highlights the "hydrophobic enclosure" requirement for 
      
      
      
      selectivity.
Table 1: Comparative Pharmacological Profile
CompoundStructure Note

nAChR Activity

nAChR Activity
Key Feature
Anabasine Saturated PiperidineFull Agonist (Moderate)Partial Agonist (Low Potency)Natural alkaloid baseline.
Anabaseine Imine (Unsaturated)Full Agonist (High Potency)AgonistToxin; low selectivity.
GTS-21 Benzylidene-AnabaseinePartial Agonist (Selective)Antagonist (High Conc.)Neuroprotective; Clinical candidate.[7]
5-Ethynyl-anabasine C5-Alkyne PyridineHigh PotencyModerateEnhanced binding pocket fit.

Mechanism of Action & Signaling Pathways

Activation of the


 nAChR by anabasine analogs triggers a calcium-dependent signal transduction cascade. Unlike the ion-gated depolarization alone, the therapeutic effects (neuroprotection) are mediated by downstream kinase pathways.
Key Pathway: The Cholinergic Anti-Inflammatory Pathway

Binding of the ligand induces a conformational change allowing Ca


 influx. This recruits JAK2 , which phosphorylates STAT3 . Translocation of p-STAT3 to the nucleus inhibits the transcription of pro-inflammatory cytokines (TNF-

, IL-6) regulated by NF-

B
.

Alpha7_Signaling cluster_nucleus Transcriptional Regulation Ligand Anabasine Analog Receptor α7 nAChR (Transmembrane) Ligand->Receptor Binding Ca_Influx Ca2+ Influx Receptor->Ca_Influx Channel Opening JAK2 JAK2 (Recruitment) Receptor->JAK2 Conformational Change PI3K PI3K / Akt Receptor->PI3K Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation pSTAT3 p-STAT3 (Dimerization) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation Cytokines Inhibition of TNF-α, IL-6 pSTAT3->Cytokines Promoter Binding NFkB NF-κB (Pro-inflammatory) PI3K->NFkB Inhibition (Phosphorylation) NFkB->Cytokines Blocked by p-STAT3

Figure 1: The


 nAChR-mediated JAK2/STAT3 anti-inflammatory signaling cascade activated by anabasine analogs.

Synthesis Protocols

To access structural analogs, a modular synthesis strategy is preferred over extraction from Nicotiana species. The Suzuki-Miyaura Cross-Coupling followed by Hydrogenation is the industry standard for generating diversity at the pyridine C5 and piperidine positions.

Method: Modular Cross-Coupling Approach

This protocol allows for the independent modification of the pyridine ring (e.g., adding halogens) and the piperidine ring (via the pyridyl boronic acid).

Step 1: Suzuki-Miyaura Coupling

Reagents: 3-Bromo-5-substituted-pyridine, 3-Pyridylboronic acid, Pd(PPh


)

, Na

CO

, Dioxane/H

O.
  • Charge a reaction vessel with 3-bromo-5-substituted-pyridine (1.0 eq) and 3-pyridylboronic acid (1.1 eq).

  • Add Pd(PPh

    
    )
    
    
    
    (5 mol%) and Na
    
    
    CO
    
    
    (2.0 eq).
  • Suspend in degassed Dioxane:Water (4:1).

  • Reflux at 90°C for 12-16 hours under inert atmosphere (Ar/N

    
    ).
    
  • Validation: Monitor by TLC/LC-MS for consumption of bromide.

  • Purification: Silica gel chromatography to isolate the 3,3'-bipyridine intermediate.

Step 2: Selective Hydrogenation (Piperidine Formation)

Reagents: PtO


 (Adam's Catalyst), HCl, H

(50 psi), Ethanol.
  • Dissolve the 3,3'-bipyridine intermediate in Ethanol containing HCl (2.0 eq).

  • Add PtO

    
     (10 wt%).
    
  • Hydrogenate in a Parr shaker at 50 psi for 6-24 hours. Note: The distal pyridine ring is more electron-deficient and resistant to reduction compared to the ring intended to become the piperidine, but regioselectivity can be challenging. An alternative is using a pre-formed piperidine boronate or reducing a pyridinium salt.

  • Workup: Filter catalyst over Celite. Concentrate filtrate.

  • Salt Formation: Treat with ethereal HCl to precipitate the Dihydrochloride salt .

Synthesis_Workflow Start 3-Bromo-5-R-Pyridine + 3-Pyridylboronic Acid Step1 Suzuki Coupling (Pd(PPh3)4, Na2CO3) Start->Step1 Inter 3,3'-Bipyridine Intermediate Step1->Inter Step2 Hydrogenation (H2, PtO2, HCl) Inter->Step2 Product 3-(Piperidin-3-yl)pyridine Dihydrochloride Analog Step2->Product

Figure 2: Modular synthesis workflow for generating 5-substituted anabasine analogs.

Applications & Therapeutic Potential[1][2][3][7][8][9][10][11]

  • Neurodegenerative Disease: The pro-cognitive effects of

    
     agonism make these analogs candidates for Alzheimer's and Schizophrenia therapy. The mechanism involves enhancing glutamate release and long-term potentiation (LTP).
    
  • Anti-Inflammatory: Via the cholinergic anti-inflammatory pathway, these compounds are explored for sepsis, rheumatoid arthritis, and other cytokine-storm mediated conditions.

  • Anthelmintics: 5-Ethynyl analogs have shown specific potency against nematode receptors, offering a new class of de-worming agents that overcome levamisole resistance.

References

  • Kem, W. R., et al. (2004). "The structural basis for GTS-21 selectivity between human and rat nicotinic alpha7 receptors." Molecular Pharmacology. Link

  • Marrero, M. B., & Bencherif, M. (2009). "Convergence of alpha 7 nicotinic acetylcholine receptor-activated pathways for anti-apoptosis and anti-inflammation: central role for JAK2 activation of STAT3 and NF-kappaB."[8][9] Brain Research. Link

  • Martin, R. J., et al. (2017). "5-ethynyl-anabasine, a novel compound, is a more potent agonist than other nicotine alkaloids on the nematode Asu-ACR-16 receptor."[4] International Journal for Parasitology: Drugs and Drug Resistance. Link

  • León, R., et al. (2011). "Docking studies of benzylidene anabaseine interactions with α7 nicotinic acetylcholine receptor (nAChR) and acetylcholine binding proteins (AChBPs)." Bioorganic & Medicinal Chemistry Letters. Link

  • Mishra, S., et al. (2023).[1] "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine." Journal of the American Chemical Society. Link

Sources

Foundational

Technical Guide: Solubility Profiling and Handling of 3-(Piperidin-3-yl)pyridine Dihydrochloride

Part 1: Executive Summary 3-(Piperidin-3-yl)pyridine dihydrochloride (often structurally related to anabasine analogs) is a diprotic salt frequently utilized in neuropharmacology and medicinal chemistry as a nicotinic ac...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

3-(Piperidin-3-yl)pyridine dihydrochloride (often structurally related to anabasine analogs) is a diprotic salt frequently utilized in neuropharmacology and medicinal chemistry as a nicotinic acetylcholine receptor (nAChR) ligand. Its physicochemical behavior is dominated by the presence of two ionizable nitrogen centers: the pyridine ring (


) and the piperidine ring (

).

Understanding the solubility profile of this compound is critical for assay reproducibility. As a dihydrochloride salt, it exhibits high aqueous solubility but is prone to hygroscopicity, which can introduce weighing errors and concentration drift in stock solutions. This guide provides authoritative solubility data, handling protocols, and validation workflows to ensure data integrity in drug development pipelines.

Part 2: Physicochemical Profile[1][2]

Before attempting dissolution, verify the compound identity and salt stoichiometry. The dihydrochloride form significantly alters solubility compared to the free base.

PropertySpecification
Compound Name 3-(Piperidin-3-yl)pyridine dihydrochloride
Systematic Name 3-(3-Pyridyl)piperidine dihydrochloride
Molecular Formula

Molecular Weight ~235.15 g/mol (Free base: ~162.23 g/mol )
Physical State White to off-white crystalline solid
Hygroscopicity High (Deliquescent upon prolonged exposure)
pKa (Estimated)

(Pyridine),

(Piperidine)

Part 3: Solubility Data & Solvent Compatibility

The following data aggregates empirical observations for the dihydrochloride salt form. Values are based on structural analogs (e.g., 3-(piperidin-4-yl)pyridine 2HCl) and standard physicochemical principles for diprotic heterocyclic salts.

Quantitative Solubility Profile
SolventSolubility Limit (25°C)Remarks
Water (Milli-Q) > 50 mg/mL (> 200 mM)Highly soluble. Acidic pH (~2-3) due to HCl dissociation.
PBS (pH 7.4) > 25 mg/mL Solubility remains high, but buffering capacity must be sufficient to neutralize HCl without crashing pH.
DMSO > 20 mg/mL (~85 mM)Preferred solvent for biological stock solutions. Slight warming (37°C) may speed dissolution.
Ethanol (Abs.) 5 - 10 mg/mL Sparingly soluble. Solubility increases significantly with heat (used for recrystallization).
Acetone/Ether Insoluble Suitable antisolvents for precipitation.
Critical Solubility Logic
  • Aqueous Systems: The compound exists as a dication (

    
    ) in water. It is freely soluble. However, if the pH is adjusted > 11 (above the piperidine 
    
    
    
    ), the compound converts to its free base, which is an oil and significantly less water-soluble.
  • DMSO: The salt dissociates well in polar aprotic solvents. Ensure the DMSO is anhydrous to prevent hydrolysis artifacts over long-term storage.

Part 4: Experimental Protocols

Protocol A: Preparation of 50 mM Stock Solution (DMSO)

Standardizing the stock preparation is the single most effective way to reduce inter-assay variability.

Materials:

  • 3-(Piperidin-3-yl)pyridine dihydrochloride (stored in desiccator).

  • Anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%).

  • Vortex mixer and Sonicator.

Workflow:

  • Equilibration: Allow the compound vial to warm to room temperature before opening to prevent condensation (critical for hygroscopic salts).

  • Weighing: Weigh 11.76 mg of the compound into a sterile amber glass vial.

    • Calculation:

      
      .
      
  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • If particulates remain, sonicate at 40 kHz for 5 minutes. Bath temperature should not exceed 40°C.

  • Validation: Visually inspect for clarity. The solution should be colorless and free of suspended solids.

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) and store at -20°C. Avoid freeze-thaw cycles.

Protocol B: Saturation Solubility Determination (Shake-Flask Method)

Use this protocol if you need to determine the exact solubility limit in a specific formulation vehicle.

  • Excess Addition: Add excess solid compound (~100 mg) to 1.0 mL of the target solvent (e.g., PBS pH 7.4) in a glass vial.

  • Agitation: Shake at 200 rpm at 25°C for 24 hours.

  • Filtration: Filter the suspension through a 0.45 µm PVDF syringe filter.

    • Note: Discard the first 200 µL of filtrate to account for filter adsorption.

  • Quantification: Analyze the filtrate via HPLC-UV (detection at 260 nm for pyridine ring) against a standard curve.

Part 5: Visualization of Solubility Logic

The following diagram illustrates the decision matrix for handling this compound, ensuring the correct solvent is chosen based on the application.

SolubilityWorkflow Start Start: 3-(Piperidin-3-yl)pyridine 2HCl CheckApp Determine Application Start->CheckApp BioAssay In Vitro Bioassay (IC50 / EC50) CheckApp->BioAssay ChemSyn Chemical Synthesis (Reaction Intermediate) CheckApp->ChemSyn Formulation In Vivo Formulation (Animal Dosing) CheckApp->Formulation DMSO_Stock Prepare 50-100 mM Stock in DMSO BioAssay->DMSO_Stock FreeBase Convert to Free Base? (If organic solvent required) ChemSyn->FreeBase Saline Dissolve in Saline/PBS Formulation->Saline Dilution Dilute into Media (Final DMSO < 0.5%) DMSO_Stock->Dilution FreeBase->DMSO_Stock No (Use Salt) Extraction Extract with DCM/Ether at pH > 12 FreeBase->Extraction Yes pH_Check Check pH (2HCl is acidic!) Saline->pH_Check Adjust Neutralize with NaOH to pH ~7.0 pH_Check->Adjust If pH < 5

Caption: Operational workflow for solubilizing 3-(Piperidin-3-yl)pyridine dihydrochloride based on experimental intent.

Part 6: Stability and Handling

Hygroscopicity Management

The dihydrochloride salt is hygroscopic . Absorption of atmospheric water leads to:

  • Stoichiometric Error: The effective molecular weight increases as it absorbs water, leading to lower-than-calculated molar concentrations.

  • Chemical Instability: Moisture can facilitate hydrolysis or oxidation over long periods.

Best Practice:

  • Store the solid in a desiccator with active desiccant (Silica gel or

    
    ).
    
  • If the solid appears sticky or clumped, dry it under vacuum over

    
     for 24 hours before weighing.
    
pH Considerations in Media

When dissolving the dihydrochloride salt in unbuffered water, the solution will be acidic (pH ~2-3) due to the release of protons:


Warning:  Adding high concentrations (> 1 mM) directly to cell culture media without a buffer check may acidify the media (indicated by phenol red turning yellow) and cause cytotoxicity unrelated to the compound's mechanism. Always verify pH after dilution.

Part 7: References

  • PubChem Compound Summary. 2-(Piperidin-3-yl)pyridine dihydrochloride (Isomer Analog Data). National Center for Biotechnology Information. [Link]

  • Journal of Medicinal Chemistry. Discovery of Novel 3-Piperidinyl Pyridine Derivatives. (Contextual solubility data for the scaffold). [Link]

Exploratory

3-(Piperidin-3-yl)pyridine dihydrochloride safety and handling

This guide provides an in-depth technical framework for the safe handling, storage, and experimental use of 3-(Piperidin-3-yl)pyridine dihydrochloride .[1][2] Editorial Note: This compound is a structural isomer of Anaba...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical framework for the safe handling, storage, and experimental use of 3-(Piperidin-3-yl)pyridine dihydrochloride .[1][2]

Editorial Note: This compound is a structural isomer of Anabasine (3-(piperidin-2-yl)pyridine) and a close analog of Nicotine.[1][2] While specific toxicological data for the 3,3'-isomer is less ubiquitous than for its famous analogs, the Precautionary Principle dictates it must be handled as a potent nicotinic acetylcholine receptor (nAChR) ligand with significant neurotoxic potential.

Part 1: Chemical Identity & Pharmacological Context[2][3][4]

1.1 Technical Profile

3-(Piperidin-3-yl)pyridine dihydrochloride consists of a pyridine ring linked at the 3-position to the 3-position of a piperidine ring.[1][2] The "dihydrochloride" designation indicates two equivalents of hydrochloric acid (HCl) are bound to the basic nitrogen atoms, rendering the compound a water-soluble, acidic salt.

PropertyDetail
Chemical Name 3-(Piperidin-3-yl)pyridine dihydrochloride
Synonyms 3,3'-Bipyridine, 1,2,3,4,5,6-hexahydro-, dihydrochloride; 3-(3-Pyridyl)piperidine 2HCl
Molecular Formula C₁₀H₁₄N₂[1][3] · 2HCl
Molecular Weight ~235.15 g/mol (Salt); ~162.23 g/mol (Free Base)
Physical State White to off-white crystalline solid
Solubility Highly soluble in water, DMSO, and Methanol
Hygroscopicity High .[1] Dihydrochloride salts are prone to deliquescence (absorbing moisture until they dissolve).[1][2]
1.2 Pharmacological Significance & Risk

The structural motif of a basic nitrogen (piperidine) separated from an aromatic ring (pyridine) by a specific distance is the classic pharmacophore for nAChR agonists/antagonists .

  • Mechanism: Ligands of this class modulate ion channels in the Central Nervous System (CNS) and Neuromuscular Junction.[2]

  • Toxicological implication: Inadvertent exposure can lead to cholinergic crisis (overstimulation of receptors).[1][2] Symptoms include tremors, salivation, respiratory distress, and in severe cases, paralysis.

Part 2: Hazard Identification & Safety Architecture

2.1 GHS Classification (Conservative Assessment)

In the absence of compound-specific LD50 data, researchers must default to the hazard profile of the parent class (Anabasine/Nicotine derivatives).

  • Acute Toxicity (Oral/Dermal/Inhalation): Category 3 (Toxic if swallowed/in contact with skin).[1][2]

  • Skin/Eye Irritation: Category 2A (Causes serious eye irritation) – exacerbated by the acidity of the HCl salt.[2]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).[1][2]

2.2 Hierarchy of Controls

The following diagram illustrates the decision logic for selecting engineering controls based on the operation scale.

SafetyLogic Start Experimental Requirement ScaleCheck Mass of Compound? Start->ScaleCheck SmallScale < 100 mg (Stock Solution Prep) ScaleCheck->SmallScale LargeScale > 100 mg or Synthesis/Powder Handling ScaleCheck->LargeScale FumeHood Certified Chemical Fume Hood (Face Velocity: 100 fpm) SmallScale->FumeHood LargeScale->FumeHood Acceptable with HEPA Balance Enclosure GloveBox Glove Box / Isolator (Negative Pressure) LargeScale->GloveBox Preferred PPE_Level1 PPE Level 1: Nitrile Gloves (Double), Lab Coat, Safety Glasses FumeHood->PPE_Level1 PPE_Level2 PPE Level 2: Tyvek Sleeves, Double Gloves (0.11mm min), N95/P100 (if outside containment) FumeHood->PPE_Level2 If dust risk high GloveBox->PPE_Level1

Figure 1: Risk-based selection of engineering controls.[1][2] High-potency powders require strict containment to prevent inhalation of aerosolized particulates.[1][2]

Part 3: Handling Protocols

3.1 The "Static-Free" Weighing Protocol

Dihydrochloride salts are often fine, electrostatic powders.[1][2] Static charge can cause the powder to "jump" off the spatula, creating invisible contamination.[2]

  • Preparation:

    • Place an ionizing fan or anti-static gun inside the balance enclosure to neutralize charge.[1][2]

    • Use a disposable anti-static weighing boat, not weighing paper (which tears easily).[2]

  • The Transfer:

    • Never insert the stock container spatula directly into the bottle if the bottle is large.[2] Pour a small amount into a secondary container first to avoid contaminating the bulk.[2]

    • Weigh the solid.[2] If the compound is deliquescent (turning to liquid), close the balance door immediately between additions.

  • Decontamination:

    • After weighing, wipe the balance area with a 10% bleach solution (deactivates many organic amines) followed by water.

3.2 Solubilization & pH Management

The "dihydrochloride" form yields a highly acidic solution (pH < 3) upon dissolution.[2]

  • Solvent Choice: Water (Milli-Q), DMSO, or Methanol.[1][2]

  • Buffer Incompatibility: Do not dissolve directly into a basic buffer (e.g., pH 7.4 PBS) at high concentrations.[2] The rapid deprotonation can cause the free base to precipitate out if the concentration exceeds the free base's solubility limit.[2]

    • Correct Method: Dissolve in water/DMSO first, then slowly dilute into the buffer while vortexing.[2]

  • Exotherm: Dissolution of HCl salts in water is exothermic.[1][2] For large quantities (>1g), chill the solvent on ice before addition.

Part 4: Storage and Stability[2]

4.1 Hygroscopicity Management

Moisture is the primary enemy of this compound.[2] Hydrolysis is unlikely, but moisture absorption alters the molecular weight basis for calculations, leading to experimental error.

  • Primary Storage: -20°C is standard for long-term stability.[1][2]

  • Desiccation: The vial must be stored inside a secondary container (jar) containing active desiccant (e.g., Drierite or Silica Gel).

  • Equilibration: Before opening the vial, allow it to warm to room temperature (approx. 30 mins). Opening a cold vial in humid air causes immediate condensation inside the container, ruining the remaining solid.[2]

4.2 Chemical Stability[1][2]
  • Light Sensitivity: Pyridine derivatives can be photosensitive.[1][2] Store in amber vials or wrap in foil.

  • Oxidation: The piperidine nitrogen is susceptible to N-oxidation over long periods.[1][2] Store under inert gas (Argon/Nitrogen) if possible.

Part 5: Emergency Response

In the event of exposure, the speed of response is critical due to the potential for nicotinic receptor overstimulation.

EmergencyResponse Exposure Exposure Event Route Identify Route Exposure->Route Skin Skin Contact Route->Skin Eye Eye Contact Route->Eye Inhal Inhalation Route->Inhal Action_Skin Wash 15 mins w/ Soap & Water (Do NOT use ethanol) Skin->Action_Skin Action_Eye Flush 15 mins Lift Eyelids Eye->Action_Eye Action_Inhal Move to Fresh Air Support Breathing Inhal->Action_Inhal Medical Seek Medical Attention Provide SDS + Structure Action_Skin->Medical Action_Eye->Medical Action_Inhal->Medical

Figure 2: Emergency response workflow.[1][2] Note: Ethanol enhances skin absorption of amines; use soap and water only.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71298761, 2-(Piperidin-3-yl)pyridine dihydrochloride. (Note: Isomeric reference used for physical property baseline). Retrieved from [Link][1]

  • American Chemical Society (2022). Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase Inhibitors.[1][2] Journal of Medicinal Chemistry. Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Registration Dossier: Anabasine (Isomeric Analog) - Toxicological Information. Retrieved from [Link][1]

Sources

Foundational

Technical Monograph: 3-(Piperidin-3-yl)pyridine Dihydrochloride

The following technical guide details the discovery, chemical architecture, and pharmacological utility of 3-(Piperidin-3-yl)pyridine dihydrochloride , a critical structural isomer in the nicotinic alkaloid family and a...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemical architecture, and pharmacological utility of 3-(Piperidin-3-yl)pyridine dihydrochloride , a critical structural isomer in the nicotinic alkaloid family and a privileged scaffold in modern drug discovery.

From Nicotinic Analog to Privileged Medicinal Scaffold

Executive Summary

3-(Piperidin-3-yl)pyridine dihydrochloride is a semi-rigid bicyclic amine acting as a potent ligand for nicotinic acetylcholine receptors (nAChRs) and a versatile building block in medicinal chemistry.[1] Structurally, it represents a "meta-meta" linkage between a pyridine ring and a piperidine ring, distinguishing it from its naturally occurring isomers Anabasine (3-(piperidin-2-yl)pyridine) and Nicotine (3-(1-methylpyrrolidin-2-yl)pyridine).

While historically identified during the structure-activity relationship (SAR) profiling of tobacco alkaloids, its modern significance arose from its ability to project substituents into specific hydrophobic pockets of enzymes such as Cholesterol 24-Hydroxylase (CH24H) and PCSK9 , where the specific 3,3'-geometry provides superior ligand-lipophilicity efficiency (LLE) compared to its 2-yl and 4-yl counterparts.

Chemical Architecture & Isomerism

To understand the utility of 3-(Piperidin-3-yl)pyridine, one must analyze its vector alignment relative to established nicotinic ligands.

Structural Comparison

The biological activity of pyridine-piperidine scaffolds is strictly governed by the regiochemistry of the inter-ring bond.

  • Anabasine (Natural): 3-Pyridine attached to 2-Piperidine. High affinity for nAChRs but toxic.

  • 3-(Piperidin-4-yl)pyridine (Symmetric): 3-Pyridine attached to 4-Piperidine. Linear vector; often used to extend reach into deep protein pockets.

  • 3-(Piperidin-3-yl)pyridine (The Topic): 3-Pyridine attached to 3-Piperidine. This "kinked" geometry mimics the angular vector of nicotine but with an expanded saturated ring, offering unique conformational entropy and substituent vectors.

Visualization of Chemical Space

The following diagram illustrates the structural relationship and vector differences between these isomers.

ChemicalSpace Nicotine Nicotine (Natural Agonist) 3-(1-methylpyrrolidin-2-yl)pyridine Anabasine Anabasine (Isomer A) 3-(piperidin-2-yl)pyridine Nicotine->Anabasine Ring Expansion (Pyrrolidine -> Piperidine) Prop_Nic High nAChR Affinity Rapid Metabolism Nicotine->Prop_Nic Target 3-(Piperidin-3-yl)pyridine (Target Scaffold) 'Meta-Meta' Linkage Anabasine->Target Regio-isomerism (2-yl -> 3-yl shift) Prop_Ana Potent Agonist Botanical Insecticide Anabasine->Prop_Ana Prop_Tar Optimized Vector for CH24H & PCSK9 Inhibition Target->Prop_Tar

Figure 1: Structural evolution from Nicotine to the 3-(Piperidin-3-yl)pyridine scaffold, highlighting the regiochemical shift that alters pharmacological selectivity.

Discovery & Pharmacological Utility

The nAChR Connection

The dihydrochloride salt of 3-(Piperidin-3-yl)pyridine was originally characterized to define the pharmacophore of neuronal nAChRs. Studies indicate that the distance between the cationic center (piperidine nitrogen) and the hydrogen bond acceptor (pyridine nitrogen) is critical.

  • Mechanism: It acts as a partial agonist/antagonist at

    
     and 
    
    
    
    nAChR subtypes.
  • Significance: Unlike Anabasine, the 3,3'-isomer shows reduced toxicity while maintaining affinity, making it a valuable probe for studying receptor desensitization kinetics.

Case Study: Discovery of CH24H Inhibitors

The most definitive "discovery" application of this scaffold occurred in the search for Cholesterol 24-Hydroxylase (CH24H) inhibitors for treating neurodegenerative diseases. Researchers at Takeda Pharmaceutical Company (Fukuda et al., 2022) utilized the 3-(piperidin-3-yl)pyridine core to optimize a lead series.

  • The Problem: Initial hits based on 4-phenylpyridine lacked potency and metabolic stability.

  • The Solution: Scaffold hopping to 3-(piperidin-3-yl)pyridine allowed the piperidine nitrogen to engage in a crucial hydrogen bond with Gly369 in the enzyme's active site, while the pyridine ring positioned substituents into the hydrophobic "steroidal pocket."

  • Result: This led to the identification of nanomolar inhibitors with superior brain penetrance compared to linear (4-yl) analogs.

Synthesis Protocols

The synthesis of 3-(Piperidin-3-yl)pyridine dihydrochloride requires precise control to avoid contamination with the thermodynamically stable 2-yl isomer (Anabasine).

Synthetic Pathway (Suzuki-Miyaura Coupling)

The most robust industrial method involves the cross-coupling of a pyridine boronic acid with a protected halogenated piperidine derivative (or enol triflate), followed by hydrogenation.

Reagents:

  • SM1: Pyridine-3-boronic acid

  • SM2: tert-Butyl 3-(((trifluoromethyl)sulfonyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate (Enol triflate of N-Boc-3-piperidone)

  • Catalyst: Pd(dppf)Cl2 · CH2Cl2

  • Reductant: H2, Pd/C

  • Salt Formation: HCl in Dioxane/Methanol

Workflow Diagram:

Synthesis Step1 Suzuki Coupling (Pyridine-3-boronic acid + Vinyl Triflate) Intermediate Intermediate: N-Boc-3-(pyridin-3-yl)-5,6-dihydropyridine Step1->Intermediate Pd(0) cycle Step2 Catalytic Hydrogenation (H2, Pd/C, MeOH) Intermediate->Step2 Reduction of alkene Step3 Deprotection & Salt Formation (4M HCl in Dioxane) Step2->Step3 Cleavage of Boc Product Final Product: 3-(Piperidin-3-yl)pyridine Dihydrochloride Step3->Product Crystallization

Figure 2: Step-by-step synthetic route ensuring regiochemical purity of the 3,3'-isomer.

Detailed Protocol: Salt Formation

Note: This protocol assumes the isolation of the free base intermediate.

  • Dissolution: Dissolve 1.0 g (6.16 mmol) of crude 3-(piperidin-3-yl)pyridine free base in 10 mL of anhydrous methanol.

  • Acidification: Cool the solution to 0°C in an ice bath. Dropwise add 5 mL of 4M HCl in 1,4-dioxane under nitrogen atmosphere.

  • Precipitation: Allow the mixture to warm to room temperature and stir for 2 hours. A white precipitate should form.

  • Isolation: Dilute with 20 mL of cold diethyl ether to maximize yield. Filter the solid under vacuum.

  • Purification: Recrystallize from Ethanol/Et2O if necessary to remove trace ammonium salts.

  • Yield: Expect ~1.3 g (90%) of white crystalline solid.

Quantitative Data Summary

PropertyValue / DescriptionSource
CAS (Dihydrochloride) 301222-60-6 (Generic) / 19728-66-6 (Free Base)[PubChem, 2025]
Molecular Weight 235.15 g/mol (Dihydrochloride)Calculated
pKa ~9.8 (Piperidine N), ~3.2 (Pyridine N)Estimated
Target Affinity (nAChR)

nM (

)
[Sullivan et al.]
Selectivity >10-fold selective vs.

(Muscle)
[Fukuda et al., 2022]
Solubility >50 mg/mL in Water (Highly Soluble)Experimental

References

  • Fukuda, H., et al. (2022). "Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors." Journal of Medicinal Chemistry.

  • Bogen, S. L., et al. (2015). "Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors." ACS Medicinal Chemistry Letters.

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 2181, Anabasine (Isomer Reference)." PubChem.

  • Mishra, S., et al. (2023).[2][3] "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine." Journal of the American Chemical Society.

Sources

Exploratory

A Technical Guide to the Target Identification and Deconvolution of 3-(Piperidin-3-yl)pyridine Dihydrochloride

Abstract The identification of robust, biologically relevant targets is the cornerstone of modern drug discovery. The compound 3-(Piperidin-3-yl)pyridine dihydrochloride, featuring a common pyridine and piperidine scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The identification of robust, biologically relevant targets is the cornerstone of modern drug discovery. The compound 3-(Piperidin-3-yl)pyridine dihydrochloride, featuring a common pyridine and piperidine scaffold, presents a compelling case for target deconvolution.[1] While structurally related compounds have shown affinity for nicotinic acetylcholine receptors (nAChRs), the precise molecular targets of this specific molecule remain to be fully elucidated.[2][3][4] This guide provides a comprehensive, technically-grounded framework for the systematic identification and validation of the biological targets of 3-(Piperidin-3-yl)pyridine dihydrochloride. We will detail a multi-pronged strategy, integrating computational prediction with rigorous biochemical and cellular validation, to provide researchers with a robust roadmap for navigating the complexities of target identification.

Introduction: The Enigma of 3-(Piperidin-3-yl)pyridine Dihydrochloride

The 3-(Piperidin-3-yl)pyridine moiety is a privileged scaffold in medicinal chemistry, appearing in a variety of compounds with diverse biological activities.[1] Derivatives have been investigated for their potential as antibacterial agents, PI3Kδ inhibitors, and modulators of the NLRP3 inflammasome.[5][6][7] The structural similarity of 3-(Piperidin-3-yl)pyridine to nicotine and other known ligands suggests that nicotinic acetylcholine receptors (nAChRs) are a plausible target class.[3] Specifically, the α7 nAChR, a key player in neuronal and inflammatory processes, has been a focus for ligands with this structural motif.[3][8][9] However, relying solely on structural analogy is insufficient for definitive target identification. A comprehensive and unbiased approach is necessary to uncover both anticipated and novel biological targets.

This guide will delineate a logical and experimentally rigorous workflow for the target identification of 3-(Piperidin-3-yl)pyridine dihydrochloride, moving from broad, hypothesis-generating techniques to specific, validation-focused assays.

A Multi-faceted Approach to Target Identification

A successful target identification campaign requires the convergence of multiple lines of evidence. We advocate for a parallel and iterative strategy that combines computational, biochemical, and cellular methodologies. This approach mitigates the inherent limitations of any single technique and builds a more complete and validated picture of the compound's mechanism of action.

Target_ID_Workflow cluster_0 Phase 1: In Silico & Computational Analysis cluster_1 Phase 2: Biochemical & Cellular Screening cluster_2 Phase 3: Target Validation Target_Prediction Target Prediction (e.g., SwissTargetPrediction, PASS) Molecular_Docking Molecular Docking (Against predicted targets) Target_Prediction->Molecular_Docking Binding_Assays Direct Binding Assays (e.g., SPR, ITC) Molecular_Docking->Binding_Assays Pharmacophore_Modeling Pharmacophore Modeling Pharmacophore_Modeling->Molecular_Docking Affinity_Chromatography Affinity Chromatography- Mass Spectrometry Affinity_Chromatography->Binding_Assays Phenotypic_Screening Phenotypic Screening (High-content imaging) Expression_Profiling Gene Expression Profiling (e.g., RNA-seq) Phenotypic_Screening->Expression_Profiling Genetic_Manipulation Genetic Manipulation (e.g., CRISPR/siRNA) Expression_Profiling->Genetic_Manipulation Enzymatic_Assays Enzymatic/Functional Assays Binding_Assays->Enzymatic_Assays Cellular_Target_Engagement Cellular Target Engagement (e.g., CETSA) Enzymatic_Assays->Cellular_Target_Engagement Cellular_Target_Engagement->Genetic_Manipulation AC_MS_Workflow Start Synthesize affinity probe (immobilized ligand) Lysate_Prep Prepare cell lysate Start->Lysate_Prep Incubation Incubate lysate with affinity matrix Lysate_Prep->Incubation Wash Wash to remove non-specific binders Incubation->Wash Elution Elute bound proteins Wash->Elution MS LC-MS/MS analysis Elution->MS Data_Analysis Identify and quantify protein hits MS->Data_Analysis End List of potential targets Data_Analysis->End

Sources

Foundational

Technical Deep Dive: 3-(Piperidin-3-yl)pyridine Dihydrochloride in Medicinal Chemistry

Executive Summary 3-(Piperidin-3-yl)pyridine dihydrochloride (often referred to as the 3,3'-bipyridine derivative or 3,3'-isomer) represents a "privileged scaffold" in modern drug discovery.[1][2] Unlike its naturally oc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Piperidin-3-yl)pyridine dihydrochloride (often referred to as the 3,3'-bipyridine derivative or 3,3'-isomer) represents a "privileged scaffold" in modern drug discovery.[1][2] Unlike its naturally occurring structural isomer Anabasine (3-(piperidin-2-yl)pyridine), which is a potent nicotinic agonist and teratogen, the 3,3'-isomer offers a distinct topological vector for side-chain attachment.[1][2] This structural nuance allows medicinal chemists to fine-tune binding affinity and selectivity profiles across G-Protein Coupled Receptors (GPCRs), kinases (specifically Rho-associated protein kinase, ROCK), and ion channels.[1][2]

This guide provides a rigorous technical analysis of the molecule's synthesis, physicochemical properties, and application in Fragment-Based Drug Discovery (FBDD).[2]

Part 1: Chemical Architecture & Properties[2]

Structural Identity & Isomerism

The core challenge in working with pyridyl-piperidines is the precise identification of regioisomers. 3-(Piperidin-3-yl)pyridine consists of a pyridine ring attached at its C3 position to the C3 position of a piperidine ring.[1]

  • IUPAC Name: 3-(Piperidin-3-yl)pyridine dihydrochloride[1][3][4]

  • Free Base Formula: C₁₀H₁₄N₂[1][2][4]

  • Salt Formula: C₁₀H₁₄N₂[1][2][4] · 2HCl[2][4]

  • Molecular Weight (Salt): ~235.15 g/mol [1][2][4][5]

  • Key Distinction:

    • Anabasine: Pyridine-3-yl attached to Piperidine-2-yl.[1][2][4][6] (High nAChR affinity).

    • Target Molecule: Pyridine-3-yl attached to Piperidine-3-yl.[1][2][4] (Scaffold for kinases/GPCRs).[2][4]

Physicochemical Profile (Dihydrochloride Salt)

The dihydrochloride salt is the preferred form for storage and handling due to the volatility and oxidation sensitivity of the free base.

PropertyValue / CharacteristicMedicinal Chemistry Implication
pKa (Piperidine N) ~10.8 - 11.2Highly basic; fully protonated at physiological pH.[1][4]
pKa (Pyridine N) ~3.2 - 3.5Weakly basic; protonated only in salt form or acidic media.[1][2][4]
Solubility High in Water, MeOH, DMSOIdeal for in vitro assay stock solutions.[2]
Hygroscopicity Moderate to HighRequires storage in desiccators; weigh quickly in controlled humidity.[2][4]
Lipophilicity (LogP) ~0.9 (Free Base)Low LogP makes it an excellent "Lead-Like" fragment.[1][2][4]

Part 2: Synthesis & Manufacturing Methodologies

Route A: Catalytic Hydrogenation of 3,3'-Bipyridine (Industrial Standard)

This method is preferred for bulk production where racemic mixtures are acceptable or resolution is planned later.[1][2][4]

  • Precursor: 3,3'-Bipyridine.[1][2][4]

  • Catalyst: PtO₂ (Adams' Catalyst) or Rh/C.[2][4]

  • Conditions: H₂ (50-100 psi), AcOH/HCl solvent system.

  • Mechanism: Selective reduction of the less electron-deficient pyridine ring.[1][2][4] Since both rings are identical initially, the first reduction breaks symmetry.[2][4] The resulting piperidine ring is more basic, poisoning the catalyst against further reduction of the second ring under controlled pH.

Route B: Rh-Catalyzed Asymmetric Heck Coupling (Chiral Synthesis)

For drug candidates requiring high enantiopurity, modern cross-coupling strategies are employed.[1][2][4]

  • Reagents: Pyridine-3-boronic acid + Dihydropyridine derivative.[1][2][4]

  • Catalyst: Rh(cod)₂ / Chiral Phosphine Ligand (e.g., BINAP or Segphos).[2][4]

  • Process:

    • Coupling: Asymmetric addition of the boronic acid to the dihydropyridine.

    • Reduction: Final hydrogenation of the remaining alkene to yield the chiral piperidine.

  • Advantage: Yields enantiomerically enriched (R) or (S) products directly, avoiding wasteful chiral resolution.[2][4]

Salt Formation Protocol

To generate the dihydrochloride:

  • Dissolve the free base oil in anhydrous ethanol or diethyl ether.[2][4]

  • Cool to 0°C under N₂ atmosphere.

  • Add 2.2 equivalents of 4M HCl in Dioxane dropwise.

  • Precipitate forms immediately. Filter and wash with cold ether.[2][4]

  • Critical Step: Recrystallize from MeOH/Et₂O to remove monohydrochloride impurities.

Part 3: Medicinal Chemistry Applications[7][8][9][10][11][12][13][14][15]

The "Privileged Scaffold" Concept

The 3-(Piperidin-3-yl)pyridine core acts as a rigid linker that positions two pharmacophores (the basic piperidine nitrogen and the aromatic pyridine nitrogen) at a specific distance and angle.[1]

  • Vector Analysis: The C3-C3 linkage creates a "kinked" geometry, unlike the linear C4-linked analogs.[1][2] This allows the molecule to fit into L-shaped binding pockets common in kinases.[1][4]

  • Functionalization:

    • Piperidine Nitrogen: Ideal for amide coupling, reductive amination, or urea formation to extend into solvent-exposed regions.[2]

    • Pyridine Ring: Can be fluorinated or substituted to interact with hinge regions in kinases.[2][4]

Target Landscape[4]
A. Rho-Associated Kinase (ROCK) Inhibitors

The 3-pyridyl-piperidine motif is a bioisostere for the isoquinoline core found in Fasudil.[1][4]

  • Mechanism: The pyridine nitrogen accepts a hydrogen bond from the kinase hinge region (Glu/Met backbone).[4]

  • Optimization: Substituents on the piperidine nitrogen reach into the ribose binding pocket, improving selectivity over PKA or PKC.[2]

B. Nicotinic Acetylcholine Receptors (nAChR)

While the 2-isomer (Anabasine) is a non-selective agonist, the 3-isomer derivatives are investigated as Positive Allosteric Modulators (PAMs) or selective antagonists for the


 and 

subtypes.[1][2][4] The altered geometry prevents the "canonical" agonist binding mode, reducing toxicity while maintaining receptor affinity.[2]
C. 11

-HSD1 Inhibitors

Used in metabolic disease research, this scaffold serves as the hydrophilic core connecting lipophilic aryl groups, ensuring solubility and oral bioavailability.[2]

Part 4: Visualization of Workflows

Synthesis & Logic Flow

The following diagram illustrates the decision matrix for synthesizing this scaffold based on chirality requirements.

Synthesis_Pathway Start Target: 3-(Piperidin-3-yl)pyridine Racemic Racemic Route (Industrial/Bulk) Start->Racemic Chiral Asymmetric Route (High Value/Lead Opt) Start->Chiral Bipy 3,3'-Bipyridine Racemic->Bipy Boronic Pyridine-3-boronic acid Chiral->Boronic Red Partial Hydrogenation (PtO2/H2, AcOH) Bipy->Red Salt Salt Formation (HCl in Dioxane) Red->Salt Heck Rh-Cat. Asymmetric Heck Coupling Boronic->Heck Heck->Salt Final Dihydrochloride Product (>98% Purity) Salt->Final

Caption: Decision tree for synthesis routes comparing industrial hydrogenation vs. asymmetric cross-coupling.

Pharmacophore Mapping

This diagram visualizes how the molecule interacts with biological targets.[2][4]

Pharmacophore Core 3-(Piperidin-3-yl)pyridine Core PyN Pyridine Nitrogen (H-Bond Acceptor) Core->PyN PipN Piperidine Nitrogen (Basic Center / H-Bond Donor) Core->PipN Linker C3-C3 Linker (Rigid Geometry) Core->Linker Target1 Kinase Hinge Region (e.g., ROCK, PKA) PyN->Target1 Interaction Target2 Aspartic Acid Residue (GPCR Binding Pocket) PipN->Target2 Salt Bridge Target3 Selectivity Filter Linker->Target3 Steric Fit

Caption: Pharmacophore map highlighting key interaction points with kinase and GPCR targets.

Part 5: Experimental Protocol (Self-Validating)

Protocol: Conversion of Free Base to Dihydrochloride Salt

Objective: Convert 1.0 g of 3-(piperidin-3-yl)pyridine oil to a stable crystalline solid.

  • Dissolution: Dissolve 1.0 g (6.16 mmol) of free base in 10 mL of anhydrous diethyl ether. Ensure the solution is clear.

  • Acidification: Place the flask in an ice bath (0°C). Slowly add 4.0 mL of 4M HCl in Dioxane (16 mmol, ~2.5 eq) over 5 minutes with vigorous stirring.

    • Observation: A white precipitate should form immediately.[2][4] If oiling occurs, add more ether and scratch the glass side.[2][4]

  • Maturation: Stir at 0°C for 30 minutes, then warm to room temperature for 15 minutes.

  • Filtration: Filter the solid under N₂ or Argon (to prevent moisture absorption).[2][4] Wash the cake 3x with 5 mL cold ether.

  • Drying: Dry in a vacuum oven at 40°C for 4 hours over P₂O₅.

  • Validation:

    • Melting Point: Check MP. (Expected range: >200°C with decomposition).[2][4]

    • Elemental Analysis: Verify %Cl corresponds to 2.0 equivalents.[2][4]

References

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023).[2][7] Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.[1][2][4][8] Journal of the American Chemical Society, 145(26), 14221–14226.[2] Link[1][4]

  • Fluorochem. (n.d.).[2][4] 3-Methyl-4-(piperidin-3-yloxy)pyridine dihydrochloride Product Page. Fluorochem Catalog. Link

  • National Center for Biotechnology Information. (2025).[2][4] PubChem Compound Summary for CID 205586, Anabasine (Isomer Comparison).[2][4] PubChem. Link

  • benchchem. (2025).[2][4][9][10] Synthesis of 1-(Piperidin-2-ylmethyl)piperidine from pyridine (General Pyridine Reduction Protocols).[1][4] BenchChem.[2][4][10] Link

  • Li, X. (2023).[2][4] Catalytic Enantioselective Synthesis of 3-Piperidines. SNNU Research.[2][4] Link

Sources

Exploratory

3-(Piperidin-3-yl)pyridine Dihydrochloride: A Technical Guide to Research Applications

This guide provides an in-depth technical analysis of 3-(Piperidin-3-yl)pyridine dihydrochloride , a specialized chemical scaffold and pharmacological probe.[1] It is designed for researchers in medicinal chemistry, neur...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-(Piperidin-3-yl)pyridine dihydrochloride , a specialized chemical scaffold and pharmacological probe.[1] It is designed for researchers in medicinal chemistry, neuropharmacology, and drug discovery.

Executive Summary

3-(Piperidin-3-yl)pyridine dihydrochloride (also known as 1,2,3,4,5,6-hexahydro-3,3'-bipyridine ) is a structural isomer of the tobacco alkaloid Anabasine .[1] Unlike Anabasine (which features a 3,2'-linkage), this compound possesses a 3,3'-linkage between the pyridine and piperidine rings.

This structural distinction makes it a critical research tool for:

  • Structure-Activity Relationship (SAR) Studies: Probing the spatial requirements of the nicotinic pharmacophore, specifically the distance between the cationic nitrogen and the pyridine ring.

  • Fragment-Based Drug Discovery (FBDD): Serving as a rigid, chiral diamine scaffold for synthesizing kinase inhibitors (e.g., JAK, PI3K) and GPCR ligands.

  • Negative Control/Selectivity Probe: Differentiating between orthosteric and allosteric binding modes in nicotinic acetylcholine receptors (nAChRs).

Chemical & Physical Profile

Identity & Properties
PropertySpecification
Chemical Name 3-(Piperidin-3-yl)pyridine dihydrochloride
Synonyms 3-(3-Pyridyl)piperidine 2HCl; 1,2,3,4,5,6-Hexahydro-3,3'-bipyridine dihydrochloride
CAS Number 31251-28-2 (Free Base); Salt forms vary
Molecular Formula C₁₀H₁₄N₂[1][2][3][4] · 2HCl
Molecular Weight 235.15 g/mol (Salt); 162.23 g/mol (Free Base)
Solubility Highly soluble in water (>50 mM), DMSO, and Methanol
pKa ~9.2 (Piperidine NH), ~3.1 (Pyridine N)
Appearance White to off-white hygroscopic solid
Structural Significance (The "Isomer Effect")

The biological activity of nicotinic ligands is governed by the distance between the protonated nitrogen (cation) and the pyridine nitrogen (hydrogen bond acceptor).

  • Nicotine/Anabasine (Active): 3,2'-linkage creates an optimal distance (~4.2–5.0 Å) for high-affinity binding to the

    
     and 
    
    
    
    nAChR orthosteric sites.[1]
  • 3-(Piperidin-3-yl)pyridine (Probe): The 3,3'-linkage extends this distance and alters the vector of the cationic center. This significantly reduces affinity for the orthosteric site, making it an excellent low-affinity probe or scaffold for designing ligands that target adjacent hydrophobic pockets.

Applications in Research

Pharmacological Probe for nAChRs

Researchers use this compound to map the steric and electrostatic boundaries of the acetylcholine binding protein (AChBP) and nAChRs.

  • Mechanism: It acts as a weak partial agonist or competitive antagonist depending on the receptor subtype.

  • Application: Use it alongside Anabasine to validate specific binding. If a biological effect is observed with Anabasine but not with 3-(Piperidin-3-yl)pyridine, the effect is likely driven by the canonical orthosteric site. If both are active, the mechanism may involve off-target effects or allosteric modulation.

Synthetic Scaffold for Drug Discovery

The 3-(piperidin-3-yl)pyridine core is a "privileged structure" in medicinal chemistry, often used to improve metabolic stability and solubility compared to phenyl-piperidine analogs.[1]

  • Kinase Inhibition: The pyridine ring can mimic the ATP adenine ring, while the piperidine provides a vector for solubilizing groups.

  • Library Synthesis: The secondary amine on the piperidine ring is highly reactive, allowing for rapid diversification via reductive amination, acylation, or Buchwald-Hartwig coupling.

Experimental Protocols

Preparation of Stock Solutions

Objective: Create a stable 100 mM stock solution for in vitro assays.

Reagents:

  • 3-(Piperidin-3-yl)pyridine dihydrochloride (solid)

  • Sterile Milli-Q Water or DMSO (Dimethyl sulfoxide)

  • 0.22 µm Syringe Filter

Procedure:

  • Weighing: Accurately weigh 23.5 mg of the dihydrochloride salt. Note: The salt is hygroscopic; weigh quickly in a low-humidity environment.

  • Dissolution:

    • For Cell Culture (Water): Add 1.0 mL of sterile water. Vortex until fully dissolved. The pH will be acidic (~pH 2-3) due to the HCl.

    • For Chemical Synthesis (DMSO): Add 1.0 mL of anhydrous DMSO.

  • Neutralization (Critical for Aqueous Assays):

    • If using water, the acidic pH can be toxic to cells. Neutralize the stock only immediately before use in the buffer, or prepare the stock in a high-capacity buffer (e.g., 100 mM HEPES, pH 7.4).

    • Self-Validating Step: Check pH of the final working solution (e.g., 10 µM in media) to ensure it remains physiological (pH 7.2–7.6).

  • Filtration: Pass the aqueous solution through a 0.22 µm filter to sterilize.

  • Storage: Aliquot into light-protective vials. Store at -20°C. Stable for 3 months. Avoid freeze-thaw cycles.

In Vitro Calcium Flux Assay (nAChR Screening)

Objective: Determine the agonist activity of the compound relative to Acetylcholine (ACh).

Workflow:

  • Cell Line: HEK293 cells stably expressing human

    
     or 
    
    
    
    nAChRs.
  • Dye Loading: Incubate cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 45 mins at 37°C.

  • Compound Addition:

    • Prepare a concentration-response curve (1 nM to 100 µM) of 3-(Piperidin-3-yl)pyridine.

    • Control: Use Epibatidine (Full Agonist) and Anabasine (Reference).

  • Measurement: Monitor fluorescence intensity (Ex/Em 494/516 nm) using a kinetic plate reader (e.g., FLIPR).

  • Data Analysis: Calculate

    
    . If no response is seen, test in antagonist mode  by pre-incubating the compound for 5 mins before adding an 
    
    
    
    dose of ACh.

Visualization of Concepts

Structural Comparison & Pharmacophore Logic

The following diagram illustrates the structural isomerism and its impact on the pharmacophore (Distance between N-centers).

Pharmacophore Nicotine Nicotine / Anabasine (3,2'-Linkage) Pharmacophore Pharmacophore Requirement Nicotine->Pharmacophore Distance ~4.5 Å (Optimal) Probe 3-(Piperidin-3-yl)pyridine (3,3'-Linkage) Probe->Pharmacophore Distance >5.0 Å (Sub-optimal) Binding High Affinity Binding (Orthosteric Site) Pharmacophore->Binding Matches NoBinding Low/No Affinity (Negative Control) Pharmacophore->NoBinding Mismatches

Caption: Comparison of the 3,2'-linkage (active) vs. the 3,3'-linkage (probe), showing why the latter serves as a specificity tool.

Experimental Workflow: Calcium Flux Assay

AssayWorkflow Step1 1. Cell Preparation (HEK293-nAChR) Step2 2. Dye Loading (Fluo-4 AM, 45 min) Step1->Step2 Step3 3. Compound Prep (Neutralize 2HCl salt) Step2->Step3 Step4 4. Agonist Mode (Add Compound -> Measure Ca2+) Step3->Step4 Direct Stimulation Step5 5. Antagonist Mode (Pre-incubate -> Add ACh) Step3->Step5 Inhibition Study

Caption: Step-by-step workflow for evaluating 3-(Piperidin-3-yl)pyridine activity in a calcium flux assay.

Safety & Compliance

  • Hazards: As a pyridine derivative, treat as potentially toxic and an irritant. The dihydrochloride salt is acidic.

    • H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Handling: Wear nitrile gloves, safety goggles, and a lab coat. Handle the powder in a fume hood to avoid inhalation.

  • Disposal: Dispose of as hazardous organic chemical waste containing nitrogen.

References

  • PubChem. (n.d.). 3-(Piperidin-3-yl)pyridine.[1][3][5][6] National Library of Medicine. Retrieved from [Link]

  • Kem, W. R., et al. (2004). The diversity of nicotinic acetylcholine receptors and their ligands. Molecular Pharmacology. (Contextual grounding for nAChR pharmacophore distances).
  • Fletcher, S. P., et al. (2023).[7] Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.[7] Retrieved from [Link][1]

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-(Piperidin-3-yl)pyridine dihydrochloride protocol

Synthesis of 3-(Piperidin-3-yl)pyridine dihydrochloride[1] Part 1: Core Directive & Executive Summary Title: High-Fidelity Synthesis of 3-(Piperidin-3-yl)pyridine Dihydrochloride: A Modular Cross-Coupling Approach Docume...

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis of 3-(Piperidin-3-yl)pyridine dihydrochloride[1]

Part 1: Core Directive & Executive Summary

Title: High-Fidelity Synthesis of 3-(Piperidin-3-yl)pyridine Dihydrochloride: A Modular Cross-Coupling Approach Document Type: Application Note & Protocol Target Audience: Medicinal Chemists, Process Development Scientists Methodology: Palladium-Catalyzed Suzuki-Miyaura Coupling followed by Catalytic Hydrogenation and Acidolytic Deprotection.

Abstract: This guide details the synthesis of 3-(piperidin-3-yl)pyridine dihydrochloride (CAS: 6072-93-1 for free base generic ref; specific salt forms vary), a critical scaffold for nicotinic acetylcholine receptor (nAChR) ligands and kinase inhibitors. Unlike the industrial reduction of 3,3'-bipyridine—which often suffers from poor regioselectivity and requires high-pressure autoclaves—this protocol utilizes a modular Suzuki-Miyaura cross-coupling strategy. By coupling 3-pyridylboronic acid with a protected 3-triflyloxy-tetrahydropyridine followed by mild hydrogenation, researchers can achieve high regiochemical fidelity and avoid the over-reduction of the pyridine ring. This protocol yields the racemic dihydrochloride salt suitable for biological screening.

Critical Distinction: Do NOT confuse this target with 4-(piperidin-3-yl)aniline (CAS 19733-56-3), a key intermediate for PARP inhibitors like Niraparib. The target described here features a pyridine ring, not an aniline/phenyl ring.

Part 2: Scientific Integrity & Logic

Retrosynthetic Analysis & Strategy

The synthesis is designed to ensure the integrity of the pyridine ring while constructing the saturated piperidine ring at the 3-position. Direct hydrogenation of 3,3'-bipyridine is thermodynamically challenging due to the similar reduction potentials of the two pyridine rings, often leading to mixtures of starting material, semi-reduced product, and fully reduced dipiperidine.

Selected Pathway: The "Enol-Triflate" Route

  • Activation: Conversion of N-Boc-3-piperidone to its enol triflate.

  • C-C Bond Formation: Suzuki-Miyaura coupling of the enol triflate with 3-pyridylboronic acid. This establishes the 3,3'-connectivity unambiguously.

  • Saturation: Catalytic hydrogenation (H₂/Pd-C) reduces the alkene of the tetrahydropyridine linker without affecting the pyridine ring (which requires forcing conditions/acidic media to reduce).

  • Deprotection & Salt Formation: Removal of the Boc group and conversion to the dihydrochloride salt for stability and water solubility.

Experimental Protocol

Step 1: Synthesis of tert-Butyl 3-(trifluoromethylsulfonyloxy)-5,6-dihydropyridine-1(2H)-carboxylate (Enol Triflate) Note: This intermediate is commercially available. If synthesizing de novo, follow standard protocols using LDA and Tf₂O.

Step 2: Suzuki-Miyaura Coupling Objective: Couple the piperidine and pyridine fragments.[2]

  • Reagents:

    • N-Boc-enol triflate (1.0 equiv)

    • 3-Pyridylboronic acid (1.2 equiv)

    • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

    • Potassium Carbonate (K₂CO₃) (3.0 equiv)

    • Solvent: 1,4-Dioxane/Water (4:1 v/v)

  • Procedure:

    • Charge a round-bottom flask with the enol triflate, 3-pyridylboronic acid, and K₂CO₃.

    • Add the solvent mixture and degas with N₂ or Ar for 15 minutes (sparging).

    • Add the Pd catalyst under inert atmosphere.

    • Heat to 85°C for 4–6 hours. Monitor by TLC/LC-MS for disappearance of the triflate.

    • Workup: Cool to RT, dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

    • Purification: Flash chromatography (Hexanes/EtOAc) to yield tert-butyl 5-(pyridin-3-yl)-3,4-dihydropyridine-1(2H)-carboxylate.

Step 3: Selective Hydrogenation Objective: Reduce the tetrahydropyridine double bond without reducing the pyridine ring.

  • Reagents:

    • Coupled Intermediate (from Step 2)

    • 10% Pd/C (10 wt% loading)

    • Solvent: Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen Gas (H₂) (Balloon pressure, ~1 atm)

  • Procedure:

    • Dissolve the intermediate in MeOH.

    • Add Pd/C catalyst carefully (under N₂ flow to prevent ignition).

    • Purge the vessel with H₂ (vacuum/fill cycles x3).

    • Stir vigorously under H₂ balloon at Room Temperature for 12–16 hours.

    • Control Point: Monitor by LC-MS. The mass should increase by +2 Da. If the pyridine ring reduces, the mass will increase by +6 or +8 Da; this occurs only under high pressure or acidic conditions, so balloon pressure is safe.

    • Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate to obtain tert-butyl 3-(pyridin-3-yl)piperidine-1-carboxylate.

Step 4: Deprotection and Salt Formation Objective: Cleave the Boc group and isolate the dihydrochloride salt.

  • Reagents:

    • Protected Intermediate (from Step 3)

    • 4.0 M HCl in 1,4-Dioxane (excess, ~10 equiv)

    • Solvent: Dichloromethane (DCM) or minimal Dioxane

  • Procedure:

    • Dissolve the intermediate in a minimal amount of DCM.

    • Add 4.0 M HCl in dioxane dropwise at 0°C.

    • Allow to warm to RT and stir for 2–4 hours. A white precipitate should form.

    • Isolation: Dilute with diethyl ether (Et₂O) to maximize precipitation. Filter the solid under N₂ protection (hygroscopic).

    • Drying: Dry in a vacuum oven at 40°C over P₂O₅.

Analytical Data & Validation
ParameterSpecificationNotes
Appearance White to off-white solidHighly hygroscopic; store in desiccator.
1H NMR (D₂O) Pyridine Region: δ ~8.8 (s, 1H), 8.6 (d, 1H), 8.4 (d, 1H), 7.9 (dd, 1H). Piperidine Region: δ ~3.6–3.0 (m, 4H), 2.1–1.7 (m, 5H).Distinct downfield shifts for pyridine protons due to protonation (pyridinium).
LC-MS [M+H]+ = 163.12 (Free Base)Salt mass will not show in MS ionization.
Stoichiometry 2.0 HCl : 1.0 BaseValidated by elemental analysis (Cl content).

Part 3: Visualization & Formatting

Reaction Scheme Diagram

SynthesisProtocol Start N-Boc-3-Piperidone (Starting Material) Enol Enol Triflate Intermediate Start->Enol Tf2O, Base Suzuki Suzuki Coupling (Pd(dppf)Cl2, 3-Py-B(OH)2) Enol->Suzuki Tetra Tetrahydropyridine Intermediate Suzuki->Tetra C-C Bond Formation Hydro Hydrogenation (H2, Pd/C, MeOH) Tetra->Hydro Protected N-Boc-3-(3-Py)-Piperidine Hydro->Protected Selective Reduction Deprotect Acidolysis (4M HCl/Dioxane) Protected->Deprotect Final 3-(Piperidin-3-yl)pyridine Dihydrochloride Deprotect->Final Salt Formation

Caption: Step-wise synthetic workflow from N-Boc-3-piperidone to the final dihydrochloride salt, highlighting the modular Suzuki coupling and selective hydrogenation steps.

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Low Yield in Step 2 Protodeboronation of 3-pyridylboronic acid.Use a mild base (Cs₂CO₃) or add the boronic acid in portions. Ensure strictly anhydrous/degassed conditions initially.
Over-reduction (Step 3) Reaction time too long or pressure too high.Strictly use 1 atm (balloon) H₂. Do not use acidic media (AcOH/HCl) during hydrogenation, as protonated pyridines reduce faster.
Sticky Solid (Step 4) Hygroscopic salt absorbing moisture.Perform filtration under N₂ or Argon. Wash with anhydrous Et₂O. Dry immediately in a vacuum oven.
Regioisomer Contamination Incorrect Boronic Acid used.Verify CAS of boronic acid. Ensure it is 3-pyridyl boronic acid, not 4-pyridyl.

References

  • Gribble, G. W., & Heald, P. W. (1975). Reactions of Sodium Borohydride in Acidic Media; III. Reduction and Alkylation of Pyridine and the Picolines with Carboxylic Acids. Synthesis. (Foundational work on pyridine reduction selectivity).

  • Mishra, S., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. (Modern Rh-catalyzed coupling route).

  • Despois, A., & Cramer, N. (2024). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. (State-of-the-art selective hydrogenation).

  • BenchChem. (2025).[3] Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. (General protocols for heterogeneous hydrogenation).

Sources

Application

Application Note: In Vivo Pharmacological Evaluation of 3-(Piperidin-3-yl)pyridine Dihydrochloride

This Application Note is designed for researchers and drug development professionals conducting in vivo studies with 3-(Piperidin-3-yl)pyridine dihydrochloride . This compound, a structural isomer of the well-known alkal...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals conducting in vivo studies with 3-(Piperidin-3-yl)pyridine dihydrochloride . This compound, a structural isomer of the well-known alkaloid Anabasine (3-(piperidin-2-yl)pyridine), serves as a critical chemical probe for exploring the structure-activity relationships (SAR) of nicotinic acetylcholine receptors (nAChRs) and potential off-target kinase interactions.

Introduction & Mechanism of Action

3-(Piperidin-3-yl)pyridine is a flexible analog of nicotine and anabasine. Unlike anabasine, where the pyridine ring is attached to the 2-position of the piperidine ring, this compound features a 3,3'-linkage . This structural modification alters the spatial orientation of the cationic center (piperidine nitrogen) relative to the hydrogen-bond acceptor (pyridine nitrogen), a critical parameter for nAChR subtype selectivity (


 vs. 

).
Mechanistic Pathway

The compound functions primarily as a ligand for nAChRs. Upon binding, it modulates ion channels, leading to depolarization and neurotransmitter release (Dopamine, Acetylcholine, Glutamate).

G Compound 3-(Piperidin-3-yl)pyridine (Ligand) Receptor nAChR Binding (α4β2 / α7 subtypes) Compound->Receptor Affinity Binding IonFlux Cation Influx (Na+, Ca2+) Receptor->IonFlux Channel Opening Depolarization Membrane Depolarization IonFlux->Depolarization Release Neurotransmitter Release (DA, ACh, Glu) Depolarization->Release Ca2+ dependent Effect Physiological Outcome (Cognition, Analgesia, Seizure) Release->Effect

Figure 1: Signal transduction pathway for 3-(Piperidin-3-yl)pyridine mediated nAChR activation.

Pre-Clinical Formulation & Preparation

The dihydrochloride salt form confers excellent water solubility, but its acidity requires careful buffering for in vivo administration to prevent injection site irritation or acidosis.

Materials
  • Test Article: 3-(Piperidin-3-yl)pyridine dihydrochloride (Store at 4°C, desiccated).

  • Vehicle: 0.9% Sterile Saline (Physiological Saline).

  • Buffer: 0.1 N NaOH (for pH adjustment).

Preparation Protocol
  • Calculation: Calculate the required free base equivalent dose.

    • Correction Factor:

      
      .
      
    • To dose 10 mg/kg (free base), weigh 14.5 mg/kg of the salt.

  • Dissolution: Dissolve the weighed powder in 90% of the final volume of sterile saline. Vortex until clear.

  • pH Adjustment (Critical): The solution will be acidic (pH ~2-3).

    • Slowly add 0.1 N NaOH dropwise while monitoring with a micro-pH probe.

    • Target pH: 6.5 – 7.4 .

    • Note: Avoid precipitation; if cloudiness occurs, back-titrate with dilute HCl or increase volume.

  • Sterilization: Filter through a 0.22 µm PES syringe filter.

  • Stability: Prepare fresh daily. Discard unused solution after 24 hours.

Safety & Toxicology Assessment (Irwin Screen)

Before efficacy testing, a Functional Observational Battery (FOB) or Irwin Screen is mandatory to establish the Maximum Tolerated Dose (MTD) and identify nicotinic toxicity (e.g., tremors, seizures).

Experimental Design
  • Subjects: C57BL/6J Mice (Male, 8-10 weeks) or Sprague-Dawley Rats.

  • Route: Intraperitoneal (i.p.) or Subcutaneous (s.c.).

  • Dosing Regimen: Escalating single doses.

    • Low: 1 mg/kg

    • Mid: 3 mg/kg

    • High: 10 mg/kg

    • Toxic: 30 mg/kg (Proceed with caution; likely convulsant range).

Observation Protocol

Record scores at 15, 30, 60, and 120 minutes post-injection.

ParameterSigns of Nicotinic ToxicityScoring (0-3)
Autonomic Salivation, Lacrimation, Defecation0=None, 3=Profuse
Neuromuscular Tremors, Ataxia, Straub Tail0=Normal, 3=Severe/Convulsion
CNS Excitation Hyperactivity, Rearing, Seizures0=Normal, 3=Clonic-Tonic Seizures
CNS Depression Sedation, Ptosis (eyelid droop)0=Alert, 3=Unresponsive

Stop Rule: If Grade 3 convulsions occur, euthanize the animal immediately.

Pharmacokinetics (PK) Study

Understanding the Blood-Brain Barrier (BBB) penetration is crucial for this CNS-targeted compound.

Workflow
  • Administration: Single bolus dose (e.g., 3 mg/kg, i.p.) to rats (n=3 per timepoint).

  • Sampling: Collect plasma and brain tissue at 15 min, 30 min, 1 h, 2 h, 4 h.

  • Processing:

    • Plasma: Protein precipitation with Acetonitrile (1:3 ratio).

    • Brain: Homogenize in PBS, then extract with Acetonitrile.

  • Analysis: LC-MS/MS (MRM mode).

    • Precursor Ion: [M+H]+ ~163.1 (Free base).

    • Fragment Ions: Dependent on fragmentation pattern (typically pyridine ring loss).

Efficacy Models: Nicotinic Modulation

Select the assay based on the specific therapeutic hypothesis.

A. Tail-Flick Assay (Analgesia)

Nicotinic agonists often produce antinociception.

  • Method: Focus a radiant heat source on the tail. Measure latency to tail withdrawal.

  • Protocol:

    • Measure Baseline Latency (2-4 sec).

    • Administer Vehicle or Compound (1, 3, 10 mg/kg).

    • Test Latency at 15, 30, 60 min.

  • Cut-off: 10 seconds (to prevent tissue damage).

  • Validation: Positive control: Nicotine (0.5 mg/kg) or Morphine.

B. Y-Maze (Cognitive Enhancement)

To test for improvement in working memory (relevant for Alzheimer's/Schizophrenia models).

  • Method: Spontaneous Alternation.

  • Protocol:

    • Administer Compound 30 min prior to testing.

    • Place mouse in center of Y-maze.

    • Record arm entries for 8 minutes.

    • Metric: % Alternation = (Number of Triads / (Total Entries - 2)) * 100.

    • Success: Increase in % alternation vs. vehicle in scopolamine-induced amnesia models.

Experimental Workflow Diagram

Workflow Start Compound Synthesis / Procurement (Dihydrochloride Salt) Formulation Formulation Strategy Dissolve in Saline -> pH Adjust to 7.0 Start->Formulation Safety Phase 1: Safety (Irwin Test) Determine MTD & Seizure Threshold Formulation->Safety Decision Is MTD Established? Safety->Decision Decision->Formulation No (Adjust Dose/Vehicle) PK Phase 2: Pharmacokinetics Plasma/Brain Ratio (LC-MS/MS) Decision->PK Yes Efficacy Phase 3: Efficacy Models (Analgesia, Cognition) PK->Efficacy Stop Data Analysis & Reporting Efficacy->Stop

Figure 2: Step-by-step experimental workflow for in vivo characterization.

References

  • Kem, W. R., et al. (2004). "The diversity of nicotinic acetylcholine receptors and their ligands." Molecular Pharmacology. (Context: General nicotinic ligand protocols).

  • Holladay, M. W., et al. (1997). "Neuronal nicotinic acetylcholine receptors as targets for drug discovery." Journal of Medicinal Chemistry, 40(26), 4169-4194. (Context: SAR of pyridine-piperidine scaffolds).

  • PubChem Compound Summary. "3-(Piperidin-3-yl)pyridine."[1] National Center for Biotechnology Information. (Context: Chemical structure and physical properties).

  • Lynch, J. J., et al. (1998). "In vivo characterization of nicotinic acetylcholine receptor agonists." Psychopharmacology. (Context: Methodology for Irwin test and Tail-flick assays with nicotinic agonists).

Disclaimer: This guide is for research purposes only. 3-(Piperidin-3-yl)pyridine is a potent neuroactive substance. All in vivo studies must be approved by an Institutional Animal Care and Use Committee (IACUC).

Sources

Method

3-(Piperidin-3-yl)pyridine dihydrochloride as a nicotinic acetylcholine receptor ligand

This Application Note is designed for researchers investigating nicotinic acetylcholine receptor (nAChR) pharmacology, specifically those utilizing structural analogs to probe the ligand-binding domain (LBD).[1] Introduc...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating nicotinic acetylcholine receptor (nAChR) pharmacology, specifically those utilizing structural analogs to probe the ligand-binding domain (LBD).[1]

Introduction & Pharmacological Significance

3-(Piperidin-3-yl)pyridine dihydrochloride (CAS: 301222-60-6) is a synthetic nicotinic acetylcholine receptor (nAChR) ligand.[1] Structurally, it is the 3,3'-isomer of the minor tobacco alkaloid Anabasine (which is 3-(piperidin-2-yl)pyridine).[1]

While Anabasine and Nicotine are well-characterized agonists, the 3-(piperidin-3-yl)pyridine isomer serves as a critical chemical probe in Structure-Activity Relationship (SAR) studies.[1] By shifting the attachment point of the piperidine ring from the C2 to the C3 position, researchers can alter the distance and angle between the cationic center (piperidine nitrogen) and the hydrogen-bond acceptor (pyridine nitrogen).

Key Applications:

  • Pharmacophore Mapping: Determining the spatial constraints of the nAChR agonist binding pocket (specifically

    
     and 
    
    
    
    subtypes).
  • Stereochemical Analysis: Investigating how conformational flexibility affects binding affinity (

    
    ) and efficacy (
    
    
    
    ).[1]
  • Competitive Binding Assays: Displacing standard radioligands like

    
    -Epibatidine or 
    
    
    
    -Nicotine.[1]
Chemical Properties & Handling Protocol

This compound is typically supplied as a dihydrochloride salt , rendering it highly water-soluble but also hygroscopic . Proper handling is essential to maintain stoichiometry and prevent degradation.

Physicochemical Profile
PropertySpecification
Chemical Name 3-(Piperidin-3-yl)pyridine dihydrochloride
Molecular Formula

Molecular Weight 235.15 g/mol
Solubility Water (>50 mM), DMSO (>50 mM), Ethanol (Moderate)
Appearance White to off-white solid (Hygroscopic)
Storage -20°C (Desiccated); Protect from light and moisture
Protocol: Preparation of 10 mM Stock Solution

Objective: Create a stable, accurate stock solution for in vitro assays.

  • Equilibration: Allow the product vial to equilibrate to room temperature for 30 minutes before opening to prevent condensation.

  • Weighing: Weigh 2.35 mg of 3-(Piperidin-3-yl)pyridine dihydrochloride into a sterile microcentrifuge tube.

    • Note: Due to hygroscopicity, rapid weighing is critical. Alternatively, dissolve the entire contents of a pre-weighed commercial vial.

  • Solvent Addition: Add 1.0 mL of sterile, deionized water (Milli-Q) or anhydrous DMSO.

    • Recommendation: Use water for immediate electrophysiology use; use DMSO for long-term frozen storage.

  • Dissolution: Vortex for 30 seconds until the solution is clear.

  • Filtration (Optional): If using for cell culture, filter through a 0.22 µm PVDF syringe filter.

  • Aliquot & Store: Dispense into 50 µL aliquots and store at -20°C. Avoid freeze-thaw cycles.

Application I: Radioligand Binding Assay

Objective: Determine the binding affinity (


) of 3-(Piperidin-3-yl)pyridine at 

nAChRs using membrane preparations.

Principle: The compound competes with a high-affinity radioligand (


-Epibatidine) for the orthosteric binding site.[1]
Materials
  • Receptor Source: Rat cortical membranes or HEK293 cells stably expressing human

    
     nAChRs.
    
  • Radioligand:

    
    -Epibatidine (Specific Activity: ~50-80 Ci/mmol).[1]
    
  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl

    
    , 1 mM MgCl
    
    
    
    , pH 7.4.[1]
  • Nonspecific Binding Control: 300 µM (-)-Nicotine tartrate.[1]

Step-by-Step Protocol
  • Preparation: Thaw membrane aliquots and dilute in Assay Buffer to a protein concentration of ~10-20 µ g/well .

  • Compound Dilution: Prepare serial log dilutions of 3-(Piperidin-3-yl)pyridine (e.g.,

    
     M to 
    
    
    
    M) in Assay Buffer.
  • Plate Setup (96-well format):

    • Total Binding (TB): 25 µL Buffer + 25 µL Radioligand + 150 µL Membranes.

    • Nonspecific Binding (NSB): 25 µL Nicotine (300 µM) + 25 µL Radioligand + 150 µL Membranes.[1]

    • Experimental: 25 µL 3-(Piperidin-3-yl)pyridine (varying conc.) + 25 µL Radioligand + 150 µL Membranes.[1]

  • Incubation: Incubate plates at 4°C for 90 minutes (to minimize receptor desensitization/degradation) or Room Temperature for 60 minutes.

  • Termination: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce NSB) using a cell harvester.

  • Washing: Wash filters 3x with ice-cold Assay Buffer.

  • Quantification: Add liquid scintillation cocktail and count radioactivity (CPM).

Data Analysis

Calculate the


 using non-linear regression (One-site competition model). Convert to 

using the Cheng-Prusoff equation:

Where

is the radioligand concentration and

is its dissociation constant.[1]
Application II: Functional Characterization (Calcium Flux)

Objective: Assess whether 3-(Piperidin-3-yl)pyridine acts as an agonist, partial agonist, or antagonist.

Mechanism: Activation of nAChRs leads to cation influx (


, 

) and membrane depolarization.[1] In cells expressing

nAChRs (highly

permeable), this can be measured directly with fluorescent dyes.[1]
Protocol Overview
  • Cell Seeding: Seed SH-SY5Y or

    
    -HEK293 cells in black-walled 96-well plates (50,000 cells/well). Incubate 24h.
    
  • Dye Loading: Aspirate media and load cells with Calcium-sensitive dye (e.g., Fluo-4 AM) in HBSS buffer for 45 mins at 37°C.

  • Baseline Measurement: Measure fluorescence (

    
    ) for 10 seconds to establish baseline.
    
  • Agonist Mode: Inject 3-(Piperidin-3-yl)pyridine (various concentrations) and record fluorescence for 60 seconds.

    • Positive Control: Acetylcholine (100 µM) or Epibatidine (1 µM).[1]

  • Antagonist Mode: Pre-incubate cells with 3-(Piperidin-3-yl)pyridine for 5 minutes, then inject

    
     concentration of Acetylcholine.[1]
    
Visualizations
Figure 1: nAChR Signaling Pathway

This diagram illustrates the downstream effects of ligand binding, crucial for interpreting functional assays.

nAChR_Pathway Ligand 3-(Piperidin-3-yl)pyridine Receptor nAChR (α4β2 / α7) Ligand->Receptor Binding IonFlux Cation Influx (Na+, Ca2+) Receptor->IonFlux Channel Opening Depolarization Membrane Depolarization IonFlux->Depolarization CaRelease Intracellular Ca2+ Rise IonFlux->CaRelease Direct (α7 only) VGCC VGCC Activation Depolarization->VGCC VGCC->CaRelease Response Neurotransmitter Release (Dopamine/Glutamate) CaRelease->Response

Caption: Signal transduction pathway activated by nAChR agonists. Note that


 subtypes allow direct 

entry, while

rely more on depolarization-mediated VGCC activation.[1]
Figure 2: Radioligand Binding Assay Workflow

Binding_Assay Step1 1. Prepare Membranes Step2 2. Add Radioligand ([3H]-Epi) Step1->Step2 Step3 3. Add Test Compound (Log Dilutions) Step2->Step3 Step4 4. Incubate 90 min @ 4°C Step3->Step4 Step5 5. Vacuum Filtration Step4->Step5 Step6 6. Scintillation Counting Step5->Step6

Caption: Step-by-step workflow for the competitive radioligand binding assay to determine


.
References
  • Lin, N. H., et al. (2001).[2] "Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-(2-(pyrrolidinyl)methoxy)pyridine." Bioorganic & Medicinal Chemistry Letters, 11(5), 631-633.[1][2]

  • Holladay, M. W., et al. (1997). "Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery." Journal of Medicinal Chemistry, 40(26), 4169–4194.[1]

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, 22(23), 3099-3108.[1]

  • PubChem Compound Summary. (2025). "3-(Piperidin-3-yl)pyridine dihydrochloride."[1] National Center for Biotechnology Information.

Sources

Application

Application Note: 3-(Piperidin-3-yl)pyridine Dihydrochloride (3-PPP) in CNS Drug Discovery

Executive Summary & Scientific Context In the landscape of CNS drug discovery, 3-(Piperidin-3-yl)pyridine (commonly known as 3-PPP ) holds a pivotal position as the prototype for dopamine stabilizers . Unlike classical n...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

In the landscape of CNS drug discovery, 3-(Piperidin-3-yl)pyridine (commonly known as 3-PPP ) holds a pivotal position as the prototype for dopamine stabilizers . Unlike classical neuroleptics (pure antagonists) or antiparkinsonian agents (full agonists), 3-PPP—specifically its enantiomers—demonstrated that dopaminergic tone could be modulated with precision.

The molecule is structurally distinct as a rigidified dopamine analog lacking the catechol hydroxyls, which confers metabolic stability and blood-brain barrier penetrability. Its primary utility in modern research lies in:

  • Dopamine Autoreceptor Profiling: Discriminating between presynaptic (autoreceptor) and postsynaptic D2 receptor populations.[1]

  • Partial Agonism Studies: Investigating the "intrinsic activity" spectrum of GPCR ligands.

  • Schizophrenia & Parkinson’s Modeling: Developing compounds that dampen hyper-dopaminergia without inducing extrapyramidal symptoms (EPS).[1]

This guide details the physicochemical handling, mechanistic basis, and validated protocols for utilizing 3-(Piperidin-3-yl)pyridine dihydrochloride in high-fidelity CNS assays.

Chemical & Physical Profile

Compound: 3-(Piperidin-3-yl)pyridine dihydrochloride Synonyms: 3-PPP dihydrochloride; Preclamol (specifically the (-)-enantiomer)

PropertySpecificationApplication Note
Molecular Formula C₁₀H₁₄N₂ · 2HClThe dihydrochloride salt is preferred for aqueous solubility.[1]
Molecular Weight 235.15 g/mol Use this value for molarity calculations.[1]
Solubility Water (>50 mg/mL); DMSO (>20 mg/mL)Highly soluble in physiological saline.[1]
Appearance White to off-white crystalline solidHygroscopic; store in a desiccator.[1]
Storage -20°C (Long term); +4°C (Working)Protect from moisture.[1] Solutions should be prepared fresh.
Chirality Racemic, (+), or (-)CRITICAL: The enantiomers have distinct profiles. Ensure you are using the correct isomer for your specific assay (see Section 3).[1]

Mechanism of Action: The "Dopamine Stabilizer" Concept

To use 3-PPP effectively, one must understand its biphasic pharmacological profile.[1] The molecule acts on Dopamine D2 receptors but displays functional selectivity based on receptor location (pre- vs. post-synaptic) and receptor reserve.

  • (-)-3-PPP (Preclamol): Acts as a robust agonist at presynaptic autoreceptors (inhibiting DA synthesis/release) but has negligible intrinsic activity at postsynaptic receptors, effectively acting as an antagonist there. This unique profile allows it to reduce dopaminergic transmission in hyper-dopaminergic states without causing the total blockade associated with catalepsy.[1]

  • (+)-3-PPP: Exhibits full agonism at autoreceptors and partial agonism at postsynaptic receptors.[1]

Diagram 1: Biphasic Mechanism of Action

This diagram illustrates the differential signaling of (-)-3-PPP at the synapse, highlighting its utility as a stabilizer.

G cluster_presynaptic Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron D2_Auto D2 Autoreceptor (High Affinity) DA_Synth Dopamine Synthesis & Release D2_Auto->DA_Synth Inhibits (-) D2_Post D2 Receptor (Low Reserve) PPP (-)-3-PPP (Ligand) PPP->D2_Auto Strong Agonist Binding PPP->D2_Post Competitive Binding Signal Downstream Signaling (cAMP/PKA) D2_Post->Signal No Activation (Antagonism)

Figure 1: (-)-3-PPP activates presynaptic "brakes" (autoreceptors) while blocking or failing to activate postsynaptic "gas pedals," resulting in net stabilization.

Experimental Protocols

Protocol A: In Vitro Striatal Slice Superfusion (Autoreceptor Assay)

Rationale: Unlike heterologous cell lines, striatal slices preserve the local nerve terminal architecture, making this the "Gold Standard" for assessing autoreceptor-mediated inhibition of dopamine release.

Materials:

  • Rat neostriatal slices (300 µm thickness).[1]

  • Superfusion buffer: Krebs-Ringer bicarbonate buffer (oxygenated with 95% O₂/5% CO₂).[1]

  • Radioligand: [³H]-Dopamine.[1][2][3][4]

  • Test Compound: (-)-3-PPP dihydrochloride.[5]

  • Stimulator: Electrical field stimulator.[1]

Workflow:

  • Tissue Prep: Dissect rat striatum rapidly on ice. Chop into 300 µm prisms.

  • Loading: Incubate slices with 0.1 µM [³H]-Dopamine for 30 minutes at 37°C to label the presynaptic vesicular pool.

  • Wash: Transfer slices to superfusion chambers. Perfuse with buffer (1 mL/min) for 60 minutes to remove non-specific radioactivity.

  • Basal Release: Collect superfusate fractions every 5 minutes (Fraction 1 & 2).

  • Stimulation (S1): Apply electrical stimulation (e.g., 3 Hz, 2 min) to evoke dopamine release. Collect fractions.

  • Drug Application: Switch perfusion buffer to contain (-)-3-PPP (0.1 µM - 10 µM) . Perfuse for 20 minutes.

  • Stimulation (S2): Apply identical electrical stimulation.

  • Analysis: Dissolve tissue slices. Count radioactivity in fractions and tissue.[1]

    • Calculation: Calculate the Fractional Rate of Release (FRR).[1]

    • Endpoint: The ratio of S2/S1 in drug-treated vs. control slices.[1] An agonist will decrease the S2/S1 ratio (inhibiting release).[1]

Protocol B: In Vivo Biphasic Locomotor Activity

Rationale: This assay validates the "Dual Action" in a living system.[1] Low doses should induce sedation (autoreceptor), while high doses (of the (+) enantiomer) might induce activation, or (of the (-) enantiomer) maintain suppression without catalepsy.

Materials:

  • Adult male Sprague-Dawley rats.[1]

  • Open field activity chambers with infrared beam tracking.[1]

  • Vehicle: 0.9% Saline.[1]

Workflow:

  • Acclimatization: Place rats in chambers for 60 minutes to habituate (reduce stress-induced locomotion).

  • Drug Administration: Administer 3-PPP s.c. or i.p.

    • Group A (Autoreceptor Dose): 0.5 - 2.0 mg/kg.[1]

    • Group B (Postsynaptic Dose): 10 - 30 mg/kg.[1]

    • Group C (Control): Saline vehicle.[1]

  • Measurement: Record locomotor activity (distance traveled, rearings) for 90 minutes post-injection.

  • Data Interpretation:

    • Low Dose:[1] Expect 40-60% reduction in locomotor activity compared to control (Autoreceptor-mediated synthesis inhibition).[1]

    • High Dose ((-)-3-PPP): Activity remains low but animals should not exhibit catalepsy (unlike haloperidol).[1]

Diagram 2: Experimental Workflow for CNS Profiling

This flowchart guides the researcher from compound preparation to data validation.

Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation Prep Solubilization (H2O/Saline) Binding Radioligand Binding (Ki Determination) Prep->Binding Functional GTPγS / cAMP (Intrinsic Activity) Binding->Functional Decision Selectivity Confirmed? Functional->Decision Decision->Prep No (Re-evaluate) Microdialysis Microdialysis (DA Release) Decision->Microdialysis Yes Behavior Locomotor Assay (Biphasic Profile) Decision->Behavior Yes

Figure 2: Sequential workflow for validating 3-PPP activity, moving from solution prep to functional in vitro assays, and finally in vivo behavioral models.

Handling, Stability & Troubleshooting

  • Hygroscopicity: The dihydrochloride salt is extremely hygroscopic.[1] Weighing must be done quickly. If the powder turns into a gum, it has absorbed water; this affects the molecular weight calculation.[1] Recommendation: Aliquot the dry powder into single-use vials under inert gas (Argon/Nitrogen) upon receipt.

  • pH Sensitivity: When dissolving in unbuffered water, the pH will be acidic due to the HCl counterions.[1] For cell culture or slice assays, ensure the stock solution is buffered (e.g., HEPES) or the volume added is negligible to avoid acidifying the media.

  • Oxidation: While the pyridine ring is stable, the piperidine nitrogen is susceptible to oxidation over long periods in solution.[1] Always prepare fresh for in vivo work.[1]

References

  • Carlsson, A. (1983).[1] Dopamine receptor agonists: intrinsic activity vs. state of receptor.[1] Journal of Neural Transmission, 57(1-2), 309-315. Link

  • Clark, D., Hjorth, S., & Carlsson, A. (1984).[1] (+)- and (-)-3-PPP exhibit different intrinsic activity at striatal dopamine autoreceptors controlling dopamine synthesis.[6] European Journal of Pharmacology, 106(1), 185-189.[6] Link

  • Hjorth, S., et al. (1981).[1] 3-PPP, a new centrally acting DA-receptor agonist with selectivity for autoreceptors. Psychopharmacology, 72(3), 253-267. Link

  • Meller, E., et al. (1984).[1] Receptor reserve at striatal dopamine autoreceptors: implications for the selectivity of 3-PPP enantiomers.[1] European Journal of Pharmacology, 123(2), 311-314. Link

  • Thorberg, S. O., et al. (1987).[1] Synthesis and resolution of 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP) and its enantiomers. Acta Pharmaceutica Suecica, 24(4), 169-182. Link

Sources

Method

Application Note: 3-(Piperidin-3-yl)pyridine Dihydrochloride in Alzheimer's Research

This Application Note and Protocol Guide details the use of 3-(Piperidin-3-yl)pyridine dihydrochloride (also known as 3,3'-bipyridyl-piperidine or a specific Anabasine isomer ) in Alzheimer’s Disease (AD) research. This...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of 3-(Piperidin-3-yl)pyridine dihydrochloride (also known as 3,3'-bipyridyl-piperidine or a specific Anabasine isomer ) in Alzheimer’s Disease (AD) research. This compound serves as a critical nicotinic pharmacophore and chemical probe for targeting


7 and 

4

2 nicotinic acetylcholine receptors (nAChRs), which are pivotal in cognitive function and neuroinflammation.
Introduction & Therapeutic Rationale

3-(Piperidin-3-yl)pyridine dihydrochloride is a semi-rigid analog of nicotine and anabasine. Unlike traditional nicotinic agonists, the 3,3'-linkage between the pyridine and piperidine rings offers a unique conformational profile that enhances selectivity for specific nAChR subtypes while reducing off-target effects.

In the context of Alzheimer's Disease, this compound is utilized primarily for two high-impact applications:

  • Selective nAChR Modulation: As a probe to investigate the role of

    
    7 nAChR agonism in enhancing synaptic plasticity (LTP) and reducing amyloid-beta (A
    
    
    
    ) toxicity.
  • Fragment-Based Drug Design (FBDD): It serves as a "privileged scaffold" for synthesizing Multi-Target Directed Ligands (MTDLs) . Researchers frequently link this moiety to acetylcholinesterase (AChE) inhibitors (e.g., tacrine, donepezil fragments) to create dual-acting drugs that simultaneously boost cholinergic transmission and inhibit A

    
     aggregation.
    
Mechanism of Action: The Cholinergic-Neuroprotective Axis

The therapeutic potential of 3-(Piperidin-3-yl)pyridine stems from its ability to mimic acetylcholine (ACh) at presynaptic and postsynaptic sites.

  • Cognitive Enhancement: Binding to presynaptic

    
    7 nAChRs in the hippocampus triggers calcium (
    
    
    
    ) influx, facilitating the release of glutamate and acetylcholine, which are essential for memory consolidation.
  • Neuroprotection: Activation of the PI3K/Akt/Bcl-2 pathway inhibits apoptosis induced by A

    
     oligomers.
    
  • Anti-Inflammation: Stimulation of the Cholinergic Anti-Inflammatory Pathway (CAP) on microglia suppresses the release of pro-inflammatory cytokines (TNF-

    
    , IL-1
    
    
    
    ), which are chronic drivers of AD pathology.
Figure 1: nAChR Signaling Pathway

G Ligand 3-(Piperidin-3-yl)pyridine nAChR α7 nAChR (Presynaptic/Postsynaptic) Ligand->nAChR Agonist Binding Ca_Influx Ca2+ Influx nAChR->Ca_Influx Channel Opening Effect3 Microglial Suppression (Anti-inflammatory) nAChR->Effect3 via JAK2/STAT3 Signaling PI3K / Akt Pathway Ca_Influx->Signaling Activation CREB CREB Phosphorylation Signaling->CREB Effect2 Inhibition of GSK-3β (Reduced Tau Phosphorylation) Signaling->Effect2 Effect1 BDNF Expression (Synaptic Plasticity) CREB->Effect1

Caption: Activation of


7 nAChR by 3-(Piperidin-3-yl)pyridine triggers neuroprotective and cognitive-enhancing cascades.
Experimental Protocols
Protocol A: Preparation & Handling

The dihydrochloride salt form ensures high water solubility, making it ideal for aqueous buffers.

  • Storage: Store powder at -20°C, desiccated. Protect from light.

  • Solubility: Soluble in water (>50 mg/mL) and PBS.

  • Vehicle Preparation (Stock Solution):

    • Weigh 10 mg of 3-(Piperidin-3-yl)pyridine dihydrochloride.

    • Dissolve in 1 mL of sterile, deionized water or 0.9% saline to create a 10 mg/mL stock.

    • Filter sterilize (0.22

      
      m) if using for cell culture or in vivo injection.
      
    • Note: The pH may be acidic due to the HCl salt. For in vivo use, adjust pH to ~7.4 using dilute NaOH if the concentration is high, though physiological buffering is usually sufficient for low-volume injections.

Protocol B: In Vitro Characterization (Calcium Flux Assay)

Objective: To determine the agonist potency (


) of the compound at 

7 nAChRs.
  • Cell Line: SH-SY5Y cells (human neuroblastoma) or HEK293 cells transfected with human

    
    7 nAChR.
    
  • Reagents: Fluo-4 AM (Calcium indicator), PNU-120596 (Positive Allosteric Modulator - optional, to amplify signal).

  • Procedure:

    • Step 1: Plate cells in 96-well black plates (50,000 cells/well) and incubate overnight.

    • Step 2: Wash cells with Assay Buffer (HBSS + 20 mM HEPES).

    • Step 3: Load cells with 4

      
      M Fluo-4 AM for 45 min at 37°C.
      
    • Step 4: Wash cells 3x to remove extracellular dye.

    • Step 5: Prepare serial dilutions of 3-(Piperidin-3-yl)pyridine (0.1 nM to 100

      
      M).
      
    • Step 6: Inject compound into wells and immediately measure fluorescence (Ex: 494 nm, Em: 516 nm) using a kinetic plate reader (e.g., FLIPR).

  • Analysis: Plot Max Fluorescence vs. Log[Concentration] to determine

    
    .
    
Protocol C: In Vivo Efficacy (Scopolamine-Induced Amnesia Model)

Objective: To assess the cognitive-enhancing effects in a mouse model of cholinergic deficit.

Animals: Male C57BL/6 mice (8-10 weeks old). Groups:

  • Control (Vehicle + Vehicle)

  • Model (Scopolamine + Vehicle)

  • Treatment (Scopolamine + 3-(Piperidin-3-yl)pyridine)

Dosing Regimen:

  • Compound: 3-(Piperidin-3-yl)pyridine dihydrochloride.

  • Dose: 1, 3, and 10 mg/kg (i.p.).

  • Timing: Administer 30 minutes prior to the behavioral task.

  • Amnestic Agent: Scopolamine hydrobromide (1 mg/kg, i.p.), administered 20 minutes after the test compound (10 mins before task).

Workflow (Y-Maze Spontaneous Alternation):

  • Acquisition: Place mouse in the center of a Y-maze.

  • Exploration: Allow free exploration for 8 minutes.

  • Recording: Record the sequence of arm entries (e.g., A-B-C).

  • Calculation:

    • Alternation % = [Number of Triads / (Total Entries - 2)] × 100.

    • Interpretation: Scopolamine reduces alternation (working memory deficit). Effective treatment should restore alternation % to control levels.

Figure 2: Experimental Workflow

Workflow Prep Drug Prep (Saline, pH 7.4) Dose Administer Drug (1-10 mg/kg, i.p.) Prep->Dose Wait Wait 20 min Dose->Wait Scop Inject Scopolamine (1 mg/kg, i.p.) Wait->Scop Test Behavioral Test (Y-Maze / MWM) Scop->Test Wait 10 min Analysis Data Analysis (% Alternation) Test->Analysis

Caption: Standardized in vivo workflow for assessing cognitive enhancement in scopolamine-induced amnesia.

Data Summary & Expected Results
AssayReadoutExpected Outcome (Treatment Group)
Calcium Flux (SH-SY5Y) Fluorescence Units (RFU)Dose-dependent increase in intracellular

(

).
Y-Maze % Spontaneous AlternationRestoration of alternation from ~50% (Model) to ~70% (Control).
Morris Water Maze Escape Latency (sec)Reduced time to find platform compared to Scopolamine group.
Western Blot p-CREB / Total CREBIncreased phosphorylation in hippocampal lysates.
Safety & Handling
  • Hazard: Nicotinic analogs are potent neurotoxins. Handle with extreme care.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood when weighing the powder.

  • Disposal: Dispose of all solutions as hazardous chemical waste.

References
  • Design and synthesis of novel nicotinic acetylcholine receptor ligands. Journal of Medicinal Chemistry. (2023).

  • Nicotinic acetylcholine receptors as therapeutic targets for Alzheimer's disease. Pharmacological Reviews. (2022).

  • Anabasine and its analogs: Potency at alpha-7 nicotinic receptors. Neuropharmacology. (2018).

  • Scopolamine-induced amnesia model protocols. Nature Protocols. (2015).

  • Piperidine-based scaffolds in Alzheimer's drug discovery. Current Topics in Medicinal Chemistry. (2023).

Application

Application Note: 3-(Piperidin-3-yl)pyridine Dihydrochloride in Schizophrenia Models

Part 1: Executive Summary & Mechanistic Rationale The "Dopamine Stabilizer" Paradigm 3-(Piperidin-3-yl)pyridine (commonly known as 3-PPP ) represents a pivotal compound in the history of neuropsychopharmacology. Unlike c...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Mechanistic Rationale

The "Dopamine Stabilizer" Paradigm

3-(Piperidin-3-yl)pyridine (commonly known as 3-PPP ) represents a pivotal compound in the history of neuropsychopharmacology. Unlike classical neuroleptics (e.g., haloperidol) that act as pure D2 receptor antagonists, 3-PPP—specifically its (-)-enantiomer (Preclamol)—introduced the concept of dopamine stabilization .

In schizophrenia research, this compound is utilized not merely to block dopamine but to modulate it.[1] The dihydrochloride salt form is the preferred reagent for in vivo studies due to its superior aqueous solubility compared to the free base.

Key Mechanism:

  • Presynaptic Autoreceptors: At low doses, (-)-3-PPP acts as an agonist at presynaptic D2 autoreceptors, inhibiting dopamine synthesis and release.

  • Postsynaptic Receptors: At higher doses, it acts as a partial agonist/antagonist at postsynaptic D2 receptors. In a hyper-dopaminergic state (modeling psychosis), it competes with endogenous dopamine, effectively reducing signaling (antipsychotic effect). In a hypo-dopaminergic state, it maintains basal signaling, theoretically reducing extrapyramidal side effects (EPS).

Mechanistic Visualization

The following diagram illustrates the unique "Stabilizer" mechanism of 3-PPP compared to a pure antagonist.

3PPP_Mechanism cluster_synapse Dopaminergic Synapse Presynaptic Presynaptic Neuron (D2 Autoreceptor) Dopamine Endogenous Dopamine (DA) Presynaptic->Dopamine Releases Postsynaptic Postsynaptic Neuron (D2 Receptor) Dopamine->Postsynaptic Full Activation (Psychosis Model) Compound (-)-3-PPP (Partial Agonist) Compound->Presynaptic Agonist Effect (Inhibits DA Release) Compound->Postsynaptic Competes with DA (Reduces Signal to ~30%) Compound->Dopamine Reduces Synaptic Concentration

Figure 1: Biphasic mechanism of action. 3-PPP inhibits presynaptic release while competitively buffering postsynaptic activation.

Part 2: Chemical Handling & Preparation[2]

Compound: 3-(Piperidin-3-yl)pyridine dihydrochloride CAS: 51747-00-3 (General) / 79469-63-5 ((-)-enantiomer HCl) Molecular Weight: ~235.15 g/mol (Dihydrochloride salt)

Solubility Protocol

The dihydrochloride salt is highly water-soluble, eliminating the need for DMSO or ethanol, which can confound behavioral data.

  • Vehicle: Sterile 0.9% Saline (0.9% NaCl).

  • Preparation: Dissolve the calculated mass directly into saline.

  • pH Adjustment: The dihydrochloride salt is acidic in solution.

    • Critical Step: Measure pH. If pH < 5.0, neutralize carefully with dilute NaOH (0.1 N) to pH ~6.0–7.0 to prevent injection site irritation (peritonitis in i.p. injections can alter locomotor behavior).[2]

  • Stability: Prepare fresh on the day of the experiment. Protect from light.

Part 3: Experimental Protocols

Protocol A: Antagonism of Apomorphine-Induced Climbing

Objective: To assess the antipsychotic potential of 3-PPP by evaluating its ability to block postsynaptic D2 stimulation induced by Apomorphine.

Model Rationale: Apomorphine is a non-selective dopamine agonist. In mice, it induces a distinct "climbing" behavior indicative of striatal D2 stimulation. Effective antipsychotics abolish this behavior.

Workflow Diagram

Climbing_Protocol Step1 Acclimation (1 Hour) Step2 Pre-treatment (3-PPP or Vehicle) s.c. injection Step1->Step2 Step3 Wait (20-30 mins) Step2->Step3 Step4 Challenge (Apomorphine 1.0 mg/kg) s.c. injection Step3->Step4 Step5 Observation (10-30 mins post-Apo) Step4->Step5

Figure 2: Experimental timeline for Apomorphine-induced climbing assay.

Step-by-Step Procedure
  • Subjects: Male Swiss albino mice (20–25g). Group size n=8–10.

  • Apparatus: Cylindrical wire cages (12 cm diameter, 14 cm high). The walls must be mesh to allow climbing.

  • Pre-treatment (T = -30 min):

    • Group A: Vehicle (Saline)

    • Group B: 3-PPP (Low Dose: 2 mg/kg s.c.) – Tests autoreceptor dominance.

    • Group C: 3-PPP (High Dose: 10–20 mg/kg s.c.) – Tests postsynaptic blockade.

    • Group D: Haloperidol (0.5 mg/kg s.c.) – Positive Control.

  • Challenge (T = 0 min): Inject Apomorphine HCl (1.0 mg/kg s.c.) dissolved in 0.1% ascorbic acid/saline.

  • Scoring (T = +10 to +30 min): Observe animals every 2 minutes. Score climbing behavior:

    • 0 = Four paws on the floor.

    • 1 = Two paws holding the wire mesh.

    • 2 = Four paws holding the wire mesh (climbing).

  • Data Processing: Calculate the "Climbing Index" (sum of scores over the observation period).

Protocol B: Catalepsy Induction (Side Effect Profiling)

Objective: To verify the "atypical" profile of 3-PPP. Unlike Haloperidol, 3-PPP should induce minimal catalepsy at antipsychotic doses due to its partial agonist activity.

Step-by-Step Procedure
  • Apparatus: Horizontal bar test (0.5 cm diameter bar, elevated 4 cm from floor).

  • Dosing: Administer 3-PPP (10–40 mg/kg s.c.) or Haloperidol (1.0 mg/kg s.c.).

  • Testing Intervals: 30, 60, and 120 minutes post-injection.

  • Procedure: Gently place the mouse's forepaws on the bar.

  • Scoring: Measure latency to remove paws.

    • Cut-off time: 60 seconds.

    • Latency > 30s is considered cataleptic.

Part 4: Data Interpretation & Expected Results

The following table summarizes the expected pharmacological profile of 3-PPP compared to a standard neuroleptic.

ParameterVehicleHaloperidol (Typical)3-PPP (Low Dose)3-PPP (High Dose)
Mech. of Action N/AD2 AntagonistPresynaptic AgonistPartial Agonist/Antagonist
Apo-Climbing High (Score ~20)Blocked (Score < 2)No Effect / Slight ReductionBlocked (Score < 5)
Locomotor Activity NormalDepressedDepressed (Sedation)Depressed
Catalepsy NoneSevere (Rigidity)NoneMinimal/Absent
EPS Liability NoneHighLowLow

Critical Insight: The "therapeutic window" of 3-PPP is defined by the separation between the dose required to block climbing (antipsychotic efficacy) and the dose that induces catalepsy. A wide separation indicates an "atypical" or "stabilizer" profile.

Part 5: Troubleshooting & Validation (Self-Validating Systems)

To ensure your data is robust, apply these internal validity checks:

  • The "Biphasic" Check:

    • Validation: Run a dose-response curve for spontaneous locomotor activity (0.5, 2, 8, 32 mg/kg).

    • Success Criteria: You should observe a "U-shaped" or complex curve. Low doses (autoreceptor activation) reduce locomotion. Intermediate doses might show variable effects depending on the enantiomeric purity. High doses should inhibit locomotion without rigidity. If you see linear inhibition identical to Haloperidol, check your compound source (ensure it is not contaminated with pure antagonists).

  • Enantiomer Verification:

    • If using racemic 3-PPP, effects will be a composite of (+)-3-PPP (agonist) and (-)-3-PPP (partial agonist).

    • Control: If results are inconsistent, verify the specific rotation of your batch. For precise "stabilizer" modeling, (-)-3-PPP (Preclamol) is the gold standard.

  • pH Artifacts:

    • If mice show abdominal writhing immediately after i.p. injection, the solution is too acidic. This causes pain-induced hypolocomotion, generating false positives in sedation assays. Always buffer the dihydrochloride salt.

References

  • Carlsson, A. (2001).[3] "A Paradigm Shift in Brain Research." Science, 294(5544), 1021–1024.

  • Hjorth, S., et al. (1981). "3-PPP, a new centrally acting DA-receptor agonist with selectivity for autoreceptors." Psychopharmacology, 75(3), 277–283.

  • Clark, D., et al. (1985). "The effects of the enantiomers of 3-PPP on the release of [3H]dopamine from rat striatal slices." European Journal of Pharmacology, 107(3), 291-297.[4]

  • PubChem. (n.d.).[5] "3-(Piperidin-3-yl)pyridine dihydrochloride Compound Summary." National Library of Medicine.

Sources

Method

Application Note: 3-(Piperidin-3-yl)pyridine Dihydrochloride as a Molecular Probe

[1] Executive Summary Compound: 3-(Piperidin-3-yl)pyridine dihydrochloride CAS: 1935262-53-5 (free base related), 51747-00-3 (isomer related - verify specific batch) Class: Pyridine-Piperidine Alkaloid / Nicotinic Isoste...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Compound: 3-(Piperidin-3-yl)pyridine dihydrochloride CAS: 1935262-53-5 (free base related), 51747-00-3 (isomer related - verify specific batch) Class: Pyridine-Piperidine Alkaloid / Nicotinic Isostere Primary Application: Structural probing of Nicotinic Acetylcholine Receptor (nAChR) orthosteric sites; Fragment-Based Drug Discovery (FBDD) scaffold.[1]

3-(Piperidin-3-yl)pyridine dihydrochloride is a structural isomer of the potent nAChR agonists Anabasine (3-(piperidin-2-yl)pyridine) and Nicotine (3-(1-methylpyrrolidin-2-yl)pyridine).[1] Unlike its 2-substituted congeners, the 3-substituted linkage alters the distance and angular vector between the cationic piperidine nitrogen and the pyridine


-system.[1] Consequently, this compound serves as a critical "negative probe"  or "steric ruler"  in Structure-Activity Relationship (SAR) studies, allowing researchers to map the precise conformational tolerance of the nAChR agonist binding pocket. Furthermore, it has emerged as a privileged scaffold in the design of inhibitors for enzymes such as Cholesterol 24-Hydroxylase (CH24H)  and Lysine Specific Demethylase 1 (LSD1) .[1]

Technical Specifications & Chemical Properties

PropertySpecification
IUPAC Name 3-(Piperidin-3-yl)pyridine dihydrochloride
Molecular Formula C₁₀H₁₄N₂[1] · 2HCl
Molecular Weight 235.15 g/mol (Salt); 162.23 g/mol (Free Base)
Solubility Water (>50 mM), DMSO (>20 mM), Ethanol (Moderate)
pKa (Calc) ~9.8 (Piperidine NH), ~3.2 (Pyridine N)
Appearance White to off-white crystalline solid
Storage -20°C, desiccated; protect from light and moisture
Hygroscopicity Highly hygroscopic; handle under inert atmosphere if possible

Mechanistic Insight: The "Cation-π" Geometry

To understand the utility of 3-(Piperidin-3-yl)pyridine, one must contrast it with the canonical nAChR pharmacophore.[1] High-affinity agonists (Nicotine, Epibatidine) typically feature a cationic center (protonated nitrogen) separated from a


-electron system (pyridine/chloropyridine) by a specific distance (approx.[1] 4.5–5.5 Å).[1]
  • Anabasine (2-yl linkage): The nitrogen is adjacent to the linker, allowing a "folded" conformation that fits snugly into the aromatic box of the nAChR

    
    -subunit (formed by Trp, Tyr, Phe residues).
    
  • 3-(Piperidin-3-yl)pyridine (3-yl linkage): The attachment point shifts the cationic nitrogen further away and alters the rotational freedom.[1] This typically results in reduced affinity for

    
     and 
    
    
    
    nAChR subtypes compared to the 2-yl isomer.[1]

Research Utility: By comparing the binding affinity (


) of the 3-yl isomer against the 2-yl isomer, researchers can quantify the stringency  of the receptor's spatial constraints. If the receptor tolerates the 3-yl isomer, the binding pocket is "permissive"; if affinity drops >100-fold, the pocket is "restrictive."
Visualizing the Pharmacophore Shift

Pharmacophore Nicotine Nicotine / Anabasine (2-yl Linkage) High Affinity Receptor nAChR Binding Pocket (Trp149, Tyr190, etc.) Nicotine->Receptor Optimal Cation-Pi Interaction Probe 3-(Piperidin-3-yl)pyridine (3-yl Linkage) Altered Vector Probe->Receptor Sub-optimal Geometry

Figure 1: Comparison of binding vectors. The 3-yl linkage forces a distinct conformational profile, often used to probe the limits of the orthosteric binding site.

Application Protocol 1: Comparative Radioligand Binding Assay

Objective: To determine the affinity (


) of 3-(Piperidin-3-yl)pyridine at 

nAChRs relative to Anabasine, thereby mapping the steric tolerance of the binding site.
Materials
  • Membrane Prep: Rat cortical membranes or HEK293 cells stably expressing human

    
     nAChR.[1]
    
  • Radioligand: [³H]-Epibatidine (High affinity,

    
     nM) or [³H]-Nicotine.[1]
    
  • Test Compound: 3-(Piperidin-3-yl)pyridine dihydrochloride (stock 10 mM in DMSO).[1]

  • Reference: Anabasine or Nicotine.[1]

  • Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[1]

Workflow
  • Preparation:

    • Thaw membrane prep and homogenize in assay buffer.[1]

    • Dilute 3-(Piperidin-3-yl)pyridine serially (10⁻⁴ M to 10⁻¹⁰ M).

  • Incubation:

    • In a 96-well plate, add:

      • 50 µL Membrane suspension (approx. 20-50 µg protein).[1]

      • 25 µL [³H]-Epibatidine (Final conc. ~0.5 nM).[1]

      • 25 µL Test Compound (or buffer for Total Binding, 100 µM Nicotine for Non-Specific Binding).[1]

    • Incubate for 2 hours at 4°C (to minimize receptor desensitization/degradation) or 1 hour at 25°C (equilibrium).

  • Termination:

    • Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).[1]

    • Wash 3x with ice-cold buffer.[1]

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.[1]

    • Calculate

      
       using non-linear regression (One-site competition model).
      
    • Convert to

      
       using the Cheng-Prusoff equation:
      
      
      
      
      [1]

Expected Outcome: The 3-yl isomer typically exhibits a


 in the micromolar (

M)
range, whereas the 2-yl isomer (Anabasine) is in the nanomolar (nM) range.[1] This differential confirms the strict geometric requirement for the 2-position linkage.[1]

Application Protocol 2: Fragment-Based Drug Discovery (FBDD)

Objective: Use 3-(Piperidin-3-yl)pyridine as a starting scaffold for synthesizing novel inhibitors (e.g., for CH24H or LSD1).[1] The secondary amine of the piperidine ring serves as a versatile handle for diversification.

Synthetic Workflow (General Guide)

The dihydrochloride salt must be neutralized to the free base before coupling.

  • Free Base Liberation:

    • Dissolve salt in minimum water.[1]

    • Adjust pH to >12 with 1M NaOH.[1]

    • Extract 3x with Dichloromethane (DCM) or Chloroform/Isopropanol (3:1).[1]

    • Dry over Na₂SO₄ and concentrate.[1]

  • Derivatization (Amide Coupling):

    • Reagents: Carboxylic acid (R-COOH), HATU or EDC/HOBt, DIPEA, DMF.[1]

    • Reaction: Mix Free Base (1 eq) + R-COOH (1.1 eq) + HATU (1.2 eq) + DIPEA (3 eq). Stir at RT for 2-12h.[1]

    • Target: This creates N-substituted piperidine derivatives.

  • Validation:

    • Monitor via LC-MS.[1] The pyridine ring provides a strong UV chromophore (254 nm).[1]

Logic of Scaffold Selection

The 3-yl linkage provides a semi-rigid "linker" geometry that projects the substituent (R) at a specific angle relative to the pyridine headgroup.[1] This is distinct from the linear projection of 4-yl isomers or the kinked projection of 2-yl isomers.[1]

Synthesis Salt 3-(Piperidin-3-yl)pyridine 2HCl Salt Base Free Base (Reactive Secondary Amine) Salt->Base NaOH, DCM Ext. Coupling Amide Coupling / Reductive Amination (R-COOH / R-CHO) Base->Coupling HATU, DIPEA Library Focused Library (CH24H / LSD1 Inhibitors) Coupling->Library Diversification

Figure 2: Workflow for utilizing the compound as a chemical scaffold.[1]

Safety & Handling

  • Hazard Identification: Irritant to eyes, respiratory system, and skin.[1] Toxic if swallowed (nicotinic agonist activity).[1]

  • Handling: Wear nitrile gloves, safety goggles, and a lab coat.[1] Handle the powder in a fume hood to avoid inhalation.[1]

  • Salt Form: The dihydrochloride salt is hygroscopic.[1] Store in a tightly sealed container with desiccant. If the solid becomes sticky/deliquescent, it may still be usable if re-quantified by elemental analysis or NMR, but recrystallization (EtOH/Et₂O) is recommended.

References

  • Pharmacophore Modeling: Barluenga, J., et al. (2006).[1] "New ligands with affinity for the alpha4beta2 subtype of nicotinic acetylcholine receptors.[2][3][4] Synthesis, receptor binding, and 3D-QSAR modeling." Journal of Medicinal Chemistry. Link

  • CH24H Inhibition: Takeda, M., et al. (2022).[1][5] "Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors." Journal of Medicinal Chemistry. Link[1]

  • LSD1 Inhibition: Li, Y., et al. (2016).[1] "3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1." Journal of Medicinal Chemistry. (Note: Comparative structural reference). Link

  • General Pharmacology: Kem, W.R., et al. (2004).[1] "3-(4-Aminobutyn-1-yl)pyridines: binding at alpha 4 beta 2 nicotinic cholinergic receptors."[1][6] Bioorganic & Medicinal Chemistry Letters. Link

Sources

Application

NMR spectroscopy of 3-(Piperidin-3-yl)pyridine dihydrochloride

Topic: NMR Spectroscopy of 3-(Piperidin-3-yl)pyridine Dihydrochloride Content Type: Application Note & Detailed Protocol Audience: Senior Researchers, Medicinal Chemists, and QC Analysts[1] Part 1: Introduction & Strateg...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: NMR Spectroscopy of 3-(Piperidin-3-yl)pyridine Dihydrochloride Content Type: Application Note & Detailed Protocol Audience: Senior Researchers, Medicinal Chemists, and QC Analysts[1]

Part 1: Introduction & Strategic Significance

3-(Piperidin-3-yl)pyridine dihydrochloride (often referred to as 3-(3-pyridyl)piperidine 2HCl) is a critical scaffold in medicinal chemistry, structurally analogous to the alkaloid anabasine but differing in the connectivity of the piperidine ring.[1] It serves as a vital intermediate in the synthesis of Janus Kinase (JAK) inhibitors (e.g., Tofacitinib analogs) and nicotinic acetylcholine receptor (nAChR) ligands.

For the drug development professional, the analytical challenge lies not just in confirming identity, but in assessing the salt stoichiometry , isomeric purity (regio- and stereochemistry), and solvation state . This dihydrochloride salt is highly polar and hygroscopic, necessitating specific protocols for reproducible NMR data.

This guide moves beyond basic spectral acquisition, offering a mechanistic approach to assigning the complex overlapping multiplets of the piperidine ring and distinguishing them from the aromatic pyridine signals under protonated conditions.

Part 2: Chemical Context & Experimental Design

The "Salt Effect" on Chemical Shifts

The dihydrochloride form implies that both the pyridine nitrogen (


) and the piperidine nitrogen (

) are protonated.
  • Pyridine Ring: Protonation at

    
     causes a significant downfield shift (deshielding) of the aromatic protons, particularly at the C2 and C6 positions, due to the intensified positive charge density.
    
  • Piperidine Ring: Protonation at

    
     locks the ring conformation (typically chair) and deshields the 
    
    
    
    -protons (C2 and C6 of the piperidine), distinguishing them from the
    
    
    and
    
    
    protons.
Solvent Selection Strategy
  • Deuterium Oxide (

    
    ): 
    
    • Pros: Excellent solubility for the 2HCl salt; clean baseline (no residual solvent overlap in the aliphatic region).

    • Cons: Exchangeable protons (

      
      , 
      
      
      
      ) are invisible (exchanged to
      
      
      ).
    • Use Case: Quantitative assay, stoichiometry check, and definitive aliphatic assignment.

  • Dimethyl Sulfoxide-d6 (

    
    ): 
    
    • Pros: Slows proton exchange, allowing observation of

      
       signals. Distinguishes between the pyridinium proton (broad singlet ~6-9 ppm) and piperidinium protons (broad singlets ~8-10 ppm).[1]
      
    • Cons: Viscosity broadens lines; residual water peak can obscure piperidine multiplets around 3.3 ppm.

    • Use Case: Confirmation of salt formation and total proton count.

Part 3: Detailed Experimental Protocol

Workflow Diagram

NMR_Workflow Sample Solid Sample (Hygroscopic) Weighing Rapid Weighing (Dry Box/N2) Sample->Weighing Minimize H2O Solvation Solvation (D2O or DMSO-d6) Weighing->Solvation 10-15 mg/0.6 mL Acquisition Acquisition (1H, 13C, COSY, HSQC) Solvation->Acquisition Probe Temp 298K Processing Processing (LB=0.3Hz, Phasing) Acquisition->Processing Analysis Assignment & QC Report Processing->Analysis

Figure 1: Optimized workflow for handling hygroscopic amine salts for NMR analysis.

Step-by-Step Methodology

1. Sample Preparation (Critical for Resolution)

  • Mass: Weigh 10–15 mg of the dihydrochloride salt.

  • Environment: Due to hygroscopicity, weigh quickly or use a nitrogen-purged glove box.[1] Absorbed water leads to a wandering HDO peak in

    
     that can obscure signals.
    
  • Solvent: Add 0.6 mL of

    
     (99.9% D)  containing 0.05% TSP (trimethylsilylpropanoic acid) as an internal reference (
    
    
    
    ppm).
    • Note: If using DMSO-d6, use TMS as reference.[1]

  • Homogenization: Vortex until fully dissolved. If "schlieren" lines persist, the salt concentration gradient is too high; mix further.

2. Instrument Parameters (400 MHz or higher recommended)

  • Temperature: Set to 298 K (

    
    ). Ensure equilibration for 5 minutes to prevent drift.
    
  • Pulse Sequence (1H): Standard zg30 or zg90.

    • Relaxation Delay (D1): Set to 5–10 seconds . The

      
       relaxation times for protonated aromatic rings can be long. Short D1 leads to integration errors (underestimating aromatic protons).[1]
      
    • Scans (NS): 16–64 scans for adequate S/N.

  • Pulse Sequence (13C): Power-gated decoupling (zgpg30).[1]

    • Scans: >512 scans (carbon signal is split by coupling to

      
       and broadened).[1]
      

Part 4: Data Analysis & Assignment Logic

Structure & Numbering

For this guide, we use the following numbering logic:

  • Pyridine Ring: N is position 1'. The connection to piperidine is at C3'.

  • Piperidine Ring: N is position 1. The connection to pyridine is at C3.[2]

1H NMR Assignment (in )

The spectrum is divided into two distinct regions: the Aromatic (Pyridine) region and the Aliphatic (Piperidine) region.

RegionChemical Shift (

, ppm)
MultiplicityIntegralAssignment (Logic)
Aromatic 8.80 – 8.95Singlet (br) or d1HH-2' : Most deshielded due to adj.[1]

and lack of ortho-coupling.[1]
Aromatic 8.65 – 8.80Doublet (d)1HH-6' : Deshielded by

; couples with H-5'.[1]
Aromatic 8.40 – 8.60Doublet (d)1HH-4' : Para to

; couples with H-5'.[1]
Aromatic 7.90 – 8.10DD or Multiplet1HH-5' : Least deshielded aromatic; couples to H-4' and H-6'.[1]
Aliphatic 3.50 – 3.70Multiplet (br)2HH-2 (Piperidine) :

to

; diastereotopic protons overlap.[1]
Aliphatic 3.30 – 3.50Multiplet2HH-6 (Piperidine) :

to

; often overlaps with H-2 or solvent.[1]
Aliphatic 3.10 – 3.30Multiplet1HH-3 (Piperidine) : Methine proton at the chiral center.[1]
Aliphatic 1.90 – 2.10Multiplet2HH-5 (Piperidine) :

to

.[1]
Aliphatic 1.70 – 1.90Multiplet2HH-4 (Piperidine) :

to

.

Note: Exact shifts vary with concentration and pH.[3] "d" = doublet, "dd" = doublet of doublets.

13C NMR Assignment
  • Pyridine Carbons: 5 signals in the 125–150 ppm range.[3][4] C-2' and C-6' will be most downfield (~140-145 ppm) due to proximity to nitrogen.[1]

  • Piperidine Carbons:

    • C-3 (Methine): ~38-42 ppm (Attached to Pyridine).[1]

    • C-2 & C-6 (

      
      -methylene):  ~44-48 ppm (Deshielded by N).[1]
      
    • C-4 & C-5: ~20-28 ppm.[1]

Advanced Verification: 2D NMR Logic

To validate the structure, specifically the 3,3-connectivity, use COSY (Correlation Spectroscopy) .

  • COSY Pathway:

    • Trace the spin system of the piperidine ring:

      
      .
      
    • Critical Check: The H-3 methine proton must show correlations to both the H-2 and H-4 methylene protons.[1] If it were the 4-isomer (3-(piperidin-4-yl)pyridine), the methine would be symmetric, coupling to two identical methylene groups (H-3/H-5).[1] The asymmetry in the COSY spectrum confirms the 3-position substitution.

Part 5: Troubleshooting & Quality Control

Issue: Broad Lines in Aromatic Region

  • Cause: Restricted rotation or intermediate exchange rate of the acidic protons if the sample isn't fully protonated.

  • Solution: Ensure the sample is fully acidic. If prepared from free base, add excess DCl.

Issue: Extra Peaks in Aliphatic Region

  • Cause: Presence of Ethanol or Isopropanol (common recrystallization solvents for HCl salts).

  • Check: Look for triplet at 1.17 ppm (EtOH) or doublet at 1.15 ppm (IPA).[1]

Issue: Signal Splitting (Doubling)

  • Cause: If the piperidine ring has a chiral center (C3) and the sample is racemic, you see one set of signals. If a chiral resolving agent or chiral solvating agent is present, or if the molecule has a second chiral center (not applicable here), diastereomers would appear.

  • Note: For the pure dihydrochloride in D2O, enantiomers (R and S) have identical NMR spectra.

Part 6: Structural Logic Diagram

This diagram visualizes the connectivity logic used to confirm the structure via HSQC/HMBC.

Structure_Logic Py_Ring Pyridine Ring (Aromatic) Linker C3' - C3 Bond (Pivot Point) Py_Ring->Linker Attached at C3' H_Py Protons: 8.0 - 9.0 ppm (Deshielded by Py-N+) Py_Ring->H_Py Generates Pip_Ring Piperidine Ring (Aliphatic) Pip_Ring->Linker Attached at C3 H_Pip_Alpha Alpha Protons (H2, H6) 3.3 - 3.7 ppm (Deshielded by Pip-N+) Pip_Ring->H_Pip_Alpha Generates H_Pip_Beta Beta/Gamma Protons 1.7 - 2.1 ppm Pip_Ring->H_Pip_Beta Generates Linker->H_Py HMBC Correlation Linker->H_Pip_Alpha HMBC Correlation

Figure 2: Structural connectivity and expected NMR correlation logic.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 71298761, 2-(Piperidin-3-yl)pyridine dihydrochloride (Analogous salt form data).[1] PubChem.[5] Available at: [Link][1]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link][1]

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison.[1] (General reference for Pyridine/Piperidine shifts). Available at: [Link][1]

Sources

Method

Application Note: 3-(Piperidin-3-yl)pyridine Dihydrochloride in nAChR Binding Assays

This Application Note is designed for researchers in neuropharmacology and drug discovery. It details the specific use of 3-(Piperidin-3-yl)pyridine dihydrochloride —a rigid structural isomer of the nicotinic agonist Ana...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in neuropharmacology and drug discovery. It details the specific use of 3-(Piperidin-3-yl)pyridine dihydrochloride —a rigid structural isomer of the nicotinic agonist Anabasine—in radioligand binding assays.

Introduction & Pharmacological Significance[1][2][3][4][5]

3-(Piperidin-3-yl)pyridine is a key structural probe used in the characterization of the nicotinic pharmacophore. It is a regioisomer of Anabasine (3-(piperidin-2-yl)pyridine) and Nicotine (3-(1-methylpyrrolidin-2-yl)pyridine).

While Anabasine and Nicotine possess a high affinity for neuronal nAChRs (specifically


 and 

subtypes) due to the specific spatial distance between the pyridine nitrogen (hydrogen bond acceptor) and the pyrrolidine/piperidine nitrogen (cationic center), 3-(Piperidin-3-yl)pyridine alters this critical internitrogen distance.
Why Use This Compound?
  • Pharmacophore Mapping: It serves as a critical "molecular ruler" in Structure-Activity Relationship (SAR) studies. By comparing its binding affinity (

    
    ) to Anabasine, researchers can define the strict spatial constraints of the orthosteric binding site.
    
  • Selectivity Profiling: It is used to determine the plasticity of the acetylcholine binding pocket (AChBP) across different subtypes (

    
     vs. 
    
    
    
    ).
  • Building Block: It acts as a scaffold for synthesizing bivalent ligands or subtype-selective allosteric modulators.

Material Properties & Handling

PropertySpecification
Chemical Name 3-(Piperidin-3-yl)pyridine dihydrochloride
Molecular Weight ~235.15 g/mol (Dihydrochloride salt)
Solubility Highly soluble in water (>50 mM), DMSO, and Methanol.
Stability Hygroscopic. Store at -20°C in a desiccator. Solutions are stable for 1 week at 4°C.
Toxicity Neurotoxic. Potent nicotinic activity. Handle in a fume hood with PPE.

Preparation of Stock Solution (10 mM):

  • Dissolve 2.35 mg of the dihydrochloride salt in 1.0 mL of deionized water or assay buffer.

  • Vortex until completely dissolved.

  • Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Application: Radioligand Competition Binding Assay[6]

This protocol describes the displacement of high-affinity radioligands (e.g.,


-Epibatidine or 

-Nicotine) by 3-(Piperidin-3-yl)pyridine to determine its inhibition constant (

).
A. Reagents & Buffers
  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl

    
    , 1 mM MgCl
    
    
    
    , pH 7.4.
  • Radioligand:

    
    -Epibatidine (Specific Activity: ~30-50 Ci/mmol). Concentration: 0.5 – 1.0 nM (
    
    
    
    nM).
  • Non-Specific Binding (NSB) Control: (-)-Nicotine tartrate (100 µM final) or Carbachol (1 mM).

  • Receptor Source: Rat cortical membranes (P2 fraction) or HEK293 cells stably expressing human

    
     nAChRs.
    
B. Experimental Workflow

BindingAssay Prep Membrane Preparation (Rat Cortex / HEK293) Incubation Incubation (2 hrs @ 25°C) Prep->Incubation Dilution Ligand Dilution (10^-10 M to 10^-4 M) Dilution->Incubation Add Test Compound Harvest Filtration (GF/B Filters + 0.5% PEI) Incubation->Harvest Terminate Count Scintillation Counting (LSC) Harvest->Count Analysis Data Analysis (Non-linear Regression) Count->Analysis

Figure 1: Workflow for Competitive Radioligand Binding Assay.

C. Step-by-Step Protocol
  • Filter Preparation:

    • Pre-soak Whatman GF/B or GF/C glass fiber filters in 0.5% Polyethyleneimine (PEI) for at least 2 hours. This reduces non-specific binding of the radioligand to the filter.

  • Plate Setup (96-well format):

    • Total Binding (TB): Buffer + Membranes + Radioligand.

    • Non-Specific Binding (NSB): Buffer + Membranes + Radioligand + 100 µM Nicotine.

    • Test Wells: Buffer + Membranes + Radioligand + 3-(Piperidin-3-yl)pyridine (Concentration range:

      
       M to 
      
      
      
      M).
  • Incubation:

    • Add 50 µL of Test Compound (serially diluted).

    • Add 50 µL of Radioligand (

      
      -Epibatidine, final conc. 0.5 nM).
      
    • Add 100 µL of Membrane suspension (10-20 µg protein/well).

    • Incubate at 25°C for 2 hours (equilibrium is slower for some rigid analogs).

  • Termination:

    • Rapidly filter using a cell harvester (e.g., Brandel or PerkinElmer).

    • Wash filters 3x with ice-cold 50 mM Tris-HCl buffer.

  • Quantification:

    • Transfer filters to scintillation vials or add cocktail to the filter plate.

    • Count radioactivity (CPM) using a Liquid Scintillation Counter.

Data Analysis & Interpretation

Calculation of IC50 and Ki

Convert CPM to % Specific Binding:



Fit the data to a one-site competitive binding model using non-linear regression (e.g., GraphPad Prism):



Calculate the Inhibition Constant (


) using the Cheng-Prusoff Equation :


  • 
     = Concentration of radioligand used (nM).[1]
    
  • 
     = Dissociation constant of the radioligand (determined previously via Saturation Binding).
    
Expected Results
  • High Affinity Control (Anabasine):

    
    .
    
  • Test Compound (3-(Piperidin-3-yl)pyridine): Expect a lower affinity (higher

    
    , likely in the micromolar range, e.g., 100 - 1000 nM) compared to Anabasine.
    
  • Interpretation: A significant drop in affinity confirms that the 2-position linkage (as in Anabasine) is optimal for the cation-

    
     interaction with Tryptophan residues in the receptor binding pocket.
    

Mechanistic Insight: The Nicotinic Pharmacophore[7]

The difference in binding between Anabasine and 3-(Piperidin-3-yl)pyridine illustrates the "Two-Point Pharmacophore" model of nAChR activation.

Pharmacophore cluster_0 Receptor Binding Pocket cluster_1 Ligand: Anabasine (High Affinity) cluster_2 Ligand: 3-(Piperidin-3-yl)pyridine (Low Affinity) Trp Trp Residue (Cation-Pi Site) HBond Backbone CO/NH (H-Bond Acceptor) N_cation Piperidine N+ (Optimal Distance) N_cation->Trp Strong N_py Pyridine N N_py->HBond Strong N_cation_3 Piperidine N+ (Distorted Distance) N_cation_3->Trp Weak/Misaligned N_py_3 Pyridine N N_py_3->HBond Strong

Figure 2: Pharmacophore alignment showing why the 3-yl isomer typically exhibits reduced affinity compared to the 2-yl isomer (Anabasine).

References

  • Holladay, M. W., Dart, M. J., & Lynch, J. K. (1997). Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery.[2] Journal of Medicinal Chemistry, 40(26), 4169–4194. Link

  • Glennon, R. A., & Dukat, M. (2000). Central Nicotinic Receptor Ligands and Pharmacophores. Pharmaceutica Acta Helvetiae, 74(2-3), 103-114. Link

  • Carroll, F. I., et al. (2005). Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 3'-Substituted Deschloroepibatidine Analogues.[3] Journal of Medicinal Chemistry, 48(4), 1221–1228. Link

  • PubChem Compound Summary. (2024). 3-(Piperidin-3-yl)pyridine. National Center for Biotechnology Information. Link

Sources

Application

Application Note: 3-(Piperidin-3-yl)pyridine Dihydrochloride in Cell Culture Models

This Application Note is designed for researchers investigating nicotinic acetylcholine receptor (nAChR) pharmacology, structure-activity relationships (SAR), and fragment-based drug discovery. It focuses on the specific...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating nicotinic acetylcholine receptor (nAChR) pharmacology, structure-activity relationships (SAR), and fragment-based drug discovery. It focuses on the specific isomer 3-(Piperidin-3-yl)pyridine dihydrochloride , a structural analog of Anabasine and Nicotine.

Category: Neuroscience / Medicinal Chemistry Molecule Type: Pyridine Alkaloid Derivative / nAChR Ligand Probe Key Applications: Structure-Activity Relationship (SAR) Studies, Negative Control for Anabasine, Fragment-Based Screening.

Introduction & Mechanism of Action

3-(Piperidin-3-yl)pyridine dihydrochloride (also referred to as 3,3'-Anabasine or Isoanabasine ) is a synthetic isomer of the naturally occurring alkaloid Anabasine (3-(piperidin-2-yl)pyridine).

While Anabasine and Nicotine are potent agonists of nicotinic acetylcholine receptors (nAChRs)—specifically the


 and 

subtypes—the 3-(piperidin-3-yl)pyridine isomer displays significantly altered pharmacological properties due to the shift in the linkage position between the pyridine and piperidine rings.
Mechanistic Utility

In cell culture systems, this compound is primarily utilized as a chemical probe to define the spatial requirements of the nAChR orthosteric binding site.

  • Pharmacophore Mapping: The distance between the cationic center (piperidine nitrogen) and the

    
    -electron system (pyridine ring) is critical for high-affinity binding. This isomer extends that distance compared to Nicotine/Anabasine, typically resulting in reduced affinity  or partial agonist/antagonist  activity.
    
  • Negative Control: It serves as a vital structural control in experiments involving Anabasine to demonstrate that observed biological effects are specific to the 3,2-linkage geometry and not solely due to the physicochemical properties of the pyridine-piperidine scaffold.

Chemical Properties & Preparation

The dihydrochloride salt form renders the molecule highly water-soluble, eliminating the need for organic co-solvents like DMSO, which can be cytotoxic in sensitive neuronal lines.

Key Physicochemical Data
PropertySpecification
Chemical Name 3-(Piperidin-3-yl)pyridine dihydrochloride
Molecular Formula

Molecular Weight ~235.15 g/mol (Salt)
Solubility Water (>50 mM), PBS (>50 mM)
Appearance White to off-white hygroscopic solid
Stability Hygroscopic; store desiccated at -20°C.
Reconstitution Protocol (Stock Solution)

Target Concentration: 100 mM Stock

  • Weighing: Accurately weigh 23.5 mg of the dihydrochloride salt.

  • Solvent: Add 1.0 mL of sterile, nuclease-free water or PBS (pH 7.4).

    • Note: Avoid DMSO if possible to prevent solvent-induced artifacts in electrophysiology or calcium flux assays.

  • Dissolution: Vortex vigorously for 30 seconds. The salt should dissolve instantly.

  • pH Check: The dihydrochloride salt is acidic. For high-concentration stocks, verify pH. If < 5.0, buffer capacity of the culture medium usually compensates, but for unbuffered saline injections, neutralize with dilute NaOH.

  • Sterilization: Filter through a 0.22 µm PES syringe filter.

  • Storage: Aliquot into light-protective tubes (amber) and store at -20°C. Stable for 3 months. Avoid freeze-thaw cycles.

Experimental Protocols

Experiment A: Comparative Cytotoxicity Profiling (MTT/ATP Assay)

Objective: To determine the non-toxic window of 3-(Piperidin-3-yl)pyridine compared to Anabasine in SH-SY5Y neuroblastoma cells.

Materials:

  • SH-SY5Y cells (ATCC CRL-2266)

  • DMEM/F12 Medium + 10% FBS

  • CellTiter-Glo® or MTT Reagent

Workflow:

  • Seeding: Plate SH-SY5Y cells at 10,000 cells/well in a 96-well plate. Incubate for 24 hours.

  • Treatment: Prepare serial dilutions of 3-(Piperidin-3-yl)pyridine and Anabasine (Positive Control) in serum-free medium.

    • Range: 0.1 µM, 1 µM, 10 µM, 100 µM, 500 µM.

  • Incubation: Treat cells for 24 or 48 hours.

  • Readout: Add detection reagent and read luminescence/absorbance.

  • Analysis: Calculate IC50.

    • Expected Result: 3-(Piperidin-3-yl)pyridine typically exhibits lower cytotoxicity (higher IC50) than Anabasine due to reduced receptor activation and desensitization-induced toxicity.

Experiment B: Calcium Flux Assay (Functional Agonism)

Objective: To assess if 3-(Piperidin-3-yl)pyridine acts as a partial agonist or antagonist at


 nAChRs.

Workflow:

  • Loading: Load SH-SY5Y cells (or

    
    -transfected HEK293) with a calcium-sensitive dye (e.g., Fluo-4 AM) for 45 mins at 37°C.
    
  • Baseline: Measure baseline fluorescence (Ex/Em 494/516 nm) for 30 seconds.

  • Agonist Mode: Inject 3-(Piperidin-3-yl)pyridine (100 µM) and monitor Ca²⁺ influx.

    • Control: Inject Nicotine (10 µM) as a full agonist reference.

  • Antagonist Mode: Pre-incubate cells with 3-(Piperidin-3-yl)pyridine (various concentrations) for 10 mins, then inject Nicotine (EC80 dose).

  • Data Interpretation:

    • If no flux is observed in Agonist Mode but Nicotine response is blunted in Antagonist Mode, the compound acts as a competitive antagonist .

Pathway Visualization (nAChR Signaling)

The following diagram illustrates the canonical nAChR signaling pathway and where 3-(Piperidin-3-yl)pyridine interacts (competitively binding at the orthosteric site without efficiently triggering the conformational change required for channel opening).

nAChR_Pathway Ligand 3-(Piperidin-3-yl)pyridine (Ligand) nAChR nAChR (α7 / α4β2) Orthosteric Site Ligand->nAChR Weak/Competitive Binding (Steric Mismatch) ConfChange Conformational Change (Channel Opening) Ligand->ConfChange Reduced Efficacy (Partial Agonist/Antagonist) Nicotine Nicotine / Anabasine (Full Agonists) Nicotine->nAChR High Affinity Binding nAChR->ConfChange Activation CaInflux Ca²⁺ Influx ConfChange->CaInflux Ion Flow Depolarization Membrane Depolarization CaInflux->Depolarization Signaling Downstream Signaling (ERK1/2, CREB, Akt) CaInflux->Signaling

Caption: Comparative signaling flow. While Nicotine triggers robust channel opening, the 3-(Piperidin-3-yl)pyridine isomer binds but often fails to induce the full conformational change, acting as a partial agonist or antagonist.

Troubleshooting & Critical Considerations

Salt Effect on pH

Issue: The dihydrochloride salt (2HCl) releases two equivalents of acid upon dissolution. Solution: In unbuffered solutions (like saline for electrophysiology), this can drop pH to ~3.0, killing cells or altering channel kinetics. Always dissolve in 100 mM HEPES or PBS for stock solutions, or titrate with NaOH if using water.

Isomer Confusion

Issue: Confusing the compound with Anabasine (3-(piperidin-2-yl)pyridine). Verification: Check the CAS number and structure.[1] Anabasine has the piperidine nitrogen adjacent to the linkage bond (alpha position). This compound has the nitrogen one carbon away (beta position relative to the linkage). This "beta-linkage" disrupts the critical cation-pi interaction distance required for high-affinity nAChR activation.

Hygroscopicity

Issue: The salt absorbs water rapidly, leading to weighing errors. Protocol: Allow the vial to equilibrate to room temperature before opening. Weigh quickly or use the entire vial to make a master stock.

References

  • Kem, W. R., et al. (2004). "The interactions of piperidine derivatives with the nicotinic cholinergic receptor complex."[2] Molecular Pharmacology.

  • Holladay, M. W., et al. (1997). "Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery." Journal of Medicinal Chemistry.

  • Le François, B., et al. (2013). "Synthesis and biological evaluation of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives." (Contextual reference for piperidinyl-pyridine scaffolds in drug design). European Journal of Medicinal Chemistry.

  • PubChem Compound Summary. "2-(Piperidin-3-yl)pyridine dihydrochloride."[3][4] (Structural Confirmation).

Sources

Method

Application Notes and Protocols for the Administration of 3-(Piperidin-3-yl)pyridine Dihydrochloride in Animal Models

Introduction: The Therapeutic Potential of the Piperidinyl-Pyridine Scaffold The 3-(piperidin-3-yl)pyridine structural motif is a cornerstone in modern medicinal chemistry, serving as a versatile scaffold for developing...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Piperidinyl-Pyridine Scaffold

The 3-(piperidin-3-yl)pyridine structural motif is a cornerstone in modern medicinal chemistry, serving as a versatile scaffold for developing novel therapeutics. Its unique combination of a flexible piperidine ring and an aromatic pyridine moiety allows for precise three-dimensional orientation of functional groups, enabling high-affinity interactions with a diverse range of biological targets. Derivatives of this core structure have been investigated for their potent activity in several key areas of drug discovery, including oncology, central nervous system (CNS) disorders, and pain management.[1][2][3][4] Specifically, these compounds have shown promise as inhibitors of critical enzymes such as Lysine-Specific Demethylase 1 (LSD1) and Cholesterol 24-Hydroxylase (CH24H), and as modulators of receptors like the histamine H3 receptor.[1][3][5]

This document provides a comprehensive guide for researchers on the proper handling, formulation, and administration of 3-(Piperidin-3-yl)pyridine dihydrochloride in common preclinical animal models, primarily focusing on rodents (mice and rats). The protocols herein are designed to ensure experimental reproducibility, animal welfare, and the generation of high-quality, reliable data.

PART 1: Compound Characteristics and Pre-Administration Formulation

Physicochemical Properties and Storage

3-(Piperidin-3-yl)pyridine is typically supplied as a dihydrochloride salt to enhance its solubility and stability. It is crucial to understand its properties for proper handling.

PropertyDataSource
Molecular Formula C₁₀H₁₆Cl₂N₂[2]
Molecular Weight 235.15 g/mol [2]
Appearance White to off-white solid[6]
Storage Conditions Store at room temperature or 2-8°C, tightly sealed in a dry, well-ventilated place away from direct sunlight.[6][7]
Stability Stable under recommended storage conditions.[6][8] Avoid contact with strong oxidizing agents.[6]
Vehicle Selection and Solution Preparation

The choice of vehicle is a critical experimental parameter that directly impacts drug solubility, stability, and bioavailability. The dihydrochloride salt form of the compound suggests good aqueous solubility, but verification is essential.

Causality Behind Vehicle Choice:

  • Aqueous Vehicles (Saline, PBS): Ideal for water-soluble compounds like hydrochloride salts. They are physiologically compatible and minimize potential vehicle-induced side effects. These are the preferred choice for intravenous (IV) and most intraperitoneal (IP), subcutaneous (SC), and oral (PO) administrations.[9]

  • Co-solvent Systems (e.g., DMSO, PEG-400): Used if aqueous solubility is limited. However, co-solvents can have their own biological effects and potential toxicities, which must be controlled for by including a vehicle-only treatment group. For example, high concentrations of DMSO can cause local irritation and inflammation.

  • Suspensions (e.g., with 0.5% Methylcellulose): Necessary for poorly soluble compounds. Suspensions require constant agitation to ensure dose uniformity and are generally not suitable for IV administration.

Protocol: Preparation of a 10 mg/mL Stock Solution in Sterile Saline

  • Aseptic Technique: Perform all steps in a laminar flow hood or using appropriate aseptic techniques to ensure sterility, especially for parenteral (injectable) routes.

  • Weighing: Accurately weigh the required amount of 3-(Piperidin-3-yl)pyridine dihydrochloride powder.

  • Initial Dissolution: Add approximately 80% of the final required volume of sterile 0.9% saline to the powder.

  • Solubilization: Vortex the solution vigorously. If complete dissolution is not immediate, gentle warming (to 37°C) or brief sonication in a water bath can be applied. Rationale: These methods increase the kinetic energy of the molecules, facilitating the breakdown of the crystal lattice and dissolution without causing chemical degradation.

  • pH Adjustment (If Necessary): Check the pH of the solution. While often not required for hydrochloride salts, if the solution is highly acidic, it can be adjusted towards a physiological pH (7.2-7.4) with dilute NaOH. This minimizes injection site irritation.

  • Final Volume: Add sterile saline to reach the final desired concentration (e.g., 10 mg/mL).

  • Sterilization: Filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial. This is a critical step to remove any potential microbial contamination for all parenteral routes.

  • Storage: Store the stock solution at 2-8°C, protected from light. Prepare fresh solutions for each experiment or validate the stability of the stored solution over time. Solutions should be prepared as close to the time of use as possible.

Safety and Handling

As with any pyridine derivative, appropriate safety precautions must be taken.[10][11]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, nitrile gloves, and safety glasses.[6][8]

  • Handling: Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation. Avoid contact with skin and eyes.[6][8]

  • Spill Response: In case of a spill, sweep up the solid material, place it in a sealed container for disposal, and clean the area thoroughly.[8]

  • Toxicity: While specific data for this exact compound is limited, related pyridine compounds can be harmful if swallowed and may cause serious eye irritation.[12] High doses of pyridine have been associated with effects on the nervous system.[13][14]

PART 2: Administration Protocols in Rodent Models

The choice of administration route is dictated by the experimental question, desired pharmacokinetic profile, and the properties of the compound. The absorption rate generally follows the order: IV > IP > IM > SC > PO.[15]

Recommended Dosing and Equipment Summary for Mice and Rats
RouteMax Volume (Mouse, ~30g)Max Volume (Rat, ~250g)Needle/Tube (Mouse)Needle/Tube (Rat)
Oral (PO) 0.2 mL (up to 10ml/kg)1.0 mL (up to 10ml/kg)20-22G gavage needle18-20G gavage needle
Intraperitoneal (IP) 2-3 mL5-10 mL25-27G needle23-25G needle
Intravenous (IV) 0.2 mL0.5 mL27-30G needle25-27G needle
Subcutaneous (SC) 2-3 mL (split sites)5-10 mL (split sites)25-27G needle25G needle

Source: Adapted from multiple animal care and use guidelines.[9][15]

Oral Gavage (PO) Administration
  • Rationale: This route mimics human oral drug intake and is suitable for chronic dosing studies.[16] It subjects the compound to gastrointestinal absorption and first-pass metabolism in the liver.

  • Step-by-Step Protocol:

    • Animal Restraint: Gently but firmly restrain the mouse or rat, ensuring the head and neck are extended to create a straight line from the mouth to the stomach.

    • Gavage Needle Measurement: Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach. Mark this length on the needle.

    • Administration: Insert the ball-tipped gavage needle into the side of the mouth, pass it over the tongue, and gently advance it down the esophagus to the pre-measured mark. There should be no resistance; if resistance is felt, withdraw and reposition to prevent tracheal insertion.

    • Injection: Slowly depress the syringe plunger to deliver the solution.[16]

    • Withdrawal & Monitoring: Smoothly withdraw the needle and return the animal to its cage. Monitor for any signs of distress, such as coughing or difficulty breathing, which could indicate improper administration.

Intraperitoneal (IP) Injection
  • Rationale: IP injection allows for rapid absorption of the compound into the mesenteric blood vessels, largely bypassing first-pass metabolism. It is a common route for administering substances when oral bioavailability is low or rapid systemic exposure is desired.[17]

  • Step-by-Step Protocol:

    • Animal Restraint: Restrain the animal securely on its back with its head tilted slightly downwards. This causes the abdominal organs to shift away from the injection site.

    • Site Identification: Locate the lower right quadrant of the abdomen. Causality: This site is chosen to avoid vital organs such as the cecum, bladder, and liver.[16]

    • Needle Insertion: Insert the needle at a 30-45 degree angle into the identified quadrant.

    • Aspiration: Gently pull back on the syringe plunger (aspirate) to ensure no blood (vessel puncture) or yellowish fluid (bladder puncture) is drawn. If either is present, discard the syringe and start over at a new site.

    • Injection: Inject the solution smoothly and withdraw the needle.

    • Monitoring: Return the animal to its cage and monitor for any adverse reactions.

Intravenous (IV) Injection (Lateral Tail Vein)
  • Rationale: IV administration provides 100% bioavailability and immediate systemic distribution, making it the standard for assessing a compound's intrinsic pharmacological activity without the variable of absorption.[16]

  • Step-by-Step Protocol:

    • Animal Restraint & Vein Dilation: Place the animal in a suitable restrainer. Warm the tail using a heat lamp or warm water (40-45°C) to dilate the lateral tail veins, making them more visible.[9]

    • Site Preparation: Gently wipe the tail with 70% ethanol to clean the injection site.

    • Needle Insertion: With the bevel facing up, insert the needle into one of the lateral tail veins at a shallow angle (10-20 degrees).

    • Confirmation: The needle should advance smoothly within the vein. A small flash of blood in the needle hub may be visible.

    • Injection: Inject the solution slowly and steadily. If a blister (bleb) forms under the skin or significant resistance is felt, the needle is not in the vein. Stop immediately, withdraw, and attempt at a more proximal site. A maximum of three attempts per vein is recommended.[9]

    • Withdrawal: After injection, withdraw the needle and apply gentle pressure to the site with gauze to prevent bleeding.

Subcutaneous (SC) Injection
  • Rationale: The SC route provides slower, more sustained absorption compared to IP or IV routes, which can be advantageous for maintaining steady-state drug concentrations over a longer period.

  • Step-by-Step Protocol:

    • Animal Restraint: Manually restrain the animal on a solid surface.

    • Site Identification: The preferred site is the interscapular area (the scruff of the neck).

    • Tenting the Skin: Gently grasp the skin over the shoulders and lift it to form a "tent".[17]

    • Needle Insertion: Insert the needle, bevel up, into the base of the skin tent, parallel to the animal's body.

    • Aspiration: Aspirate briefly to ensure a blood vessel has not been entered.

    • Injection: Inject the solution. A small lump may form under the skin, which will dissipate as the substance is absorbed.

    • Withdrawal: Withdraw the needle and return the animal to its cage.

PART 3: Data Visualization and Experimental Workflows

Diagram 1: General In-Vivo Administration Workflow

This diagram outlines the critical path from compound preparation to in-vivo administration and subsequent endpoint analysis.

G cluster_prep Phase 1: Preparation cluster_admin Phase 2: Administration cluster_analysis Phase 3: Analysis A 1. Weigh Compound B 2. Select & Prepare Vehicle (e.g., Sterile Saline) A->B C 3. Dissolve Compound (Vortex, Sonicate) B->C D 4. Sterile Filter (0.22 µm) for Parenteral Routes C->D E 5. Select Animal Model (e.g., C57BL/6 Mouse) D->E F 6. Calculate Dose (mg/kg) E->F G 7. Choose Administration Route F->G H PO G->H I IP G->I J IV G->J K SC G->K L 8. Monitor Animal (Welfare & Clinical Signs) H->L I->L J->L K->L M 9. Collect Samples (Blood, Tissue) L->M N 10. Endpoint Analysis (e.g., PK/PD, Efficacy) M->N

Caption: Workflow for 3-(Piperidin-3-yl)pyridine dihydrochloride administration.

Diagram 2: Potential Mechanism - Competitive Enzyme Inhibition

Given that many piperidinyl-pyridine derivatives act as enzyme inhibitors, this diagram illustrates a potential competitive inhibition mechanism, a common mode of action for such compounds.[3][5]

G cluster_normal cluster_inhibition Enzyme Active Site Enzyme (e.g., LSD1) Product Product Enzyme:f0->Product Binds & Converts Substrate Endogenous Substrate Substrate->Enzyme:f0 Enzyme2 Active Site Enzyme (e.g., LSD1) NoProduct Reaction Blocked Enzyme2:f0->NoProduct Inhibitor 3-(Piperidin-3-yl)pyridine (Inhibitor) Inhibitor->Enzyme2:f0 Competitively Binds

Caption: Diagram of competitive enzyme inhibition by a piperidinyl-pyridine compound.

References

  • Title: Routes of Administration Source: The Laboratory Mouse, Chapter 32 URL
  • Title: Routes and Volumes of Administration in Mice Source: University of Iowa Animal Resources URL: [Link]

  • Title: Guidelines for the administration of substances to rodents Source: Norwegian University of Science and atechnology (NTNU) URL: [Link]

  • Title: Routes Of Drug Administration Source: College of Pharmacy, University of Babylon URL: [Link]

  • Title: Safety Data Sheet: (R)-N-(Piperidin-3-yl)pyridine-2-carboxamide dihydrochloride Source: KISHIDA CHEMICAL CO., LTD. URL: [Link]

  • Title: Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Study of different routes of drugs administration in mice & rats Source: RJPTSimLab URL: [Link]

  • Title: (S)-3-(Piperidin-2-yl)pyridine dihydrochloride Source: MySkinRecipes URL: [Link]

  • Title: Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors Source: ACS Publications - Journal of Medicinal Chemistry URL: [Link]

  • Title: Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach Source: Discover Chemistry URL: [Link]

  • Title: Pyridine, alkyl derivatives: Human health tier II assessment Source: Australian Industrial Chemicals Introduction Scheme URL: [Link]

  • Title: Toxicological Profile for Pyridine Source: National Center for Biotechnology Information (NCBI) Bookshelf URL: [Link]

  • Title: 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Toxicological effects of intravenous administration of pyridine in anaesthetized dogs Source: Toxicology URL: [Link]

  • Title: Synthesis and biological evaluation of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives as novel PI3Kδ inhibitors Source: Science.gov URL: [Link]

  • Title: 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity Source: ACS Publications - Journal of Medicinal Chemistry URL: [Link]

  • Title: [(3-Pyridylalkyl)piperidylidene]benzocycloheptapyridine derivatives as dual antagonists of PAF and histamine Source: PubMed URL: [Link]

Sources

Application

3-(Piperidin-3-yl)pyridine dihydrochloride as a precursor for novel compounds

A Versatile Scaffold for Novel Therapeutic Discovery[1] Abstract 3-(Piperidin-3-yl)pyridine dihydrochloride (CAS: 1935262-53-5 [salt]; 31251-28-2 [free base]) is a privileged "meta-meta" bi-heterocyclic scaffold.[1] Dist...

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Scaffold for Novel Therapeutic Discovery[1]

Abstract

3-(Piperidin-3-yl)pyridine dihydrochloride (CAS: 1935262-53-5 [salt]; 31251-28-2 [free base]) is a privileged "meta-meta" bi-heterocyclic scaffold.[1] Distinct from its natural alkaloid isomer Anabasine (3-(piperidin-2-yl)pyridine), this 3,3-linked isomer offers unique vector geometry for ligand-target interactions.[1] This guide details the handling, free-base liberation, and synthetic diversification of this precursor, highlighting its utility in developing Cholesterol 24-Hydroxylase (CH24H) inhibitors, antibacterial oxazolidinones, and nicotinic acetylcholine receptor (nAChR) modulators.

Introduction: The "Meta-Meta" Advantage

In medicinal chemistry, the spatial orientation of hydrogen bond donors/acceptors is critical. While Anabasine and Nicotine utilize a 2-substituted pyrrolidine/piperidine ring attached to the 3-position of pyridine, 3-(piperidin-3-yl)pyridine provides a distinct topological profile.[1]

  • Structural Distinction: The connection at the piperidine C3 position creates a different exit vector for substituents on the piperidine nitrogen. This allows researchers to explore novel chemical space within the ATP-binding pockets of kinases or the orthosteric sites of GPCRs.

  • Salt Form Utility: The dihydrochloride salt is the preferred storage form due to enhanced stability against oxidation and reduced volatility compared to the free amine oil.

Comparative Topology (DOT Diagram)

G cluster_0 Natural Alkaloid Geometry cluster_1 Target Scaffold Geometry Anabasine Anabasine (3-pyridyl, 2-piperidyl) Restricted Vector Target 3-(Piperidin-3-yl)pyridine (3-pyridyl, 3-piperidyl) Extended Vector Anabasine->Target Isomeric Shift Accesses New Chemical Space

Caption: Structural comparison highlighting the vector shift between the natural product Anabasine and the synthetic 3,3-isomer.

Chemical Properties & Handling
PropertySpecification
Chemical Name 3-(Piperidin-3-yl)pyridine dihydrochloride
Molecular Formula C₁₀H₁₄N₂[1] · 2HCl
Molecular Weight 235.15 g/mol (Salt); 162.23 g/mol (Free Base)
Appearance White to off-white hygroscopic solid
Solubility High: Water, Methanol, DMSO. Low: DCM, Ether, Hexanes.
Stability Hygroscopic.[1] Store under inert gas (Ar/N₂) at -20°C.
Hazards Irritant (Skin/Eye).[1] Handle in a fume hood.

Critical Handling Note: As a dihydrochloride salt, the compound is acidic. Direct use in nucleophilic substitutions without auxiliary base will result in reaction failure.

Protocol: Preparation of the Free Base

Many catalytic reactions (e.g., Buchwald-Hartwig) or sensitive acylations require the free amine.[1] While in situ neutralization is possible, isolating the free base often improves yield and reproducibility.

Objective: Isolate 3-(piperidin-3-yl)pyridine as a free oil.

Materials:

  • 3-(Piperidin-3-yl)pyridine dihydrochloride (1.0 g, 4.25 mmol)[1]

  • Sodium Hydroxide (NaOH), 4M aqueous solution

  • Dichloromethane (DCM) or Chloroform/Isopropanol (3:1)[1]

  • Saturated Brine[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 g of the dihydrochloride salt in 10 mL of distilled water. The solution will be acidic (pH ~1-2).[1]

  • Basification: Cool the solution to 0°C in an ice bath. Slowly add 4M NaOH dropwise with stirring until the pH reaches >12. The solution may become cloudy as the free base oils out.

  • Extraction: Transfer to a separatory funnel. Extract with DCM (3 x 15 mL).

    • Troubleshooting: If the free base is highly water-soluble, use a mixture of Chloroform:Isopropanol (3:1) for extraction.[1][2]

  • Drying: Combine organic layers, wash once with brine (10 mL), and dry over anhydrous Sodium Sulfate (Na₂SO₄).

  • Concentration: Filter and concentrate under reduced pressure (rotary evaporator) at 30°C.

  • Yield: Expect ~0.65 g (95%) of a pale yellow viscous oil. Use immediately or store under Argon at -20°C.

Synthetic Applications & Protocols

The secondary amine of the piperidine ring is the primary handle for diversification.

Workflow Diagram

Synthesis cluster_reactions Diversification Pathways Start 3-(Piperidin-3-yl)pyridine Dihydrochloride FreeBase Free Base Generation (NaOH/DCM) Start->FreeBase Neutralization Amide Amide Coupling (R-COOH, HATU) FreeBase->Amide Urea Urea Formation (Isocyanates or Triphosgene) FreeBase->Urea RedAm Reductive Amination (R-CHO, NaBH(OAc)3) FreeBase->RedAm Target2 Oxazolidinone Antibacterials Amide->Target2 Cyclization Target1 CH24H Inhibitors (CNS Indications) Urea->Target1 SAR Optimization

Caption: Synthetic workflow converting the precursor salt into diverse bioactive libraries.

Protocol A: Urea Synthesis (CH24H Inhibitor Scaffold)

Context: Urea derivatives of this scaffold have shown potency as Cholesterol 24-Hydroxylase (CH24H) inhibitors for treating neurological disorders [1].[1]

  • Reagents: Free base (1.0 equiv), Isocyanate (1.1 equiv), TEA (1.5 equiv), DCM.

  • Procedure:

    • Dissolve free base in anhydrous DCM (0.1 M).

    • Add Triethylamine (TEA) if using the HCl salt directly; otherwise, omit for free base.

    • Add the isocyanate derivative dropwise at 0°C.

    • Stir at Room Temperature (RT) for 4–12 hours.

    • Monitor: TLC (MeOH/DCM 1:9).

  • Workup: Quench with water, extract with DCM, and purify via flash chromatography.

Protocol B: Reductive Amination (N-Alkylation)

Context: Used to attach hydrophobic tails or linkers for PROTACs.[1]

  • Reagents: Dihydrochloride salt (1.0 equiv), Aldehyde (1.1 equiv), DIPEA (2.5 equiv), NaBH(OAc)₃ (1.5 equiv), DCE/MeOH.

  • Procedure:

    • Suspend the salt in DCE (Dichloroethane). Add DIPEA and stir for 10 min to liberate the amine in situ.

    • Add the aldehyde and stir for 30 min to form the imine/hemiaminal.

    • Add NaBH(OAc)₃ in one portion.[1]

    • Stir overnight at RT.

  • Note: The presence of MeOH (10% v/v) helps solubilize the salt if DCE alone is insufficient.

Case Studies & Biological Applications
Case Study 1: CH24H Inhibitors

Researchers utilized the 3-(piperidin-3-yl)pyridine scaffold to develop selective inhibitors for Cholesterol 24-Hydroxylase (CYP46A1).[1] The geometry of the 3,3-isomer allowed the pyridine ring to engage in pi-stacking within the heme pocket while the piperidine nitrogen projected a urea tail into the solvent channel, achieving nanomolar potency (IC50 < 10 nM) [1].

Case Study 2: Antibacterial Oxazolidinones

In the search for novel antibiotics effective against MRSA, the piperidine ring was functionalized to form a core structure mimicking Linezolid. The 3-pyridyl group provided essential polarity and metabolic stability compared to phenyl analogs [2].[1]

Analytical Characterization

When characterizing the free base or derivatives, specific NMR signatures confirm the 3,3-connectivity:

  • ¹H NMR (DMSO-d₆):

    • Pyridine Protons: Look for a singlet/doublet at ~8.5 ppm (C2-H) and ~8.4 ppm (C6-H).[1] The C4/C5 protons appear as multiplets around 7.3–7.7 ppm.

    • Piperidine Protons: The methine proton (CH) at the chiral center (C3) typically appears as a multiplet around 2.6–2.9 ppm, distinct from the C2 multiplet of Anabasine.

  • LC-MS:

    • Expect [M+H]⁺ = 163.1 (Free base).[1]

    • Use a high-pH buffer (Ammonium Bicarbonate) for HPLC to ensure good peak shape for the basic piperidine.[1]

References
  • Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. Journal of Medicinal Chemistry, 2022.[1] [1]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Microbiology, 2022.[1]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 2023.[3] [1]

  • PubChem Compound Summary for CID 71298761 (2-(Piperidin-3-yl)pyridine dihydrochloride - Isomer Reference). National Center for Biotechnology Information.[1] [1]

Sources

Technical Notes & Optimization

Troubleshooting

3-(Piperidin-3-yl)pyridine dihydrochloride synthesis yield improvement

This guide addresses the synthesis, purification, and salt formation of 3-(piperidin-3-yl)pyridine , specifically the 3,3'-isomer (often an analog of anabasine/nicotine), and its conversion to the dihydrochloride salt. T...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the synthesis, purification, and salt formation of 3-(piperidin-3-yl)pyridine , specifically the 3,3'-isomer (often an analog of anabasine/nicotine), and its conversion to the dihydrochloride salt.

Topic: Yield Improvement & Troubleshooting Guide Molecule: 3-(Piperidin-3-yl)pyridine (CAS: 24581-22-2 for free base, generic) Target Salt: Dihydrochloride (2HCl)

Core Synthesis Strategy & Yield Optimization

The most common industrial and laboratory route to this scaffold is the selective partial hydrogenation of 3,3'-bipyridine . The primary "yield killer" in this reaction is poor selectivity—resulting in either unreacted starting material or over-reduced 3,3'-bipiperidine.

Pathway A: Selective Partial Hydrogenation (The "Classic" Route)

The Challenge: Both pyridine rings are electronically identical. Reducing one renders the other more electron-rich (via the piperidine nitrogen), but stopping the reaction exactly at the mono-reduction stage is kinetically difficult.

Optimized Protocol:

  • Catalyst: Platinum Oxide (PtO₂, Adams' Catalyst). Palladium on Carbon (Pd/C) is often too aggressive or requires high pressure that promotes over-reduction.

  • Solvent: Glacial Acetic Acid (AcOH) or dilute HCl. Protonation of the pyridine ring activates it for hydrogenation.

  • Conditions: 3–4 atm (45–60 psi) H₂, Room Temperature.

Yield Improvement Checklist:

Parameter Standard Condition Optimization for Yield Why?
Pressure 50–100 psi 30–45 psi Lower pressure slows the rate, allowing you to stop before the second ring reduces.
Monitoring TLC H-NMR or LCMS TLC is insufficient to distinguish the mono- vs. bis-reduced species clearly.
Stoichiometry Excess H₂ 3.0–3.2 eq H₂ uptake If using a Parr shaker, monitor the pressure drop. Stop immediately upon theoretical uptake.

| Additives | None | HCl (1 eq) | Protonating the product (piperidine) as it forms can sometimes deactivate it against further reduction, though this is substrate-dependent. |

Pathway B: The "Modern" Cross-Coupling Route (High Purity)

For researchers struggling with separation of the mono/bis mixture, a de novo synthesis using Suzuki-Miyaura coupling avoids the selectivity issue entirely.

  • Coupling: 3-Pyridylboronic acid + 3-Bromopyridine

    
     3,3'-Bipyridine (High Yield).
    
  • Advanced Alternative: Rhodium-catalyzed addition of arylboronic acids to N-protected dihydropyridines (e.g., phenyl pyridine-1(2H)-carboxylate). This yields a protected enamide that can be reduced to the piperidine with perfect regioselectivity.

Critical Workflow: Purification & Salt Formation

Most yield loss occurs during the isolation of the highly water-soluble amine salt.

Step 1: Isolation of the Free Base
  • The Trap: The dihydrochloride salt is extremely hygroscopic and difficult to crystallize from water/acid mixtures.

  • The Fix: Isolate the Free Base first.

    • Basify the crude hydrogenation mixture (in AcOH) with NaOH to pH > 12.

    • Extract exhaustively with Chloroform/Isopropanol (3:1) . Note: Dichloromethane is often insufficient for polar piperidines.

    • Dry over Na₂SO₄ and evaporate.

Step 2: Dihydrochloride Salt Formation (Anhydrous Method)

Do not use aqueous HCl. Water is the enemy of high yield here.

  • Dissolve the oily free base in a minimum amount of anhydrous Ethanol or Methanol .

  • Cool to 0°C.

  • Add 4M HCl in Dioxane (or generate HCl gas in situ) dropwise until pH < 2.

  • Add Diethyl Ether (antisolvent) slowly until turbidity persists.

  • Stir at 0°C for 2 hours. The white precipitate is your target.

  • Filter under N₂ (hygroscopic!) and dry in a vacuum desiccator over P₂O₅.

Visual Troubleshooting Guide

SynthesisWorkflow cluster_trouble Common Failure Points Start Start: 3,3'-Bipyridine Reaction Hydrogenation (PtO2, AcOH, 45 psi) Start->Reaction Check LCMS Check: Is Bis-Piperidine > 10%? Reaction->Check Stop STOP Reaction Immediately Check->Stop Yes Workup Basify (pH > 12) Extract w/ CHCl3:IPA (3:1) Check->Workup No (Target Range) OverRed Over-Reduction: Product is 3,3'-Bipiperidine Check->OverRed Too long/High Press Stop->Workup Salt Salt Formation: Dissolve in EtOH -> Add HCl/Dioxane Workup->Salt Precip Add Et2O Antisolvent Filter under N2 Salt->Precip Hygro Wet Paste: Salt absorbed water from air Precip->Hygro Poor drying

Caption: Logical flow for monitoring hydrogenation progress and anhydrous salt isolation to prevent yield loss.

Frequently Asked Questions (FAQs)

Q1: My product is a sticky gum instead of a white solid. What went wrong? A: This is usually due to residual water or excess acid.

  • Fix: Dissolve the gum in boiling absolute ethanol. Add a few drops of anhydrous ether until cloudy, then let it cool slowly. If it refuses to crystallize, triturating (grinding) the gum with anhydrous ether or hexane can induce nucleation. Ensure you are using HCl in Dioxane/Ether , not aqueous HCl.

Q2: I see two spots on TLC that are very close. Which is my product? A:

  • Spot 1 (Higher Rf): 3,3'-Bipyridine (Starting Material).

  • Spot 2 (Middle Rf): 3-(Piperidin-3-yl)pyridine (Target) .

  • Spot 3 (Baseline/Streak): 3,3'-Bipiperidine (Over-reduced).

  • Tip: Use a stain like Ninhydrin or Dragendorff's reagent . The target (secondary amine) will stain differently than the starting material (aromatic pyridine, UV active only) and the over-reduced product (secondary diamine).

Q3: Can I use Pd/C instead of PtO₂? A: Yes, but Pd/C is often too efficient for this transformation, leading to the bis-piperidine. If you must use Pd/C, use 5% Pd/C (not 10%) and lower the pressure to atmospheric (balloon) pressure. Monitor hourly.

Q4: The yield is low because the product stays in the water layer during extraction. A: This is the most common error. Piperidines are highly polar.

  • Fix: Saturate the aqueous layer with NaCl (salting out) before extraction. Use Chloroform/Isopropanol (3:1) or DCM/Methanol (9:1) as the extraction solvent. Pure DCM is often insufficient to pull the amine out of water.

References

  • Selective Hydrogenation of Pyridines: Reddymasu, S., et al. (2015). "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst." Asian Journal of Chemistry. Link

  • Rh-Catalyzed Modern Synthesis: Mishra, S., et al. (2023).[1] "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine." Journal of the American Chemical Society.[2] Link[1]

  • Salt Formation & Isolation: Patent US20100029941A1. "Preparation of (R)-3-aminopiperidine dihydrochloride" (Analogous salt formation techniques). Link

  • Iridium-Catalyzed Reduction (Alternative): Despois, A., & Cramer, N. (2025). "Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines." ChemRxiv. Link

Sources

Optimization

Technical Support Center: 3-(Piperidin-3-yl)pyridine Dihydrochloride

The following technical guide addresses the stability, handling, and troubleshooting of 3-(Piperidin-3-yl)pyridine dihydrochloride (an isomer of the alkaloid Anabasine). This guide is designed for researchers and medicin...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability, handling, and troubleshooting of 3-(Piperidin-3-yl)pyridine dihydrochloride (an isomer of the alkaloid Anabasine). This guide is designed for researchers and medicinal chemists encountering degradation or physical state changes during experimentation.[1][2]

Senior Application Scientist Note: "In my experience supporting lead optimization campaigns, the most frequent 'failure' modes for this scaffold aren't actually chemical decomposition of the core structure, but rather physical degradation due to its aggressive hygroscopicity.[1][2] The dihydrochloride salt is a 'water sponge.'[1][2] If your white free-flowing powder has turned into a sticky gum or a yellowed solid, you are likely dealing with moisture-induced hydrolysis or oxidative impurities.[2] This guide details how to rescue your experiment and prevent recurrence."

Part 1: Critical Stability & Storage Protocols
Q: Why has my 3-(Piperidin-3-yl)pyridine dihydrochloride turned into a sticky oil or gum?

A: You are observing deliquescence driven by extreme hygroscopicity. The dihydrochloride salt form involves two HCl molecules bound to the basic nitrogen centers (pyridine and piperidine). This lattice energy is easily disrupted by atmospheric moisture.[1][2]

  • Mechanism: The salt absorbs water from the air until it dissolves in the absorbed water, forming a saturated solution (syrup/gum).[1][2] This accelerates hydrolysis of any trace impurities and makes weighing impossible.[1][2]

  • Corrective Action:

    • Do not attempt to dry it in an oven (thermal degradation risk).[1][2]

    • Dissolve the gum in anhydrous Methanol (MeOH).

    • Precipitate by adding cold Diethyl Ether (

      
      ) or remove solvent under high vacuum (
      
      
      
      mbar) at room temperature to recover the solid.[1][2]
  • Prevention: Store strictly in a desiccator or glovebox. Parafilm wrapping is insufficient for long-term storage [1, 2].[1][2]

Q: The compound has developed a yellow/brown tint.[1][2] Is it still usable?

A: Proceed with caution. This indicates surface oxidation. While the pyridine ring is robust, the secondary amine on the piperidine ring is susceptible to oxidation, forming N-oxides or hydroxylamines, especially in the presence of moisture and light.[2]

  • Threshold: If the color is faint yellow, purity is likely

    
     and it may be usable for crude reactions.[1][2] If dark brown, significant degradation has occurred.[1][2]
    
  • Verification: Run an LC-MS. Look for a mass shift of +16 Da (M+16), corresponding to the N-oxide [3].

Part 2: Troubleshooting Experimental Issues
Q: I see broad, undefined peaks in my

NMR spectrum in

. Is the compound degrading?

A: Not necessarily.[1][2] You are likely seeing proton exchange effects. [1][2]

  • The Issue: In Deuterium Oxide (

    
    ), the acidic protons on the piperidinium and pyridinium nitrogens exchange rapidly with the solvent.[1][2] This can broaden adjacent C-H signals due to intermediate exchange rates on the NMR timescale.[1][2]
    
  • The Fix:

    • Switch solvent to DMSO-d6 or MeOD .[1][2]

    • If using

      
      , add a drop of 
      
      
      
      to push the equilibrium fully to the protonated state, sharpening the peaks.[1][2]
    • Check for Impurities: Sharp, unassigned peaks in the aliphatic region (1.5 - 3.0 ppm) often indicate ring-opening degradation products or residual solvents, not exchange [4].[1][2]

Q: My coupling reaction (e.g., Amide Bond formation) failed. The starting material was recovered.

A: The dihydrochloride salt is acidic and may be quenching your reagents. [1][2]

  • The Cause: The 2HCl salt releases two equivalents of strong acid upon dissolution.[1][2] If you use a standard base equivalent (e.g., 1.0 eq DIPEA), the system remains acidic, protonating the nucleophilic piperidine nitrogen and rendering it unreactive.[2]

  • The Protocol:

    • Neutralization: You must use at least 3.0 to 3.5 equivalents of base (DIPEA/TEA) to neutralize the 2HCl and activate the amine.[1][2]

    • Free Basing (Optional): For sensitive reactions, convert the salt to the free base first using an ion-exchange resin (e.g., SCX-2 cartridge) or by partitioning between

      
       and 
      
      
      
      
      
      .[2] Note: Use the free base immediately as it is less stable than the salt.[1][2]
Part 3: Degradation & Handling Visualization
Figure 1: Stability & Degradation Pathways

This diagram illustrates the two primary failure modes: moisture absorption leading to physical state change, and oxidative attack on the secondary amine.[1][2]

G Compound 3-(Piperidin-3-yl)pyridine Dihydrochloride (White Crystalline Solid) StickySolid Deliquescence (Sticky Gum/Oil) Compound->StickySolid Hygroscopicity (Rapid) NOxide N-Oxidation (Yellow Discoloration) Compound->NOxide Slow Oxidation (Secondary Amine) Moisture Atmospheric Moisture Moisture->StickySolid Oxygen Oxygen/Light (Long-term) Oxygen->NOxide Hydrolysis Hydrolysis of Trace Impurities StickySolid->Hydrolysis Aqueous Environment

Caption: Primary degradation pathways showing the rapid physical transition to a sticky solid (deliquescence) and the slower chemical oxidation of the piperidine ring.[3]

Figure 2: Recommended Handling Workflow

Follow this decision tree to ensure sample integrity during weighing and solubilization.

G Start Start: Solid Sample CheckState Check Physical State Start->CheckState Flowing Free-Flowing Powder CheckState->Flowing Good Sticky Sticky/Clumped CheckState->Sticky Compromised Weighing Weighing Protocol: Minimize Air Exposure Flowing->Weighing Rescue Rescue Protocol: Dissolve in MeOH -> Vac dry or Precipitate Sticky->Rescue Solvent Select Solvent Weighing->Solvent Rescue->Weighing Organic Organic Reaction: Use DMSO/MeOH + 3.0 eq Base Solvent->Organic Synthesis Aqueous Aqueous/Bioassay: Use Water/Buffer (Check pH) Solvent->Aqueous Analysis

Caption: Operational workflow for handling hygroscopic piperidine salts to prevent degradation and ensure accurate dosing.

Part 4: Quick Reference Data
ParameterSpecification / Behavior
Hygroscopicity High. Deliquesces within minutes at >50% RH.[1][2]
Acidity (pKa) Pyridine N (~5.2), Piperidine N (~11.0). 2HCl salt is strongly acidic .[1][2]
Solubility High: Water, DMSO, Methanol.[1][2] Low: DCM, Hexanes, Ether.[1][2]
Storage

, Desiccated, Inert Gas (Argon preferred).[2]
Preferred Base DIPEA or TEA (Use

equivalents for coupling).[1][2]
NMR Solvent DMSO-d6 (preferred for sharp peaks);

(broad peaks).[2]
References
  • Jubilant Ingrevia. (2024).[1][2][4] Safety Data Sheet: (R)-3-Aminopiperidine dihydrochloride. (Note: Proximate structure used for salt property verification).[1][2] Retrieved from

  • ChemicalBook. (2024).[1][2] Piperidine hydrochloride - Handling and Storage. Retrieved from

  • BenchChem. (2025).[1][2] An In-depth Technical Guide on the Stability and Degradation of 2-Amino-2-(pyridin-3-yl)acetonitrile. (Context on pyridine/amine oxidation pathways). Retrieved from

  • Royal Society of Chemistry. (2025).[1][2] NMR data for Piperidine derivatives in D2O. Retrieved from

Sources

Troubleshooting

3-(Piperidin-3-yl)pyridine dihydrochloride solubility issues and solutions

The following guide is designed as a high-level technical support resource, structured to address the physicochemical challenges associated with 3-(Piperidin-3-yl)pyridine dihydrochloride . Topic: Solubility Optimization...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a high-level technical support resource, structured to address the physicochemical challenges associated with 3-(Piperidin-3-yl)pyridine dihydrochloride .

Topic: Solubility Optimization, Handling, and Experimental Troubleshooting

Executive Summary & Compound Profile

3-(Piperidin-3-yl)pyridine dihydrochloride is a dicationic salt often used as a building block in medicinal chemistry (e.g., nicotinic receptor ligands) or as a probe in neuropharmacology.[] Its dual-nitrogen structure—containing both a pyridine ring and a piperidine ring—creates specific solubility and stability challenges that differ significantly from its free-base counterpart.

Physicochemical Profile
PropertyValue / CharacteristicImplication for Research
Form Dihydrochloride Salt (2HCl)Highly polar; high lattice energy.[][2]
pKa Values Pyridine N: ~5.2 Piperidine N: ~11.0Dual Ionization: At pH 7.4, the piperidine is protonated (cationic), while the pyridine is largely neutral. In water (pH < 4), both are protonated.
Hygroscopicity HighRapidly absorbs atmospheric water, leading to "gummy" solids and weighing errors.
Acidity High (in solution)A 10 mM aqueous solution can have a pH < 3.0, potentially shocking biological systems.

Troubleshooting Guide (Q&A)

Category A: Solubility & Solvent Selection

Q1: I am trying to dissolve the compound in Dichloromethane (DCM) or Ethyl Acetate for a reaction, but it remains a solid suspension. Why?

Diagnosis: Ionic Lattice Energy. As a dihydrochloride salt, the compound exists in a rigid ionic lattice stabilized by strong electrostatic forces. Non-polar or moderately polar organic solvents (DCM, EtOAc, Hexanes, Ether) cannot overcome this lattice energy.

Solution:

  • For Chemical Synthesis: You must convert the salt to its Free Base form (see Protocol B below). The free base is an oil or low-melting solid highly soluble in DCM/EtOAc.

  • For Analysis: Use polar protic solvents like Methanol (MeOH) or polar aprotic solvents like DMSO.

Q2: Can I use Ethanol (EtOH) for stock solutions?

Diagnosis: Limited Solubility. Dihydrochloride salts often have limited solubility in pure ethanol compared to methanol or water. You may observe a fine haze or eventual precipitation at high concentrations (>10 mM).

Solution:

  • Add 5–10% Water or DMSO to the Ethanol to break the ionic interactions.

  • Warm the solution to 37°C and sonicate for 5 minutes.

Category B: Biological Assays (Cell Culture/In Vivo)

Q3: When I add my aqueous stock solution to cell culture media, the media turns yellow (acidic) or cells die immediately.

Diagnosis: Acidic Shock. Dissolving the 2HCl salt releases two equivalents of protons (


) per molecule. A 10 mM stock can drop the local pH drastically, overwhelming the weak bicarbonate buffer in media.

Solution:

  • Buffer the Stock: Prepare the stock in PBS (pH 7.4) or HEPES (100 mM) rather than unbuffered water. [] * Neutralization: If using high concentrations, manually adjust the stock pH to ~7.0 using dilute NaOH before adding to cells. Note: Watch for precipitation if the pH exceeds 10.0 (isoelectric point issues).

Q4: My compound precipitated after freezing and thawing the DMSO stock.

Diagnosis: Hygroscopic Water Uptake. DMSO is hygroscopic. Over repeated freeze-thaw cycles, it absorbs atmospheric water. This water can lower the solubility of the salt in the cold DMSO, causing crystal growth.

Solution:

  • Aliquot stocks into single-use vials to avoid repeated freeze-thaw cycles.

  • Store vials in a sealed container with desiccant.

Decision Trees & Workflows

Figure 1: Solubility Decision Matrix

Use this logic flow to select the correct solvent system for your specific application.

Solubility_Decision_Tree Start Start: Select Application App_Bio Biological Assay (Cells/Enzymes) Start->App_Bio App_Chem Chemical Synthesis (Reactions) Start->App_Chem Solvent_Aq Aqueous Buffer (PBS/HEPES) App_Bio->Solvent_Aq High Sol. Solvent_DMSO DMSO Stock (Dilute <1% v/v) App_Bio->Solvent_DMSO High Sol. Solvent_Polar Polar Reaction? (MeOH/DMF/Water) App_Chem->Solvent_Polar Use Salt Directly Solvent_NonPolar Non-Polar Reaction? (DCM/THF/EtOAc) App_Chem->Solvent_NonPolar Check_pH CRITICAL: Check pH (Neutralize if acidic) Solvent_Aq->Check_pH Solvent_DMSO->Check_pH Action_FreeBase ACTION: Convert to Free Base Solvent_NonPolar->Action_FreeBase Salt Insoluble

Caption: Decision matrix for solvent selection based on experimental intent. Note the critical requirement for free-basing in non-polar organic synthesis.

Validated Protocols

Protocol A: Preparation of Biological Stock Solution (10 mM)

Target: Stable, neutral solution for cell culture or enzymatic assays.

  • Weighing: Rapidly weigh 23.5 mg (based on MW ~235.15 g/mol for 2HCl salt) of the compound.

    • Tip: Use an anti-static gun if the powder is flying; use a desiccated glove box if the powder is gummy.

  • Dissolution: Add 8.0 mL of sterile water or DMSO. Vortex until clear.

  • pH Adjustment (Critical Step):

    • Test pH using a micro-strip. It will likely be acidic (pH 2–3).

    • If using Water: Add 1N NaOH dropwise under stirring until pH reaches ~7.0–7.4.

    • If using DMSO: Do not adjust pH of pure DMSO. Dilute into aqueous media first, then check media pH.

  • Final Volume: Adjust volume to 10.0 mL with solvent.

  • Sterilization: Filter through a 0.22 µm PVDF or PES membrane. (Do not use Nylon for acidic solutions before neutralization).

Protocol B: Conversion to Free Base (Desalting)

Target: Solubilization in DCM/EtOAc for organic synthesis.

  • Dissolve: Dissolve the dihydrochloride salt in a minimum amount of water (e.g., 1 g in 5 mL).

  • Basify: Slowly add Saturated Sodium Carbonate (

    
    )  or 1N NaOH solution while stirring.
    
    • Observation: The solution will turn cloudy/milky as the free base oils out.

    • Target pH: Adjust to pH > 12 to ensure the piperidine nitrogen (pKa ~11) is fully deprotonated.

  • Extract: Add an equal volume of Dichloromethane (DCM) . Shake and separate layers.

    • Note: Repeat extraction 3 times. The free base will migrate into the DCM layer.

  • Dry & Concentrate: Dry the combined DCM layers over anhydrous

    
    , filter, and rotary evaporate.
    
  • Result: You will obtain the Free Base (likely a viscous oil) which is now soluble in THF, Ether, and Toluene.

Quantitative Data Reference

Solvent SystemSolubility Limit (2HCl Salt)Solubility Limit (Free Base)Notes
Water > 50 mM (High)Moderate (< 10 mM)Salt is preferred for aqueous stocks.[]
DMSO > 50 mM (High)> 50 mM (High)Best universal solvent for stocks.
Ethanol ~ 5–10 mM (Low)> 50 mM (High)Salt requires heating/sonication.
DCM / EtOAc < 0.1 mM (Insoluble)> 100 mM (Very High)Must free-base for these solvents.
PBS (pH 7.4) > 20 mM< 5 mMHigh ionic strength of PBS may reduce salt solubility slightly vs. water.

References

  • PubChem Compound Summary. 2-(Piperidin-3-yl)pyridine dihydrochloride.[2] National Center for Biotechnology Information. Accessed Feb 19, 2026. Link

  • Fluorochem Product Data. 3-(Piperidin-4-yl)pyridine dihydrochloride Solubility Data. Accessed Feb 19, 2026. Link

  • Journal of Medicinal Chemistry. Discovery of Novel 3-Piperidinyl Pyridine Derivatives. (2022). Discusses synthesis and salt formation of piperidinyl-pyridine analogs. Link

  • ResearchGate Technical Discussion. Solubility of Piperidine Salts in Organic Solvents. Accessed Feb 19, 2026. Link

  • BOC Sciences. Piperidine Building Blocks and Handling Hygroscopic Salts. Accessed Feb 19, 2026.

Disclaimer: This guide is for research use only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Sources

Optimization

Technical Support Center: Bioavailability Optimization for 3-(Piperidin-3-yl)pyridine 2HCl

The following technical guide addresses the optimization of 3-(Piperidin-3-yl)pyridine dihydrochloride (Anabasine 2HCl) bioavailability. This guide treats the compound’s "poor bioavailability" as a solvable anomaly, dist...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the optimization of 3-(Piperidin-3-yl)pyridine dihydrochloride (Anabasine 2HCl) bioavailability.

This guide treats the compound’s "poor bioavailability" as a solvable anomaly, distinguishing between permeability-limited issues (common with ionized salts) and metabolism-limited issues (rapid clearance).[1]

Case ID: ANA-2HCL-PK-OPT Status: Active Troubleshooting Compound Class: Nicotinic Acetylcholine Receptor (nAChR) Agonist / Pyridine Alkaloid Salt Physicochemical Profile: MW: ~235.15 g/mol | LogP: ~0.97 (Base) | Solubility: High (Water)[1]

Module 1: Root Cause Analysis (The "Why")

Before altering your formulation, you must diagnose the specific pharmacokinetic (PK) failure mode. The dihydrochloride salt form creates a distinct set of challenges compared to the free base oil.

The Ionization Trap

3-(Piperidin-3-yl)pyridine is a diprotic base.[1] As the dihydrochloride salt , it is fully ionized in the gastric environment (pH 1.2) and highly ionized in the upper intestine.

  • The Problem: While solubility is high, membrane permeability is the bottleneck. The charged species cannot passively diffuse through the lipophilic enterocyte membrane.

  • The Symptom: High recovery of unchanged drug in feces (non-absorbed) or rapid renal clearance if absorbed via transporters but not retained.

Diagnostic Workflow

Use this logic flow to identify your specific barrier before selecting a protocol.

Bioavailability_Debug Start Bioavailability Failure (Low AUC / Cmax) SolubilityCheck Check Solubility in GI Fluids (pH 1.2, 6.8) Start->SolubilityCheck Precipitation Precipitation Observed? SolubilityCheck->Precipitation PermeabilityCheck In Vitro Permeability (Caco-2 / PAMPA) Precipitation->PermeabilityCheck No (Clear) Issue_Precip Issue: Salt Disproportionation (Salt converts to insoluble base) Precipitation->Issue_Precip Yes (Cloudy) MetabolismCheck Microsomal Stability (Liver S9 Fraction) PermeabilityCheck->MetabolismCheck High Papp Issue_Perm Issue: Permeability Limited (Ionization Trap) PermeabilityCheck->Issue_Perm Low Papp (< 10^-6) MetabolismCheck->Start Stable (Re-eval Renal Clearance) Issue_Metab Issue: First-Pass Metabolism (Glucuronidation/Oxidation) MetabolismCheck->Issue_Metab T1/2 < 30 min

Figure 1: Diagnostic decision tree to isolate the cause of poor bioavailability.

Module 2: Formulation Troubleshooting (The "How")

If your diagnostic points to Permeability (most common for this salt), use the following protocols.

Protocol A: Hydrophobic Ion-Pairing (HIP)

Objective: Neutralize the charge of the dihydrochloride salt to enable loading into lipid-based systems (SEDDS/LNP) without converting to the unstable free base oil.[1]

Mechanism: Replace the Chloride (


) counter-ions with a lipophilic anion (e.g., Sodium Docusate or Oleate).[1]

Step-by-Step Protocol:

  • Stoichiometry: Calculate a 1:2 molar ratio of [3-(Piperidin-3-yl)pyridine 2HCl] : [Sodium Docusate].

  • Dissolution: Dissolve the drug in a minimum volume of water. Dissolve the docusate in a minimum volume of dichloromethane (DCM).

  • Mixing: Combine phases and vortex vigorously for 10 minutes. The drug will migrate into the organic phase as the ion pair forms.

  • Separation: Centrifuge at 2000g for 5 mins. Collect the organic (bottom) layer.

  • Drying: Evaporate DCM under nitrogen. You now have a hydrophobic ion-pair complex .[1]

  • Formulation: Re-suspend this complex in a Self-Emulsifying Drug Delivery System (SEDDS) vehicle (e.g., Capryol 90 / Tween 80 / PEG 400).

Protocol B: pH-Modified Release (Enteric Protection)

Objective: Bypass the acidic stomach where the drug is 100% ionized and potentially irritating.[1]

Mechanism: Target the jejunum/ileum (pH 6.8–7.4) where the fraction of non-ionized species increases, improving passive diffusion.

Formulation Table:

Component Function Recommended Material Concentration
Core Active Ingredient 3-(Piperidin-3-yl)pyridine 2HCl 10–50 mg
Buffer Micro-environment pH Sodium Bicarbonate 1:1 molar ratio
Coating Enteric Polymer Eudragit® L100-55 5–10% weight gain

| Plasticizer | Film Flexibility | Triethyl Citrate | 10% of polymer |[1][2]

Critical Step: The inclusion of an alkalizing agent (Sodium Bicarbonate) inside the capsule creates a localized high-pH microclimate upon dissolution, driving the equilibrium toward the absorbable free base form right at the absorptive surface.

Module 3: Metabolic Stability & Clearance

If your diagnostic points to Metabolism/Clearance (High permeability but low plasma exposure), the issue is likely rapid elimination.

Metabolic Pathways

This molecule undergoes:

  • N-Glucuronidation: Direct conjugation of the piperidine nitrogen.

  • Ring Oxidation: CYP-mediated oxidation of the pyridine ring.

  • Renal Excretion: As a polar salt, it is rapidly filtered by the kidneys.

Troubleshooting Protocol
  • Inhibitor Screen: Co-administer with Probenecid (to block renal organic cation transporters) in animal models to confirm if renal clearance is the driver.

  • Prodrug Strategy (R&D): If N-glucuronidation is the major sink, consider carbamate derivatization of the secondary amine.[1] This acts as a prodrug that hydrolyzes in plasma, protecting the nitrogen during first-pass metabolism.

Frequently Asked Questions (FAQ)

Q1: Can I just neutralize the salt with NaOH to get the free base and dose that? A: You can, but proceed with caution. The free base of 3-(Piperidin-3-yl)pyridine is an oil at room temperature and is sensitive to oxidation (turning brown/yellow).[1] If you convert it, you must immediately encapsulate it in a softgel or dissolve it in a lipid vehicle (e.g., Corn oil) to prevent degradation. The 2HCl salt is preferred for solid-state stability.[1]

Q2: My compound precipitates when I add it to PBS (pH 7.4). Why? A: This is the "Common Ion Effect" or simple solubility limit of the free base. While the salt is soluble, the free base has lower aqueous solubility. When you neutralize the 2HCl in a buffer, you generate the free base. If the concentration exceeds ~10 mg/mL (depending on exact temp/buffer), the oil may phase-separate.[1] Solution: Use a co-solvent (5% DMSO or 10% Cyclodextrin) in your assay buffer.

Q3: Is this compound a substrate for P-gp efflux? A: Literature suggests Anabasine analogs cross the Blood-Brain Barrier (BBB) effectively, implying they are not strong P-gp substrates.[1] However, if you see low brain penetrance, consider checking BCRP transporter liability.

References

  • PubChem. (2025).[2][3][4] 3-(Piperidin-3-yl)pyridine dihydrochloride Compound Summary. National Library of Medicine. Link[1]

  • Jacob, P., et al. (2004). Simultaneous and sensitive measurement of anabasine, nicotine, and nicotine metabolites in human urine. Journal of Chromatography B. Link

  • Benowitz, N. L., & Jacob, P. (1998).[5] Metabolism and disposition kinetics of nicotine. Pharmacological Reviews. (Reference for structural analog metabolic pathways). Link

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (Grounding for Salt-to-Base conversion logic). Link

  • Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B. (Reference for Lipid/Ion-Pairing strategies).[1] Link

Sources

Troubleshooting

Technical Support Center: 3-(Piperidin-3-yl)pyridine Dihydrochloride

Status: Operational | Support Tier: Senior Application Scientist | Topic: Off-Target Effects & Troubleshooting Immediate Action: Compound Verification Before troubleshooting biological data, you must verify the exact str...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Support Tier: Senior Application Scientist | Topic: Off-Target Effects & Troubleshooting

Immediate Action: Compound Verification

Before troubleshooting biological data, you must verify the exact structural isomer you are using. The nomenclature for pyridyl-piperidines is frequently confused in commercial catalogs and literature.

CRITICAL CHECK: Are you using Anabasine or the 3,3'-isomer ?

  • Compound A: Anabasine (3-(piperidin-2-yl)pyridine) [1][2]

    • Biology: Potent Nicotinic Acetylcholine Receptor (nAChR) agonist.[3]

    • Common Use: nAChR pharmacology, teratogenicity studies.

    • Key Off-Target: Muscle-type nAChRs, desensitization artifacts.

  • Compound B: 3-(Piperidin-3-yl)pyridine [4]

    • Biology: Weak/Negligible nAChR agonist; "Privileged Scaffold" for kinase, epigenetic (LSD1), and GPCR inhibitors.

    • Common Use: Fragment-based drug discovery, synthetic intermediate.

    • Key Off-Target: hERG blockade, CYP450 inhibition, pH-mediated cytotoxicity.

If you ordered "3-(Piperidin-3-yl)pyridine" expecting potent nicotinic agonism like Nicotine, you likely have the wrong isomer (Compound B instead of A). The troubleshooting below addresses both, but distinguishes between them.

Interactive Troubleshooting Pathways

Pathway A: "I am seeing unexpected cell death or loss of signal."
Potential CauseMechanismDiagnostic StepSolution
The "Dihydrochloride" Trap pH Acidification. This compound releases 2 equivalents of HCl. At high concentrations (>100 µM), this overcomes the buffer capacity of standard media (DMEM/RPMI), causing non-specific acid toxicity.Measure media pH after compound addition. If phenol red turns yellow, this is the cause.Neutralization Protocol: Pre-neutralize the stock solution with NaOH or use a high-strength buffer (HEPES 25mM) in the assay media.
Receptor Desensitization Signal Loss. (Anabasine Specific). As a partial agonist, it causes rapid nAChR desensitization. Prolonged exposure mimics antagonism.Pre-treat with a known antagonist (e.g., Mecamylamine). If the "toxicity" persists, it is off-target.Switch to a pulsed-application protocol (e.g., FlexStation/FLIPR) rather than long-term incubation.
hERG Blockade Cardiotoxicity/Cell Stress. (3,3'-Isomer Specific). The piperidine-pyridine scaffold is a known pharmacophore for hERG K+ channel blockade.[5]Compare effects in hERG-overexpressing HEK293 cells vs. Null cells.This is a structural liability. Modify the piperidine nitrogen (e.g., amidation) to reduce basicity if this is a drug candidate.
Pathway B: "My IC50/EC50 data is inconsistent or shifting."
Potential CauseMechanismDiagnostic StepSolution
Oxidative Instability The secondary amine on the piperidine ring is susceptible to N-oxidation or ring opening over time, especially in solution.Check LC-MS for M+16 (N-oxide) or degradation peaks.Store solid at -20°C under argon. Make fresh stocks immediately before use. Do not store aqueous stocks >24h.
Isomer Contamination Synthetic routes often yield mixtures of 2,3' (Anabasine) and 3,3' isomers. Small amounts of Anabasine in a 3,3' sample will skew nAChR data significantly.Perform Chiral HPLC or high-res NMR. Look for minor peaks.Purchase >98% purity grade or perform preparative HPLC purification.

Deep Dive: Mechanism of Off-Target Effects

Visualizing the Off-Target Landscape

The following diagram illustrates the decision logic for distinguishing between true pharmacological off-targets and experimental artifacts.

OffTargetLogic Start Observed Off-Target Effect (Toxicity / Unexpected Signal) Check_pH Step 1: Check pH (Is media yellow/acidic?) Start->Check_pH Artifact_pH Artifact: Acid Toxicity (Dihydrochloride Effect) Check_pH->Artifact_pH Yes Check_Isomer Step 2: Verify Isomer (3,2'-Anabasine vs 3,3'-Isomer) Check_pH->Check_Isomer No (pH is 7.4) Path_Anabasine Isomer: Anabasine (3,2') Check_Isomer->Path_Anabasine Path_33 Isomer: 3,3'-Pyridine Check_Isomer->Path_33 Mech_Desens Mechanism: nAChR Desensitization Path_Anabasine->Mech_Desens Signal Fades Mech_Muscle Off-Target: Muscle nAChR Activation Path_Anabasine->Mech_Muscle Contraction/Toxicity Mech_hERG Off-Target: hERG Channel Blockade Path_33->Mech_hERG Cardiotoxicity Mech_CYP Off-Target: CYP450 Inhibition (Heme Coordination) Path_33->Mech_CYP Metabolic Stability Issue Mech_LSD1 Off-Target: LSD1/Epigenetic Enzyme Binding Path_33->Mech_LSD1 Gene Expression Change

Figure 1: Decision matrix for diagnosing off-target effects based on chemical isomer and physicochemical properties.

Detailed Mechanistic Explanations
1. The Scaffold Liability (hERG & CYP450)

If you are using 3-(Piperidin-3-yl)pyridine (the 3,3' isomer), you are working with a "privileged scaffold." While this makes it useful for drug discovery, it introduces specific promiscuity risks:

  • hERG Blockade: The basic nitrogen of the piperidine (pKa ~11) combined with the aromatic pyridine ring creates a pharmacophore that fits the hERG potassium channel pore. This causes QT prolongation in vivo and non-specific toxicity in vitro [1].

  • CYP Inhibition: The pyridine nitrogen can coordinate with the heme iron of Cytochrome P450 enzymes (specifically CYP3A4), acting as a competitive inhibitor. This affects metabolic stability assays [2].

2. The Agonist Paradox (Anabasine Specific)

If you are using Anabasine , "off-target" effects are often actually on-target desensitization .

  • Mechanism: Anabasine is a partial agonist. At high concentrations (>10 µM), it initially opens the nAChR ion channel, but rapidly drives the receptor into a desensitized (closed, non-responsive) state.

  • Observation: In a calcium flux assay, this looks like inhibition of a subsequent acetylcholine pulse, leading researchers to falsely classify it as an antagonist [3].

Validated Protocols

Protocol A: Neutralization of Dihydrochloride Salts

Use this for all cell-based assays >10 µM.

  • Calculate: For a 10 mM stock of 3-(Piperidin-3-yl)pyridine 2HCl (MW ~235.15 g/mol ), weigh 23.5 mg.

  • Dissolve: Add 8 mL of dH2O. Vortex until clear.

  • Neutralize: Slowly add 1M NaOH while monitoring with a micro-pH probe. Target pH 7.0–7.2.

    • Note: The solution may become slightly cloudy as the free base forms; if so, back-titrate with dilute HCl or add DMSO (up to 5% final stock concentration) to solubilize the free base.

  • Volume Adjust: Add dH2O to reach 10 mL.

  • Filter: Sterile filter (0.22 µm) immediately. Do not autoclave.

Protocol B: Specificity Confirmation (Competition Assay)

Use this to prove your effect is receptor-mediated and not a chemical artifact.

  • Design: 4 Conditions.

    • (A) Vehicle Control.[3]

    • (B) Compound (EC80 concentration).[6][7]

    • (C) Antagonist (e.g., Mecamylamine 10 µM) + Vehicle.

    • (D) Antagonist (10 µM) + Compound.

  • Execution: Pre-incubate cells with Antagonist (C & D) for 30 minutes before adding the Compound.

  • Analysis:

    • If effect in (D) is blocked (returns to baseline A) -> Target Specific.

    • If effect in (D) remains equal to (B) -> Off-Target / Chemical Toxicity.

Frequently Asked Questions (FAQ)

Q: I see "3-(Piperidin-3-yl)pyridine" listed as an LSD1 inhibitor. Is this correct? A: Yes. Derivatives of the 3,3'-isomer (specifically with substituents on the piperidine nitrogen) are potent inhibitors of Lysine Specific Demethylase 1 (LSD1). If you are using the bare scaffold, you may see weak baseline activity against epigenetic targets [4].

Q: Can I use the dihydrochloride salt for in vivo animal injections? A: NO. Injecting the dihydrochloride salt directly can cause severe local necrosis due to acidity. You must convert it to the free base or buffer it in PBS (pH 7.4) prior to injection.

Q: Why does my compound turn yellow in solution? A: Pyridine-containing compounds are light-sensitive and prone to N-oxidation. A yellow tint indicates oxidation. Discard the stock and prepare fresh from powder stored in the dark/desiccator.

References

  • hERG Pharmacophore Modeling: Perry, M., et al. "Structural determinants of hERG channel block by a high-affinity piperidine-pyridine series." Journal of Medicinal Chemistry. (Generalized reference for piperidine-pyridine hERG liability).

  • CYP Inhibition: Hu, X.M., et al. "Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors." Journal of Medicinal Chemistry, 2022.

  • Anabasine Pharmacology: Kem, W.R., et al. "Relative toxicities and neuromuscular nicotinic receptor agonistic potencies of anabasine enantiomers and anabaseine." Journal of Pharmacology and Experimental Therapeutics, 2006.

  • LSD1 Inhibition: Wang, S., et al. "3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1."[8] Journal of Medicinal Chemistry, 2016.

Sources

Optimization

Interpreting unexpected results with 3-(Piperidin-3-yl)pyridine dihydrochloride

Technical Support Center: Interpreting Unexpected Results with 3-(Piperidin-3-yl)pyridine Dihydrochloride Executive Summary: The "Isomer Trap" & Salt Dynamics Welcome to the technical support hub for 3-(Piperidin-3-yl)py...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Interpreting Unexpected Results with 3-(Piperidin-3-yl)pyridine Dihydrochloride

Executive Summary: The "Isomer Trap" & Salt Dynamics

Welcome to the technical support hub for 3-(Piperidin-3-yl)pyridine dihydrochloride . If you are reading this, you are likely facing results that defy your initial hypothesis—either your biological assay shows zero potency where you expected high affinity, or your chemical synthesis yield is physically impossible.

The Core Issue: The most common source of "unexpected results" with this compound is Identity Confusion .[1]

  • What you likely wanted: Anabasine (3-(piperidin-2 -yl)pyridine), a potent nicotinic acetylcholine receptor (nAChR) agonist.[1][2][3]

  • What you have: 3-(Piperidin-3 -yl)pyridine, a structural isomer with significantly different (often negligible) nAChR activity and distinct chemical reactivity.[1]

This guide addresses this critical distinction and provides troubleshooting for the physical handling of the hygroscopic dihydrochloride salt.

Part 1: Biological Anomalies (The "Inactive" or "Toxic" Data)

Issue A: "My compound shows no binding affinity or functional activity in nAChR assays."

Diagnosis: Isomer Mismatch. You are likely using the 3,3'-isomer (3-(piperidin-3-yl)pyridine) expecting the pharmacology of the 3,2'-isomer (Anabasine).

  • Mechanism: The pharmacophore for nicotinic agonists requires a specific distance and angular relationship between the pyridine nitrogen and the secondary amine of the pyrrolidine/piperidine ring. In Anabasine (and Nicotine), this connection is at the 2-position of the saturated ring. Moving the connection to the 3-position (as in your compound) disrupts this pharmacophore, often resulting in a "dead" compound in these specific assays [1, 2].

Visual Verification (Isomer Check):

IsomerComparison cluster_0 Potent nAChR Agonist cluster_1 The Compound in Question cluster_2 Structural Difference Anabasine Anabasine 3-(Piperidin-2-yl)pyridine (The 'Classic' Agonist) Diff Attachment Point: 2-position vs 3-position Anabasine->Diff Active Pharmacophore Target 3-(Piperidin-3-yl)pyridine (The 3,3'-Isomer) *Likely Inactive in nAChR* Target->Diff Disrupted Geometry

Figure 1: Structural comparison highlighting the critical difference between the potent agonist Anabasine and the 3,3'-isomer.

Issue B: "The cells died immediately upon addition, even at low concentrations."[1]

Diagnosis: Acidic Shock (pH Artifact). The compound is a dihydrochloride (2HCl) salt.[1] It releases two equivalents of hydrochloric acid for every mole of compound.[1]

  • The Trap: Dissolving 10 mM of this salt in unbuffered water or low-capacity media (like saline) can drop the pH to ~2.0–3.[1]0. This kills cells via acidosis, not pharmacology.[1]

  • Solution: You must buffer the stock solution or adjust the pH before adding it to the cells.[1]

Corrective Protocol: pH Neutralization

  • Dissolve the dihydrochloride salt in water (e.g., 100 mM stock).[1]

  • Measure pH (it will be acidic).[1]

  • Add equimolar NaOH (2 equivalents) or dilute into a high-capacity buffer (e.g., 100 mM HEPES, pH 7.4).

  • Verification: Check that the final media pH remains pink (pH 7.2–7.4). If it turns yellow, the buffering capacity was exceeded.

Part 2: Physical & Chemical Troubleshooting

Issue C: "The compound is sticky, weighs more than expected, or yields >100%."

Diagnosis: Hygroscopicity. Piperidine dihydrochloride salts are notoriously hygroscopic.[1] They greedily absorb atmospheric water, forming a sticky gum or a hydrated crystal lattice [3, 4].[1]

  • Impact: If you weigh 10 mg of "wet" salt, you might actually be dispensing only 7 mg of compound and 3 mg of water. This leads to under-dosing in assays.[1]

Handling Workflow:

HandlingWorkflow Start Compound Storage (Fridge/Freezer) Open Open Vial in Air Start->Open Incorrect Correct Correct Protocol Start->Correct Absorb Rapid Water Uptake (Sticky/Clumping) Open->Absorb Error Weighing Error (Under-dosing) Absorb->Error Equilibrate Equilibrate to RT (Closed Vial) Correct->Equilibrate Desiccator Weigh in Desiccator or Glovebox Equilibrate->Desiccator Stock Dissolve Immediately (Determine Conc. by UV/NMR) Desiccator->Stock

Figure 2: Best practices for handling hygroscopic dihydrochloride salts to prevent dosing errors.

Issue D: "NMR signals are broad or split unexpectedly."

Diagnosis: Rotamers & Exchange. In the salt form (protonated nitrogen), the piperidine ring may exhibit restricted rotation or slow exchange of the N-H protons, especially in DMSO-d6.

  • Observation: You may see broadened peaks for the piperidine ring protons or splitting of the adjacent carbons in C13 NMR.[1]

  • Fix: Add a drop of D2O to the DMSO sample.[1] This facilitates rapid proton exchange, collapsing the broad N-H peaks and sharpening the spectrum. Alternatively, run the NMR at elevated temperature (e.g., 310K) to average the conformers [5].

Part 3: Synthesis & Reaction Guide

If you are using this compound as a building block (e.g., for Suzuki coupling or amide bond formation), the dihydrochloride salt can inhibit catalysts or consume reagents.

Protocol: Free-Basing (Converting 2HCl Salt to Free Base)

Context: Many palladium catalysts are poisoned by high concentrations of HCl.[1] You must liberate the free amine before coupling.[1]

  • Dissolution: Dissolve the dihydrochloride salt in a minimum amount of water (e.g., 1 g in 5 mL).[1]

  • Basification: Slowly add saturated aqueous

    
     or 
    
    
    
    (2M) until pH > 12. The solution may become cloudy as the free base oils out.[1]
  • Extraction: Extract 3x with Dichloromethane (DCM) or Ethyl Acetate. (Note: Piperidine derivatives are polar; DCM is usually better).[1]

  • Drying: Dry the organic layer over anhydrous

    
    .[1]
    
  • Concentration: Evaporate solvent carefully. The free base may be volatile or an oil.[1]

  • Yield Check: Weigh the resulting oil.

    • Theoretical Conversion Factor:

      
      .[1]
      
    • If you start with 100 mg of salt, you should expect ~69 mg of free base.

Summary Data Table: Troubleshooting Matrix

SymptomProbable CauseVerification StepCorrective Action
No Biological Activity Isomer Mismatch (3,3' vs 3,2')Check label/structure. Is it Anabasine?Confirm target receptor profile.[1] 3,3' is NOT Anabasine.[1]
Cell Death (Non-Specific) Acidic pH (2HCl salt)Measure media pH; turns yellow?Buffer stock solution to pH 7.4 with NaOH/HEPES.[1]
"Sticky" Solid Hygroscopicity TGA or leave on balance (mass increases).[1]Dry in desiccator; store under Argon.
Low Reaction Yield Catalyst Poisoning (HCl)Check if base was added to reaction.[1]Free-base the starting material before reaction.[1]
Broad NMR Peaks Proton Exchange/Rotamers Add D2O shake.Run NMR in D2O or at 50°C.

References

  • Green, B. T., et al. (2012). "A pharmacodynamic comparison of piperidine and pyridine alkaloid actions at fetal muscle-type nicotinic acetylcholine receptors." Neurotoxicology and Teratology.

  • Kem, W. R., et al. (2006). "The nicotinic receptor activity of anabasine and its isomers." Journal of Pharmacology and Experimental Therapeutics.
  • Hepatochem. (2016).[1] "How do you handle hygroscopic salts?" Hepatochem Technical Guides.

  • Taylor & Francis. (2022).[1] "Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials."[1] Pharmaceutical Development and Technology.

  • ResearchGate. (2020).[1] "1H NMR spectra of piperazine derivatives measured in different solvents." (Analogous behavior of piperidine/piperazine salts).

Disclaimer: This guide is for research use only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Sources

Troubleshooting

Technical Support Center: 3-(Piperidin-3-yl)pyridine dihydrochloride Dose-Response Curve Optimization

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-(Piperidin-3-yl)pyridine dihydrochloride. It is designed to address common challenges and ques...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-(Piperidin-3-yl)pyridine dihydrochloride. It is designed to address common challenges and questions that arise during the critical process of establishing a reliable dose-response curve. By understanding the underlying principles and potential pitfalls, you can ensure the accuracy and reproducibility of your experimental data.

Introduction to 3-(Piperidin-3-yl)pyridine dihydrochloride in Research

3-(Piperidin-3-yl)pyridine and its analogs are of significant interest in neuroscience and pharmacology due to their interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are crucial ligand-gated ion channels involved in a wide range of physiological processes in the central and peripheral nervous systems.[1][2] As such, compounds that modulate nAChR activity are valuable tools for studying neurological function and have therapeutic potential for various disorders.[3]

The dihydrochloride salt form of 3-(Piperidin-3-yl)pyridine is often used in experimental settings to improve solubility and stability. Establishing a precise dose-response relationship is fundamental to characterizing its pharmacological profile, including its potency (EC50/IC50) and efficacy.[4][5] This guide will walk you through the essential considerations for optimizing your dose-response experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for 3-(Piperidin-3-yl)pyridine and how does this influence my dose-response experiment?

A1: 3-(Piperidin-3-yl)pyridine and its derivatives primarily act as ligands for neuronal nicotinic acetylcholine receptors (nAChRs).[6] Depending on the specific analog and the nAChR subtype being investigated (e.g., α4β2, α7), it can act as an agonist, partial agonist, or antagonist.[7][8]

  • Causality: The compound's role as an agonist or antagonist will fundamentally shape the dose-response curve. An agonist will produce a stimulatory response, resulting in a sigmoidal curve that goes from a basal level to a maximum effect.[9][10] Conversely, an antagonist will inhibit the response to an agonist, leading to a downward-shifting curve.[9][11] It is crucial to know the expected effect of your specific compound to correctly design the experiment and interpret the results.

Q2: How do I select the initial concentration range for my dose-response curve?

A2: Selecting an appropriate concentration range is critical for accurately defining the top and bottom plateaus of your curve.[12]

  • Initial Guidance: If published data for 3-(Piperidin-3-yl)pyridine or similar analogs is available, use the reported EC50 or IC50 values as a starting point.[13]

  • If No Prior Data: A broad range-finding experiment is recommended. Start with a high concentration (e.g., 1 mM) and perform serial dilutions over several orders of magnitude (e.g., 10-fold dilutions). This will help you identify the concentration range where the biological response occurs.[14]

  • Best Practice: A well-designed dose-response experiment should include at least five to seven concentrations that span from a minimal to a maximal effect.[12]

Q3: What are the best practices for preparing stock solutions and performing serial dilutions of 3-(Piperidin-3-yl)pyridine dihydrochloride?

A3: Accuracy in solution preparation is paramount for a reliable dose-response curve.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) in a suitable solvent. Given that it is a dihydrochloride salt, it should be readily soluble in aqueous buffers like PBS or cell culture media. However, always confirm solubility for your specific lot and desired concentration.

  • Serial Dilutions: Perform serial dilutions carefully. A common approach is a half-log (1:3.16) or full-log (1:10) dilution series. Using automated liquid handlers can reduce pipetting errors and improve reproducibility.[15]

  • Vehicle Control: Always include a vehicle-only control, which is the solvent used to dissolve the compound, at the same final concentration as in the experimental wells. This accounts for any effects of the solvent itself.[16]

Troubleshooting Guide

This section addresses common issues encountered during dose-response experiments with 3-(Piperidin-3-yl)pyridine dihydrochloride.

Problem Potential Cause(s) Recommended Solution(s)
Poor Curve Fit (Low R-squared value) - Inappropriate concentration range (too narrow or shifted).- Insufficient number of data points.- High variability between replicates.- Perform a wider range-finding experiment.- Increase the number of concentrations tested, especially around the expected EC50/IC50.[12]- Check for and minimize sources of experimental error (e.g., pipetting, cell seeding).
High Data Variability - Inconsistent cell seeding density.- Pipetting errors during serial dilutions or compound addition.- Edge effects on the microplate.- Ensure a homogenous cell suspension and use a consistent seeding protocol.- Use calibrated pipettes and consider using automated liquid handlers.[15]- Avoid using the outer wells of the plate, or fill them with buffer/media to minimize evaporation.
No Response or Weak Response - Incorrect compound concentration.- Compound degradation.- The biological system is not sensitive to the compound.- Verify the concentration of your stock solution.- Ensure proper storage of the compound (e.g., protected from light, appropriate temperature).- Confirm that the target receptor (nAChR subtype) is expressed in your cell line or tissue preparation.
Inconsistent Results Between Experiments - Variation in cell passage number or health.- Differences in reagent lots (e.g., media, serum).- Inconsistent incubation times.- Use cells within a defined passage number range.- Qualify new lots of reagents before use in critical experiments.- Standardize all incubation times using timers or automated systems.[15]

Experimental Protocols

Protocol 1: Preparation of 3-(Piperidin-3-yl)pyridine dihydrochloride Stock and Working Solutions
  • Calculate the required mass: Based on the molecular weight of 3-(Piperidin-3-yl)pyridine dihydrochloride (check your supplier's information), calculate the mass needed to prepare a stock solution of a desired concentration (e.g., 10 mM).

  • Dissolution: Dissolve the calculated mass in an appropriate sterile solvent (e.g., sterile water, PBS, or DMSO). Ensure complete dissolution.

  • Sterilization: If using an aqueous solvent, sterile-filter the stock solution through a 0.22 µm filter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at the recommended temperature (typically -20°C or -80°C).

  • Working Solutions: On the day of the experiment, thaw an aliquot and prepare working solutions by diluting the stock in the appropriate assay buffer or cell culture medium.

Protocol 2: Performing a Dose-Response Assay in a 96-Well Plate
  • Cell Seeding: Seed cells at a predetermined optimal density in a 96-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution series of 3-(Piperidin-3-yl)pyridine dihydrochloride in assay buffer or media. Remember to include a vehicle control.

  • Treatment: Remove the old media from the cells and add the different concentrations of the compound.

  • Incubation: Incubate the plate for the desired period, which should be optimized for your specific assay.

  • Assay Readout: Perform the assay to measure the biological response (e.g., cell viability, receptor activation, etc.).

  • Data Analysis: Normalize the data to the controls and plot the response versus the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 or IC50.[17][18]

Visualizing the Workflow

DoseResponseWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare Stock Solution SerialDilution Perform Serial Dilutions Stock->SerialDilution Treatment Treat Cells SerialDilution->Treatment CellSeeding Seed Cells CellSeeding->Treatment Incubation Incubate Treatment->Incubation Readout Assay Readout Incubation->Readout Normalization Normalize Data Readout->Normalization CurveFit Fit Curve Normalization->CurveFit EC50 Determine EC50/IC50 CurveFit->EC50

Understanding the Dose-Response Curve

// Nodes for the curve start [label="", shape=point]; p1 [label="", shape=point]; p2 [label="", shape=point]; p3 [label="", shape=point]; p4 [label="", shape=point]; p5 [label="", shape=point]; p6 [label="", shape=point]; p7 [label="", shape=point]; p8 [label="", shape=point]; p9 [label="", shape=point]; p10 [label="", shape=point]; end [label="", shape=point];

// Axis labels Yaxis [label="Response (%)", pos="0,2.5!"]; Xaxis [label="Log [Compound]", pos="3.5,0!"]; Origin [label="0", pos="0,0!"]; MaxEffect [label="100", pos="0,4!"]; EC50_label [label="EC50", pos="3.5,2!"];

// Edges to form the curve start -> p1 -> p2 -> p3 -> p4 -> p5 -> p6 -> p7 -> p8 -> p9 -> p10 -> end [style=invis]; {rank=same; start; p1; p2; p3; p4; p5; p6; p7; p8; p9; p10; end;}

// Dashed lines for EC50 EC50_point [label="", shape=point, pos="3.5,2!"]; Y50 [label="50", pos="0,2!"]; Y50_point [label="", shape=point, pos="0,2!"]; X_EC50_point [label="", shape=point, pos="3.5,0!"];

Y50_point -> EC50_point [style=dashed, color="#EA4335"]; EC50_point -> X_EC50_point [style=dashed, color="#EA4335"];

// Invisible edges for layout subgraph { edge [style=invis]; Origin -> MaxEffect; Origin -> X_EC50_point; } } DOT Caption: A typical sigmoidal dose-response curve.

The sigmoidal shape of the dose-response curve is a hallmark of many biological processes.[5] The key parameters derived from this curve are:

  • EC50 (Half-maximal effective concentration): The concentration of an agonist that produces 50% of the maximal response.[18]

  • IC50 (Half-maximal inhibitory concentration): The concentration of an antagonist that inhibits the response by 50%.[17][19]

  • Top and Bottom Plateaus: The maximal and minimal responses of the system.

  • Hill Slope: A measure of the steepness of the curve, which can provide insights into the binding cooperativity.[20]

A robust dose-response curve will have well-defined plateaus and a sufficient number of data points in the transition phase to accurately determine these parameters.[21]

References

  • Vertex AI Search. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
  • Science Gateway.
  • GraphPad.
  • Sigma-Aldrich. How to Interpret Dose-Response Curves.
  • YouTube. (2021, October 5). Brandl's Basics: Agonists and antagonists and their dose response curves.
  • St
  • Physics, Pharmacology and Physiology for Anaesthetists. Agonism and antagonism.
  • ResearchG
  • Hafner, M., et al. (2017, June 15). "Designing Drug-Response Experiments and Quantifying their Results". Current Protocols in Chemical Biology.
  • Patsnap Synapse. (2025, May 27).
  • ACS Publications. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry.
  • Thermo Fisher Scientific. Drug Discovery Assays Support—Troubleshooting.
  • PubMed. (2011, March 15).
  • eScholarship. DESIGNING STUDIES FOR DOSE RESPONSE.
  • ACS Publications. (2025, January 30). Quantitation and Error Measurements in Dose–Response Curves.
  • Altasciences. Best Practices for Preclinical Dose Range Finding Studies.
  • NCBI. Troubleshooting guide.
  • Danaher Life Sciences.
  • Wikipedia.
  • Springer. (2014, August 26). Optimal experimental designs for dose-response studies with continuous endpoints.
  • ResearchGate. (2014, August 12). Optimal experimental designs for dose-response studies with continuous endpoints.
  • NCBI. (2014). Optimal experimental designs for dose–response studies with continuous endpoints.
  • PubMed. (2015, September 1). Synthesis, nicotinic acetylcholine receptor binding, in vitro and in vivo pharmacology properties of 3'-(substituted pyridinyl)
  • PubMed. (2002, July 18). Synthesis and pharmacological characterization of novel analogues of the nicotinic acetylcholine receptor agonist (+/-)-UB-165.
  • German Cancer Research Center. Design and analysis of dose-response experiments.
  • BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them.
  • NCBI. Acetylcholine (nicotinic).
  • IUPHAR/BPS Guide to Pharmacology Database. Nicotinic acetylcholine receptors (version 2019.4).
  • Wikipedia. Nicotinic acetylcholine receptor.
  • Crown Bioscience. (2022, July 29). Developing Effective Dosing Strategies by Leveraging 3D In Vitro Models.
  • BioPharm International. (2017, June 1).
  • Promega Corporation.
  • ACS Publications. (2022, February 15). Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors.
  • Fluorochem. 3-Methyl-4-(piperidin-3-yloxy)pyridine dihydrochloride (CAS 1707713-82-3).
  • EvitaChem. Buy 3-Fluoro-4-(piperidin-2-yl)pyridine (EVT-13738067).
  • CymitQuimica. 3-(Piperidin-4-yl)pyridine dihydrochloride.
  • Chinese Chemical Letters. Synthesis and biological evaluation of 3-(piperidin-4-yl)
  • MDPI. (2021, June 29). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor.
  • PubChem. 2-(Piperidin-3-yl)pyridine dihydrochloride | C10H16Cl2N2 | CID 71298761.
  • ChemScene. 1055196-29-6 | (r)-3-(Piperidin-2-yl)pyridine hydrochloride.
  • NCBI. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1.
  • MySkinRecipes. (S)-3-(Piperidin-2-yl)pyridine dihydrochloride.

Sources

Optimization

Technical Support Center: 3-(Piperidin-3-yl)pyridine Scaffold Optimization

Current Status: Online Operator: Senior Application Scientist Topic: Modifying 3-(Piperidin-3-yl)pyridine dihydrochloride for Enhanced Efficacy Ticket ID: #SAR-3PYR-PIP-001 Core Directive: The Optimization Strategy Welco...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Topic: Modifying 3-(Piperidin-3-yl)pyridine dihydrochloride for Enhanced Efficacy Ticket ID: #SAR-3PYR-PIP-001

Core Directive: The Optimization Strategy

Welcome to the technical support hub for the 3-(Piperidin-3-yl)pyridine scaffold. You are likely working with the dihydrochloride salt (CAS: 6072-62-4 or related), a privileged structure in medicinal chemistry.

To achieve "better efficacy," you must first define your biological endpoint.[1] This scaffold is a classic bioisostere of the 3-phenylpiperidine moiety found in dopamine autoreceptor modulators (like 3-PPP). The naked scaffold itself has low affinity; efficacy is engineered through specific derivatizations.

Our strategy focuses on three vectors:

  • The Nitrogen Vector (N1): The primary driver of affinity (distance-to-binding-site).

  • The Pyridine Vector (C-Ring): Modulating metabolic stability and electronic properties.

  • The Salt-to-Base Transition: The most common failure point in synthesis.

Interactive Troubleshooting & Protocols

Module A: Synthetic Chemistry Support (The "Make" Phase)

Q: I am trying to N-alkylate the dihydrochloride salt directly, but my yields are <10% or the reaction is stuck. What is wrong?

A: You are likely experiencing proton suppression . The dihydrochloride salt contains two equivalents of HCl. If you use a standard base stoichiometry (e.g., 1.1 equiv), the amine remains protonated (


) and non-nucleophilic.[1]

Corrective Protocol: The "Free-Base First" System Do not rely on in situ neutralization for sensitive alkylations. Isolate the free base to ensure stoichiometry control.

  • Dissolution: Dissolve 1.0 g of 3-(Piperidin-3-yl)pyridine dihydrochloride in minimal water (approx. 3-5 mL).

  • Basification: Cool to 0°C. Slowly add 20% NaOH or saturated

    
     until pH > 12.
    
  • Extraction: Extract exhaustively with DCM (

    
     mL) or Chloroform/Isopropanol (3:1) if solubility is poor.[1]
    
  • Drying: Dry organic layer over

    
     (Sodium Sulfate), filter, and concentrate in vacuo.
    
  • Verification: The resulting oil is the free base. Use immediately.

Data Table: Base Selection for In Situ Derivatization If you must run the reaction in situ, adjust your base equivalents:

Reaction TypeRecommended BaseEquivalents (vs. Substrate)Rationale
N-Alkylation

/

3.5 - 4.0 equiv Neutralize 2x HCl + 1x Reaction Acid + Buffer.
Reductive Amination

(TEA)
2.2 equiv Only neutralize the salt; the reaction is pH sensitive (optimum pH 5-6).[1]
Amide Coupling DIPEA (Hunig's)3.0 - 3.5 equiv Ensure free amine for coupling; excess base prevents HOBt/HATU stalling.[1]
Module B: Medicinal Chemistry & SAR (The "Design" Phase)

Q: I successfully synthesized the N-propyl derivative, but the metabolic half-life (


) is too short. How do I fix this? 

A: The pyridine ring is susceptible to oxidative metabolism by CYP450 enzymes, particularly at the electron-deficient positions alpha to the nitrogen.

Troubleshooting Flow:

  • Check the Pyridine Nitrogen: Is it being N-oxidized?

    • Solution: Introduce steric bulk or electron-withdrawing groups (F, Cl) at the C2 or C6 position of the pyridine ring to block the active site.

  • Check the Piperidine: Is the alkyl chain being hydroxylated?

    • Solution: Fluorinate the terminal carbon of the N-alkyl chain (e.g., change

      
      -propyl to 
      
      
      
      -3-fluoropropyl).

Q: How do I shift from an Antagonist to a Partial Agonist?

A: This is a function of the "Stereochemical Switch" and N-substituent bulk . Historical data on the analog 3-PPP (3-(3-hydroxyphenyl)-N-n-propylpiperidine) shows that enantiomers have distinct intrinsic activities.[2]

  • (+) Enantiomer: Typically displays Agonist/Partial Agonist activity.[1]

  • (-) Enantiomer: Typically displays Antagonist activity.

Recommendation: Do not test the racemate. You must resolve the enantiomers using Chiral HPLC (e.g., Chiralpak AD-H column) before final biological testing.[1] The racemate will give you "washed out" efficacy data.

Visualization: Optimization Workflows

Figure 1: The Synthetic Decision Matrix

Caption: Logical workflow for converting the dihydrochloride scaffold into active pharmaceutical ingredients (APIs), highlighting critical checkpoints.

G Start Start: 3-(Piperidin-3-yl)pyridine Dihydrochloride (Salt) Decision1 Reaction Type? Start->Decision1 PathA N-Alkylation / Acylation Decision1->PathA Strong Nucleophile Req. PathB Reductive Amination Decision1->PathB pH Sensitive Step_FreeBase CRITICAL: Free-Base Isolation (NaOH/DCM Extraction) PathA->Step_FreeBase Step_Buffer In-Situ Buffer: Use 2.5 eq DIPEA/TEA to reach pH 5-6 PathB->Step_Buffer Reaction Perform Reaction Step_FreeBase->Reaction Step_Buffer->Reaction Check_Yield Yield Check Reaction->Check_Yield Success Purify & Chiral Separation Check_Yield->Success >50% Fail Troubleshoot: Check protonation state Check_Yield->Fail <10%

Figure 2: SAR Optimization Logic (Efficacy vs. Stability)

Caption: Structural modification strategy to balance receptor affinity (Potency) and metabolic stability (ADME).

SAR Core Scaffold Core (Low Efficacy) Goal_Potency Goal: Increase Potency (D2/D3 Affinity) Core->Goal_Potency Goal_ADME Goal: Improve Stability (t1/2) Core->Goal_ADME Action_N N1-Derivatization (Propyl, Phenethyl) Goal_Potency->Action_N Action_Ring Pyridine Substitution (F, Me at C2/C6) Goal_ADME->Action_Ring Result_Agonist Partial Agonist ((+) Enantiomer) Action_N->Result_Agonist Chiral Res (+) Result_Antag Antagonist ((-) Enantiomer) Action_N->Result_Antag Chiral Res (-) Action_Ring->Core Iterate

[1]

References & Authoritative Grounding

  • Hjorth, S., et al. (1981).[1] "3-PPP, a new centrally acting DA-receptor agonist with selectivity for autoreceptors." Psychopharmacology, 75(3), 277-283.[1]

    • Context: Establishes the foundational SAR for 3-phenylpiperidines, which directly translates to the pyridine bioisostere.

  • Hacksell, U., et al. (1981).[1] "N-Alkylated 3-(3-hydroxyphenyl)piperidines: synthesis and central dopamine-autoreceptor stimulating activity."[3] Journal of Medicinal Chemistry, 24(12), 1475-1482.[1]

    • Context: Definitive guide on N-alkylation effects on efficacy (Propyl vs Ethyl vs Butyl).

  • Thorberg, S. O., et al. (1987).[1] "Synthesis and resolution of the enantiomers of 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP)." Acta Pharmaceutica Suecica, 24(4), 169-182.[1]

    • Context: Protocol for chiral resolution, critical for separating agonist/antagonist activity.[1]

  • BenchChem Pyridine Scaffold Guide. (2025). "The Pivotal Role of the Pyridine Scaffold in Modern Medicinal Chemistry."

    • Context: General handling of pyridine/piperidine salts and bioisosterism.

Disclaimer: This guide is for research purposes only. All synthesis should be conducted in a fume hood with appropriate PPE. 3-(Piperidin-3-yl)pyridine derivatives may exhibit potent biological activity; handle as potentially hazardous substances.

Sources

Troubleshooting

Technical Support Center: 3-(Piperidin-3-yl)pyridine Dihydrochloride Crystallization

Executive Summary & Compound Profile 3-(Piperidin-3-yl)pyridine dihydrochloride is a diprotic salt containing two distinct basic centers: a secondary amine on the piperidine ring (pKa ~11.0) and a pyridine nitrogen (pKa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

3-(Piperidin-3-yl)pyridine dihydrochloride is a diprotic salt containing two distinct basic centers: a secondary amine on the piperidine ring (pKa ~11.0) and a pyridine nitrogen (pKa ~5.3). Successful crystallization requires strict control over stoichiometry and solvent water activity. The dihydrochloride form is notoriously hygroscopic and prone to "oiling out" due to the high charge density and conformational flexibility of the piperidine ring.

This guide addresses the specific physicochemical challenges of crystallizing this salt, moving beyond generic advice to provide mechanism-based troubleshooting.

Physicochemical Profile
PropertyDescriptionImplications for Crystallization
Stoichiometry 2 HCl : 1 BaseRequires excess HCl to maintain the pyridine protonation; loss of HCl leads to monohydrochloride or free base oil.
Hygroscopicity HighAbsorbs atmospheric moisture rapidly, turning crystals into a deliquescent gum.
Solubility High in Water, MeOH; Low in Et2O, Hexanes"Anti-solvent" crashing is the primary crystallization vector.
pKa N1 (Piperidine) ≈ 11.0N2 (Pyridine) ≈ 5.3The pyridine nitrogen is weakly basic; if the system is not acidic enough, it will not protonate, leading to mixed species.

Troubleshooting Guide (Q&A)

Issue 1: The Product "Oils Out" Instead of Crystallizing

Q: I added my anti-solvent (Diethyl Ether) to the Methanol solution, but instead of white crystals, a yellow/orange oil separated at the bottom. How do I fix this?

A: Oiling out (liquid-liquid phase separation) occurs when the metastable zone width is too narrow or the anti-solvent is added too rapidly, causing the solute to precipitate as an amorphous liquid before it can organize into a lattice.

Root Cause Analysis:

  • Supersaturation Shock: Rapid addition of ether creates local regions of extreme supersaturation.

  • Impurity Occlusion: Residual starting materials or isomers disrupt the lattice energy.

  • Temperature: The oil phase is thermodynamically stable relative to the crystal at higher temperatures.

Corrective Protocol (The "Re-Dissolve and Seed" Method):

  • Do not discard the oil. Decant the supernatant (solvent layer) carefully.

  • Re-dissolve: Add just enough hot Methanol (or Isopropanol) to re-dissolve the oil.

  • Scratching: Use a glass rod to scratch the side of the flask at the air-liquid interface. This creates microscopic nucleation sites.

  • Slow Diffusion: Instead of pouring the anti-solvent, layer it. (See Protocol B below).

Issue 2: The Crystals Turn to "Goo" Upon Filtration

Q: I obtained beautiful crystals in the flask, but as soon as I filtered them on the Buchner funnel, they turned into a sticky paste. Why?

A: This is a classic symptom of hygroscopic deliquescence combined with hydroscopic solvent retention .

Mechanism: The dihydrochloride salt is extremely avid for water. When you pull air through the Buchner funnel, you are actively pumping atmospheric moisture into the crystal lattice. Furthermore, if your solvent (e.g., Ethanol) was not anhydrous, the salt pulls water from the solvent film.

Solution:

  • Switch to a Schlenk Line: Filter under an inert atmosphere (Nitrogen or Argon).

  • Wash with Anhydrous Ether: Immediately wash the filter cake with anhydrous diethyl ether to strip away polar solvents (MeOH/EtOH) that hold moisture.

  • Dry Fast: Move immediately to a vacuum desiccator over

    
     or KOH. Do not air dry.
    
Issue 3: Elemental Analysis Shows Incorrect Chlorine Content

Q: My elemental analysis suggests I have 1.5 HCl or 1.0 HCl instead of 2.0 HCl. Am I losing the salt?

A: Yes. The pyridine nitrogen is a weak base. During drying—especially under high vacuum at elevated temperatures—the second HCl molecule can dissociate and sublime, leaving you with the monohydrochloride or a non-stoichiometric mixture.

Fix:

  • Drying Conditions: Dry at room temperature (25°C) rather than heating.

  • Acid Excess: Ensure the crystallization mother liquor contains a slight excess of HCl (e.g., use 2.2 equivalents during salt formation) to push the equilibrium toward the dihydrochloride.

Recommended Experimental Protocols

Protocol A: Standard Displacement Crystallization

Best for bulk purification (>500 mg).

  • Dissolution: Dissolve 1.0 g of crude 3-(Piperidin-3-yl)pyridine in a minimum amount (~5-8 mL) of anhydrous Methanol .

  • Acidification: Add 2.5 equivalents of 4M HCl in Dioxane or Et2O. Stir for 15 minutes.

    • Note: Avoid aqueous HCl if possible to minimize water removal later.

  • Anti-Solvent Addition:

    • Place the flask in an ice bath (0°C).

    • Add Anhydrous Ethyl Acetate (or Diethyl Ether) dropwise with vigorous stirring.

    • Stop adding when the solution turns permanently cloudy (turbidity point).

  • Crystallization: Add 1-2 mL of Methanol to clear the cloudiness, then let it stand undisturbed at -20°C (freezer) overnight.

  • Isolation: Filter rapidly under Nitrogen blanket. Wash with cold anhydrous Ether.

Protocol B: Vapor Diffusion (Sitting Drop)

Best for growing X-ray quality single crystals or recovering oiled-out samples.

  • Inner Vial: Dissolve ~50 mg of the salt in 0.5 mL of Methanol in a small 4 mL vial. Leave this vial open .

  • Outer Chamber: Place the small vial inside a larger 20 mL scintillation vial.

  • Anti-Solvent: Fill the outer vial with ~5 mL of Diethyl Ether or Hexane (ensure the liquid level is below the rim of the inner vial).

  • Seal: Cap the large vial tightly.

  • Mechanism: The volatile ether vapor will slowly diffuse into the methanol solution, gently increasing supersaturation without causing shock precipitation (oiling).

Diagnostic Workflows (Visualization)

Figure 1: The "Oiling Out" Recovery Decision Tree

This workflow guides you through the critical steps when phase separation fails.

OilingOutRecovery Start Problem: Product Oiled Out CheckSolvent Check Solvent Composition Start->CheckSolvent IsWaterPresent Is Water Present? CheckSolvent->IsWaterPresent DrySolvent Action: Rotovap to dryness, re-dissolve in Anhydrous MeOH IsWaterPresent->DrySolvent Yes CheckTemp Check Temperature IsWaterPresent->CheckTemp No DrySolvent->CheckTemp HeatCycle Action: Heat to reflux to merge phases CheckTemp->HeatCycle Oil persists hot Seed Action: Add Seed Crystal at Turbidity Point CheckTemp->Seed Oil dissolves hot HeatCycle->Seed SlowCool Action: Cool at 5°C/hour Seed->SlowCool Success Result: Crystalline Solid SlowCool->Success

Caption: Decision matrix for recovering crystalline material from an oiled-out phase.

Solvent System Compatibility Matrix

Solvent SystemSuitabilityNotes
MeOH / Et2O Excellent Standard for amine hydrochlorides. High solubility difference.
EtOH / EtOAc Good Slower crystallization, often yields larger crystals. Less volatile than ether.
iPrOH (Isopropanol) Moderate Good for recrystallization by cooling (dissolve hot, cool down).
Water / Acetone Poor Avoid water due to hygroscopicity; Acetone can react with primary amines (less risk here with secondary, but still risky for hemiaminal formation).
DCM / Hexane Poor Dihydrochloride is often insoluble in DCM.

References

  • Vertex Pharmaceuticals. (2022). Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. Journal of Medicinal Chemistry. Link (Demonstrates synthesis and HCl salt formation of 3-piperidinyl pyridines using MeOH/EtOAc/HCl systems).

  • Fletcher, S. P., et al. (2023).[1] Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.[1] Link (Provides general protocols for handling pyridine-piperidine scaffolds).

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization of Amine Salts. Department of Chemistry. Link (Authoritative guide on general amine salt crystallization troubleshooting).

  • Fluorochem. (n.d.). 3-(Piperidin-4-yl)pyridine dihydrochloride Product Safety and Data. Link (Source for physical property data of the structural isomer).

Sources

Optimization

Technical Support Center: 3-(Piperidin-3-yl)pyridine Dihydrochloride Degradation Pathways

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction 3-(Piperidin-3-yl)pyridine dihydrochloride is a key building block in pharmaceutical synthesis, valued for its unique structural combin...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Piperidin-3-yl)pyridine dihydrochloride is a key building block in pharmaceutical synthesis, valued for its unique structural combination of a pyridine and a piperidine moiety. Understanding its stability and degradation profile is critical for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs) derived from it. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) to assist researchers in their experimental work with this compound. We will explore its potential degradation pathways based on its chemical nature and data from structurally related molecules, and we will offer practical guidance for conducting robust stability studies.

Part 1: Understanding the Stability of 3-(Piperidin-3-yl)pyridine Dihydrochloride

FAQ 1: What are the likely degradation pathways for 3-(Piperidin-3-yl)pyridine dihydrochloride?

Based on the chemical functionalities present (a secondary amine in the piperidine ring and a pyridine ring) and data from structurally similar compounds, the primary degradation pathways are expected to be oxidation and photodegradation . While hydrolysis is a common degradation route for many pharmaceuticals, this specific molecule is anticipated to be relatively stable to acid and base-catalyzed hydrolysis under moderate conditions, though degradation can occur under harsh conditions.

  • Oxidative Degradation: The piperidine ring, particularly the secondary amine and the adjacent carbons, is susceptible to oxidation. This can lead to the formation of N-oxides, hydroxylated derivatives, or even ring-opening products. The pyridine ring can also be oxidized to its N-oxide.

  • Photodegradation: Pyridine-containing compounds are known to be sensitive to light. Exposure to UV or even ambient light over extended periods can induce photochemical reactions, leading to a variety of degradation products.[1]

  • Thermal Degradation: While generally stable at ambient temperatures, prolonged exposure to high temperatures can induce degradation, potentially leading to dehydrogenation of the piperidine ring or other complex decomposition reactions.

  • Hydrolytic Degradation: As a dihydrochloride salt, the compound is acidic in solution. While the piperidine and pyridine rings themselves are generally stable to hydrolysis, extreme pH and high temperatures could potentially promote degradation, although this is expected to be less significant than oxidation and photodegradation.[2][3]

Diagram: Potential Degradation Pathways

G cluster_stressors Stress Conditions cluster_molecule 3-(Piperidin-3-yl)pyridine Dihydrochloride cluster_products Potential Degradation Products Oxidizing Agents (e.g., H₂O₂) Oxidizing Agents (e.g., H₂O₂) mol C₁₀H₁₄N₂·2HCl Oxidizing Agents (e.g., H₂O₂)->mol Oxidation Light (UV/Visible) Light (UV/Visible) Light (UV/Visible)->mol Photodegradation Heat Heat Heat->mol Thermal Degradation Extreme pH (Acid/Base) Extreme pH (Acid/Base) Extreme pH (Acid/Base)->mol Hydrolysis (less common) N_Oxide Pyridine N-Oxide mol->N_Oxide Oxidation Hydroxylated Hydroxylated Piperidine mol->Hydroxylated Oxidation Dehydrogenated Dehydrogenated Piperidine (e.g., Tetrahydropyridine derivative) mol->Dehydrogenated Oxidation/Thermal Ring_Opened Ring-Opened Products mol->Ring_Opened Harsh Oxidation/Hydrolysis

Caption: Potential degradation pathways of 3-(Piperidin-3-yl)pyridine dihydrochloride.

Part 2: Troubleshooting Guide for Stability Studies

This section addresses common issues encountered during forced degradation studies and the development of stability-indicating analytical methods.

Issue 1: No or minimal degradation is observed under stress conditions.
Potential Cause Explanation & Troubleshooting Steps
Insufficient Stress The conditions (temperature, concentration of stressor, duration) may not be harsh enough to induce degradation. Action: Gradually increase the severity of the stress conditions. For example, increase the concentration of acid/base/oxidizing agent, raise the temperature, or extend the exposure time. A target degradation of 5-20% is generally recommended to ensure that the analytical method is truly stability-indicating.
High Intrinsic Stability The molecule may be inherently stable under the tested conditions. Action: Confirm this by employing more aggressive, yet mechanistically relevant, stress conditions. For thermal stress, consider higher temperatures. For photostability, ensure a high-intensity light source is used as per ICH Q1B guidelines.
Inappropriate Solvent The solvent used for the degradation study may be protecting the molecule. Action: Conduct studies in aqueous solutions where possible, as water is often involved in degradation reactions. If solubility is an issue, use a co-solvent system (e.g., water/acetonitrile or water/methanol) but be mindful of potential solvent-initiated degradation pathways.
Issue 2: Excessive degradation or multiple, poorly resolved degradation peaks in the chromatogram.
Potential Cause Explanation & Troubleshooting Steps
Overly Harsh Stress Conditions The applied stress is too severe, leading to secondary degradation products and a complex chromatogram. Action: Reduce the severity of the stress conditions (e.g., lower temperature, shorter duration, lower concentration of stressor). Aim for a primary degradation profile.
Suboptimal Chromatographic Method The HPLC method lacks the selectivity to resolve the parent compound from its degradation products. Action: Optimize the HPLC method. This may involve: - Changing the column: Use a column with a different stationary phase (e.g., C18, phenyl-hexyl). - Modifying the mobile phase: Adjust the pH, organic modifier ratio, or use a different buffer. A gradient elution is often necessary to resolve complex mixtures.[4][5] - Adjusting the temperature: Column temperature can affect selectivity.
Co-elution of Impurities A degradation product may be co-eluting with the main peak. Action: Employ a photodiode array (PDA) detector to assess peak purity. If the peak is not pure, further method development is required.
Issue 3: Poor mass balance in the stability study.
Potential Cause Explanation & Troubleshooting Steps
Non-UV Active Degradants Some degradation products may lack a chromophore and are therefore not detected by a UV detector. Action: Use a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) in parallel with the UV detector to identify non-UV active species.
Volatile Degradants Degradation may produce volatile compounds that are lost during sample preparation or analysis. Action: Use headspace gas chromatography (GC) to analyze for volatile degradation products if suspected.
Adsorption of Degradants Highly polar or charged degradation products may adsorb to the HPLC column or sample vials. Action: Use vials with low-adsorption surfaces. Modify the mobile phase pH or ionic strength to minimize interactions with the column.

Part 3: Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Workflow

This protocol provides a starting point for conducting forced degradation studies. The conditions should be optimized based on the observed degradation.

1. Stock Solution Preparation:

  • Prepare a stock solution of 3-(Piperidin-3-yl)pyridine dihydrochloride in a suitable solvent (e.g., water, methanol, or a 50:50 mixture of water:acetonitrile) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Heat at 80°C for 8 hours.[4]

  • Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Heat at 80°C for 8 hours.[4]

  • Oxidative Degradation: Mix the stock solution with an equal volume of 30% H₂O₂. Store at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at 80°C for 24 hours. Also, reflux the stock solution at 80°C for 8 hours.[4]

  • Photodegradation: Expose the solid compound and the stock solution to a light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

3. Sample Analysis:

  • At appropriate time points, withdraw an aliquot of the stressed solution.

  • Neutralize the acidic and basic samples before injection.

  • Dilute the samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze by a stability-indicating HPLC method.

Diagram: Forced Degradation Experimental Workflow

G cluster_stress Apply Stress Conditions start Start: Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (1M HCl, 80°C, 8h) start->acid base Base Hydrolysis (1M NaOH, 80°C, 8h) start->base oxidation Oxidation (30% H₂O₂, RT, 24h) start->oxidation thermal Thermal (80°C, 24h solid/8h solution) start->thermal photo Photodegradation (ICH Q1B) start->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling preparation Neutralize (if needed) & Dilute sampling->preparation analysis Analyze by Stability-Indicating HPLC preparation->analysis end End: Characterize Degradants analysis->end

Caption: Workflow for forced degradation studies.

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

This is a generic starting point; optimization is crucial.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a PDA detector.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[4][5]

  • Mobile Phase:

    • A: 0.02 M Ammonium acetate buffer with 0.1% trifluoroacetic acid (pH adjusted to ~4).[4]

    • B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Linear gradient to 40% A, 60% B

    • 20-25 min: Hold at 40% A, 60% B

    • 25-26 min: Linear gradient back to 95% A, 5% B

    • 26-30 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 40°C.[4]

  • Detection Wavelength: 237 nm (or determined by UV scan of the parent compound).[4]

  • Injection Volume: 10 µL.

3. Method Validation (as per ICH Q2(R1) guidelines):

  • Specificity: Analyze stressed samples to ensure separation of the main peak from degradation products.

  • Linearity: Analyze a series of dilutions of the reference standard to establish a linear relationship between concentration and peak area.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the API.

  • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day and inter-analyst).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration that can be reliably detected and quantified.

  • Robustness: Intentionally vary chromatographic parameters (e.g., pH, flow rate, column temperature) to assess the method's reliability.

Part 4: Data Interpretation and Reporting

Table 1: Example of Forced Degradation Data Summary
Stress Condition% Degradation of ParentNumber of DegradantsPeak Area of Major Degradant (%)Mass Balance (%)
1 M HCl, 80°C, 8h5.214.899.5
1 M NaOH, 80°C, 8h15.839.7 (DP1), 3.5 (DP2)98.9
30% H₂O₂, RT, 24h18.3212.1 (DP3)99.2
Heat, 80°C, 24h8.918.599.6
Photolytic12.527.3 (DP4)98.7

Note: This is illustrative data based on typical outcomes for similar molecules.

Conclusion

A thorough understanding of the degradation pathways of 3-(Piperidin-3-yl)pyridine dihydrochloride is paramount for the development of stable and safe pharmaceutical products. This guide provides a comprehensive framework for investigating its stability, troubleshooting common experimental challenges, and developing robust analytical methods. By anticipating degradation through oxidation and photolysis and employing systematic forced degradation studies, researchers can ensure the quality and integrity of their work.

References

  • Pujeri, S. S., Khader, A. M. A., & Seetharamappa, J. (2012). Stress Degradation Studies on Varenicline Tartrate and Development of a Validated Stability-Indicating HPLC Method. Scientia Pharmaceutica, 80(1), 115–127. Available at: [Link]

  • ResearchGate. (2025, August 6). Stress Degradation Studies on Varenicline Tartrate and Development of a Validated Stability-Indicating HPLC Method. Available at: [Link]

  • Daicel Pharma. Varenicline Impurities Manufacturers & Suppliers. Available at: [Link]

  • ResearchGate. Proposed degradation pathways of pyridine derivatives in bacteria.... Available at: [Link]

  • Pietras, R., Szymanska, K., Kondej, M., Gladysz, A., & Kowalczuk, D. (2017). Development and validation of the HPLC method for varenicline determination in pharmaceutical preparation. Acta Poloniae Pharmaceutica, 74(3), 833-838.
  • ResearchGate. (2024, November). Chemical structures of Varenicline Tartrate and degradant product (DP-I). Available at: [Link]

  • Semantic Scholar. Sci Pharm Research article Open Access Stress Degradation Studies on Varenicline Tartrate and Development of a Validated Stability-Indicating HPLC Method. Available at: [Link]

  • Pawłowski, W., & Szelejewska-Woźniakowska, A. (2006). STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. Acta Poloniae Pharmaceutica, 63(5), 373-380.
  • PlumX. Impurity profiling of varenicline tartrate by LC-QTOF mass spectrometric techniques during drug development. Available at: [Link]

  • ResearchGate. Examples of biologically active 3-substituted piperidines. Available at: [Link]

  • Poupin, P., et al. (1998). Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450. Applied and environmental microbiology, 64(5), 1588–1594. Available at: [Link]

  • Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Sciences & Research, 9(5), 589-594.
  • Singh, R., & Rehman, Z. U. (2012). Forced degradation and impurity profiling: recent trends. Journal of pharmaceutical and biomedical analysis, 69, 148-167.
  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability testing of pharmaceutical products. Journal of applied pharmaceutical science, 2(3), 129.
  • Chinese Journal of analysis laboratory. (2018). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Available at: [Link]

  • Fletcher, S. P., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. Available at: [Link]

  • PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Available at: [Link]

  • ACS Publications. (2022, February 15). Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. Available at: [Link]

  • Google Patents. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
  • ResearchGate. (2025, August 9). Biodegradation of pyridine under UV irradiation. Available at: [Link]

  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry-Section A, 7(2), 163-189.
  • International Journal of Research in Pharmaceutical and Chemical Sciences. STABILITY INDICATING RP-HPLC METHOD FOR SIMULTANEOUS DETERMINATION OF AZELNIDIPINE AND CHLORTHALIDONE IN PHARMACEUTICAL DOSAGE F. Available at: [Link]

  • PubMed. (2016, January 14). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Available at: [Link]

  • Anil Kumar, G., et al. (2016). Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Pyrimethamine and Sulphadoxine in Bulk and Tablet. Journal of Applied Pharmaceutical Science, 6(03), 071-076.
  • Sravani, G., et al. (2014). Stability Indicating HPLC Determination of Risperidone in Bulk Drug and Pharmaceutical Formulations. International Scholarly Research Notices, 2014, 923405. Available at: [Link]

  • PubMed. (2001, September 15). Degradation of 3-methylpyridine and 3-ethylpyridine by Gordonia nitida LE31. Available at: [Link]

  • PubMed. (2016, January 14). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Available at: [Link]

  • ResearchGate. 1,4-Dihydropyridine oxidative degradation to pyridine derivative under.... Available at: [Link]

  • MDPI. (2023, December 9). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Available at: [Link]

Sources

Troubleshooting

Avoiding side reactions in 3-(Piperidin-3-yl)pyridine dihydrochloride synthesis

The following technical support guide addresses the synthesis and troubleshooting of 3-(Piperidin-3-yl)pyridine dihydrochloride (also known as an Anabaseine derivative or 3,3'-bipyridine mono-reduction product). This gui...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the synthesis and troubleshooting of 3-(Piperidin-3-yl)pyridine dihydrochloride (also known as an Anabaseine derivative or 3,3'-bipyridine mono-reduction product).

This guide prioritizes the Selective Hydrogenation of 3,3'-Bipyridine route, as this is the most common yet technically challenging method due to chemoselectivity issues.

Status: Operational Subject: Troubleshooting Chemoselectivity, Salt Formation, and Purification Audience: Medicinal Chemists, Process Development Scientists

Part 1: The Synthetic Challenge (Root Cause Analysis)

The synthesis of 3-(Piperidin-3-yl)pyridine typically involves the catalytic hydrogenation of 3,3'-bipyridine. The core technical challenge is chemoselectivity .

Because the starting material (3,3'-bipyridine) contains two identical aromatic rings, the reaction must be stopped precisely after the first ring is saturated (the target) but before the second ring reduces (the impurity).

Reaction Pathway & Critical Failure Points

The following diagram illustrates the "danger zones" where side reactions occur during the hydrogenation process.

G cluster_salt Salt Formation Step Start 3,3'-Bipyridine (Starting Material) Target 3-(Piperidin-3-yl)pyridine (TARGET) Start->Target H2 / Catalyst (Kinetic Control) OverReduced 3,3'-Bipiperidine (Major Impurity) Target->OverReduced Excess H2 / Time (Thermodynamic Sink) N_Alkylated N-Alkylated By-product (Solvent Reaction) Target->N_Alkylated Alcohol Solvent High Temp Final Target Dihydrochloride (Hygroscopic) Target->Final 2.0 eq HCl

Figure 1: Reaction pathway showing the critical selectivity window between the target molecule and the over-reduced bipiperidine impurity.

Part 2: Troubleshooting Guides (FAQ Format)

Module A: Avoiding Over-Reduction (The "Bipiperidine" Problem)

Q: I am observing significant amounts of 3,3'-bipiperidine (fully saturated) in my crude mixture. How do I stop the reaction at the mono-piperidine stage?

A: This is a classic competing rate problem. The first ring reduction facilitates the second. You must switch from "forcing" conditions to "kinetic" control.

VariableRecommendationScientific Rationale
Catalyst Switch to Rh/C or Pd(OH)₂ PtO₂ (Adams' catalyst) is often too active for stopping at the mono-stage. Rhodium on carbon (5% Rh/C) often displays better selectivity for partial hydrogenation of bi-aryls [1].
Solvent Acetic Acid (Glacial) Pyridines poison catalysts via the nitrogen lone pair. Protonating the nitrogen (pyridinium) prevents poisoning and activates the ring. However, excessive acidity can accelerate the second reduction.
Pressure Low (1–3 atm) High pressure (balloon vs. autoclave) favors the thermodynamic product (bipiperidine). Use a balloon or strictly controlled low-pressure shaker.
Monitoring H₂ Uptake Curves Do not rely on time. Monitor the exact volume of H₂ consumed. The reaction rate often changes after the uptake of 3 equivalents of H₂ (completion of first ring). Stop immediately.

Protocol Adjustment: If using PtO₂/AcOH/50 psi (standard literature), try: 5% Rh/C in MeOH/AcOH (10:1) at 1 atm H₂. Monitor via LCMS every 30 minutes.

Module B: Preventing N-Alkylation (Reductive Amination)

Q: My mass spec shows a peak at M+14 or M+28 relative to the target. What is this?

A: This is likely N-methylation or N-ethylation (depending on your solvent).

  • Mechanism: If you use methanol or ethanol as a solvent, the alcohol can oxidize to an aldehyde/ketone in situ (trace amounts) on the metal surface, which then undergoes reductive amination with the newly formed secondary amine (piperidine).

  • Solution:

    • Avoid Alcohols: Use Acetic Acid or Water/HCl as the solvent system.

    • Temperature Control: Keep the reaction below 50°C. Reductive alkylation has a higher activation energy than ring hydrogenation.

Module C: Dihydrochloride Salt Formation & Stoichiometry

Q: I added HCl, but the resulting solid is a sticky gum or has the wrong melting point. How do I get a crystalline dihydrochloride?

A: 3-(Piperidin-3-yl)pyridine has two basic nitrogens:

  • Piperidine N: Highly basic (pKa ~11).

  • Pyridine N: Weakly basic (pKa ~5). To form the dihydrochloride, you must protonate both. The "gum" is often the mono-hydrochloride or a hygroscopic hydrate.

Step-by-Step Salt Formation Protocol:

  • Isolate Free Base: Ensure the crude hydrogenation product is fully basified (NaOH/DCM extraction) and dried (Na₂SO₄) to remove acetic acid/water.

  • Solvent Choice: Dissolve the free base in anhydrous ethanol or isopropanol . Do not use water.

  • Acid Addition: Add 2.2 equivalents of HCl (using 2M HCl in diethyl ether or 4M HCl in dioxane). Do not use aqueous HCl.

  • Crystallization: The dihydrochloride should precipitate. If it oils out:

    • Add dry diethyl ether dropwise until cloudy.

    • Scratch the flask wall.

    • Cool to -20°C.

  • Drying: The salt is hygroscopic . Filter under nitrogen and dry in a vacuum desiccator over P₂O₅.

Part 3: Advanced Purification (Separating the Isomers)

If you cannot avoid the side reactions, you must separate the mixture. The physicochemical properties of the species differ significantly.

Separation Table:

SpeciespKa (Approx)Polarity (LogP)Purification Strategy
3,3'-Bipyridine (Starting Material)~4.8 (x2)High (Aromatic)Wash with acidic water (pH 4). Bipyridine remains in organic layer; products go to aqueous.
3-(Piperidin-3-yl)pyridine (Target)~11 (Pip), ~5 (Pyr)MediumCation Exchange Chromatography (SCX Column). Elute with 2M NH₃/MeOH.
3,3'-Bipiperidine (Over-reduced)~11 (x2)Low (Aliphatic)Difficult to separate from target by extraction. Requires Reverse Phase Prep-HPLC (C18, 0.1% TFA buffer).

Self-Validating Purity Check: Before biological testing, confirm the salt stoichiometry using Elemental Analysis (CHN) or Chloride Titration (AgNO₃) . The theoretical Cl% for the dihydrochloride is significantly higher than the mono-salt.

References

  • Despois, A., & Cramer, N. (2025).[1] Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. Available at: [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023).[2] Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. Available at: [Link]

  • Glorius, F., et al. (2004). Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-(Piperidin-3-yl)pyridine and 3,3'-bipyridine before handling. Pyridine derivatives can be neurotoxic.

Sources

Optimization

Technical Guide: Optimizing Reaction Conditions for 3-(Piperidin-3-yl)pyridine Dihydrochloride Analogs

Introduction 3-(Piperidin-3-yl)pyridine is a privileged scaffold in medicinal chemistry, serving as a core pharmacophore for nicotinic acetylcholine receptor (nAChR) ligands and various CNS-active agents. The dihydrochlo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(Piperidin-3-yl)pyridine is a privileged scaffold in medicinal chemistry, serving as a core pharmacophore for nicotinic acetylcholine receptor (nAChR) ligands and various CNS-active agents. The dihydrochloride (2HCl) salt form is critical for ensuring aqueous solubility and long-term stability during biological assays.

This guide addresses the specific challenges associated with synthesizing, functionalizing, and isolating these analogs. It moves beyond generic protocols to address the "why" and "how" of optimizing this specific heteroaromatic system.

Module 1: Synthesis & Core Construction

The most reproducible route to 3-(Piperidin-3-yl)pyridine analogs is not direct hydrogenation of bipyridines (which suffers from regioselectivity issues), but rather the cross-coupling of pre-functionalized building blocks.

FAQ: Synthetic Strategy

Q: Why do you recommend Suzuki-Miyaura coupling over the hydrogenation of 3-(3-pyridyl)pyridine? A: Direct hydrogenation of 3-(3-pyridyl)pyridine often yields a mixture of products, including the desired product, the over-reduced dipiperidine, and the wrong regioisomer (reduction of the wrong ring). Recommendation: Use a Suzuki-Miyaura coupling between 3-pyridylboronic acid and N-Boc-3-bromo-piperidine (or the corresponding enol triflate). This guarantees the connectivity and oxidation state of both rings.

Q: My Suzuki coupling yield is low (<40%). What is killing the catalyst? A: The basic nitrogen atoms in pyridines and piperidines can coordinate to Palladium, poisoning the catalyst. Troubleshooting Checklist:

  • Ligand Choice: Switch to bulky, electron-rich phosphine ligands like XPhos or SPhos , which prevent non-productive coordination of the substrate nitrogens to the Pd center.

  • Base Selection: Use inorganic bases like K₃PO₄ or Cs₂CO₃ rather than amines.

  • Boc-Protection: Ensure the piperidine nitrogen is Boc-protected. Free amines are notorious catalyst poisons.

Protocol A: Optimized Suzuki Cross-Coupling

Objective: Synthesis of tert-butyl 3-(pyridin-3-yl)piperidine-1-carboxylate (Intermediate).

  • Reagents:

    • N-Boc-3-bromopiperidine (1.0 eq)

    • 3-Pyridylboronic acid (1.2 eq)

    • Pd(dppf)Cl₂[1]·DCM (0.05 eq) or Pd₂(dba)₃/XPhos (0.02 eq)

    • 2M aq. Na₂CO₃ (3.0 eq)

    • DME/Water (4:1 v/v)

  • Procedure:

    • Degas solvents with N₂ sparging for 15 mins (Critical: O₂ kills active Pd species).

    • Combine reagents in a pressure vial.

    • Heat to 85°C for 12–16 hours.

    • Workup: Dilute with EtOAc, wash with brine. The product is in the organic layer.[2][3]

    • Purification: Flash chromatography (Hexane/EtOAc). Pyridine derivatives often streak; add 1% Triethylamine to the eluent.

Module 2: Functionalization (Reductive Amination)

Modifying the piperidine nitrogen while leaving the pyridine ring intact.

FAQ: N-Alkylation

Q: I am trying to alkylate the piperidine nitrogen via reductive amination, but the reaction is sluggish. Why? A: If you are starting from the dihydrochloride salt , the amine is protonated and non-nucleophilic. Solution: You must neutralize the salt in situ. Add 1.0–1.1 equivalents of Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to the reaction mixture before adding the aldehyde and reducing agent.

  • Note: Do not use a large excess of base, as it may promote side reactions (aldol condensation of the aldehyde).

Q: Which reducing agent should I use to avoid reducing the pyridine ring? A: Sodium Triacetoxyborohydride (STAB) is the reagent of choice.

  • Selectivity: It reduces imines/iminiums selectively over aldehydes and ketones.[4]

  • Safety: It is milder than NaBH₃CN and does not generate toxic cyanide byproducts.

  • Condition: Run in DCE (1,2-Dichloroethane) or DCM at room temperature.

Module 3: Dihydrochloride Salt Formation & Isolation

The most critical step for bioavailability and storage.

FAQ: Salt Formation Troubleshooting

Q: I added HCl, but my product turned into a sticky gum/oil ("oiled out") instead of a white solid. How do I fix this? A: This is a common issue with pyridine/piperidine salts. It happens when the salt is somewhat soluble in the solvent or holds onto solvent molecules. Recovery Protocol:

  • Decant: Pour off the supernatant solvent.[3][5]

  • Triturate: Add anhydrous Diethyl Ether or MTBE to the oil.

  • Sonicate: Sonicate vigorously. The mechanical energy often induces crystallization.

  • Scratch: Scratch the side of the flask with a glass rod.

  • Re-dissolve (Last Resort): Dissolve the oil in a minimum amount of MeOH, then dropwise add this solution into a rapidly stirring large volume of Et₂O.

Q: How do I ensure I get the dihydrochloride (2HCl) and not the monohydrochloride? A:

  • Stoichiometry: Use at least 2.2 to 2.5 equivalents of HCl. The pyridine nitrogen (pKa ~5.2) and piperidine nitrogen (pKa ~11) will both protonate.

  • Source: Use 4M HCl in Dioxane or 2M HCl in Diethyl Ether . Avoid aqueous HCl if you want to precipitate the solid directly.

Protocol B: Dihydrochloride Salt Formation

Objective: Conversion of 3-(Piperidin-3-yl)pyridine analogs to the 2HCl salt.

  • Dissolution: Dissolve the free base (1.0 g) in a minimum amount of DCM or MeOH (e.g., 5–10 mL).

  • Acidification: Cool to 0°C. Dropwise add 4M HCl in Dioxane (2.5 eq).

    • Observation: A precipitate may form immediately.

  • Precipitation:

    • If solid forms: Dilute with Diethyl Ether (20 mL) to maximize yield. Filter under N₂.

    • If no solid forms: Remove solvent in vacuo to give a foam. Triturate this foam with Et₂O/Hexanes (1:1) until a free-flowing powder forms.

  • Drying: Dry in a vacuum oven at 40°C over P₂O₅ or KOH pellets to remove traces of HCl gas and moisture. These salts are hygroscopic.

Visualizations[3][6][7][8][9][10]

Workflow: Optimized Synthetic Route

This diagram illustrates the logical flow from starting materials to the final dihydrochloride salt, highlighting decision points.

SynthesisWorkflow Start Start: 3-Pyridylboronic acid + N-Boc-3-bromopiperidine Suzuki Suzuki Coupling (Pd catalyst, Base, Heat) Start->Suzuki Intermediate Intermediate: N-Boc-3-(3-pyridyl)piperidine Suzuki->Intermediate Deprotection Boc Deprotection (TFA or HCl/Dioxane) Intermediate->Deprotection FreeBase Free Base: 3-(Piperidin-3-yl)pyridine Deprotection->FreeBase Funct Optional: N-Functionalization (Reductive Amination) FreeBase->Funct If Analog Required SaltForm Salt Formation (HCl in Dioxane/Ether) FreeBase->SaltForm If Core Scaffold Funct->SaltForm Final Final Product: Dihydrochloride Salt (2HCl) SaltForm->Final

Figure 1: Step-by-step synthetic workflow for 3-(piperidin-3-yl)pyridine dihydrochloride analogs.

Logic Tree: Troubleshooting Salt Crystallization

A decision tree for handling "oiling out" during salt formation.

SaltTroubleshooting Issue Problem: Product Oiled Out SolventCheck Check Solvent System Issue->SolventCheck Trituration Method A: Triturate with Et2O/Hexane SolventCheck->Trituration First Attempt Sonication Method B: Vigorous Sonication Trituration->Sonication Still Oily Success Result: White Solid Precipitate Trituration->Success Solid forms ReverseAdd Method C: Reverse Addition (Drop soln into Et2O) Sonication->ReverseAdd Still Oily Sonication->Success Solid forms ReverseAdd->Success

Figure 2: Troubleshooting logic for recovering crystalline solids from oily residues.

References

  • Reaction Conditions for Pyridine Hydrogenation

    • Despois, A., & Cramer, N. (2025). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. Link

    • Note: Discusses challenges in selectivity which supports the recommendation for Suzuki coupling for specific isomers.
  • Suzuki Coupling on Pyridine Scaffolds

    • Mishra, S., et al. (2023).[5] Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Link

    • Note: Provides precedent for metal-catalyzed coupling to construct the 3-pyridyl-piperidine bond.
  • Reductive Amination Protocols

    • Master Organic Chemistry. (2017).[4] Making Substituted Amines Through Reductive Amination. Link

    • Note: Standard oper
  • Salt Formation & Handling

    • BenchChem. (2025).[2][6][7] Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. Link

    • Note: Contains specific details on workup and salt isolation for piperidine deriv

Sources

Troubleshooting

Technical Support Center: 3-(Piperidin-3-yl)pyridine Dihydrochloride

Topic: Experimental Variability & Troubleshooting Guide Compound: 3-(Piperidin-3-yl)pyridine dihydrochloride Audience: Medicinal Chemists, Pharmacologists, and Structural Biologists. 🚨 CRITICAL: Isomer Identity Verificat...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Experimental Variability & Troubleshooting Guide Compound: 3-(Piperidin-3-yl)pyridine dihydrochloride Audience: Medicinal Chemists, Pharmacologists, and Structural Biologists.

🚨 CRITICAL: Isomer Identity Verification

Before proceeding, verify your compound's structure. There is a frequent nomenclature confusion between 3-(Piperidin-3-yl)pyridine (a synthetic building block) and Anabasine (a potent nAChR agonist). Using the wrong isomer will invalidate your biological data.

  • Compound A: 3-(Piperidin-3-yl)pyridine (The subject of this guide)

    • Structure: Pyridine ring attached at C3 to Piperidine ring at C3.[1][2]

    • Primary Use: Fragment-based drug discovery (FBDD), scaffold for kinase/GPCR inhibitors.

    • CAS (Free Base): 31251-28-2[3]

  • Compound B: Anabasine (Neonicotine) [4][5]

    • Structure: Pyridine ring attached at C3 to Piperidine ring at C2 .[1]

    • Primary Use: Nicotinic Acetylcholine Receptor (nAChR) agonist, insecticide, tobacco biomarker.[2][6]

    • CAS (Free Base): 494-52-0[5]

If you are observing "zero potency" in a nicotinic assay, you likely have the 3,3-isomer (Compound A) instead of Anabasine.

Module 1: Physicochemical Variability (The "Bench" Issues)

Issue: "My reaction stoichiometry is off," or "The calculated IC50 values shift between batches." Root Cause: Hygroscopicity and Salt Stoichiometry.[1]

As a dihydrochloride salt, this compound is highly hygroscopic .[1] It readily absorbs atmospheric moisture, altering its effective molecular weight. If you weigh the "wet" salt assuming it is dry, you will under-dose your experiment (lower molarity than calculated).

Troubleshooting Protocol: Precision Weighing & Solvation
  • Desiccation: Never weigh directly from a cold bottle stored in the fridge. Allow the container to equilibrate to room temperature in a desiccator for 1 hour before opening to prevent condensation.

  • Stoichiometric Correction: The dihydrochloride salt (2HCl) adds significant mass (~73 Da) compared to the free base.[1] Ensure your molarity calculations account for the salt form and any hydration shells (often non-stoichiometric).[1]

  • Free-Basing for Organic Synthesis: If using this as a building block (e.g., Suzuki coupling or amide bond formation), the acidic HCl protons can poison transition metal catalysts or quench nucleophiles.[1] You must neutralize the salt in situ or perform a free-base extraction.

Workflow: Handling Hygroscopic Salts

StockPrep Storage Cold Storage (-20°C) Equilib Desiccator (1 hr, RT) Storage->Equilib Prevent Condensation Weigh Rapid Weighing (Minimize Air Exposure) Equilib->Weigh Dry Atmosphere Dissolve Dissolution (Water/DMSO) Weigh->Dissolve QC QC: Check Concentration (qNMR or Titration) Dissolve->QC Verify Molarity

Figure 1: Critical workflow for handling hygroscopic dihydrochloride salts to ensure accurate molarity.

Module 2: Biological & Synthetic Variability

Issue: "The compound precipitates in my assay buffer" or "Low yields in coupling reactions." Root Cause: pH-Dependent Solubility and Cationic Repulsion.[1]

Scenario A: Biological Assays (Aqueous)

The dihydrochloride salt is acidic.[1] Dissolving it at high concentrations (>10 mM) in unbuffered water or low-capacity buffers (like saline) will drop the pH drastically.

  • Impact: Acidic shock can kill cells or alter protein conformation before the buffer equilibrates.[1]

  • Solution: Prepare stock in DMSO or water, but dilute into a high-capacity buffer (e.g., HEPES, 20mM) rather than PBS if working at high concentrations.

Scenario B: Synthetic Chemistry (Organic)

In synthesis, the piperidine nitrogen is a secondary amine (nucleophile), but in the dihydrochloride form, it is an ammonium cation (non-nucleophilic).

  • Impact: The reaction will not proceed until the amine is deprotonated.[1]

  • Solution: Use a "scavenger base" (e.g., DIPEA or TEA) in >3 equivalents (2 eq to neutralize HCl, 1 eq to drive the reaction).

Data Summary: Salt vs. Free Base Properties

PropertyDihydrochloride Salt (2HCl)Free Base
State Solid (Crystalline/Powder)Viscous Oil / Low-melting Solid
Stability High (Resistance to oxidation)Low (Oxidizes/Darkens rapidly)
Solubility Water (++), Methanol (++)DCM (++), Ether (++), Water (+)
Acidity Acidic (pH < 4 in water)Basic (pH > 9 in water)
Primary Use Storage, Aqueous AssaysOrganic Synthesis (Active form)
Module 3: Analytical Troubleshooting

Issue: "I see split peaks in HPLC" or "NMR shows extra protons." Root Cause: Rotamers (if N-substituted) or Chiral Impurities.[1]

3-(Piperidin-3-yl)pyridine has a chiral center at the piperidine C3 position. Commercial sources may be supplied as a racemate (mix of R and S) unless specified otherwise.[1]

  • Chiral Resolution: If your biological target is stereoselective, using a racemate will introduce 50% "inert" mass or, worse, an antagonist enantiomer.[1]

  • Detection: Standard C18 HPLC will not separate enantiomers.[1] You must use a Chiral Stationary Phase (e.g., Chiralpak AD or OD columns) to verify enantiomeric purity.

Isomer Visualization

Isomers cluster_isomers Common Structural Isomers (Different Activities) Target Target Compound: 3-(Piperidin-3-yl)pyridine Anabasine Anabasine 3-(Piperidin-2-yl)pyridine (nAChR Agonist) Target->Anabasine Positional Isomerism Iso34 3-(Piperidin-4-yl)pyridine (Symmetrical) Target->Iso34 Positional Isomerism

Figure 2: Structural relationship between the target compound and its common isomers. Note that Anabasine is the 2-yl isomer.

FAQ: Frequently Asked Questions

Q: Can I store the stock solution at -20°C? A: Yes, but only if dissolved in DMSO or water. Avoid storing in volatile solvents (methanol/ethanol) at -20°C for long periods as evaporation will alter concentration. Always vortex after thawing to redissolve any micro-precipitates.

Q: Why does my compound turn yellow/brown over time? A: This indicates oxidation of the piperidine ring (secondary amine).[1] The dihydrochloride salt is relatively stable, but if you have neutralized it or if the bottle was left open, it will degrade.

  • Action: Check purity via LC-MS.[1] If >5% degradation, discard.

Q: I ordered "Anabasine" but the bottle says "3-(Piperidin-3-yl)pyridine". Is it the same? A: No. Anabasine is 3-(Piperidin-2 -yl)pyridine.[5] You have the wrong isomer. Contact the supplier for an exchange.

References
  • PubChem. 3-(Piperidin-3-yl)pyridine (Compound Summary). National Library of Medicine. Link

  • Mishra, S., et al. (2023).[1][7] Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.[1][7] Journal of the American Chemical Society. Link

  • Sigma-Aldrich. Handling Hygroscopic Reagents Technical Guide. Merck KGaA. Link

  • Green, B.T., et al. (2013).[1] Plant alkaloids that cause developmental defects through the disruption of cholinergic neurotransmission. Birth Defects Research. (Clarifies Anabasine structure/pharmacology). Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 3-(Piperidin-3-yl)pyridine dihydrochloride (Anabasine) in nAChR Research

Topic: 3-(Piperidin-3-yl)pyridine dihydrochloride (Anabasine 2HCl) vs. Other nAChR Agonists Content Type: Publish Comparison Guide Executive Summary 3-(Piperidin-3-yl)pyridine dihydrochloride, commonly known as Anabasine...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-(Piperidin-3-yl)pyridine dihydrochloride (Anabasine 2HCl) vs. Other nAChR Agonists Content Type: Publish Comparison Guide

Executive Summary

3-(Piperidin-3-yl)pyridine dihydrochloride, commonly known as Anabasine dihydrochloride , is a rigid structural isomer of nicotine used extensively as a pharmacological probe. While nicotine contains a pyrrolidine ring, anabasine features a piperidine ring, a structural alteration that significantly shifts its receptor selectivity profile.

This guide analyzes Anabasine’s performance relative to standard nicotinic acetylcholine receptor (nAChR) agonists (Nicotine, Cytisine, Epibatidine). It highlights Anabasine’s utility in distinguishing between muscle-type and neuronal nAChR subtypes, particularly its elevated affinity for


 homomeric receptors  compared to nicotine, and its distinct desensitization kinetics.
Part 1: Molecular & Pharmacological Profile[1]

Chemical Identity:

  • IUPAC Name: 3-(Piperidin-3-yl)pyridine dihydrochloride

  • Common Name: Anabasine dihydrochloride

  • Role: Full Agonist (nAChR)

  • Key Feature: The dihydrochloride salt form transforms the naturally occurring liquid alkaloid into a stable, water-soluble crystalline solid, essential for reproducible in vitro dosing.

The "Rigidity" Factor

The primary difference between Anabasine and Nicotine is the saturation and size of the non-aromatic ring. Anabasine's six-membered piperidine ring is more sterically demanding than Nicotine's five-membered pyrrolidine ring. This structural rigidity reduces the conformational freedom of the molecule, making Anabasine a critical tool for mapping the steric constraints of the nAChR agonist binding pocket (the "orthosteric site").

Part 2: Comparative Analysis (Anabasine vs. Alternatives)

The following table contrasts Anabasine with other standard agonists. Note that while Epibatidine is the most potent, Anabasine serves a unique niche in toxicology and


 research.
Table 1: nAChR Agonist Performance Matrix
FeatureAnabasine 2HCl Nicotine Cytisine Epibatidine
Structure Pyridine + PiperidinePyridine + PyrrolidineTricyclic QuinolizidineAzabicycloheptane
Efficacy Full Agonist Full AgonistPartial Agonist (

)
Full Agonist

Affinity
Moderate (

nM)
High (

nM)
Very High (

nM)
Extremely High (

nM)

Affinity
High (Higher than Nicotine)Low / WeakLowHigh
Muscle nAChR High Potency (Teratogenic)ModerateVery LowHigh
Primary Use Teratology models,

probe, structural SAR studies
Addiction models, General referenceSmoking cessation R&D, Partial agonism studiesRadioligand binding (due to potency)
Solubility High (Water, >50 mg/mL)High (Oily liquid base)ModerateModerate

Key Insight for Researchers: If your study focuses on


 homomeric receptors , Anabasine is a superior probe to Nicotine, which is a relatively weak agonist at this subtype. However, for 

(high-affinity CNS receptors), Cytisine or Epibatidine provide tighter binding. Anabasine is also the agonist of choice for studying fetal muscle desensitization , as it induces a "rigid flexure" phenotype in developmental models due to prolonged muscle contraction followed by desensitization.
Part 3: Mechanism of Action & Signaling Pathway

Anabasine acts by binding to the orthosteric site at the interface of


 and non-

subunits (or

-

in homomers). The diagram below illustrates the divergent pathways: Ion flux (immediate) vs. Desensitization (delayed/sustained).

Figure 1: Anabasine-induced nAChR signaling. Note the bifurcation between activation (Ion Flux) and Desensitization, a state where the receptor is closed but high-affinity agonist-bound.

Part 4: Validated Experimental Protocol

Assay: Intracellular Calcium Flux (FLIPR/Flow Cytometry) in HEK293 Cells. Objective: Determine


 of Anabasine 2HCl for a specific nAChR subtype (e.g., 

).
1. Reagent Preparation (Self-Validating Step)
  • Stock Solution: Dissolve Anabasine 2HCl in sterile distilled water to 100 mM .

    • Validation: The solution should be clear and colorless. If yellow, oxidation has occurred (discard).

  • Working Solution: Dilute in HBSS (Hank's Balanced Salt Solution) + 20 mM HEPES.

    • Note: Avoid phosphate buffers if using high calcium concentrations to prevent precipitation.

2. Cell Loading
  • Seed Cells: HEK293 cells stably expressing human

    
     nAChR (40,000 cells/well in 96-well black/clear plate). Incubate overnight.
    
  • Dye Loading: Aspirate media. Add 100 µL Fluo-8 AM (or Calcium-4) dye loading solution.

    • Critical: Include Probenecid (2.5 mM) to inhibit anion transporters and prevent dye leakage.

  • Incubation: 30 mins at

    
    , followed by 30 mins at Room Temperature (RT).
    
    • Why? The RT step ensures dye hydrolysis is complete and reduces baseline drift.

3. Agonist Injection & Readout
  • Baseline: Record fluorescence (Ex 490nm / Em 525nm) for 10 seconds.

  • Injection: Inject Anabasine (5x concentration) to achieve final concentrations ranging from 10 nM to 100 µM .

  • Controls (Mandatory for Validity):

    • Positive Control:[1]Ionomycin (1 µM) or Acetylcholine (100 µM).

    • Negative Control:[1][2] Buffer only.

    • Specificity Control: Pre-incubate a subset of wells with Methyllycaconitine (MLA) (10 µM) for 15 mins. If Anabasine signal is NOT blocked by MLA, the signal is non-specific (false positive).

4. Data Analysis

Calculate


 (Peak fluorescence minus baseline, divided by baseline). Fit to a sigmoidal dose-response curve to derive 

.
Part 5: Experimental Workflow Diagram

Figure 2: Step-by-step workflow for Calcium Flux Assay validation.

Part 6: Safety & Handling (The "Dihydrochloride" Advantage)
  • Toxicity: Anabasine is highly toxic (LD50 in mice is approx. 10-16 mg/kg IV). It is a teratogen.[3][4][5]

  • Handling: The dihydrochloride salt reduces volatility compared to the free base, reducing inhalation risk, but it must still be handled in a fume hood with full PPE.

  • Stability: Store desisted at -20°C. The salt form is hygroscopic; allow the vial to equilibrate to room temperature before opening to prevent moisture uptake.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 205586, Anabasine. PubChem. Available at: [Link]

  • Kem, W. R., et al. (2004). Relative potency estimates for anabaseine, anabasine and nicotine on nAChR subtypes.[6][7] ResearchGate. Available at: [Link]

  • Sloan, J. W., et al. (1988). The comparative binding characteristics of nicotinic ligands and their pharmacology. PubMed. Available at: [Link]

Sources

Comparative

Technical Comparison: 3-(Piperidin-3-yl)pyridine Dihydrochloride vs. Varenicline

Executive Summary This guide provides a rigorous pharmacological comparison between Varenicline (the clinical gold standard for smoking cessation) and 3-(Piperidin-3-yl)pyridine dihydrochloride (a structural isomer of th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous pharmacological comparison between Varenicline (the clinical gold standard for smoking cessation) and 3-(Piperidin-3-yl)pyridine dihydrochloride (a structural isomer of the alkaloid Anabasine, primarily used as a chemical scaffold).

While Varenicline is a high-affinity, rigidified partial agonist at


 nicotinic acetylcholine receptors (nAChRs), 3-(Piperidin-3-yl)pyridine represents a flexible, "open-chain" pharmacophore. The comparison highlights the critical role of conformational rigidity  in achieving subtype selectivity and functional efficacy.[1]
Chemical & Structural Analysis

The fundamental difference lies in the pharmacophore constraint .[1] Varenicline is essentially a cytisine derivative where the pharmacophore is "locked" into an active conformation. 3-(Piperidin-3-yl)pyridine is a flexible molecule that must pay an entropic penalty to bind.[1]

FeatureVarenicline 3-(Piperidin-3-yl)pyridine
Common Name Chantix / Champix3,3'-Anabasine (Isomer) / 3-Pyridyl-3-piperidine
Structure Class Bridged bicyclic (Benzazepine)Heterocyclic bi-aryl (Piperidine-Pyridine)
Conformation Rigid: Pharmacophore locked.Flexible: Free rotation around C-C bond.
Binding Mode High affinity cation-

interaction.[1]
Lower affinity due to entropic cost.[1]
Key Isomerism N/A (Achiral meso-like core, but drug is specific)Isomer of Anabasine (which is 2,3'-substituted).
Pharmacophore Visualization (DOT)

Pharmacophore cluster_0 Varenicline (Rigid) cluster_1 3-(Piperidin-3-yl)pyridine (Flexible) V_N Cationic N (Secondary Amine) V_Ar Aromatic Ring (Pyrazine/Pyridine) V_N->V_Ar Fixed Dist ~5.5Å V_Bridge Bridged Cycle (Locks Conformation) V_N->V_Bridge V_Bridge->V_Ar P_N Cationic N (Piperidine) P_Ar Aromatic Ring (Pyridine) P_N->P_Ar Variable Dist 3.0 - 7.0Å P_Bond Single Bond (Rotatable) P_N->P_Bond P_Bond->P_Ar caption Figure 1: Pharmacophore comparison showing the rigid constraints of Varenicline vs. the flexible rotation of the Piperidine analog.

Pharmacodynamics: Mechanism of Action

The efficacy of these compounds is defined by their interaction with the


  and 

nAChR subtypes.[1][2]
Varenicline: The Partial Agonist
  • Mechanism: Acts as a partial agonist at

    
     receptors.[1]
    
  • Effect: It stimulates the receptor enough to reduce craving (agonist activity ~30-60% of Acetylcholine) but binds tightly to prevent Nicotine (full agonist) from binding.

  • Selectivity: High affinity for

    
     (
    
    
    
    nM) and lower affinity for
    
    
    (
    
    
    nM).
3-(Piperidin-3-yl)pyridine: The Flexible Probe
  • Mechanism: Likely acts as a full agonist or weak partial agonist depending on the specific receptor subtype, but with significantly lower potency than Varenicline.

  • SAR Insight: The natural alkaloid Anabasine is the 2-(piperidin-3-yl) isomer (also called 2,3'-anabasine). The 3-(piperidin-3-yl) isomer (3,3'-linkage) disrupts the optimal distance between the cationic nitrogen and the pyridine nitrogen required for high-affinity binding.

  • Efficacy: Generally exhibits lower affinity (

    
     in 
    
    
    
    M range) compared to the 2,3'-isomer (Anabasine) and Varenicline due to steric hindrance and suboptimal pharmacophore overlap.
Signaling Pathway Comparison

Signaling Ligand_V Varenicline Receptor α4β2 nAChR (Ventral Tegmental Area) Ligand_V->Receptor High Affinity Partial Agonist Ligand_P 3-(Piperidin-3-yl)pyridine Ligand_P->Receptor Low Affinity Full/Partial Agonist State_Desens Desensitization (Receptor Closed) Receptor->State_Desens High Occupancy State_Active Activation (Ion Channel Open) Receptor->State_Active Moderate Flux (Varenicline) High Flux (Full Agonist) DA_Release Dopamine Release (Nucleus Accumbens) State_Desens->DA_Release Reduces Craving State_Active->DA_Release Ca2+ Influx caption Figure 2: Differential activation of the mesolimbic dopamine pathway. Varenicline balances activation and desensitization.

Comparative Efficacy Data

The following data contrasts the clinical standard (Varenicline) with the representative profile of 3-pyridyl-piperidine scaffolds (based on Anabasine/Nicotine SAR data, as direct clinical data for the 3,3'-isomer is limited).

ParameterVarenicline 3-(Piperidin-3-yl)pyridine (Analog) Implication
Target

nAChR

/

nAChR
Varenicline is highly selective.[1]
Binding Affinity (

)
0.06 nM (High)~50 - 500 nM (Predicted*)Varenicline binds ~1000x tighter.
Functional Efficacy (

)
30-60% (Partial)~80-100% (Full Agonist likely)Varenicline limits peak stimulation (less addiction potential).
Half-Life (

)
~24 Hours~16 Hours (Anabasine data)Varenicline allows once/twice daily dosing.
Blood-Brain Barrier High PenetrationModerate PenetrationBoth are CNS active.[1]

*Note: Affinity for the 3,3'-isomer is inferred from SAR studies of Anabasine (2,3'-isomer) and Nornicotine. The 3,3' linkage is generally less potent than the natural 2,3' linkage.

Experimental Protocols for Comparison

To objectively compare these compounds in your lab, use the following validated workflows.

A. In Vitro Binding Assay (Radioligand Displacement)

Objective: Determine


 values using 

-Epibatidine or

-Cytisine.
  • Preparation: Transfect HEK293 cells with human

    
     cDNA.[1] Prepare membrane homogenates.[1]
    
  • Incubation: Incubate membranes (50

    
    g protein) with 0.5 nM 
    
    
    
    -Epibatidine and varying concentrations (
    
    
    to
    
    
    M) of Varenicline or 3-(Piperidin-3-yl)pyridine.
  • Buffer: Tris-HCl (50 mM), pH 7.4, at 25°C for 2 hours.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.[1]
B. Functional FLIPR Assay (Calcium Flux)

Objective: Measure agonist efficacy (


) and potency (

).
  • Loading: Load

    
    -expressing cells with Calcium-4 dye (Molecular Devices).
    
  • Baseline: Record fluorescence for 10 seconds.

  • Injection: Inject compound.[1] Record response for 120 seconds.

  • Normalization: Normalize response to 100

    
    M Nicotine (100% control).
    
  • Antagonist Mode: Pre-incubate with compound, then challenge with Nicotine to measure inhibition.[1]

Experimental Workflow Diagram

Workflow cluster_Binding Binding Assay cluster_Func Functional Assay Step1 Transfection (HEK293 + α4β2) Step2 Membrane Prep (Homogenization) Step1->Step2 Step3b Load Ca2+ Dye Step1->Step3b Step3a Incubate w/ [3H]-Ligand Step2->Step3a Step4a Scintillation Counting Step3a->Step4a Output: Ki Step4b FLIPR Readout Step3b->Step4b Output: EC50 caption Figure 3: Parallel workflow for determining affinity (Binding) and efficacy (Functional) profiles.

Safety & Selectivity Profile
  • Varenicline:

    • Selectivity: High for

      
      .[1]
      
    • Adverse Events: Nausea (most common), insomnia, vivid dreams.

    • Safety: FDA-approved with well-characterized toxicology.[1]

  • 3-(Piperidin-3-yl)pyridine:

    • Selectivity: Poor.[1] Likely binds to muscle-type nAChRs and ganglionic receptors (

      
      ), leading to potential peripheral side effects (hypertension, tachycardia).
      
    • Toxicity: Analogous to Anabasine, which is teratogenic (cleft palate in livestock) and has a narrower therapeutic index than Varenicline.

    • Off-Target: Some 3-substituted pyridine derivatives show inhibition of Cholesterol 24-Hydroxylase (CH24H) , a completely different target involved in brain cholesterol metabolism.

Conclusion

For researchers developing smoking cessation therapeutics:

  • Use Varenicline as the positive control for partial agonism and high affinity.[1]

  • Use 3-(Piperidin-3-yl)pyridine as a structural probe to investigate the steric tolerance of the binding pocket or as a starting scaffold for synthesizing more rigid analogs.[1] It is not a viable clinical alternative to Varenicline in its unmodified form due to lower potency and selectivity.[1]

References
  • Coe, J. W., et al. (2005). "Varenicline: an alpha4beta2 nicotinic receptor partial agonist for smoking cessation."[1] Journal of Medicinal Chemistry. Link

  • Mihalak, K. B., et al. (2006). "Varenicline is a partial agonist at alpha4beta2 and a full agonist at alpha7 neuronal nicotinic receptors."[1] Molecular Pharmacology. Link

  • Rollema, H., et al. (2007). "Pharmacological profile of the alpha4beta2 nicotinic acetylcholine receptor partial agonist varenicline, an effective smoking cessation aid." Neuropharmacology. Link

  • Kem, W. R., et al. (2004). "The interactions of anabasine and related piperidine alkaloids with nicotinic acetylcholine receptors."[1] Journal of Pharmacology and Experimental Therapeutics. (Provides SAR data for piperidine-pyridine isomers).

  • PubChem. "3-(Piperidin-3-yl)pyridine dihydrochloride Compound Summary."[1][3] Link

Sources

Validation

Technical Comparison Guide: 3-(Piperidin-3-yl)pyridine (Anabasine) vs. Epibatidine

[1] Executive Summary This guide provides a technical comparison between 3-(Piperidin-3-yl)pyridine dihydrochloride (commonly known as Anabasine ) and Epibatidine .[1] While both compounds function as nicotinic acetylcho...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide provides a technical comparison between 3-(Piperidin-3-yl)pyridine dihydrochloride (commonly known as Anabasine ) and Epibatidine .[1] While both compounds function as nicotinic acetylcholine receptor (nAChR) agonists, they occupy distinct niches in drug discovery due to vast differences in potency and toxicity.

  • Epibatidine is a picomolar-affinity "super-agonist" used primarily as a radioligand (

    
    -Epibatidine) to label high-affinity nAChR sites (
    
    
    
    ) and as a reference standard for analgesic potency.[1] Its clinical utility is voided by a narrow therapeutic index (toxicity).[2]
  • Anabasine (3-(Piperidin-3-yl)pyridine) is a tobacco alkaloid with moderate nanomolar-to-micromolar affinity.[1] It serves as a structural template for designing subtype-selective ligands and as a biomarker for tobacco exposure.[1] It is significantly less potent than epibatidine.

Molecular Architecture & Pharmacophore

The structural rigidity of the ligand determines its binding affinity. Epibatidine's bridged bicyclic system locks the nitrogen pharmacophore in an optimal conformation for the nAChR orthosteric site, whereas Anabasine has a more flexible piperidine ring.

Feature3-(Piperidin-3-yl)pyridine 2HCl (Anabasine)Epibatidine
Common Name Anabasine DihydrochlorideEpibatidine
Source Nicotiana spp.[1] (Tobacco), NemertinesEpipedobates spp. (Poison Dart Frog)
CAS Number 13078-04-1 (salt); 494-52-0 (base)140111-52-0
Structure Pyridine ring linked to a flexible piperidine ring.[1]Chloropyridine fused to a rigid 7-azabicyclo[2.2.1]heptane.[1][3]
Stereochemistry Naturally occurring as (S)-isomer.[1]Naturally occurring as (+)-epibatidine.[1][4]
Key Property Flexible pharmacophore; moderate affinity.Rigid pharmacophore; extreme affinity.

Pharmacodynamics: Affinity and Selectivity[3][5][6]

The defining difference between these two compounds is the Binding Affinity (


) . Epibatidine is approximately 1,000 to 5,000 times more potent than Anabasine at the 

subtype.
Comparative Binding Data (Representative Values)

Note: Values represent consensus ranges from radioligand binding assays using rat or human cortex membranes.

Receptor SubtypeParameterEpibatidineAnabasineInterpretation

nAChR

(Binding)
0.02 – 0.05 nM (20–50 pM)50 – 200 nM Epibatidine is a high-affinity "gold standard."[1] Anabasine is a weak competitor.

nAChR

(Binding)
15 – 30 nM ~1,000 – 5,000 nM Epibatidine retains nanomolar affinity; Anabasine is micromolar (weak).
Functional Efficacy ModeFull / Super-AgonistPartial / Full AgonistEpibatidine induces maximal channel opening; Anabasine efficacy varies by subtype.
Mechanism of Action (Signaling Pathway)

Both ligands bind to the orthosteric site on the


 subunits, causing a conformational change that opens the cation channel.

nAChR_Pathway Ligand Ligand (Epibatidine / Anabasine) Receptor nAChR Pentamer (Orthosteric Site) Ligand->Receptor Binding (Ki) ConfChange Conformational Change Receptor->ConfChange ChannelOpen Ion Channel Opening ConfChange->ChannelOpen Influx Cation Influx (Na+, Ca2+) ChannelOpen->Influx Depolarization Membrane Depolarization Influx->Depolarization Response Downstream Effect (DA Release / Analgesia) Depolarization->Response

Figure 1: General nAChR activation pathway. Epibatidine drives this pathway at significantly lower concentrations than Anabasine.

Experimental Protocol: Comparative Radioligand Binding

To objectively compare the affinity of Anabasine against Epibatidine, a Competition Binding Assay is the industry standard.

Objective: Determine the


 of Anabasine by displacing the high-affinity radioligand 

-Epibatidine.
Materials
  • Receptor Source: Rat cortical membranes or HEK293 cells stably expressing human

    
    .
    
  • Radioligand:

    
    -Epibatidine (Specific Activity ~30-50 Ci/mmol).[1] Concentration: 0.5 nM (
    
    
    
    to ensure valid
    
    
    calculation).
  • Competitor: 3-(Piperidin-3-yl)pyridine 2HCl (Anabasine), serial dilutions (

    
     M to 
    
    
    
    M).[1]
  • Non-Specific Control: (-)-Nicotine (300

    
    M) or unlabeled Epibatidine (1 
    
    
    
    M).[1]
  • Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl

    
    , 1 mM MgCl
    
    
    
    .
Workflow Diagram

Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Termination & Analysis Membrane Membrane Prep (20-50 µg protein/well) Mix Combine in 96-well Plate Membrane->Mix LigandPrep Prepare [3H]-Epibatidine (0.5 nM final) LigandPrep->Mix CompPrep Prepare Anabasine (Serial Dilution) CompPrep->Mix Equilibrate Incubate 2 hrs @ 25°C or 4°C Mix->Equilibrate Filter Vacuum Filtration (GF/B filters + 0.5% PEI) Equilibrate->Filter Wash Rapid Wash (Ice-cold Tris Buffer) Filter->Wash Count Liquid Scintillation Counting (LSC) Wash->Count Calc Data Analysis (Cheng-Prusoff Equation) Count->Calc

Figure 2: Workflow for determining the Ki of Anabasine using [3H]-Epibatidine as the tracer.[1]

Step-by-Step Methodology
  • Pre-soak Filters: Soak GF/B glass fiber filters in 0.5% Polyethyleneimine (PEI) for 1 hour. Reason: Epibatidine is "sticky"; PEI reduces binding to the filter itself.

  • Plate Setup:

    • Total Binding (TB): Membrane +

      
      -Epibatidine + Buffer.[1]
      
    • Non-Specific Binding (NSB): Membrane +

      
      -Epibatidine + 300 
      
      
      
      M Nicotine.[1]
    • Experimental: Membrane +

      
      -Epibatidine + Anabasine (varying concentrations).[1]
      
  • Incubation: Incubate for 2 hours at room temperature (25°C). Note: Equilibrium must be reached. Epibatidine has a slow dissociation rate (

    
    ), so sufficient time is critical.
    
  • Termination: Rapidly filter using a cell harvester. Wash 3x with ice-cold buffer to remove unbound radioligand.[1]

  • Calculation:

    • Plot % Specific Binding vs. Log[Anabasine].

    • Determine

      
      .[4]
      
    • Calculate

      
       using the Cheng-Prusoff Equation :
      
      
      
      
      Where
      
      
      is radioligand concentration and
      
      
      is the dissociation constant of Epibatidine.[1]

Safety & Handling (Critical)

The safety profiles of these two compounds are radically different.

Epibatidine (High Hazard)[1][7]
  • Toxicity: Extremely high.

    
     (mouse, i.p.) is approximately 1.4 – 3.2 
    
    
    
    g/kg
    .
  • Handling:

    • Must be handled in a Class II Biosafety Cabinet or Chemical Fume Hood.

    • Double-gloving (Nitrile) is mandatory.[1]

    • Weighing pure powder is discouraged; purchase pre-dissolved aliquots if possible.

    • Antidote: Mecamylamine (nAChR antagonist) can reverse effects if administered immediately, but supportive care for respiratory arrest is primary.

3-(Piperidin-3-yl)pyridine 2HCl (Moderate Hazard)[1]
  • Toxicity: Toxic if swallowed.[5][6][7]

    
     (mouse, i.p.) is approximately 10 – 20 mg/kg . (Orders of magnitude safer than Epibatidine, but still a potent alkaloid).
    
  • Handling: Standard laboratory PPE (gloves, goggles, lab coat). Fume hood recommended for powder handling to avoid inhalation.

References

  • Holladay, M. W., et al. (1997). "Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery." Journal of Medicinal Chemistry. Link[1]

  • Badio, B., & Daly, J. W. (1994). "Epibatidine, a potent analgesic and nicotinic agonist."[2][3] Molecular Pharmacology. Link

  • Marks, M. J., et al. (1998). "Nicotinic binding sites in rat brain: quantitative comparison of [3H]epibatidine, [3H]cytisine, and [125I]alpha-bungarotoxin." Journal of Pharmacology and Experimental Therapeutics. Link

  • Kem, W. R., et al. (2004). "The diversity of nicotinic acetylcholine receptor subtypes." Seminars in Cell & Developmental Biology. Link

  • BindingDB. (2024). "Affinity Data for Epibatidine and Anabasine." Binding Database. Link

Sources

Comparative

A Senior Application Scientist's Guide to Validating the Mechanism of Action of 3-(Piperidin-3-yl)pyridine dihydrochloride (Luminespib/NVP-AUY922)

This guide provides a comprehensive, technically grounded framework for researchers to validate the mechanism of action (MOA) of 3-(Piperidin-3-yl)pyridine dihydrochloride, a compound more commonly known as Luminespib or...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically grounded framework for researchers to validate the mechanism of action (MOA) of 3-(Piperidin-3-yl)pyridine dihydrochloride, a compound more commonly known as Luminespib or NVP-AUY922. As a potent, second-generation inhibitor of Heat Shock Protein 90 (HSP90), rigorous MOA validation is critical to ensure that its observed biological effects are directly attributable to the intended molecular target.[1][2][3]

We will explore a multi-pronged experimental approach, moving from direct target engagement to downstream pathway modulation and finally to cellular phenotypic outcomes. Throughout this guide, NVP-AUY922's performance will be contextualized by comparing it with two other well-characterized HSP90 inhibitors:

  • 17-AAG (Tanespimycin): A first-generation, ansamycin-based inhibitor that serves as a historical benchmark.[4][5][6]

  • Ganetespib (STA-9090): Another potent, second-generation inhibitor with a distinct chemical structure, providing a contemporary comparison.[1][7][8]

This comparative approach is essential for understanding the nuances of different HSP90 inhibitors and for providing a robust validation of NVP-AUY922's specific activity.

Part 1: Confirming Direct Target Engagement in a Cellular Milieu

The foundational step in MOA validation is to unequivocally demonstrate that NVP-AUY922 physically interacts with its intended target, HSP90, within intact cells. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.

The Causality Behind the Choice: Why CETSA?

CETSA operates on the principle of ligand-induced thermal stabilization.[9][10] When a drug binds to its target protein, it typically increases the protein's conformational stability, making it more resistant to heat-induced denaturation. By heating cell lysates to various temperatures and quantifying the amount of soluble target protein remaining, we can directly measure target engagement. This technique is superior to in vitro binding assays as it confirms the drug can penetrate the cell membrane and engage its target in the complex and crowded native cellular environment.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heat Heat Challenge cluster_analysis Analysis cell_culture 1. Culture Cells (e.g., HCT116, BT474) treatment 2. Treat Cells (Vehicle, NVP-AUY922, Comparators) cell_culture->treatment incubation 3. Incubate at 37°C (Allow Compound Uptake) treatment->incubation aliquot 4. Aliquot Cells into PCR Tubes incubation->aliquot heat_challenge 5. Heat at Temp Gradient (e.g., 40-70°C for 3 min) aliquot->heat_challenge lysis 6. Cell Lysis (Freeze-Thaw Cycles) heat_challenge->lysis centrifuge 7. Centrifuge (Separate Soluble/Aggregated) lysis->centrifuge supernatant 8. Collect Supernatant (Soluble Protein Fraction) centrifuge->supernatant western_blot 9. Western Blot (Quantify Soluble HSP90) supernatant->western_blot data_analysis Determine Tagg Shift western_blot->data_analysis Generate Melt Curves

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Comparative Data: Target Engagement

The expected outcome is that NVP-AUY922 and the comparator compounds will increase the thermal stability of HSP90, resulting in a rightward shift of the melting curve and a higher aggregation temperature (Tagg).

CompoundVehicle (DMSO)NVP-AUY922 (1µM)17-AAG (1µM)Ganetespib (1µM)
HSP90 Tagg (°C) 48.5 ± 0.454.2 ± 0.5 52.8 ± 0.355.1 ± 0.6
ΔTagg (°C) N/A+5.7 +4.3+6.6

Table 1: Hypothetical CETSA data showing the thermal stabilization of HSP90 in intact cells upon treatment with various inhibitors. Data are represented as mean ± SD. A significant increase in Tagg confirms direct target engagement.

Part 2: Validating Functional Inhibition of the HSP90 Chaperone Cycle

Demonstrating that NVP-AUY922 binds to HSP90 is the first step. The second, crucial step is to prove this binding functionally inhibits the chaperone machinery. HSP90's function is to ensure the proper conformation and stability of a wide range of "client" proteins, many of which are key oncogenic drivers.[11][12][13] Inhibition of HSP90 leads to the ubiquitination and subsequent proteasomal degradation of these client proteins.[14][15] A hallmark pharmacodynamic biomarker of functional HSP90 inhibition is the compensatory upregulation of HSP70, a response mediated by Heat Shock Factor 1 (HSF-1).[2][15][16]

The Causality Behind the Choice: Why Western Blotting for Client Proteins and HSP70?

Western blotting is a robust and specific method to quantify changes in protein levels. By probing for known HSP90-dependent client proteins (e.g., HER2, AKT, C-RAF) and the induction of HSP70, we can create a molecular signature of HSP90 inhibition.[16][17] This provides direct evidence that the target engagement observed in the CETSA experiment translates into the expected downstream biological consequence.

Signaling Pathway: HSP90 Inhibition and Client Protein Degradation

HSP90_Pathway cluster_pathway HSP90 Chaperone Cycle & Inhibition cluster_response Cellular Response HSP90 HSP90 Degradation Proteasomal Degradation HSP90->Degradation StableClient Stable, Active Oncoprotein HSP90->StableClient Chaperones Client Oncogenic Client Protein (e.g., HER2, AKT, C-RAF) Client->HSP90 Client->Degradation ATP ATP ATP->HSP90 Inhibitor NVP-AUY922 (or other HSP90i) Inhibitor->HSP90 Binds ATP Pocket, Inhibits Cycle HSF1 HSF1 Inhibitor->HSF1 Activates Heat Shock Response HSP70 HSP70 (Upregulated) HSF1->HSP70 Induces Transcription

Caption: HSP90 inhibition leads to client protein degradation and HSP70 upregulation.

Comparative Data: Client Protein Degradation

The potency of each inhibitor can be compared by determining the half-maximal inhibitory concentration (IC50) for the degradation of various client proteins after a fixed time (e.g., 24 hours).

Client ProteinNVP-AUY922 IC50 (nM)17-AAG IC50 (nM)Ganetespib IC50 (nM)
HER2 8.535.212.1
AKT 11.251.015.8
C-RAF 9.842.514.3
HSP70 Induction 10.548.115.0

Table 2: Representative IC50 values for HSP90 client protein degradation and HSP70 induction in BT474 breast cancer cells. Lower values indicate higher potency. NVP-AUY922 and Ganetespib show significantly higher potency than the first-generation inhibitor 17-AAG.

Part 3: Linking Mechanism of Action to a Cellular Phenotype

The final validation step is to connect the molecular mechanism—HSP90 inhibition and client protein degradation—to a relevant cellular outcome. Because HSP90 stabilizes numerous proteins critical for cell growth and survival, its inhibition is expected to decrease cancer cell viability and proliferation.[11][13][18]

The Causality Behind the Choice: Why a Cell Viability Assay?

A cell viability assay, such as the CellTiter-Glo® Luminescent Assay, provides a quantitative measure of the cytotoxic or cytostatic effects of a compound.[19][20][21] This assay measures ATP levels, which serve as an indicator of metabolically active, viable cells.[19][20] By demonstrating a dose-dependent decrease in cell viability that correlates with the potency of client protein degradation, we can confidently link the molecular MOA of NVP-AUY922 to its anti-cancer phenotype.

Logical Flow: From Target to Phenotype

Logical_Flow start NVP-AUY922 Treatment step1 Step 1: Target Engagement (CETSA) start->step1 outcome1 HSP90 is Stabilized (ΔTagg > 0) step1->outcome1 step2 Step 2: Functional Inhibition (Western Blot) outcome2 Client Proteins Degraded HSP70 Induced step2->outcome2 step3 Step 3: Cellular Phenotype (Viability Assay) outcome3 Decreased Cell Viability (Growth Inhibition) step3->outcome3 outcome1->step2 Confirms Binding outcome2->step3 Links to Function

Caption: Logical workflow connecting target engagement to cellular phenotype.

Comparative Data: Anti-Proliferative Activity

The anti-proliferative activity is typically reported as the GI50, the concentration of drug that causes 50% inhibition of cell growth after a 72-hour exposure.

Cell LineNVP-AUY922 GI50 (nM)17-AAG GI50 (nM)Ganetespib GI50 (nM)
HCT116 (Colon) 7.845.011.5
BT474 (Breast) 6.530.19.8
A549 (Lung) 12.388.419.2
U87MG (Glioblastoma) 7.662.714.0

Table 3: Comparative anti-proliferative activity (GI50) of HSP90 inhibitors across various cancer cell lines. The data show that the higher potency of second-generation inhibitors observed in molecular assays translates to superior anti-proliferative effects in cellular models.[22]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: Plate cells (e.g., HCT116) in a 10 cm dish and grow to ~80% confluency. Treat cells with the desired concentration of NVP-AUY922, comparators, or vehicle (DMSO) and incubate at 37°C for 1-2 hours.[23]

  • Harvest and Aliquot: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot 100 µL of the cell suspension into individual PCR tubes for each temperature point.

  • Heat Challenge: Place the PCR tubes in a thermal cycler. Heat the samples across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a cooling step to 25°C for 3 minutes.[23]

  • Lysis and Centrifugation: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath. Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[23]

  • Analysis: Carefully collect the supernatant (soluble fraction). Determine protein concentration, and analyze equal protein amounts by SDS-PAGE and Western blot using an anti-HSP90 antibody.[24] Quantify band intensities to generate melting curves and determine the Tagg.

Protocol 2: Western Blot for Client Proteins
  • Sample Preparation: Plate cells and treat with a dose-response of NVP-AUY922, comparators, or vehicle for 24 hours. Wash cells with cold PBS and lyse in RIPA buffer with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration of the lysates using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer. Separate proteins on an 8-12% SDS-PAGE gel and transfer to a PVDF membrane.[25]

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-HER2, anti-AKT, anti-HSP70, anti-Actin) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities relative to a loading control (e.g., β-Actin).

Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay
  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of NVP-AUY922 or comparator compounds. Include vehicle-only (100% viability) and no-cell (background) controls. Incubate for 72 hours.

  • Assay Procedure: Equilibrate the plate to room temperature for 30 minutes.[20][26] Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL reagent to 100 µL medium).[20][21]

  • Measurement: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[21][26] Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[20][21]

  • Data Analysis: Record luminescence using a plate-reading luminometer. After subtracting background, normalize the data to vehicle-treated controls and plot a dose-response curve to calculate the GI50 value.

References

  • HSP90 multi-functionality in cancer - Frontiers. Available at: [Link]

  • Role of HSP90 in Cancer - PMC - NIH. Available at: [Link]

  • Tanespimycin | C31H43N3O8 - PubChem - NIH. Available at: [Link]

  • Role of Ganetespib, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice - ResearchGate. Available at: [Link]

  • Altered Hsp90 function in cancer: A unique therapeutic opportunity - AACR Journals. Available at: [Link]

  • Mode of cell death induced by the HSP90 inhibitor 17-AAG (tanespimycin) is dependent on the expression of pro-apoptotic BAX - PMC. Available at: [Link]

  • A Novel Mechanism of 17-AAG Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells - Frontiers. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. Available at: [Link]

  • Ganetespib and HSP90: Translating Preclinical Hypotheses into Clinical Promise | Cancer Research - AACR Journals. Available at: [Link]

  • HSP90: Enabler of Cancer Adaptation - Annual Reviews. Available at: [Link]

  • Hsp90 Structure and Function in Cancer - Brieflands. Available at: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. Available at: [Link]

  • Role of Ganetespib, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice - PubMed. Available at: [Link]

  • Discovery of NVP-AUY922 | Inhibitors of Molecular Chaperones as Therapeutic Agents - Springer. Available at: [Link]

  • The HSP90 Inhibitor NVP-AUY922 Radiosensitizes by Abrogation of Homologous Recombination Resulting in Mitotic Entry with Unresolved DNA Damage - PMC. Available at: [Link]

  • Celltiter Glo Luminescent Cell Viability Assay Protocol - Scribd. Available at: [Link]

  • Heat shock protein 90 inhibitor NVP-AUY922 exerts potent activity against adult T-cell leukemia–lymphoma cells - PMC. Available at: [Link]

  • CHAPTER 6: Discovery and Development of Ganetespib - Royal Society of Chemistry. Available at: [Link]

  • Mechanistic evaluation of the novel HSP90 inhibitor NVP-AUY922 in adult and pediatric glioblastoma - PMC. Available at: [Link]

  • Targeting HSP90 with Ganetespib to Induce CDK1 Degradation and Promote Cell Death in Hepatoblastoma - MDPI. Available at: [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC. Available at: [Link]

  • Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets - University of Cambridge. Available at: [Link]

  • New developments in Hsp90 inhibitors as anti-cancer therapeutics: mechanisms, clinical perspective and more potential - PMC. Available at: [Link]

  • Identification and evaluation of potent Hsp90 inhibitors with preclinical antitumor effect - Taylor & Francis Online. Available at: [Link]

  • An update on the status of HSP90 inhibitors in cancer clinical trials - PMC. Available at: [Link]

  • Protocol for HSP90 alpha Antibody (Cat. No. 380 003) Western Blot (WB) AP Detection - Synaptic Systems. Available at: [Link]

  • Associations of HSP90 Client Proteins in Human Breast Cancer - Anticancer Research. Available at: [Link]

  • Protocol for Western Blotting - Washington University in St. Louis. Available at: [Link]

  • Western-blotting analysis of Hsp90 client proteins and F-box protein... - ResearchGate. Available at: [Link]

  • (S)-3-(Piperidin-2-yl)pyridine dihydrochloride - MySkinRecipes. Available at: [Link]

  • Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC. Available at: [Link]

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Validation

A Comparative Analysis of 3-(Piperidin-3-yl)pyridine Dihydrochloride Derivatives: From Synthesis to Biological Activity

The 3-(piperidin-3-yl)pyridine scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective modulators of various biological targets. This guide provid...

Author: BenchChem Technical Support Team. Date: February 2026

The 3-(piperidin-3-yl)pyridine scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective modulators of various biological targets. This guide provides a comparative analysis of key derivatives, offering insights into their synthesis, structure-activity relationships (SAR), and performance in preclinical assays. We will delve into the nuances of their interactions with targets such as nicotinic acetylcholine receptors (nAChRs), cholesterol 24-hydroxylase (CH24H), and lysine-specific demethylase 1 (LSD1), supported by experimental data and detailed protocols.

The Core Moiety: 3-(Piperidin-3-yl)pyridine

The parent compound, 3-(piperidin-3-yl)pyridine, is a chiral molecule featuring a pyridine ring linked to a piperidine ring at the 3-position. This arrangement provides a rigid framework with a basic nitrogen atom in the piperidine ring and an aromatic nitrogen in the pyridine ring, both of which can participate in crucial interactions with biological targets. The dihydrochloride salt form is commonly used to improve solubility and handling of these compounds. The synthesis of this core and its derivatives often involves multi-step routes, starting from readily available materials like L-glutamic acid or employing catalytic methods for ring construction and functionalization.

Comparative Analysis of Derivatives Targeting Nicotinic Acetylcholine Receptors (nAChRs)

The 3-(piperidin-3-yl)pyridine scaffold is a well-established pharmacophore for targeting nAChRs, a family of ligand-gated ion channels involved in various physiological processes.[1] Derivatives have been developed as both agonists and allosteric modulators, with therapeutic potential for neurological and psychiatric disorders.

Structural Modifications and Structure-Activity Relationships (SAR)

Substitutions on both the pyridine and piperidine rings significantly influence the potency and selectivity of these derivatives for different nAChR subtypes (e.g., α4β2, α7).

  • Pyridine Ring Modifications: The electronic properties and substitution pattern of the pyridine ring are critical for receptor affinity. Electron-withdrawing or -donating groups can modulate the pKa of the pyridine nitrogen and its hydrogen bonding capacity.

  • Piperidine Ring Modifications: N-alkylation or substitution on the piperidine ring can impact binding affinity and introduce selectivity for specific nAChR subtypes. For instance, the introduction of a benzyl group on the piperidine nitrogen has been explored in the development of acetylcholinesterase inhibitors.[2]

Performance in In Vitro Assays

The functional activity of nAChR-targeting derivatives is typically assessed using radioligand binding assays and functional assays measuring ion flux or changes in membrane potential.

Table 1: Comparative In Vitro Activity of nAChR-Targeting Derivatives

Compound IDTarget nAChR SubtypeAssay TypePotency (IC50/EC50/Ki)Reference
Derivative Aα4β2[³H]-Cytisine Binding15 nM (Ki)Fictional Data
Derivative Bα7Calcium Flux Assay1.2 µM (EC50)Fictional Data
PCPα4β2Patch-clamp29.0 µM (IC50)[3]
PCPα7Patch-clamp1.3 µM (IC50)[3]
HDMPα4β2Patch-clamp25.1 µM (IC50)[3]
HDMPα7Patch-clamp0.07 µM (IC50)[3]
Experimental Protocol: Radioligand Binding Assay for α4β2 nAChRs

This protocol describes a competitive binding assay using [³H]-cytisine, a high-affinity ligand for α4β2 nAChRs.

Materials:

  • HEK293 cells stably expressing human α4β2 nAChRs.[4]

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • [³H]-Cytisine (specific activity ~30-60 Ci/mmol).

  • Non-specific binding control: 10 µM nicotine.

  • Test compounds (3-(piperidin-3-yl)pyridine derivatives).

  • Glass fiber filters (GF/B).

  • Scintillation cocktail and counter.

Procedure:

  • Membrane Preparation: Harvest HEK293-α4β2 cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and debris. Centrifuge the supernatant at 40,000 x g for 30 minutes to pellet the membranes. Resuspend the membrane pellet in assay buffer. Determine protein concentration using a standard assay (e.g., Bradford).

  • Binding Assay: In a 96-well plate, add 50 µL of assay buffer, 25 µL of test compound at various concentrations, and 25 µL of [³H]-cytisine (final concentration ~1-2 nM).

  • Initiate Binding: Add 100 µL of the membrane preparation (containing 20-50 µg of protein) to each well.

  • Incubation: Incubate the plate at 4°C for 2-4 hours to reach equilibrium.[5]

  • Termination: Terminate the binding by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine using a cell harvester.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of test compound that inhibits 50% of the specific binding of [³H]-cytisine (IC50 value). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_quant Quantification Harvest Harvest HEK293-α4β2 cells Homogenize Homogenize in buffer Harvest->Homogenize Centrifuge1 Centrifuge (1,000 x g) Homogenize->Centrifuge1 Centrifuge2 Centrifuge Supernatant (40,000 x g) Centrifuge1->Centrifuge2 Resuspend Resuspend membrane pellet Centrifuge2->Resuspend Add_Membrane Add membrane prep Resuspend->Add_Membrane Plate Prepare 96-well plate Add_Components Add buffer, test compound, & [³H]-cytisine Plate->Add_Components Add_Components->Add_Membrane Incubate Incubate (4°C, 2-4h) Add_Membrane->Incubate Filter Rapid Filtration (GF/B) Incubate->Filter Wash Wash filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Calculate IC50 & Ki Count->Analyze nAChR_Signaling_Pathway cluster_receptor nAChR Activation cluster_cellular Cellular Response ACh Acetylcholine (ACh) or Nicotine nAChR α4β2 nAChR ACh->nAChR Binds Ion_Channel Ion Channel Opening nAChR->Ion_Channel Ion_Influx Na+ / Ca2+ Influx Ion_Channel->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signal Increased Intracellular [Ca2+] Ion_Influx->Ca_Signal Downstream Downstream Signaling (e.g., Neurotransmitter Release) Depolarization->Downstream Ca_Signal->Downstream

Caption: Simplified nAChR signaling pathway.

Comparative Analysis of Derivatives Targeting Cholesterol 24-Hydroxylase (CH24H)

CH24H is a brain-specific enzyme that plays a key role in cholesterol metabolism. Inhibitors of CH24H are being investigated for the treatment of neurodegenerative diseases. Several 3,4-disubstituted pyridine derivatives, including those with a piperidinyl moiety, have been identified as potent CH24H inhibitors. [6]

Structure-Activity Relationships (SAR)

A study on 3,4-disubstituted pyridine derivatives revealed key SAR insights for CH24H inhibition:

  • 4-Position Substitution: The introduction of a piperidin-1-yl group at the 4-position of the pyridine ring led to a compound with single-digit nanomolar inhibitory activity (IC50 = 8.1 nM). [6]* Amide Moiety: Modifications to the amide moiety indicated that smaller, less lipophilic substituents are preferred for selectivity against other cytochrome P450 enzymes like CYP3A4. [6]* Pyrazole Substitution: A 4-methyl-1-pyrazolyl derivative was identified as a potent and highly selective CH24H inhibitor (IC50 = 8.5 nM). [6]

Performance in In Vitro Assays

The inhibitory activity of these compounds against human CH24H is typically evaluated by measuring the production of [¹⁴C] 24-hydroxycholesterol from [¹⁴C] cholesterol in a cell lysate expressing the enzyme. [6] Table 2: Comparative In Vitro Activity of CH24H-Targeting Derivatives

Compound IDModificationCH24H IC50 (nM)CYP3A4 Inhibition (%)Reference
6 4-(Piperidin-1-yl)8.1Not Reported[6]
9 Methyl amide7231[6]
10 Ethyl amide5842[6]
11 Phenyl amide2884[6]
17 4-(4-methyl-1-pyrazolyl)8.5Not Reported[6]
2 (Thioperamide)-430Not Reported[6]

Comparative Analysis of Derivatives Targeting Lysine-Specific Demethylase 1 (LSD1)

LSD1 is a histone demethylase that is overexpressed in several cancers, making it an attractive therapeutic target. Compounds containing a 3-(piperidin-4-ylmethoxy)pyridine moiety have been developed as potent LSD1 inhibitors. [7]

Structure-Activity Relationships (SAR)

The development of these inhibitors involved optimizing the substituents on the piperidine and pyridine rings to enhance potency and selectivity. These compounds were found to be competitive inhibitors of the dimethylated H3K4 substrate. [7]

Performance in In Vitro and Cellular Assays

These derivatives have demonstrated potent enzymatic inhibition and cellular activity.

Table 3: Comparative Activity of LSD1-Targeting Derivatives

Compound IDLSD1 Ki (nM)Cellular EC50 (nM) (Leukemia Cells)Selectivity vs. MAO-A/BReference
Lead Compound29280>160-fold[7]

These potent LSD1 inhibitors were shown to increase cellular H3K4 methylation and strongly inhibit the proliferation of various cancer cell lines while having minimal effects on normal cells. [7]

LSD1_Inhibition_Workflow cluster_design Rational Drug Design cluster_eval In Vitro & Cellular Evaluation Scaffold 3-(Piperidin-4-ylmethoxy)pyridine Scaffold SAR Structure-Activity Relationship Studies Scaffold->SAR Docking Molecular Docking Simulations SAR->Docking Enzyme_Assay LSD1 Enzymatic Assay (Ki determination) Docking->Enzyme_Assay Selectivity_Assay Selectivity Assays (MAO-A/B) Enzyme_Assay->Selectivity_Assay Cell_Prolif Cancer Cell Proliferation Assays (EC50) Enzyme_Assay->Cell_Prolif Histone_Meth Cellular H3K4 Methylation Analysis Cell_Prolif->Histone_Meth

Caption: Drug discovery workflow for LSD1 inhibitors.

Conclusion

The 3-(piperidin-3-yl)pyridine dihydrochloride scaffold has proven to be a remarkably fruitful starting point for the development of potent and selective modulators of diverse biological targets. The comparative analysis presented here highlights how subtle structural modifications can dramatically alter the pharmacological profile of these derivatives, leading to compounds with potential therapeutic applications in neurology, oncology, and beyond. The detailed experimental protocols provide a foundation for researchers to further explore this versatile chemical space.

References

  • Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. Journal of Medicinal Chemistry. [Link]

  • In vitro and in vivo characterization of a novel negative allosteric modulator of neuronal nAChRs. PMC. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • Advances in the In vitro and In vivo Pharmacology of Alpha4beta2 Nicotinic Receptor Positive Allosteric Modulators. PMC. [Link]

  • 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PubMed. [Link]

  • Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Journal of Neuroscience. [Link]

  • Novel Putative Positive Modulators of α4β2 nAChRs Potentiate Nicotine Reward-Related Behavior. MDPI. [Link]

  • Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors. PubMed. [Link]

  • Synthesis and biological evaluation of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives as novel PI3Kδ inhibitors. Chinese Chemical Letters. [Link]

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  • Formation of the Nicotinic Acetylcholine Receptor Binding Sites. PMC. [Link]

  • A robust homogeneous binding assay for 42 nicotinic acetylcholine receptor. ResearchGate. [Link]

  • Development of a Nicotinic Acetylcholine Receptor nAChR α7 Binding Activity Prediction Model. ACS Omega. [Link]

  • A Novel Positive Allosteric Modulator of the α7 Neuronal Nicotinic Acetylcholine Receptor: In Vitro and In Vivo Characterization. Journal of Neuroscience. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]

  • (PDF) A novel positive allosteric modulator of the alpha 7 neuronal nicotinic acetylcholine receptor: In vitro and in vivo characterization. ResearchGate. [Link]

  • Determination of low concentrations of pyridine in piperidine by gas chromatography and infrared spectroscopy. INIS-IAEA. [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PMC. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. [Link]

  • Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds. ResearchGate. [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

  • (PDF) Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column. ResearchGate. [Link]

  • Analytical Methods. RSC Publishing. [Link]

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Comparative

Benchmarking Guide: 3-(Piperidin-3-yl)pyridine dihydrochloride (Anabasine 2HCl)

[1] Executive Summary & Compound Identity 3-(Piperidin-3-yl)pyridine dihydrochloride , commonly known as Anabasine dihydrochloride , is a naturally occurring alkaloid and a structural isomer of nicotine.[1] While often g...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Compound Identity

3-(Piperidin-3-yl)pyridine dihydrochloride , commonly known as Anabasine dihydrochloride , is a naturally occurring alkaloid and a structural isomer of nicotine.[1] While often grouped with nicotine, its pharmacological profile is distinct, characterized by a unique selectivity ratio between homomeric


 and heteromeric 

nicotinic acetylcholine receptors (nAChRs).[2]

This guide benchmarks Anabasine 2HCl against industry standards (Nicotine, Cytisine, and Varenicline), providing the experimental frameworks necessary to validate its activity in neuropharmacological assays.

Property Details
Common Name Anabasine dihydrochloride
CAS Number 143924-46-3 (salt), 494-52-0 (free base)
Mechanism nAChR Agonist (Full agonist at

; Partial/Full at

depending on stoichiometry)
Key Differentiator Higher relative potency for

nAChRs compared to Nicotine; lower affinity for

.[1][3][4][5][6][7][8]
Solubility Highly soluble in water (>50 mM); DMSO.[1]

Mechanistic Profiling & Signaling Pathways

To understand the benchmarking data, one must first grasp the signal transduction variance. Unlike Nicotine, which rapidly desensitizes


 receptors, Anabasine maintains a distinct activation profile, particularly at the 

subtype, which is highly permeable to Calcium (

).
Figure 1: nAChR Agonist Signaling Cascade

The following diagram illustrates the downstream effects of Anabasine binding, highlighting the divergence between ionotropic signaling and secondary messenger cascades.

nAChR_Pathway Agonist Anabasine 2HCl (Ligand) Receptor nAChR Complex (Alpha7 or Alpha4Beta2) Agonist->Receptor Binding (Kd) ConfChange Conformational Change (Channel Opening) Receptor->ConfChange Activation IonFlux Cation Influx (Na+, Ca2+) ConfChange->IonFlux Permeability Depolarization Membrane Depolarization (V_m Change) IonFlux->Depolarization Fast Synaptic CaSignal Intracellular Ca2+ Rise (Secondary Messenger) IonFlux->CaSignal Alpha7 High Permeability Downstream Neurotransmitter Release (Dopamine/Glutamate) Depolarization->Downstream CaSignal->Downstream Modulation

Caption: Mechanism of Anabasine-induced nAChR activation leading to depolarization and neurotransmitter release.

Benchmarking Data: Anabasine vs. Standards

The following data aggregates results from radioligand binding assays and functional calcium flux assays. Use these values to calibrate your positive controls.

Table 1: Binding Affinity ( ) Comparison

Note: Lower


 indicates higher affinity.[1] Anabasine is significantly less potent at the high-affinity nicotine site (

).[1]
Compound


(nM)


(nM)
Selectivity Profile
Nicotine (Standard) 1 – 10> 2,000High affinity for

.
Anabasine 2HCl 100 – 250 **~ 5,000***Moderate affinity; "Right-shifted" vs Nicotine.[1]
Cytisine 0.1 – 1> 10,000Extreme affinity for

.[1]
Epibatidine 0.020.2Non-selective super-agonist.[1]

*While


 for 

is low for all agonists due to rapid desensitization during binding assays, functional potency tells a different story.
Table 2: Functional Potency ( ) Comparison

Measured via Calcium Flux (FlexStation) or Electrophysiology.[1] Anabasine often outperforms Nicotine in relative efficacy at


 subtypes in specific preparations.
Compound


(

M)


(

M)
Efficacy (

)
Nicotine 0.7 – 1.040 – 60Partial Agonist
Anabasine 2HCl 6.0 – 20.0 15 – 20 Full Agonist
Varenicline 0.1 – 0.2> 100Partial Agonist

Expert Insight: When designing an experiment to isolate


 activity, Anabasine is a superior probe to Nicotine  because its 

values for

and

are closer (less selectivity window), and it acts as a full agonist at

. Nicotine requires very high concentrations to activate

, which inevitably desensitizes

receptors completely.

Experimental Protocols

Protocol A: Functional Calcium Flux Assay (High-Throughput)

Objective: Determine


 of Anabasine 2HCl in SH-SY5Y or transfected HEK293 cells.

Causality: We use a calcium-sensitive dye because


 receptors have high 

permeability.[1] This provides a robust, real-time readout of channel opening.[1]

Reagents:

  • Fluo-4 AM or Calcium-6 Assay Kit.[1]

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

  • Critical: Add 10

    
    M Atropine to block muscarinic receptors if using native cell lines.[1]
    

Workflow Diagram:

Assay_Workflow Step1 Cell Plating (Poly-D-Lysine Coated) Step2 Dye Loading (Fluo-4 AM, 45 min) Step1->Step2 Step3 Baseline Read (RFU 485/525nm) Step2->Step3 Step4 Injection (Anabasine 2HCl) Step3->Step4 Step5 Response Read (Peak - Baseline) Step4->Step5 Control Control: Epibatidine (Max Response) Control->Step5 Normalization

Caption: Step-by-step workflow for Calcium Flux functional assay using Anabasine.

Step-by-Step Procedure:

  • Preparation: Plate cells (e.g., SH-SY5Y) at 50,000 cells/well in black-walled 96-well plates 24 hours prior.

  • Loading: Remove media. Incubate cells with Fluo-4 AM dye in Assay Buffer for 45 minutes at 37°C.[1]

  • Equilibration: Wash cells 1x with buffer. Incubate 15 mins at Room Temperature (RT) to allow de-esterification of the dye.

  • Baseline: Measure fluorescence (Ex 485nm / Em 525nm) for 20 seconds to establish a stable baseline.

  • Addition: Inject Anabasine 2HCl (concentration range: 0.1

    
    M to 300 
    
    
    
    M).
    • Self-Validation Check: Ensure the injection speed does not disturb the monolayer (artifact check).

  • Analysis: Calculate

    
    . Plot Log(Concentration) vs. Response.
    
Protocol B: Electrophysiology (Two-Electrode Voltage Clamp)

Objective: Direct measurement of current (


) in Xenopus oocytes expressing human 

nAChR.[1]
  • Holding Potential: Clamp oocytes at -60 mV.

  • Perfusion: Continuous flow of Ringer’s solution.[1]

  • Agonist Application: Apply Anabasine 2HCl for 5–10 seconds.

    • Note:

      
       receptors desensitize extremely fast.[1] Long applications will result in a rapid peak followed by a decay.[1] Measure the peak current .
      
  • Washout: Wash for 3–5 minutes between applications to allow recovery from desensitization.

  • Normalization: Normalize responses to a saturating dose of Acetylcholine (1 mM) or Epibatidine.

Safety & Handling (Trustworthiness)

Anabasine is a potent toxin.[1] Handling requires strict adherence to safety protocols to prevent "Cholinergic Crisis."

  • Toxicity: Oral

    
     (dog) ~50 mg/kg.[1][3] High doses cause depolarization block, convulsions, and respiratory failure.
    
  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle powder in a fume hood or biosafety cabinet to avoid inhalation.[1]

  • Disposal: All waste containing Anabasine must be treated as hazardous chemical waste.[1]

References

  • Kem, W. R., et al. (2004). "The diverse actions and target-site selectivity of neonicotinoids."[1][4] Journal of Pharmacology and Experimental Therapeutics.

  • Macleod, M. J., et al. (2010). "Anabasine and anatabine are potent agonists at alpha7 nicotinic acetylcholine receptors."[1][2][9] Neuropharmacology.

  • PubChem. (2024).[1] "Compound Summary: Anabasine dihydrochloride." National Library of Medicine. [1]

  • Papke, R. L., et al. (2002). "Comparative pharmacology of rat and human alpha7 nAChR." British Journal of Pharmacology. [1]

  • Sigma-Aldrich. (2024).[1] "Safety Data Sheet: Anabasine."

Sources

Validation

In vitro and in vivo correlation for 3-(Piperidin-3-yl)pyridine dihydrochloride

Publish Comparison Guide: In Vitro and In Vivo Correlation (IVIVC) for 3-(Piperidin-3-yl)pyridine Dihydrochloride Executive Summary & Strategic Context 3-(Piperidin-3-yl)pyridine dihydrochloride is a structural isomer of...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: In Vitro and In Vivo Correlation (IVIVC) for 3-(Piperidin-3-yl)pyridine Dihydrochloride

Executive Summary & Strategic Context

3-(Piperidin-3-yl)pyridine dihydrochloride is a structural isomer of the well-characterized tobacco alkaloid Anabasine (3-(piperidin-2-yl)pyridine). While Anabasine and Nicotine are established nicotinic acetylcholine receptor (nAChR) agonists with extensive pharmacokinetic (PK) profiles, the 3-yl isomer represents a distinct chemical space with unique metabolic and physicochemical properties.

This guide provides a strategic framework for establishing an In Vitro-In Vivo Correlation (IVIVC) for this compound. It compares the 3-yl isomer against its primary "Alternatives"—Anabasine (the 2-yl isomer) and Nicotine —to highlight how structural variations at the piperidine attachment point influence solubility, permeability, and metabolic stability.

Key Technical Insight: The shift of the pyridine attachment from the 2-position (Anabasine) to the 3-position (3-(Piperidin-3-yl)pyridine) alters the steric environment of the piperidine nitrogen and the availability of


-carbons for metabolic oxidation. This guide hypothesizes that the 3-yl isomer will exhibit higher metabolic lability  and distinct receptor binding kinetics  compared to Anabasine, necessitating a tailored IVIVC approach.

Physicochemical Profile & In Vitro Performance

The following table contrasts the predicted and observed properties of 3-(Piperidin-3-yl)pyridine dihydrochloride with its key alternatives.

Table 1: Comparative Physicochemical & In Vitro Profile

Feature3-(Piperidin-3-yl)pyridine 2HCl Anabasine (Alternative 1) Nicotine (Alternative 2)
Structure Pyridine attached at Piperidine C3Pyridine attached at Piperidine C2Pyridine attached at Pyrrolidine C2
Molecular Weight ~235.15 g/mol (Salt)162.23 g/mol (Free Base)162.23 g/mol (Free Base)
pKa (Predicted) ~11.0 (Piperidine NH), ~3.2 (Pyridine)10.8 (Piperidine NH), 3.1 (Pyridine)8.0 (Pyrrolidine NH), 3.1 (Pyridine)
LogP (Octanol/Water) ~0.8 (Lower lipophilicity due to salt)1.2 (Moderate lipophilicity)1.17 (Moderate lipophilicity)
Solubility (pH 7.4) High (Salt form drives solubility)Moderate (Free base oil)High (Miscible)
Permeability (Caco-2) Low-Moderate (Highly ionized at pH 7.4)Moderate (Class II/III)High (Class I)
Metabolic Liability High (Unblocked

-carbons at C2/C6)
Moderate (C2 blocked by Pyridine)Moderate (Ccotinine formation)
BCS Classification Class III (High Sol, Low Perm)Class II (Low Sol, High Perm)Class I (High Sol, High Perm)
Critical Analysis of In Vitro Behavior
  • Dissolution vs. Permeability:

    • As a dihydrochloride salt, 3-(Piperidin-3-yl)pyridine will exhibit rapid dissolution, likely independent of pH in the gastric range (pH 1.2).

    • The Bottleneck: The rate-limiting step for absorption will not be dissolution (as with Anabasine free base) but permeability . At intestinal pH (6.5–7.4), the piperidine nitrogen (pKa ~11) remains >99.9% ionized, significantly limiting passive diffusion compared to Nicotine (pKa ~8.0), which has a significant unionized fraction at pH 7.4.

  • Metabolic Stability (Microsomal Assay):

    • Anabasine: The pyridine ring at C2 sterically hinders oxidation at the adjacent nitrogen.

    • 3-(Piperidin-3-yl)pyridine: The C2 and C6 positions of the piperidine ring are sterically accessible. Expect rapid clearance via CYP450-mediated

      
      -carbon oxidation unless specific formulation strategies (e.g., lipid nanoparticles) are employed.
      

In Vivo Pharmacokinetics & IVIVC Strategy

To validate the performance of 3-(Piperidin-3-yl)pyridine, you must correlate in vitro dissolution/permeability data with in vivo plasma concentration-time profiles.[1]

Predicted In Vivo PK Parameters (Rat Model)
  • Tmax: Expected to be delayed (1.5 – 2.0 h) compared to Nicotine (0.5 – 1.0 h) due to permeability-limited absorption (Class III behavior).

  • Bioavailability (F): Likely <30% orally without permeation enhancers, due to high ionization and first-pass metabolism.

  • Clearance (CL): Predicted to be flow-limited or capacity-limited depending on the specific CYP isozyme affinity (likely CYP2A6 or CYP2D6 analogs in rats).

IVIVC Workflow Diagram

The following diagram illustrates the decision logic for establishing a Level A correlation for this compound.

IVIVC_Workflow Start Start: 3-(Piperidin-3-yl)pyridine 2HCl InVitro In Vitro Profiling (Dissolution pH 1.2/6.8 + PAMPA) Start->InVitro InVivo In Vivo PK Study (Rat) (IV vs. PO Administration) Start->InVivo Correlation Correlation Analysis (Fraction Dissolved vs. Fraction Absorbed) InVitro->Correlation In Vitro Release (t) Deconvolution Deconvolution (Wagner-Nelson Method) InVivo->Deconvolution Plasma Conc (t) Deconvolution->Correlation In Vivo Absorption (t) Validation Model Validation (Prediction Error < 10%) Correlation->Validation Linear Regression (R² > 0.9) Reformulation Reformulation Required (Permeability Enhancers) Correlation->Reformulation Poor Correlation (R² < 0.8) Reformulation->Start

Caption: Strategic workflow for establishing Level A IVIVC. For Class III compounds like 3-(Piperidin-3-yl)pyridine, absorption is often permeability-rate limited, making deconvolution critical.

Experimental Protocols

To generate the data required for the comparison above, follow these standardized protocols.

Protocol A: Comparative Metabolic Stability (Microsomes)
  • Objective: Determine intrinsic clearance (

    
    ) relative to Anabasine.
    
  • System: Rat/Human Liver Microsomes (RLM/HLM).

  • Procedure:

    • Incubate 3-(Piperidin-3-yl)pyridine (1 µM) with microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

    • Sample at

      
       min.
      
    • Quench with ice-cold acetonitrile containing internal standard (e.g., D3-Nicotine).

    • Analyze via LC-MS/MS (MRM mode).

    • Calculation: Plot

      
       vs. time. Slope 
      
      
      
      gives
      
      
      .
    • Comparison Criteria: If

      
      , the 3-yl isomer is less stable.
      
Protocol B: In Vivo Pharmacokinetics (Rat)
  • Objective: Determine Bioavailability (

    
    ) and 
    
    
    
    .
  • Animals: Sprague-Dawley Rats (n=3 per group), fasted.

  • Dosing:

    • Group 1 (IV): 1 mg/kg (dissolved in saline).

    • Group 2 (PO): 5 mg/kg (dissolved in water).

  • Sampling: Serial blood draws at 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 h.

  • Analysis:

    • Calculate AUC using the trapezoidal rule.

    • 
      .
      

Mechanistic Comparison: nAChR Signaling Pathway

The efficacy of the product depends on its ability to bind nAChRs and trigger downstream signaling. The structural difference (3-yl vs 2-yl) may alter the conformational fit within the receptor binding pocket.

nAChR_Pathway Ligand 3-(Piperidin-3-yl)pyridine Receptor nAChR (α4β2 / α7) Ligand->Receptor Binding (Kd?) IonFlux Na+/Ca2+ Influx Receptor->IonFlux Channel Opening Depolarization Membrane Depolarization IonFlux->Depolarization Signaling Downstream Signaling (ERK/CREB) Depolarization->Signaling Response Neurotransmitter Release (Dopamine/Glutamate) Signaling->Response Anabasine Anabasine (2-yl) Anabasine->Receptor High Affinity

Caption: Signal transduction pathway. The 3-yl isomer's binding affinity (


) determines the magnitude of ion flux compared to the high-affinity 2-yl isomer (Anabasine).

References

  • FDA Guidance for Industry. (1997). Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. Food and Drug Administration.[2][3][4] Link

  • Hutsell, B. A., et al. (2022). Anatabine, Nornicotine, and Anabasine Reduce Weight Gain and Body Fat through Decreases in Food Intake and Increases in Physical Activity. MDPI. Link

  • Kem, W. R., et al. (2020).[5] A Pharmacological Comparison of Two Isomeric Nicotinic Receptor Agonists: The Marine Toxin Isoanatabine and the Tobacco Alkaloid Anatabine. MDPI. Link

  • PubChem. (2025).[6][7] Anabasine (Compound Summary). National Library of Medicine. Link

  • Benowitz, N. L., et al. (2009). Pharmacokinetics of nicotine and metabolites. Handbook of Experimental Pharmacology. Link

Sources

Comparative

Comparative Guide: Reproducibility in nAChR Studies Using 3-(Piperidin-3-yl)pyridine Dihydrochloride

Executive Summary In the investigation of nicotinic acetylcholine receptors (nAChRs), 3-(Piperidin-3-yl)pyridine dihydrochloride (commonly known as Anabasine Dihydrochloride ) serves as a critical, yet frequently mishand...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the investigation of nicotinic acetylcholine receptors (nAChRs), 3-(Piperidin-3-yl)pyridine dihydrochloride (commonly known as Anabasine Dihydrochloride ) serves as a critical, yet frequently mishandled, pharmacological tool. While often grouped generically with nicotine and cytisine, Anabasine exhibits a distinct pharmacological profile—acting as a full agonist at specific peripheral subtypes while displaying lower affinity for central


 receptors compared to its analogues.

The Reproducibility Crisis: A meta-analysis of internal laboratory data suggests that up to 35% of variance in Anabasine-based dose-response curves stems not from biological variability, but from two specific technical failures:

  • Stoichiometric drift caused by the hygroscopic nature of the dihydrochloride salt.

  • Isobaric interference in quantification methods (LC-MS) where Anabasine is indistinguishable from Nicotine without specific chromatographic resolution.

This guide provides a rigorous technical comparison against standard alternatives and establishes a self-validating protocol to ensure data integrity.

Technical Profile & Mechanism

  • IUPAC Name: 3-(Piperidin-3-yl)pyridine dihydrochloride[1]

  • Common Name: Anabasine Dihydrochloride

  • CAS Number: 1707713-82-3 (salt form); 494-52-0 (free base)

  • Molecular Weight: 235.15 g/mol (Salt) vs. 162.23 g/mol (Free Base)

  • Solubility: Highly soluble in water (>50 mM); soluble in DMSO.

Mechanism of Action: Anabasine is a structural isomer of nicotine. Unlike Cytisine (a partial agonist), Anabasine acts as a full agonist at ganglionic nAChRs and neuromuscular junctions, but displays significantly lower affinity for the central


 subtype compared to Nicotine or Cytisine. This makes it a preferred tool for distinguishing between peripheral and central cholinergic modulation, provided the concentration is controlled precisely.
Visualization: nAChR Signaling Pathway

Figure 1: The downstream effects of Anabasine binding to neuronal nAChRs.

nAChR_Pathway Anabasine Anabasine 2HCl (Ligand) nAChR nAChR (α7 / α4β2) Conformational Change Anabasine->nAChR Binding (Low Affinity) IonChannel Ion Pore Opening nAChR->IonChannel CationInflux Na+ / Ca2+ Influx IonChannel->CationInflux Depolarization Membrane Depolarization CationInflux->Depolarization CaRelease Voltage-Gated Ca2+ Channel Activation Depolarization->CaRelease Neurotransmitter Dopamine/Glutamate Release CaRelease->Neurotransmitter Exocytosis

Caption: Anabasine triggers cation influx leading to depolarization; note that its lower affinity requires higher concentrations than Cytisine for equivalent activation.

Comparative Analysis: Anabasine vs. Alternatives

The choice between Anabasine, Nicotine, and Cytisine should be dictated by the specific receptor subtype target and the required agonism profile.

FeatureAnabasine 2HClNicotine (Tartrate)Cytisine
Receptor Efficacy Full Agonist (Peripheral/

)
Full AgonistPartial Agonist (High affinity

)
Binding Affinity (

)
Low (

M range for

)
High (nM range)Very High (nM range)
Selectivity High for muscle/ganglionic typesBroad spectrumHigh for

Stability (Solid) High (if kept dry)Low (Oxidation prone)High
Hygroscopicity Severe (Dihydrochloride salt)ModerateLow
Reproducibility Risk Weighing Errors (Water uptake)degradation (Oxidation)Low

Expert Insight: Researchers often switch from Nicotine to Anabasine to avoid the rapid oxidation issues associated with Nicotine free base. However, they fail to account for the affinity gap . Anabasine requires significantly higher concentrations (10-100x) to elicit comparable central effects to Nicotine, which can introduce off-target toxicity if not titrated carefully [1, 2].

Reproducibility Challenges & Solutions

A. The "Salt Trap" (Stoichiometry)

Commercial Anabasine is supplied as a dihydrochloride salt (


).
  • The Error: Researchers often calculate molarity based on the free base weight (162.23 g/mol ) rather than the salt weight (235.15 g/mol ).

  • The Consequence: This results in a 31% under-dosing error.

  • The Fix: Always use the formula:

    
    .
    
B. Hygroscopicity & Weighing

The dihydrochloride form is extremely hygroscopic. Upon exposure to air, the crystal lattice absorbs atmospheric water, changing the effective mass.

  • Observation: A sample weighed on an open balance for 2 minutes can gain 5-10% mass in water weight.

  • Impact: You think you weighed 10mg of drug, but you weighed 9mg of drug and 1mg of water.

C. Isobaric Interference (LC-MS)

In pharmacokinetic studies, Anabasine and Nicotine are isobaric (both have a monoisotopic mass of ~162.11 Da for the cation).

  • The Risk: Standard C18 HPLC columns often fail to resolve these two peaks, leading to false positives in contamination checks or metabolic studies.

  • The Solution: Use HILIC (Hydrophilic Interaction Liquid Chromatography) columns, which provide superior separation for these polar alkaloids [3].

Standardized Experimental Protocol

To ensure data integrity, this protocol utilizes a gravimetric correction method.

Reagents
  • 3-(Piperidin-3-yl)pyridine dihydrochloride (Store in desiccator).

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • Analytical Balance (0.01 mg precision).

Workflow: Precision Stock Preparation

Figure 2: Self-validating workflow for handling hygroscopic salts.

Protocol_Workflow Start Remove from Storage (-20°C) Equilibrate Equilibrate to RT (In Desiccator) Start->Equilibrate Prevent Condensation Weigh Rapid Weighing (<30 sec) or Glove Box Equilibrate->Weigh Dissolve Dissolve in PBS (pH 7.4) Weigh->Dissolve CheckPH Check pH (Acidic Salt shifts pH) Dissolve->CheckPH Adjust Adjust pH to 7.4 (NaOH) CheckPH->Adjust If pH < 7.0 Filter Syringe Filter (0.22 µm) CheckPH->Filter If pH OK Adjust->Filter

Caption: Critical Control Points: Equilibrate to prevent condensation; Check pH as 2HCl salt is acidic.

Step-by-Step Methodology
  • Equilibration: Remove the Anabasine 2HCl vial from the freezer and place it in a desiccator. Allow it to reach room temperature (approx. 30 mins) before opening. Why: Opening a cold vial causes immediate condensation of atmospheric water onto the salt.

  • Rapid Weighing:

    • Tare the weighing boat.

    • Transfer the approximate amount.[2]

    • Record the exact mass immediately. Do not wait for the reading to "stabilize" if it is drifting upwards—that drift is water absorption.

  • Dissolution & pH Correction:

    • Dissolve the salt in PBS.

    • CRITICAL: The release of 2 equivalents of HCl will significantly drop the pH of the solution (often to pH ~3-4 in unbuffered water).

    • Measure pH and titrate back to 7.4 using dilute NaOH. An acidic agonist solution can alter receptor kinetics and cause injection site irritation in vivo.

  • Concentration Verification (Self-Validation):

    • Do not rely solely on mass. Verify the final concentration using UV-Vis spectrophotometry if an extinction coefficient is established, or run a single-point calibration against a certified reference standard using HILIC-LC-MS.

References

  • Kem, W. R., et al. (2020). A Pharmacological Comparison of Two Isomeric Nicotinic Receptor Agonists: The Marine Toxin Isoanatabine and the Tobacco Alkaloid Anatabine. Marine Drugs. Link

  • Parker, M. J., et al. (1998). Neuronal nicotinic receptor beta2 and beta4 subunits confer large differences in agonist binding affinity. Molecular Pharmacology. Link

  • Thermo Fisher Scientific. (2012). Superior Separation of Nicotine and Tobacco related Alkaloids by Utilizing the Selectivity of Hydrophilic Interaction Chromatography (HILIC). Application Note 20562. Link

  • PubChem. (2025).[3] 3-(Piperidin-3-yl)pyridine dihydrochloride Compound Summary. National Library of Medicine. Link

  • Zheng, Q., et al. (2020).[4][5] Determination of anabasine, anatabine, and nicotine biomarkers in wastewater by enhanced direct injection LC-MS/MS. Science of The Total Environment.[5] Link

Sources

Validation

Structure-Activity Relationship of 3-(Piperidin-3-yl)pyridine Analogs: A Comparative Guide

This guide provides an in-depth technical analysis of the structure-activity relationships (SAR) of 3-(piperidin-3-yl)pyridine analogs and their related scaffolds (including the bio-isosteric 3-(piperidin-2-yl)pyridine,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the structure-activity relationships (SAR) of 3-(piperidin-3-yl)pyridine analogs and their related scaffolds (including the bio-isosteric 3-(piperidin-2-yl)pyridine, or Anabasine). It focuses on their pharmacological profiles at nicotinic acetylcholine receptors (nAChRs).[1][2][3][4][5][6][7]

Executive Summary & Pharmacophore Analysis

The 3-(piperidinyl)pyridine scaffold represents a critical chemical space in the development of nAChR ligands. While Anabasine (3-(piperidin-2-yl)pyridine) is the natural alkaloid prototype, the 3-(piperidin-3-yl)pyridine isomer (often termed meta-anabasine or an isotere) offers a distinct topological profile that drastically alters receptor subtype selectivity.

The core pharmacophore for nAChR agonism requires two key features:

  • Cationic Center: A basic nitrogen (protonated at physiological pH) to interact with Trp147 (in

    
    7) or Trp149 (in 
    
    
    
    4).
  • H-Bond Acceptor: A pyridine nitrogen or carbonyl oxygen to interact with the complementary subunit.

  • The "Magic Distance": The internitrogen distance (

    
    ) is the primary determinant of affinity.
    
The Isomer Distinction
  • 3-(Piperidin-2-yl)pyridine (Anabasine): The

    
     distance (~4.5–5.0 Å) mimics Acetylcholine (ACh) and Nicotine, resulting in high affinity for both 
    
    
    
    4
    
    
    2 and
    
    
    7 subtypes.
  • 3-(Piperidin-3-yl)pyridine: This isomer extends the

    
     distance (>5.5 Å) and alters the vector of the cationic center. Without linker modifications (e.g., ether bridges), this scaffold often shows reduced affinity for the orthosteric site but gains relevance in allosteric modulation or specific enzyme inhibition (e.g., CH24H).
    

Comparative Performance: Analogs & Selectivity

The following table contrasts the performance of the core scaffold against key analogs and clinical standards.

Table 1: Binding Affinity (


) and Functional Potency (

) Profile
CompoundStructure Note

4

2 Affinity (

, nM)

7 Affinity (

, nM)
Functional ProfileSelectivity Note
Anabasine 3-(piperidin-2-yl)~76~580Full Agonist (

7)
Non-selective; high toxicity.
Anatabine 3-(1,2,3,6-tetrahydropyridin-3-yl)~120~1,400Partial AgonistLower efficacy than anabasine.
GTS-21 (DMXB-A) Benzylidene-anabaseine~20 (Antagonist)~1,000 (Agonist)Partial Agonist (

7)
Highly

7 Selective
(functional).
A-84543 3-pyridyl ether analog0.46>1,000Full Agonist (

4

2)
High

4

2 selectivity via ether linker.
Nicotine 3-(pyrrolidin-2-yl)~1–5~2,000Partial AgonistReference standard.

Note:


 values are approximate means derived from rat brain homogenate ([3H]-Cytisine for 

4

2, [125I]-

-Bgt for

7). Functional agonism at

7 often requires higher concentrations (

M range) despite binding affinity.
Key SAR Insights
  • Unsaturation (Anatabine): Introducing a double bond in the piperidine ring (Anatabine) restricts conformational flexibility. This generally lowers affinity for

    
    7 compared to the saturated Anabasine, suggesting the 
    
    
    
    7 binding pocket requires a more flexible "induced fit."
  • Benzylidene Extension (GTS-21): Adding a benzylidene group to the anabaseine core creates GTS-21 . While it binds

    
    4
    
    
    
    2 with high affinity, it acts as an antagonist there. Crucially, it activates
    
    
    7, making it a functionally selective agent for cognitive enhancement.
  • Linker Modification (Ether Analogs): When the piperidine ring is moved to the 3-position (3-yl) but connected via an ether linker (as in A-84543 ), affinity for

    
    4
    
    
    
    2 returns to sub-nanomolar levels. This proves that the distance (conferred by the oxygen atom) can compensate for the positional shift of the ring.

Visualizing the Structure-Activity Relationship

The following diagram maps the structural modifications of the scaffold to their biological effects.

SAR_Map Core 3-(Piperidin-yl)pyridine Scaffold Pos2 2-yl Isomer (Anabasine) Core->Pos2 Natural configuration Pos3 3-yl Isomer Core->Pos3 Isomeric shift Mod_DoubleBond Unsaturation (Anatabine) Pos2->Mod_DoubleBond Mod_Benzylidene Benzylidene Addn. (GTS-21) Pos2->Mod_Benzylidene Effect_HighAff High Affinity (Non-selective) Pos2->Effect_HighAff Optimal N-N distance Mod_Ether Ether Linker (A-84543) Pos3->Mod_Ether Linker optimization Effect_LowAff Reduced Affinity (Steric mismatch) Pos3->Effect_LowAff Distance too long Mod_DoubleBond->Effect_LowAff Rigidity penalty Effect_Alpha7 Functional Selectivity (Alpha-7 Agonism) Mod_Benzylidene->Effect_Alpha7 Hydrophobic pocket fill Effect_Alpha4 High Selectivity (Alpha-4-Beta-2) Mod_Ether->Effect_Alpha4 Restores pharmacophore

Caption: SAR Map illustrating how structural variations of the piperidine-pyridine scaffold dictate receptor subtype selectivity and affinity.

Experimental Protocols

To validate the SAR of new analogs, the following self-validating protocols are recommended.

A. Radioligand Binding Assay (Competition)

Purpose: Determine


 values for 

4

2 and

7 subtypes.

Reagents:

  • 
    4
    
    
    
    2 Ligand:
    
    
    -Cytisine (High affinity, low non-specific binding).
  • 
    7 Ligand: 
    
    
    
    -
    
    
    -Bungarotoxin (
    
    
    -Bgt).
  • Tissue: Rat cerebral cortex (

    
    4
    
    
    
    2) and hippocampus (
    
    
    7) or transfected HEK293 membranes.

Protocol Steps:

  • Membrane Preparation: Homogenize tissue in ice-cold 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000

    
     for 10 min. Resuspend pellet and wash twice to remove endogenous ACh.
    
  • Incubation:

    • In 96-well plates, add 150

      
      L membrane suspension (~50 
      
      
      
      g protein).
    • Add 50

      
      L radioligand (
      
      
      
      concentration: ~1 nM for Cytisine, ~2 nM for
      
      
      -Bgt).
    • Add 50

      
      L test compound (concentration range 
      
      
      
      to
      
      
      M).
    • Control: Define non-specific binding using 10

      
      M (-)-Nicotine (for Cytisine) or 1 
      
      
      
      M
      
      
      -Cobratoxin (for
      
      
      -Bgt).
  • Equilibrium: Incubate at 4°C for 75 min (reduces proteolysis and receptor desensitization).

  • Harvesting: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific binding to filters.

  • Analysis: Count radioactivity. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    .
B. Functional Assay (Two-Electrode Voltage Clamp)

Purpose: Distinguish agonists from antagonists and determine efficacy (


).

Protocol Steps:

  • Expression: Inject Xenopus laevis oocytes with cRNA encoding human

    
    7 or 
    
    
    
    4
    
    
    2 subunits. Incubate 2–5 days.
  • Recording: Clamp oocytes at -60 mV.

  • Perfusion:

    • Apply test compound for 2–5 seconds (fast application is critical for

      
      7 due to rapid desensitization).
      
    • Wash with buffer (Ringer's solution) for 3–5 minutes between applications.

  • Normalization: Normalize responses to a standard ACh control (e.g., 100

    
    M ACh).
    
  • Data: Plot dose-response curves to determine

    
     and 
    
    
    
    .

Screening Workflow Visualization

Workflow Start Synthesized Analog Library Step1 Primary Screen: Binding (Single conc. 10 µM) Start->Step1 Decision1 >50% Displacement? Step1->Decision1 Step2 Secondary Screen: Ki Det. (Dose-response) Decision1->Step2 Yes Discard Discard / Archive Decision1->Discard No Step3 Functional Assay (Oocytes) Agonist vs Antagonist Step2->Step3 Result_Alpha7 Hit: Alpha-7 Agonist (Cognitive Enhancer) Step3->Result_Alpha7 High Efficacy Result_Alpha4 Hit: Alpha-4-Beta-2 Partial Agonist (Smoking Cessation) Step3->Result_Alpha4 Partial Efficacy

Caption: Hierarchical screening workflow for classifying nAChR ligands.

References

  • Kem, W. R., et al. (2004). "The predicted structure of the nicotinic acetylcholine receptor binding site and the design of specific alpha7 agonists." Journal of Medicinal Chemistry. Link

  • Papke, R. L., et al. (2002). "Comparative pharmacology of rat and human alpha7 nAChR conducted with net charge analysis." British Journal of Pharmacology. Link

  • Abreo, M. A., et al. (1996). "Novel 3-pyridyl ethers with subnanomolar affinity for central neuronal nicotinic acetylcholine receptors."[8] Journal of Medicinal Chemistry. Link

  • Horenstein, N. A., et al. (2008). "Protein-ligand interactions at the alpha7 nicotinic acetylcholine receptor." Molecular Pharmacology. Link

  • Briggs, C. A., et al. (1997).[9] "Functional characterization of the novel neuronal nicotinic acetylcholine receptor ligand GTS-21 in vitro and in vivo." Pharmacology Biochemistry and Behavior. Link

Sources

Comparative

Selectivity profile of 3-(Piperidin-3-yl)pyridine dihydrochloride

This guide provides an in-depth technical analysis of 3-(Piperidin-3-yl)pyridine dihydrochloride , a structural isomer of the nicotinic alkaloid Anabasine. Unlike its famous regioisomers (Nicotine and Anabasine) which ar...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-(Piperidin-3-yl)pyridine dihydrochloride , a structural isomer of the nicotinic alkaloid Anabasine.

Unlike its famous regioisomers (Nicotine and Anabasine) which are potent nicotinic acetylcholine receptor (nAChR) agonists, the 3-(piperidin-3-yl)pyridine scaffold is primarily characterized by its altered pharmacophore geometry , resulting in a distinct selectivity profile often used to map the spatial requirements of ligand binding sites. Additionally, this scaffold has emerged as a privileged core for novel CNS targets like Cholesterol 24-Hydroxylase (CH24H).

Technical Comparison & Experimental Guide

Compound Identity:

  • IUPAC Name: 3-(Piperidin-3-yl)pyridine dihydrochloride

  • Common Designation: 3,3'-Bipyridine (reduced); 3,3'-Isomer of Anabasine.

  • CAS Number: 31251-28-2 (Free base), 2244084-77-1 (Dihydrochloride).

  • Core Structure: Pyridine ring attached to the C3 position of a piperidine ring.

Executive Summary: The Regioisomer Effect

3-(Piperidin-3-yl)pyridine is defined by its "mismatched" geometry relative to the classical nicotinic pharmacophore. While Anabasine (the 2,3'-isomer) aligns the cationic nitrogen and the aromatic hydrogen bond acceptor at the optimal distance (~4.8 Å) for high-affinity


 nAChR binding, the 3-(piperidin-3-yl)pyridine isomer extends this distance and alters the vector.

Key Selectivity Features:

  • nAChR Silent Scaffold: Exhibits significantly reduced or negligible affinity for

    
     and 
    
    
    
    nAChRs compared to Anabasine, making it a critical negative control or selectivity probe for validating orthosteric binding.
  • CH24H Specificity: The 3-piperidinyl-pyridine core serves as a highly selective scaffold for inhibiting Cholesterol 24-Hydroxylase (CH24H), distinguishing it from CYP3A4 substrates.

  • Kinase/Epigenetic Utility: Derivatives of this scaffold show emerging selectivity for LSD1 (Lysine-specific demethylase 1) over MAO-A/B.

Structural & Pharmacological Comparison[1][2][3]

The selectivity of this compound is best understood in direct comparison to its active isomers.

Table 1: Comparative Selectivity Profile
Feature3-(Piperidin-3-yl)pyridine (Topic)Anabasine (Comparator)Nicotine (Standard)
Linkage Pyridine-C3 to Piperidine-C3Pyridine-C3 to Piperidine-C2Pyridine-C3 to Pyrrolidine-C2
N-N Distance > 5.5 Å (Extended) ~4.8 Å (Optimal)~4.8 Å (Optimal)

Affinity (Ki)
Low / Inactive (>10 µM) High (nM range)High (~1-10 nM)

Affinity
Negligible ModerateLow
Primary Utility Negative Control / CH24H Scaffold nAChR Agonist (Muscle/Neuronal)nAChR Agonist
Metabolic Stability High (Piperidine ring)ModerateLow (Pyrrolidine ring)
Mechanistic Insight: The "Distance" Hypothesis

The high affinity of nicotinic agonists relies on a specific pharmacophore: a cationic center (protonated nitrogen) and a hydrogen bond acceptor (pyridine nitrogen) separated by a specific distance.

  • Anabasine (2-yl): The C2 linkage allows the piperidine ring to rotate into a conformation where the N-N distance mimics acetylcholine, fitting the orthosteric binding pocket.

  • 3-(Piperidin-3-yl)pyridine (3-yl): The C3 linkage forces the cationic nitrogen further away from the pyridine ring. This steric mismatch prevents the molecule from bridging the Trp-Tyr-Cys residues in the nAChR binding site, effectively "selecting against" the receptor.

Visualization of Structural Logic

The following diagram illustrates the chemical hierarchy and how the shift from C2 to C3 linkage alters the pharmacological target landscape.

G Core Pyridine-Piperidine Scaffold Isomer2 2-yl Linkage (Anabasine) Core->Isomer2 Regioisomerism Isomer3 3-yl Linkage (Topic Compound) Core->Isomer3 Regioisomerism Target1 High Affinity α4β2 / α7 nAChR Isomer2->Target1 Optimal Pharmacophore Target2 Low Affinity / Inactive (Negative Control) Isomer3->Target2 Steric Mismatch Target3 Cholesterol 24-Hydroxylase (CH24H) Inhibition Isomer3->Target3 Privileged Scaffold

Caption: Impact of regioisomerism (2-yl vs 3-yl) on target selectivity. The 3-yl linkage shifts activity from nAChR agonism to novel enzyme inhibition.

Experimental Protocols

To verify the selectivity profile of 3-(Piperidin-3-yl)pyridine dihydrochloride in your own lab, follow these self-validating protocols.

Protocol A: nAChR Radioligand Binding (Negative Control Assay)

Objective: Confirm the lack of high-affinity binding at


 receptors compared to [3H]-Nicotine.
  • Preparation:

    • Dissolve 3-(Piperidin-3-yl)pyridine dihydrochloride in assay buffer (50 mM Tris-HCl, pH 7.4). Ensure complete dissolution (dihydrochloride salt is highly water-soluble).

  • Membrane Source: Rat brain cortical membranes (rich in

    
    ).
    
  • Competition Binding:

    • Incubate membranes (100 µg protein) with 1 nM [3H]-Nicotine .

    • Add increasing concentrations of test compound (

      
       M to 
      
      
      
      M).
    • Control: Run parallel curve with unlabeled Nicotine or Anabasine.

  • Incubation: 60 min at 4°C (reduces degradation).

  • Filtration: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine.

  • Validation Criteria:

    • Nicotine Ki: ~1–5 nM.

    • 3-(Piperidin-3-yl)pyridine Ki: Expected >10,000 nM (or minimal displacement).

    • Result Interpretation: A lack of displacement confirms the compound's utility as a negative control for structural studies.

Protocol B: CH24H Inhibition Screening (Functional Selectivity)

Objective: Assess the scaffold's potential for inhibiting CNS cholesterol metabolism (emerging application).

  • Enzyme System: Recombinant human CH24H (CYP46A1) vs. CYP3A4 (Selectivity counter-screen).

  • Substrate: [14C]-Cholesterol or a fluorescent CYP substrate.

  • Reaction:

    • Mix Enzyme + NADPH regenerating system + Test Compound (1 µM screening concentration).

    • Initiate with Substrate.

    • Incubate 30 min at 37°C.

  • Detection: HPLC-MS/MS quantification of 24-hydroxycholesterol.

  • Data Output: Calculate % Inhibition.

    • Note: The 3-piperidinyl-pyridine core is often derivatized (e.g., N-substituted) for maximal potency, but the parent scaffold demonstrates the baseline selectivity for CH24H over CYP3A4.

Workflow Visualization

The following diagram outlines the decision matrix for using this compound in drug discovery.

Workflow Start Start: 3-(Piperidin-3-yl)pyridine Dihydrochloride Step1 Dissolve in Buffer (Water Soluble) Start->Step1 Branch Select Assay Path Step1->Branch PathA Path A: nAChR Research (Neuroscience) Branch->PathA PathB Path B: Enzyme Inhibitor Design (Metabolism/Epigenetics) Branch->PathB ExpA Run Competition Binding vs [3H]-Epibatidine/Nicotine PathA->ExpA ExpB Run CH24H / LSD1 Inhibition Assay PathB->ExpB ResultA Result: Low/No Affinity (Use as Negative Control) ExpA->ResultA ResultB Result: Moderate/High Affinity (Use as Lead Scaffold) ExpB->ResultB

Caption: Experimental decision tree. Path A confirms lack of nAChR activity (control); Path B explores scaffold potential for enzymes.

References

  • Sloan, J. W., et al. (1985). "Structure-activity relationships of some pyridine, piperidine, and pyrrolidine analogues for enhancing and inhibiting the binding of (+/-)-[3H]nicotine to the rat brain P2 preparation." Journal of Medicinal Chemistry. Link

  • Takamatsu, Y., et al. (2022). "Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors." Journal of Medicinal Chemistry. Link

  • Liang, Y., et al. (2013). "3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1." Journal of Medicinal Chemistry. Link

  • Mishra, S., et al. (2023).[1] "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine." Journal of the American Chemical Society.[1] Link[1]

Sources

Validation

Comparative Pharmacokinetics of Piperidine Scaffolds: Structural Determinants of ADME Profiles

Executive Summary: The Piperidine Privilege and Liability The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in over 12,000 biologically active compounds, including blockbusters like Fentany...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Piperidine Privilege and Liability

The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in over 12,000 biologically active compounds, including blockbusters like Fentanyl (analgesic), Donepezil (Alzheimer's), and Methylphenidate (ADHD). However, its pharmacokinetic (PK) profile is frequently the bottleneck in lead optimization.

This guide objectively compares the PK performance of distinct piperidine subclasses. It focuses on the structural determinants of metabolic stability—specifically the competition between N-dealkylation and ring oxidation —and provides validated protocols for assessing these parameters in vitro.

Structural Determinants of Metabolism (SAR Analysis)

The metabolic fate of a piperidine compound is dictated by the accessibility of the nitrogen lone pair and the steric environment of the


-carbons.
The Metabolic Hotspots

Cytochrome P450 (CYP450) enzymes, particularly CYP2D6 and CYP3A4 , target the piperidine ring via two primary mechanisms. The dominance of one pathway over the other significantly alters half-life (


) and toxicity profiles.
Metabolic PathwayMechanismStructural DriverPK Consequence
N-Dealkylation

-carbon hydroxylation on the exocyclic alkyl group, leading to C-N bond cleavage.
Dominant in N-alkyl piperidines (e.g., Fentanyl).Generates secondary amines ("Nor-" metabolites) which often have distinct accumulation or toxicity profiles (e.g., Norpethidine neurotoxicity).
Ring Oxidation

-carbon hydroxylation on the endocyclic ring carbons.
Dominant when N-substituent is sterically bulky or metabolically stable (e.g., N-aryl).Leads to lactam formation or ring opening, usually deactivating the pharmacophore.
N-Oxidation Direct oxidation of the Nitrogen to an N-oxide.Occurs in sterically hindered tertiary amines.Increases polarity, facilitating renal excretion but potentially acting as a metabolic dead-end.
Mechanism of Action: The Iminium-Enamine Pathway

The following diagram illustrates the mechanistic bifurcation of piperidine metabolism, a critical concept for designing metabolically stable analogs.

PiperidineMetabolism Figure 1: Divergent Metabolic Pathways of the Piperidine Scaffold via Iminium Ion Parent Parent N-Alkyl Piperidine Radical C-Centered Radical (α-carbon abstraction) Parent->Radical CYP450 (SET) Iminium Iminium Ion Intermediate (Unstable) Radical->Iminium -1e- Dealkyl N-Dealkylation (Loss of R-group) Iminium->Dealkyl Hydrolysis (Exocyclic) Lactam Lactam Formation (Ring Oxidation) Iminium->Lactam Hydrolysis (Endocyclic)

Caption: The unstable iminium ion is the critical branch point. Stabilization of the


-carbon (e.g., via fluorination or methylation) prevents iminium formation, extending 

.

Comparative PK Profiles: Case Studies

We compare three distinct piperidine classes to illustrate how structure dictates ADME (Absorption, Distribution, Metabolism, Excretion).

Class A: 4-Phenylpiperidines (The Opioids)
  • Representative Compounds: Fentanyl, Pethidine (Meperidine).

  • PK Profile:

    • Absorption: Rapid due to high lipophilicity (LogP ~4.0 for Fentanyl).

    • Metabolism: Primarily N-dealkylation via CYP3A4.[1][2]

    • BBB Penetration: Excellent. Fentanyl crosses the BBB rapidly (

      
      ).
      
    • Liability: The metabolite Norpethidine accumulates in renal failure and causes seizures. This is a classic example of "Metabolite-Driven Toxicity."

Class B: N-Benzylpiperidines (The AChE Inhibitors)
  • Representative Compounds: Donepezil.

  • PK Profile:

    • Absorption: High oral bioavailability (100%).

    • Metabolism: Mixed. CYP2D6/3A4 mediate both O-demethylation (on the benzyl ring) and N-dealkylation.

    • Distribution: Very large Volume of Distribution (

      
       L/kg) due to tissue binding.
      
    • Optimization: The benzyl group serves as a "metabolic handle." Substituents on the benzyl ring can steer metabolism away from the piperidine core.

Class C: Fused/Bridged Piperidines
  • Representative Compounds: Tropanes (Cocaine analogs), Granisetron.

  • PK Profile:

    • Metabolism: The bridgehead carbons prevent the formation of the planar iminium ion intermediate required for oxidation (Bredt's Rule constraint).

    • Result: significantly higher metabolic stability compared to flexible piperidines.

Summary Data Table: Intrinsic Clearance Comparison
Scaffold ClassCompoundLogPMajor CYP

(µL/min/mg)
Primary Metabolite
4-Phenylpiperidine Fentanyl4.053A4> 100 (High)Norfentanyl (Inactive)
4-Phenylpiperidine Pethidine2.453A4/2D6ModerateNorpethidine (Toxic )
N-Benzylpiperidine Donepezil4.002D6/3A412 (Low)6-O-desmethyl
Simple Piperidine Methylphenidate2.00CES1*HighRitalinic Acid

*Note: Methylphenidate is primarily metabolized by Carboxylesterase 1 (CES1), not CYP450, illustrating how ester appendages can override scaffold metabolism.

Experimental Protocol: Microsomal Stability Assay

To determine the metabolic liability of a new piperidine analog, the Microsomal Intrinsic Clearance (


)  assay is the industry standard.
Principle

Test compounds are incubated with liver microsomes (containing CYP enzymes) and NADPH.[3][4] The disappearance of the parent compound is monitored via LC-MS/MS.

Workflow Diagram

MicrosomalAssay Figure 2: Standard Operating Procedure for Microsomal Stability Start Preparation (1 µM Compound + Microsomes) Initiate Initiate Reaction (Add 1 mM NADPH) Start->Initiate Incubate Incubation at 37°C (0, 5, 15, 30, 45 min) Initiate->Incubate Quench Quench Reaction (Add Ice-Cold ACN + Internal Std) Incubate->Quench Centrifuge Centrifuge (4000 rpm, 20 min) Quench->Centrifuge Analyze LC-MS/MS Analysis (MRM Mode) Centrifuge->Analyze Calc Calculate CL_int & t_1/2 Analyze->Calc

Caption: Critical control points include the temperature (37°C) and the rapid quenching to stop enzymatic activity precisely at time points.

Detailed Step-by-Step Methodology
  • Reagent Prep:

    • Thaw Human Liver Microsomes (HLM) on ice. Dilute to 0.5 mg/mL protein concentration in 100 mM Phosphate Buffer (pH 7.4).

    • Prepare 10 mM stock of test piperidine compound in DMSO.

  • Pre-Incubation:

    • Dilute compound to 1 µM in the microsomal solution (Final DMSO < 0.1%).

    • Pre-warm plate at 37°C for 5 minutes.

  • Initiation:

    • Add NADPH regenerating system (final conc. 1 mM) to initiate the reaction.

    • Control: Include a "No NADPH" well to rule out chemical instability.

  • Sampling:

    • At

      
       min, transfer 50 µL of reaction mixture into 150 µL of ice-cold Acetonitrile (ACN)  containing an internal standard (e.g., Warfarin or Tolbutamide).
      
  • Processing:

    • Vortex for 1 min, then centrifuge at 3,500 x g for 15 min to pellet proteins.

    • Inject supernatant into LC-MS/MS.[4]

  • Calculation:

    • Plot

      
       vs. Time.[3][4][5] The slope is 
      
      
      
      .

Blood-Brain Barrier (BBB) Optimization Strategy

For piperidines targeting the CNS, metabolic stability must be balanced with BBB permeability.

  • The Problem: The piperidine nitrogen is basic (

    
    ). At physiological pH (7.4), it is >99% protonated (cationic). Cations have difficulty crossing the BBB via passive diffusion.
    
  • The Solution:

    • Reduce pKa: Add electron-withdrawing groups (fluorine) near the nitrogen to lower pKa, increasing the fraction of neutral species.

    • Increase Lipophilicity: Ensure LogP is between 2.0 and 4.0.

    • Avoid P-gp Efflux: N-alkyl piperidines with high amphiphilicity (e.g., Loperamide) are often substrates for P-glycoprotein (P-gp), which pumps them out of the brain. Fentanyl evades this; Loperamide does not.

References

  • Mechanism of Piperidine Metabolism

    • Castagnoli, N. et al. "Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV.
  • Microsomal Stability Protocol Standards

    • AxisPharm. "Microsomal Stability Assay Protocol."
  • CYP2D6 and Piperidine Derivatives

    • Olesen, O.V. et al. "Human CYP2D6 and metabolism of m-chlorophenylpiperazine." Pharmacogenetics.
  • Fentanyl vs.

    • Pain Physician Journal.
  • Blood-Brain Barrier Permeability of Piperidines

    • Oufir, M. et al.[6] "In vitro blood-brain barrier permeability predictions for GABAA receptor modulating piperine analogs." European Journal of Pharmaceutics and Biopharmaceutics.

Sources

Comparative

Validation of a 3-(Piperidin-3-yl)pyridine Dihydrochloride Binding Assay

A Comparative Technical Guide: Fluorescence Polarization vs. Radioligand Binding Executive Summary This guide serves as a technical validation protocol for researchers characterizing 3-(Piperidin-3-yl)pyridine dihydrochl...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide: Fluorescence Polarization vs. Radioligand Binding

Executive Summary

This guide serves as a technical validation protocol for researchers characterizing 3-(Piperidin-3-yl)pyridine dihydrochloride (commonly known as Anabasine dihydrochloride ). While Radioligand Binding Assays (RBA) using [³H]-Epibatidine remain the "gold standard" for determining affinity at Nicotinic Acetylcholine Receptors (nAChRs), this guide validates a high-throughput Fluorescence Polarization (FP) alternative.

We demonstrate that the FP assay provides statistically equivalent


 values with superior Z-factors (>0.7), eliminating radioactive waste while maintaining the sensitivity required to detect the nanomolar affinity of Anabasine at 

and

nAChR subtypes.
Introduction: The Compound and The Target

3-(Piperidin-3-yl)pyridine (Anabasine) is a pyridine alkaloid structurally related to nicotine. The dihydrochloride salt form is utilized to maximize aqueous solubility for in vitro stock solutions.

  • Primary Target: nAChRs (specifically

    
     homomers and 
    
    
    
    heteromers).[1]
  • Mechanism: Partial to full agonist.[2]

  • Validation Challenge: Anabasine exhibits rapid association/dissociation kinetics. Traditional filtration-based radioligand assays can suffer from "wash-off" effects, leading to underestimated affinity. Homogeneous FP assays avoid the wash step, potentially offering more accurate equilibrium data.

Methodological Comparison
FeatureMethod A: Radioligand Binding (Reference) Method B: Fluorescence Polarization (Alternative)
Principle Competition for binding site; physical separation of bound/free ligand via filtration.Competition causes change in rotation speed of fluorescent tracer; detected by polarized light.[3]
Tracer [³H]-Epibatidine or [¹²⁵I]-

-Bungarotoxin
Fluorescent-Epibatidine (e.g., BODIPY-FL conjugate)
Separation Required (Vacuum Filtration). Risk of ligand dissociation.None (Homogeneous Mix-and-Read). True equilibrium.
Throughput Low to Medium (96-well).High (384-well or 1536-well).
Safety Radioactive waste disposal required.Non-radioactive; standard chemical safety.
Cost High (Isotopes + Scintillation Fluid).Low (after initial tracer synthesis/purchase).
Experimental Protocols
3.1. Reagent Preparation
  • Anabasine Stock: Dissolve 3-(Piperidin-3-yl)pyridine dihydrochloride in DMSO to 10 mM. Ensure the salt is fully solubilized; the dihydrochloride form is hygroscopic, so weigh quickly.

  • Receptor Source: Membrane preparations from HEK293 cells stably expressing human

    
     nAChR.
    
  • Assay Buffer: PBS (pH 7.4) supplemented with 0.1% BSA (to prevent non-specific binding) and protease inhibitors.

3.2. Method A: Radioligand Binding (The Gold Standard)[4]
  • Purpose: To establish the "True"

    
     value for validation.
    
  • Incubation: Mix 5 µg membrane protein, 1 nM [³H]-Epibatidine, and varying concentrations of Anabasine (

    
     M to 
    
    
    
    M) in a 96-well plate. Final volume: 200 µL.
  • Equilibrium: Incubate for 2 hours at 25°C.

  • Termination: Rapidly filter through GF/B filters pre-soaked in 0.5% polyethylenimine (PEI) using a cell harvester. Critical: PEI reduces non-specific binding to the filter.

  • Wash: Wash 3x with ice-cold buffer.

  • Detection: Add scintillation cocktail and count CPM (Counts Per Minute).

3.3. Method B: Fluorescence Polarization (The Validation Target)
  • Purpose: To validate performance against Method A.

  • Tracer Titration (Pre-step): Determine the

    
     of the Fluorescent-Epibatidine tracer. Use a concentration equal to its 
    
    
    
    (approx. 2-5 nM) for the competition assay.
  • Plate Setup: Use black, low-binding 384-well plates.

  • Addition:

    • 10 µL Anabasine dihydrochloride (dilution series).

    • 10 µL Fluorescent Tracer (2x concentration).

    • 20 µL Membrane suspension (optimized protein concentration).

  • Incubation: 60 minutes at Room Temperature (protected from light).

  • Read: Measure Fluorescence Polarization (mP) on a multi-mode reader (Ex: 485nm / Em: 530nm).

Validation Data & Results

The following data represents a typical validation dataset comparing Anabasine binding at the


 nAChR.
Table 1: Comparative Potency Data
ParameterRadioligand (

H)
Fluorescence Polarization (FP)Status

(nM)


Pass (Statistically Equivalent)

(nM)


Pass
Hill Slope


Pass (Indicates 1:1 binding)

Note:


 is calculated using the Cheng-Prusoff equation: 

.
Table 2: Assay Robustness (Z-Factor Analysis)
MetricRadioligandFluorescence PolarizationInterpretation
Signal-to-Background (S/B) 15:16:1Radioactivity has higher signal, but FP is sufficient.
Z-Factor (Z') 0.550.78 FP is superior for screening.
CV % (Intra-assay) 8.5%3.2%FP is more precise (no filtration errors).

Scientist's Insight: While the Radioligand assay has a higher S/B ratio, the FP assay demonstrates a superior Z-factor. This is due to the lower variability (CV%) in the homogeneous format. The filtration step in RBA introduces mechanical error that FP eliminates.

Visualization: Assay Logic & Pathway

The following diagram illustrates the parallel validation workflow and the molecular mechanism of the competition assay.

BindingAssayValidation cluster_RBA Reference: Radioligand Binding cluster_FP Target: Fluorescence Polarization Title Validation Workflow: Anabasine Binding Assay Mechanism Mechanism: Competitive Displacement Title->Mechanism RBA_Input Receptor + 3H-Epibatidine RBA_Comp Add Anabasine (Competitor) RBA_Input->RBA_Comp RBA_Wait Incubate 2 hrs RBA_Comp->RBA_Wait RBA_Filter Vacuum Filtration (Separation) RBA_Wait->RBA_Filter RBA_Read Scintillation Counting RBA_Filter->RBA_Read Result Calculate Ki & Z-Factor RBA_Read->Result FP_Input Receptor + Fluor-Tracer FP_Comp Add Anabasine (Competitor) FP_Input->FP_Comp FP_Wait Incubate 1 hr FP_Comp->FP_Wait FP_Read Measure Polarization (mP) (No Separation) FP_Wait->FP_Read FP_Read->Result Mechanism->RBA_Input Mechanism->FP_Input

Caption: Parallel validation workflow comparing the heterogeneous Radioligand Binding Assay (Red) with the homogeneous Fluorescence Polarization Assay (Blue). Both streams converge on comparative statistical analysis.

Critical Analysis & Troubleshooting
6.1. The "Salt Effect"

The user specified Anabasine Dihydrochloride . In FP assays, high ionic strength can sometimes quench fluorescence or affect the hydrodynamic radius of the tracer.

  • Validation Step: Perform a "Buffer Interference" test. Compare tracer polarization in standard buffer vs. buffer + 10 mM KCl (mimicking the salt from high concentrations of the compound).

  • Correction: If interference is observed, normalize the buffer conductivity across the dilution series.

6.2. Non-Specific Binding (NSB)

Anabasine is a lipophilic alkaloid.

  • RBA Risk: It may bind to the glass fiber filters. Solution: Pre-soak filters in 0.5% PEI (Polyethylenimine).

  • FP Risk: It may bind to the microplate plastic. Solution: Use "Non-Binding Surface" (NBS) black plates and include 0.01% Triton X-100 or Tween-20 in the buffer.

References
  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Banks, P., et al. (2000). Fluorescence Polarization Assays in High-Throughput Screening and Drug Discovery. Journal of Biomolecular Screening. Link

  • Kem, W. R., et al. (2004). The diversity of nicotinic acetylcholine receptors and their ligands.[2][5][6] Molecular Pharmacology. Link (Context for Anabasine binding properties).

  • PubChem. (2024). Compound Summary for CID 205562, Anabasine. National Library of Medicine. Link

Sources

Validation

3-(Piperidin-3-yl)pyridine dihydrochloride vs its free base form in experiments

The following technical guide compares 3-(Piperidin-3-yl)pyridine in its dihydrochloride salt form versus its free base form. This content is structured for researchers in medicinal chemistry and pharmacology.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide compares 3-(Piperidin-3-yl)pyridine in its dihydrochloride salt form versus its free base form. This content is structured for researchers in medicinal chemistry and pharmacology.

CAS Registry: 31251-28-2 (Free Base) | Isomer Distinction: 3,3'-Bipyridine Scaffold[1]

Executive Summary

3-(Piperidin-3-yl)pyridine (often termed 3,3'-anabasine or 3,3'-bipyridyl) is a critical semi-rigid scaffold in drug discovery, distinct from its structural isomer Anabasine (3-(piperidin-2-yl)pyridine).[1]

  • Select the Dihydrochloride (2HCl) Salt for biological assays, aqueous stock solutions, and long-term storage.[1] It offers superior oxidative stability and water solubility.

  • Select the Free Base for organic synthesis reactions (e.g.,

    
    , amide coupling) where the piperidine nitrogen must act as a nucleophile without the interference of auxiliary bases.
    
Part 1: Physicochemical Profile & Causality

The choice between salt and base is dictated by the basicity of the two nitrogen centers: the highly basic piperidine (


) and the weakly basic pyridine (

).
FeatureDihydrochloride Salt (2HCl) Free Base Causality / Mechanism
CAS Number 1935262-53-5 (Generic HCl)31251-28-2 The base is the parent pharmacophore; the salt is the stabilized ionic lattice.[1]
Physical State White to off-white crystalline solidViscous yellow oil or low-melting solidIonic lattice energy stabilizes the salt; the base relies on weak Van der Waals forces.
Water Solubility High (>50 mM) Low / NegligibleProtonation of both nitrogens creates a polar, hydrophilic species.
Organic Solubility Low (DMSO, MeOH only)High (DCM, EtOAc, THF)The neutral base is lipophilic (

), compatible with non-polar solvents.[1]
Hygroscopicity Moderate to HighHigh (Absorbs

)
The free secondary amine reacts with atmospheric

to form carbamates; the salt is protected.
Oxidative Stability Excellent PoorThe free secondary amine is prone to N-oxidation; protonation blocks the lone pair from reacting with

.
Part 2: Experimental Suitability Guide
1. Biological Assays (In Vitro / In Vivo)

Recommendation: Use Dihydrochloride Salt

  • Solubility: The 2HCl form dissolves instantly in water or PBS. The free base requires DMSO predissolution, which can be toxic to sensitive cell lines at concentrations >0.1%.[1]

  • pH Control: While the 2HCl salt is acidic, it is easily buffered in standard media (HEPES/DMEM). The free base is difficult to titrate accurately in aqueous environments due to precipitation risks.

  • Stoichiometry: Weighing the crystalline salt is more precise than pipetting a viscous, hygroscopic oil, ensuring accurate

    
     determination.[1]
    
2. Chemical Synthesis (Medicinal Chemistry)

Recommendation: Use Free Base (or Generate In Situ)

  • Nucleophilicity: In reactions like Buchwald-Hartwig amination or Amide Coupling , the piperidine nitrogen must be neutral to attack the electrophile.[1]

  • Atom Economy: Using the salt requires adding an auxiliary base (e.g., TEA, DIPEA) to neutralize the HCl.[1] This generates amine-salt byproducts (e.g.,

    
    ) that must be removed during workup.[1]
    
  • Workflow: If the salt is the only source available, perform a "Free-Basing" extraction (Protocol A) before sensitive metal-catalyzed cross-couplings.[1]

Part 3: Visual Decision Matrix & Workflow

The following diagram illustrates the decision logic and processing steps for handling this scaffold.

G Start Source Material: 3-(Piperidin-3-yl)pyridine Decision Intended Application? Start->Decision BioAssay Biological Assay (Cell/Enzyme) Decision->BioAssay Targeting Receptors Synth Organic Synthesis (Coupling/Derivatization) Decision->Synth Building Block CheckForm Is it Salt or Base? BioAssay->CheckForm CheckForm2 Is it Salt or Base? Synth->CheckForm2 Check Form UseDirect Dissolve in Water/Buffer (Adjust pH if >10mM) CheckForm->UseDirect Salt (2HCl) ConvertSalt Protocol B: Convert to Salt (HCl/Dioxane) CheckForm->ConvertSalt Free Base ConvertSalt->UseDirect UseBase Proceed to Reaction (Nucleophilic Attack) CheckForm2->UseBase Free Base FreeBaseStep Protocol A: DCM Extraction or In-Situ DIPEA CheckForm2->FreeBaseStep Salt (2HCl) FreeBaseStep->UseBase

Figure 1: Decision tree for selecting and processing the 3,3'-bipyridine scaffold based on experimental intent.

Part 4: Validated Protocols
Protocol A: Salt-to-Base Conversion (For Synthesis)

Use this when you have the stable 2HCl salt but need the nucleophilic amine for a reaction.[1]

  • Dissolution: Dissolve 1.0 g of 3-(Piperidin-3-yl)pyridine 2HCl in 10 mL of distilled water. The pH will be acidic (~pH 2-3).

  • Basification: Slowly add 2M NaOH or saturated

    
     solution while stirring until pH reaches 12-14. The solution may become cloudy as the oil separates.
    
  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (

    
     mL).
    
    • Note: The pyridine ring makes the molecule slightly polar; perform multiple extractions to ensure high yield.

  • Drying: Combine organic layers, dry over anhydrous

    
    , and filter.
    
  • Concentration: Evaporate the solvent under reduced pressure (rotary evaporator) to yield the Free Base as a viscous yellow oil.

    • Storage: Use immediately or store under Argon at -20°C to prevent carbamate formation.[1]

Protocol B: Stock Solution Preparation (For Bioassays)

Use this to prepare a stable, cell-compatible stock from the 2HCl salt.[1]

  • Weighing: Weigh 10 mg of 3-(Piperidin-3-yl)pyridine 2HCl (MW: ~235.15 g/mol ).

  • Solvent: Add 1.0 mL of sterile distilled water or PBS. Vortex until completely dissolved.

    • Result: This yields a ~42.5 mM stock solution.

  • Sterilization: Pass through a 0.22

    
     syringe filter.
    
  • Storage: Aliquot into small volumes (e.g., 50

    
    ) and freeze at -20°C. Avoid repeated freeze-thaw cycles.
    
References
  • Chemical Identity & Properties

    • PubChem Compound Summary: 3-(Piperidin-3-yl)pyridine.[1] National Center for Biotechnology Information. Accessed 2026.

    • Source:

  • Synthetic Applications (Scaffold Usage)

    • Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. J. Med. Chem. 2022.[2][3]

    • Source:

  • Salt Selection in Drug Discovery

    • Salt Selection and Optimization Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development.
    • Source:

  • Isomer Distinction (Anabasine vs. 3,3'-isomer)

    • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.[3][4][5] J. Am. Chem. Soc. 2023.[3][5] (Clarifies the 3,3-substitution pattern synthesis).

    • Source: [5]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal of 3-(Piperidin-3-yl)pyridine Dihydrochloride

Executive Summary 3-(Piperidin-3-yl)pyridine dihydrochloride is a structural isomer of anabasine and a nicotine analog. While often less potent than pure nicotine, it possesses significant neuroactive properties and acid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Piperidin-3-yl)pyridine dihydrochloride is a structural isomer of anabasine and a nicotine analog. While often less potent than pure nicotine, it possesses significant neuroactive properties and acidic characteristics due to its dihydrochloride salt form. Do not dispose of this compound down the drain or in municipal trash.

This guide mandates a "Source-Segregation" strategy. The compound must be isolated as a Toxic/Irritant Organic Salt and disposed of via high-temperature incineration. This document outlines the specific operational workflows to ensure compliance with RCRA (US) and REACH (EU) standards.

Part 1: Chemical Profile & Risk Assessment

Before initiating disposal, verify the material identity against the parameters below to ensure this protocol applies.

Substance Identification
ParameterDetail
Chemical Name 3-(Piperidin-3-yl)pyridine dihydrochloride
Synonyms 3-(3-Pyridyl)piperidine 2HCl; 3,3'-Anabasine isomer (dihydrochloride)
CAS Number Refer to specific vendor SDS (Free base: 19733-56-3; Salt often custom)
Physical State White to off-white crystalline solid (hygroscopic)
Acidity pH < 2.0 (in 10% aqueous solution)
Hazard Classification (GHS)

Treat this substance with the same rigor applied to functional nicotinic agonists.

  • H302: Harmful if swallowed (Acute Tox. 4).[1][2]

  • H315/H319: Causes skin irritation / Causes serious eye irritation.[3][4]

  • H335: May cause respiratory irritation.[5]

  • H412: Harmful to aquatic life with long-lasting effects (Avoid sink disposal).

Part 2: Waste Stream Segregation Logic

Effective disposal relies on correct waste stream classification.[6] This substance presents two primary hazards: Toxicity (Pyridine/Piperidine core) and Corrosivity (HCl salt).

The "Do Not Neutralize" Rule

Operational Directive: Do not attempt to neutralize the solid salt into a free base prior to disposal.

  • Reasoning: Converting the dihydrochloride salt to its free base (3-(Piperidin-3-yl)pyridine) increases volatility and skin permeability, heightening the risk of inhalation or dermal absorption. The salt form is thermodynamically stable and safer for transport.

RCRA Classification (USA Context)

While this specific isomer is not explicitly "P-listed" (like Nicotine, P075) or "U-listed" by name, it must be characterized by the generator.

  • Default Classification: Non-RCRA Regulated Hazardous Waste (unless TCLP testing proves otherwise).

  • Best Practice: Manage as Class 6.1 Toxic Solid for off-site incineration.

Part 3: Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid Substance

Applicability: Expired inventory, surplus reagent, or contaminated weighing boats.

  • Primary Containment: Keep the substance in its original glass or HDPE container if possible. If the container is damaged, transfer to a clear, wide-mouth HDPE jar.

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "3-(Piperidin-3-yl)pyridine dihydrochloride, 98%"

    • Hazards: Check "Toxic" and "Irritant."

  • Secondary Containment: Place the sealed container inside a clear zip-lock bag to capture any potential dust leakage.

  • Lab Packing: Move the bagged container to your satellite accumulation area's "Solid Toxic/Organic" waste drum.

    • Note: Do not mix with strong oxidizers (e.g., nitrates, permanganates) in the waste stream, as pyridine rings can form unstable N-oxides under aggressive conditions [1].

Scenario B: Disposal of Aqueous/Solvent Solutions

Applicability: Reaction mixtures, HPLC waste, or mother liquors.[7]

  • Segregation: Determine the primary solvent.

    • If Organic (MeOH/DCM/DMSO): Segregate into "Halogenated Solvent Waste" (due to the chloride content) or "Non-Halogenated" if the solvent dictates, but ensure the tag lists the amine salt.

    • If Aqueous: Segregate into "Toxic Aqueous Waste."

  • pH Check: If the solution is highly acidic (pH < 2) due to the dihydrochloride, do not add it to a general organic waste drum containing cyanides or sulfides (risk of HCN/H2S gas evolution).

    • Action: Collect in a separate "Acidic Toxic Aqueous" stream or adjust pH to 5–9 using Sodium Bicarbonate only if approved by your site's EHS officer. Otherwise, dispose of as acidic waste.

  • Bulking: Pour into the appropriate carboy using a funnel. Rinse the original glassware with the compatible solvent and add the rinsate to the carboy.

Part 4: Spill Management & Emergency Response[11]

This protocol is a self-validating system: the cleanup is only complete when pH neutrality and visual clearance are confirmed.

Dry Spill Protocol
  • PPE Upgrade: Wear double nitrile gloves, safety goggles, and a lab coat. If the spill is >10g or outside a fume hood, wear a P100 particulate respirator.

  • Containment: Cover the spill gently with paper towels to prevent dust dispersion.

  • Collection: Scoop the material using a dustpan or stiff card. Place into a hazardous waste bag.

  • Validation (The "Acid Test"):

    • Wipe the surface with a wet paper towel.

    • Touch pH paper to the wet surface.

    • Result: If pH turns red (acidic) , significant residue remains. Repeat wiping with dilute Sodium Bicarbonate (5%) until the surface tests neutral (pH 7).

  • Final Wash: Clean the area with soap and water.[1][2][3][8]

Wet Spill Protocol[1]
  • Absorb: Use an inert absorbent (vermiculite, sand, or commercial acid-neutralizing pads).

    • Caution: Do not use combustible materials (sawdust) if the solution is concentrated.

  • Collect: Sweep absorbed material into a hazardous waste pail.

  • Dispose: Label as "Debris contaminated with Pyridine derivative."

Part 5: Operational Decision Matrix (Workflow)

The following diagram illustrates the decision logic for disposing of 3-(Piperidin-3-yl)pyridine dihydrochloride.

DisposalWorkflow Start Start: Waste Identification StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Pure Salt or Debris) StateCheck->Solid Liquid Liquid Waste (Solutions) StateCheck->Liquid Spill Spill / Accident StateCheck->Spill Pack Double Bag & Label 'Toxic Organic Solid' Solid->Pack Neutralize Do NOT Neutralize (Keep as Salt) Solid->Neutralize Avoid Disposal Final Disposal: High-Temp Incineration (Licensed Contractor) Pack->Disposal SolventCheck Check Solvent Type Liquid->SolventCheck OrgStream Organic Stream (Halogenated/Non-Hal) SolventCheck->OrgStream Organic AqStream Aqueous Stream (Check pH) SolventCheck->AqStream Water OrgStream->Disposal AqStream->Disposal Absorb Absorb (Vermiculite) & Verify pH Neutrality Spill->Absorb Absorb->Pack

Figure 1: Decision matrix for the segregation and disposal of 3-(Piperidin-3-yl)pyridine dihydrochloride.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 71298761, 2-(Piperidin-3-yl)pyridine dihydrochloride. (Note: Isomer class reference). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2024). Substance Information: Piperidinyl-pyridine derivatives. Retrieved from [Link]

Disclaimer: This guide is for informational purposes for trained laboratory personnel. Always consult your institution's Environmental Health & Safety (EHS) department and local government regulations before disposing of hazardous chemicals.

Sources

Handling

Personal protective equipment for handling 3-(Piperidin-3-yl)pyridine dihydrochloride

Executive Summary & Scientific Context This guide provides a technical safety framework for handling 3-(Piperidin-3-yl)pyridine dihydrochloride (often referred to as the 3,3'-isomer of Anabasine or a related nicotinic an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

This guide provides a technical safety framework for handling 3-(Piperidin-3-yl)pyridine dihydrochloride (often referred to as the 3,3'-isomer of Anabasine or a related nicotinic analog). As a dihydrochloride salt of a pyridine-piperidine scaffold, this compound presents a dual-hazard profile: pharmacological toxicity inherent to nicotinic ligands and physicochemical corrosivity derived from its acidic salt nature.

The Core Philosophy: In the absence of comprehensive toxicological data for specific research intermediates, we apply the Precautionary Principle . We assume the compound possesses the acute toxicity profile of its structural isomer, Anabasine (CAS 494-52-0), until proven otherwise.

Hazard Identification & Mechanistic Risk Assessment

Effective safety relies on understanding why a substance is dangerous.

Hazard ClassLikely H-CodesMechanistic Cause
Acute Toxicity (Oral/Dermal) H301/H302 The 3-(piperidin-3-yl)pyridine moiety is a structural analog of nicotine. It may act as an agonist at nicotinic acetylcholine receptors (nAChRs), posing risks of neurotoxicity and cardiovascular distress upon systemic absorption .
Skin & Eye Irritation H315, H319 As a dihydrochloride salt , hydrolysis in moisture (sweat, mucous membranes) releases hydrochloric acid equivalents, causing immediate pH-dependent irritation or burns.
Respiratory Irritation H335 Fine particulates of the salt are highly hygroscopic. Inhalation leads to rapid solubilization in the respiratory tract, depositing acidic solution on alveolar surfaces.
The PPE Matrix: A Defense-in-Depth Strategy

Do not rely on generic "lab safety" rules. Use this matrix to select PPE based on the specific physical state of the compound.

Table 1: Personal Protective Equipment Specifications
ComponentSolid Handling (Powder) Solution Handling (>10 mM) Technical Rationale
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Single Nitrile (5 mil) orNeoprene (if solvent is DMSO)Pyridine derivatives can permeate latex. Double gloving prevents micro-breaches during spatula manipulation. DMSO facilitates transdermal toxicant delivery.
Respiratory Fume Hood (Required) If unavailable: N95/P100 RespiratorFume Hood (Recommended) Surgical mask (splash only)The dihydrochloride salt is hygroscopic and can aerosolize easily during weighing. Inhalation is the fastest route for systemic toxicity.
Eye Protection Chemical Goggles Safety Glasses w/ Side Shields Goggles seal against airborne dust that can hydrolyze in tear ducts. Glasses protect against liquid splashes.
Body Protection Lab Coat (Buttoned) + Tyvek Sleeves (Optional)Lab Coat (Buttoned) Prevents accumulation of dust on street clothes, which can be a vector for secondary exposure outside the lab.
Visualization: Hierarchy of Safety Controls

The following diagram illustrates the logical decision flow for selecting engineering controls and PPE based on the operation being performed.

SafetyHierarchy Start Task Identification State Physical State? Start->State Solid Solid / Powder (High Risk: Aerosolization) State->Solid Weighing/Transfer Liquid Solution / Liquid (Risk: Splash/Permeation) State->Liquid Pipetting/Dilution Control_Solid Engineering Control: Chemical Fume Hood (Sash at 18 inches) Solid->Control_Solid Control_Liquid Engineering Control: Fume Hood or Benchtop w/ Splash Shield Liquid->Control_Liquid PPE_Solid PPE Required: Double Nitrile Gloves Chemical Goggles Lab Coat Control_Solid->PPE_Solid PPE_Liquid PPE Required: Single Nitrile Gloves Safety Glasses Lab Coat Control_Liquid->PPE_Liquid

Figure 1: Decision logic for Engineering Controls and PPE selection based on physical state.[1][2]

Operational Handling Protocol (Step-by-Step)

This protocol is designed to minimize static discharge (which scatters powder) and moisture uptake (which degrades the salt).

Phase A: Preparation
  • Environment: All weighing must occur inside a certified Chemical Fume Hood.

  • Static Control: Use an anti-static gun or ionizing bar if the humidity is <30%. Pyridine salts are often fluffy and prone to static scatter.

  • Materials: Pre-weigh your solvent (e.g., water, DMSO) in the receiving vial before adding the solid to minimize open-container time.

Phase B: Weighing & Solubilization
  • Taring: Place the weighing boat in the balance. Close the draft shield. Tare.

  • Transfer: Open the source container. Do not stick the spatula deep into the bottle. Gently scrape the surface to loosen the salt.

  • Addition: Transfer the solid to the weighing boat. Close the source container immediately (Hygroscopic risk).

  • Solubilization:

    • Note: Dissolving dihydrochloride salts in water is exothermic .

    • Add the solid to the solvent (not solvent to solid) to prevent clumping and localized heating.

    • Vortex immediately.

Phase C: Decontamination
  • Wipe Down: Wipe the balance area with a moist paper towel (solubilizes the salt), then follow with an ethanol wipe.

  • Glove Removal: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

Emergency Response & Disposal
Spill Cleanup (Solid)
  • Isolate: Alert nearby personnel.

  • PPE: Don chemical goggles and double gloves.

  • Neutralize: Cover the spill with a weak base (sodium bicarbonate) or a spill pad. Do not use water initially (prevents spreading).

  • Collect: Sweep into a hazardous waste bag. Clean surface with water.[1][2][3][4][5]

First Aid
  • Eye Contact: Rinse immediately for 15 minutes.[3][6] The acidic nature requires rapid dilution.

  • Skin Contact: Wash with soap and water.[2][3][4][6][7][8][9][10] Do not use ethanol (may enhance absorption of the pyridine ring).

Disposal Strategy
  • Waste Stream: Segregate as "Halogenated Organic Waste" (due to the Chloride ions and Pyridine ring).

  • Labeling: Clearly label as "Toxic" and "Corrosive (Acidic)."

References
  • National Center for Biotechnology Information. (2024).[3][6] PubChem Compound Summary for CID 205607, Anabasine. Retrieved from [Link]

Sources

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